o-Aminobenzylamine dihydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(aminomethyl)aniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2.2ClH/c8-5-6-3-1-2-4-7(6)9;;/h1-4H,5,8-9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBZDLPGORORCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80494024 | |
| Record name | 2-(Aminomethyl)aniline--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80494024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29483-71-4 | |
| Record name | 2-(Aminomethyl)aniline--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80494024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
o-Aminobenzylamine dihydrochloride CAS number
An In-Depth Technical Guide to o-Aminobenzylamine Dihydrochloride (CAS: 29483-71-4) for Advanced Research and Pharmaceutical Development
Introduction
This compound is a bifunctional aromatic organic compound that serves as a highly valuable building block in synthetic chemistry. Its structure, featuring a primary aromatic amine and a benzylic amine arranged in an ortho configuration, provides a unique platform for constructing complex molecular architectures. This guide, intended for researchers, chemists, and drug development professionals, offers a comprehensive overview of this compound, covering its chemical properties, synthesis, key applications in medicinal chemistry, analytical characterization, and critical safety protocols. As a precursor to a variety of heterocyclic systems, particularly quinazolines and their derivatives, this reagent is instrumental in the discovery of novel therapeutic agents.
Part 1: Physicochemical and Structural Characterization
The utility of this compound as a synthetic precursor is fundamentally derived from its distinct chemical properties and structure. The dihydrochloride salt form enhances stability and often improves handling characteristics compared to the free base.
Structural Implications for Reactivity: The key feature of the o-aminobenzylamine scaffold is the 1,3-juxtaposition of two different nucleophilic nitrogen centers: a less basic aromatic amine and a more basic benzylic amine. This arrangement makes it an ideal precursor for condensation reactions with bifunctional electrophiles or single-carbon synthons to form six-membered heterocyclic rings.
Table 1: Chemical Identity and Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 29483-71-4 | [1][2][3] |
| Molecular Formula | C₇H₁₂Cl₂N₂ or C₇H₁₀N₂·2(HCl) | [1][2][4] |
| Molecular Weight | 195.09 g/mol | [1][2] |
| Melting Point | 215-218 °C (with decomposition) | [4] |
| Synonyms | 2-Aminomethyl-phenylamine dihydrochloride | [1][4] |
| Storage Conditions | Room temperature, under inert gas, in a dark place | [2][4] |
Part 2: Synthesis and Mechanistic Insights
The synthesis of o-aminobenzylamine is not as straightforward as its meta and para isomers due to the potential for intramolecular side reactions. A common and effective laboratory-scale synthesis involves the reduction of an ortho-substituted nitro precursor. The resulting free base is then converted to the more stable dihydrochloride salt.
Synthetic Workflow: From o-Nitrobenzaldoxime to o-Aminobenzylamine
A validated method involves the catalytic hydrogenation of o-nitrobenzaldoxime.[5] This approach is favored because it efficiently reduces both the nitro group and the oxime in a single step.
Caption: General reaction pathway for dihydroquinazoline synthesis.
Application in the Synthesis of N-Aryl-3,4-dihydroquinazolines
Recent methodologies have demonstrated a sequential N-functionalization of o-aminobenzylamine followed by cyclodehydration to create complex N-aryl-3,4-dihydroquinazolines. [6][7]This multi-step process highlights the reagent's versatility:
-
N-Arylation : A selective SNAr reaction is performed to attach an aryl group (often bearing electron-withdrawing groups) to one of the amine functions.
-
N-Acylation : The remaining amine is acylated using an appropriate acylating agent.
-
Cyclodehydration : The final ring-closing step is often promoted by microwave irradiation, leading to the desired dihydroquinazoline core. [7] This strategy allows for the creation of diverse libraries of drug-like molecules. Dihydroquinazoline derivatives have shown significant potential as antitumor agents, antimicrobials, and inhibitors of key enzymes like trypanothione reductase, making them relevant in the fight against parasitic diseases. [7]
Part 4: Analytical Characterization and Quality Control
Ensuring the identity and purity of this compound is paramount before its use in multi-step syntheses, as impurities can lead to complex side products and low yields. A multi-technique approach is recommended for comprehensive quality control.
Table 2: Recommended Analytical Methods for Quality Control
| Analytical Technique | Purpose | Expected Outcome |
| ¹H and ¹³C NMR | Structural Elucidation & Confirmation | Provides definitive confirmation of the chemical structure by showing characteristic shifts and coupling patterns for aromatic and aliphatic protons/carbons. |
| HPLC-UV | Purity Assessment & Quantification | Determines the percentage purity of the compound by separating it from impurities and quantifying the relative peak areas. |
| LC-MS | Molecular Weight Confirmation | Confirms the mass of the protonated molecular ion, verifying the correct molecular formula. [2] |
| FTIR Spectroscopy | Functional Group Identification | Shows characteristic absorption bands for N-H (amine) and C-H (aromatic/aliphatic) bonds. |
Self-Validating System: The combination of these techniques creates a self-validating system. For instance, a high purity result from HPLC is only meaningful if NMR and MS confirm the main peak is indeed the correct compound. Any discrepancy would immediately flag a potential issue with the material's identity or the presence of a co-eluting impurity.
Part 5: Safety, Handling, and Storage
This compound is a hazardous substance and must be handled with appropriate precautions. It is classified as corrosive and can cause severe skin burns and eye damage. [8][9]It is also harmful if swallowed and may cause respiratory irritation. [8]
Protocol: Safe Handling and Personal Protective Equipment (PPE)
Caption: Safe handling workflow for corrosive chemical solids.
-
Engineering Controls : Always handle this compound within a certified chemical fume hood to prevent inhalation of dust or vapors. [10]2. Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles. A face shield is also recommended when handling larger quantities. [8][9]3. First Aid :
-
Eyes : Immediately flush with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. [8] * Skin : Immediately remove all contaminated clothing and rinse the affected skin with plenty of water. Seek immediate medical attention. [8][9] * Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. [8] * Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [8][9]4. Storage : Store in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents. The container should be kept tightly closed under an inert atmosphere and stored in a locked cabinet or corrosives area. [8][9][10]5. Disposal : Dispose of the chemical and its container in accordance with local, regional, and national regulations at an approved waste disposal facility. [8]
-
Conclusion
This compound is a reagent of significant strategic importance for chemists engaged in the synthesis of complex nitrogen-containing molecules. Its unique ortho-disubstituted pattern provides a reliable and versatile entry point to medicinally relevant heterocyclic scaffolds, particularly the dihydroquinazoline core. A thorough understanding of its properties, synthesis, and handling requirements is essential for its effective and safe utilization in research and development. By leveraging this powerful building block, scientists can continue to expand the chemical space available for drug discovery, accelerating the development of novel therapeutics.
References
- Acros Organics.
- PrepChem.com. Synthesis of o-aminobenzylamine. [Link]
- Chemical-Suppliers.com. This compound | CAS 29483-71-4. [Link]
- Chemsrc. 4-Aminobenzylamine dihydrochloride | CAS#:54799-03-0. [Link]
- Google Patents. KR870002017B1 - Method for preparing aminobenzylamine.
- ResearchGate. Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups. [Link]
- Beilstein Journals. Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 29483-71-4|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | CAS 29483-71-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. O-AMINOBENZYLAMINE 2HCL | 29483-71-4 [amp.chemicalbook.com]
- 5. prepchem.com [prepchem.com]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups [beilstein-journals.org]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. canbipharm.com [canbipharm.com]
An In-depth Technical Guide to the Physicochemical Properties of o-Aminobenzylamine Dihydrochloride for Research and Development
Abstract
o-Aminobenzylamine dihydrochloride (CAS No. 29483-71-4) is a pivotal bifunctional organic building block, instrumental in the synthesis of a wide array of heterocyclic compounds.[1] Its unique ortho-disposed primary amine and aminomethyl functionalities make it a valuable precursor, particularly in the development of pharmaceutical intermediates and complex molecular scaffolds.[2][3][4] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. It is designed for researchers, chemists, and drug development professionals, offering field-proven insights into its characterization, handling, and synthetic applications. The document details its chemical identity, physical properties, analytical characterization protocols, and safety considerations, ensuring a foundation of scientific integrity and practical utility for its application in a laboratory setting.
Chemical Identity and Nomenclature
Proper identification is the cornerstone of chemical research. This compound is the hydrochloric acid salt of o-aminobenzylamine, rendering the molecule more stable and often easier to handle than its free base counterpart.
-
IUPAC Name: (2-aminophenyl)methanaminium dichloride
-
CAS Number: 29483-71-4[5]
-
Synonyms: 2-Aminomethylphenylamine dihydrochloride, o-Aminobenzylamine 2HCl[5][6]
-
Molecular Formula: C₇H₁₂Cl₂N₂[7]
-
Molecular Weight: 195.09 g/mol [7]
-
Chemical Structure:
Core Physicochemical Properties
Understanding the physical properties of a starting material is critical for designing reaction conditions, purification strategies, and storage protocols. The dihydrochloride salt form significantly influences these properties, particularly solubility and stability, compared to the free base.
Summary of Physical Data
The following table consolidates the key physical and chemical properties of o-aminobenzylamine and its dihydrochloride salt for easy reference.
| Property | This compound | o-Aminobenzylamine (Free Base) | Rationale & Significance |
| CAS Number | 29483-71-4[5] | 4403-69-4[8] | Unambiguous chemical identifier. |
| Molecular Formula | C₇H₁₂Cl₂N₂[7] | C₇H₁₀N₂[8] | Defines the elemental composition. |
| Molecular Weight | 195.09 g/mol [7] | 122.17 g/mol [8] | Essential for stoichiometric calculations. |
| Appearance | White to off-white crystalline solid (Typical) | White to almost white powder/crystal[9] | Visual confirmation of material quality. |
| Melting Point | Not explicitly reported; likely >250 °C with decomposition. | 58-61 °C[8] | The salt form dramatically increases the melting point. High melting points for amine salts are common due to strong ionic interactions. |
| Solubility | Soluble in water, methanol, DMSO. Sparingly soluble in ethanol. Insoluble in non-polar solvents (e.g., hexanes, toluene). | Soluble in many organic solvents. | The ionic nature of the dihydrochloride dictates its preference for polar, protic solvents. This is a key consideration for selecting reaction media. |
| Stability | Air and moisture sensitive[10] | Air and heat sensitive[9] | Both forms require careful handling, but the salt is generally more stable for long-term storage. |
In-Depth Property Analysis
Thermal Stability: The melting point of the free base is relatively low, recorded at 58-61 °C.[8] For the dihydrochloride salt, a distinct melting point is often not observed. Instead, the compound typically undergoes decomposition at a much higher temperature. This high thermal stability is imparted by the strong ionic lattice of the salt structure. When performing thermal analysis, such as Differential Scanning Calorimetry (DSC), one should expect to see an endothermic event corresponding to decomposition rather than a sharp melting peak.
Solubility Profile: The conversion of the two basic amine groups to their ammonium chloride salts drastically alters the solubility profile. The resulting ionic character makes this compound readily soluble in polar solvents like water and dimethyl sulfoxide (DMSO). This property is advantageous for reactions conducted in aqueous or polar media. Conversely, its solubility in less polar organic solvents like dichloromethane or diethyl ether is negligible.
Hygroscopicity and Stability: The compound is known to be air and moisture sensitive.[10][11] Absorption of atmospheric moisture can lead to clumping and may impact accurate weighing and reaction stoichiometry. Therefore, it is imperative to store the compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container, preferably in a desiccator.[7]
Analytical Characterization and Quality Control
Verifying the identity, purity, and integrity of starting materials is a non-negotiable aspect of chemical synthesis, particularly in drug development. A multi-pronged analytical approach is recommended.
Workflow for Analytical Characterization
The following diagram outlines a standard workflow for the analytical validation of a new batch of this compound. This systematic process ensures that the material meets the required specifications before its use in synthesis.
Caption: Standard workflow for the quality control and release of a chemical reagent.
Experimental Protocols
Protocol 3.2.1: ¹H NMR Spectroscopy
-
Objective: To confirm the chemical structure and identify any organic impurities.
-
Procedure:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in ~0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or D₂O. Causality: DMSO-d₆ is chosen for its ability to dissolve polar salts and for its exchangeable proton signal (broad singlet), which can help identify the amine protons.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
-
Expected Spectrum: The spectrum should show distinct signals for the aromatic protons (typically in the 7.0-7.5 ppm range), a singlet for the benzylic methylene (-CH₂-) protons, and broad, exchangeable signals for the ammonium (-NH₃⁺) protons. The integration of these signals should correspond to the number of protons in the molecule.
Protocol 3.2.2: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the key functional groups present in the molecule.
-
Procedure:
-
Use an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. Causality: ATR is a rapid and convenient method that requires minimal sample preparation and avoids the need to prepare KBr pellets.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
-
Expected Spectrum: Look for characteristic absorption bands:
-
N-H stretch (ammonium): Broad band in the 3200-2800 cm⁻¹ region.
-
C-H stretch (aromatic & aliphatic): Peaks around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.
-
N-H bend (amine): Around 1600-1500 cm⁻¹.
-
C=C stretch (aromatic): Peaks in the 1600-1450 cm⁻¹ region.
-
Safe Handling, Storage, and Disposal
Due to its chemical nature, strict safety protocols must be followed when handling this compound. The free base is classified as a corrosive substance that causes severe skin burns and eye damage.[12] While the dihydrochloride may have a slightly different hazard profile, it should be handled with equivalent care.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[11][12]
-
Engineering Controls: Handle the solid only in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust.[11]
-
Storage: As previously noted, the compound must be stored in a tightly closed container under an inert atmosphere and kept in a cool, dry, and dark place.[7][11] This prevents degradation from moisture and air.
-
In Case of Exposure:
-
Disposal: Dispose of waste material and containers in accordance with local, regional, and national environmental regulations. Do not let the chemical enter the environment.[11]
Applications in Synthetic Chemistry
The synthetic utility of o-aminobenzylamine stems from its two nucleophilic amine groups positioned ortho to each other, which facilitates the formation of five- or six-membered heterocyclic rings.
Role as a Bifunctional Building Block
The diagram below illustrates the role of this compound as a versatile precursor. The free base, typically generated in situ by neutralization, can react with various electrophiles to yield important heterocyclic cores.
Caption: Synthetic utility of o-aminobenzylamine as a precursor to N-heterocycles.
Case Study: Synthesis of Dihydroquinazolines
A prominent application of o-aminobenzylamine is in the synthesis of 3,4-dihydroquinazolines (3,4-DHQs).[2][4] This scaffold is of significant interest in medicinal chemistry. The synthesis often involves the condensation of o-aminobenzylamine with an aldehyde or a related C1 donor. The reaction proceeds through the formation of an initial imine with the more nucleophilic benzylic amine, followed by an intramolecular cyclization and dehydration to furnish the heterocyclic ring system. This strategy highlights the compound's value in constructing complex molecules efficiently.[4][14]
Conclusion
This compound is a fundamentally important and versatile building block for synthetic chemistry. Its value is defined by the unique ortho-arrangement of its amine functionalities, enabling direct access to valuable heterocyclic systems. A thorough understanding of its physicochemical properties—notably its solubility in polar solvents and its sensitivity to air and moisture—is paramount for its effective use. By adhering to the stringent analytical characterization, safe handling, and appropriate storage protocols outlined in this guide, researchers and drug development professionals can confidently and safely leverage this reagent to advance their synthetic and medicinal chemistry programs.
References
- Fisher Scientific. (2012, May 3). Safety Data Sheet.
- Chemical-Suppliers. (n.d.). This compound | CAS 29483-71-4.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
- PrepChem.com. (n.d.). Synthesis of o-aminobenzylamine.
- ChemicalBook. (2022, August 11). O-AMINOBENZYLAMINE 2HCL - Safety Data Sheet.
- ChemicalBook. (n.d.). 4-(AMINOMETHYL)ANILINE DIHYDROCHLORIDE | 54799-03-0.
- TCI Chemicals. (2024, December 4). SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- BLD Pharm. (n.d.). 29483-71-4|this compound.
- Google Patents. (n.d.). KR870002017B1 - Method for preparing aminobenzylamine.
- ResearchGate. (2018, September 26). Synthesis of dihydroquinazolines from 2-aminobenzylamine: N 3-aryl derivatives with electron-withdrawing groups.
- Sigma-Aldrich. (n.d.). 4-Aminobenzylamine 99 4403-71-8.
- Chemsrc. (2025, August 25). 4-Aminobenzylamine dihydrochloride | CAS#:54799-03-0.
- Alfa Chemistry. (n.d.). CAS 29483-71-4 O-Aminobenzylamine.
- CPHI Online. (n.d.). 4-Aminobenzylamine | Suzhou Jingye Medicine & Chemical Co ltd.
- Beilstein Journals. (2018, September 26). Synthesis of dihydroquinazolines from 2-aminobenzylamine: N 3 -aryl derivatives with electron-withdrawing groups.
- Guidechem. (n.d.). 4-aminobenzylamine hydrochloride 140401-57-6 wiki.
- ChemicalBook. (2025, July 16). 4-(AMINOMETHYL)ANILINE DIHYDROCHLORIDE | 54799-03-0.
- ChemicalBook. (2025, July 16). 4-Aminobenzylamine | 4403-71-8.
- Tokyo Chemical Industry Co., Ltd. (n.d.). 2-Aminobenzylamine | 4403-69-4.
- Pharmaffiliates. (n.d.). CAS No : 4403-71-8| Chemical Name : 4-Aminobenzylamine.
- Sigma-Aldrich. (n.d.). 2-Aminobenzylamine 98 4403-69-4.
- Google Patents. (n.d.). WO2014064016A1 - Process for the manufacture of 4-aminobenzoamidine dihydrochloride.
- ResearchGate. (2025, August 7). Synthesis of Some New Tertiary Amines and Their Application as Co-Catalysts in Combination with L-Proline in Enantioselective Baylis—Hillman Reaction Between o-Nitrobenzaldehyde and Methyl Vinyl Ketone.
- LookChem. (n.d.). CAS No.4403-71-8,4-Aminobenzylamine Suppliers.
- Triumph International Development Limited. (n.d.). m-Aminobenzylamine CAS NO.4403-70-7.
- Sigma-Aldrich. (n.d.). 2-Aminobenzylamine 98 4403-69-4.
- NIH. (2018, September 26). Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups.
Sources
- 1. This compound | CAS 29483-71-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. researchgate.net [researchgate.net]
- 3. cphi-online.com [cphi-online.com]
- 4. BJOC - Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups [beilstein-journals.org]
- 5. O-AMINOBENZYLAMINE 2HCL - Safety Data Sheet [chemicalbook.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. 29483-71-4|this compound|BLD Pharm [bldpharm.com]
- 8. 2-Aminobenzylamine 98 4403-69-4 [sigmaaldrich.com]
- 9. 2-Aminobenzylamine | 4403-69-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. canbipharm.com [canbipharm.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. fishersci.com [fishersci.com]
- 14. Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to o-Aminobenzylamine Dihydrochloride: Structure, Properties, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Heterocyclic Chemistry
o-Aminobenzylamine dihydrochloride is a crystalline solid that serves as a pivotal precursor in the synthesis of a diverse array of heterocyclic compounds. Its unique structure, featuring a primary aromatic amine and a benzylic amine on an ortho-substituted benzene ring, renders it a highly reactive and versatile building block for constructing complex molecular architectures. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and key applications in organic synthesis, with a particular focus on the preparation of medicinally relevant quinazoline and benzodiazepine scaffolds. Safety considerations and detailed experimental protocols are also presented to equip researchers with the practical knowledge required for its effective utilization.
Chemical Structure and Physicochemical Properties
This compound, with the chemical formula C₇H₁₂Cl₂N₂, is the salt form of o-aminobenzylamine. The presence of two hydrochloride moieties protonates both the aromatic and benzylic amino groups, enhancing the compound's stability and modifying its solubility characteristics.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 29483-71-4 | [1][2][3] |
| Molecular Formula | C₇H₁₂Cl₂N₂ | [4] |
| Molecular Weight | 195.09 g/mol | [2][4] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 215-218 °C (decomposes) | [4] |
| Solubility | Soluble in water. | General knowledge |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. Air sensitive. Store under an inert atmosphere. | [2] |
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through various spectroscopic techniques. While publicly available, detailed spectral data for the dihydrochloride salt is limited, the expected characteristic signals are described below based on the analysis of the parent compound and general principles of spectroscopy.
¹H NMR Spectroscopy: In a suitable deuterated solvent such as D₂O or DMSO-d₆, the proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, and the amine protons. The aromatic protons would appear as a complex multiplet in the range of 7.0-8.0 ppm. The benzylic protons (CH₂) would likely present as a singlet around 4.0-4.5 ppm. The amine protons (NH₃⁺) would be visible as broad singlets, and their chemical shift would be highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon NMR spectrum would display signals corresponding to the six aromatic carbons and one aliphatic carbon. The aromatic carbons are expected to resonate in the region of 110-150 ppm, while the benzylic carbon (CH₂) would appear further upfield, typically in the 40-50 ppm range.
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by broad absorption bands in the 2500-3000 cm⁻¹ region, indicative of the N-H stretching vibrations of the ammonium salts. C-H stretching vibrations for the aromatic and aliphatic groups would be observed around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively. Aromatic C=C stretching bands would appear in the 1600-1450 cm⁻¹ region.
Mass Spectrometry (MS): Under appropriate ionization conditions (e.g., Electrospray Ionization), the mass spectrum would be expected to show a base peak corresponding to the free diamine cation [C₇H₁₀N₂ + H]⁺ at m/z 123.1.
Applications in Heterocyclic Synthesis
The primary utility of this compound lies in its role as a precursor for the synthesis of nitrogen-containing heterocycles, most notably quinazolines and benzodiazepines. These scaffolds are of significant interest to the pharmaceutical industry due to their broad range of biological activities.
Synthesis of Quinolines
o-Aminobenzylamine is a common starting material for the synthesis of quinazoline derivatives. The general strategy involves the condensation of the diamine with a suitable one-carbon or two-carbon synthon, followed by cyclization and oxidation.
Reaction Scheme: Synthesis of 2-Substituted Quinazolines
Detailed Experimental Protocol: Metal-Free Synthesis of 2-Phenylquinazoline
This protocol is adapted from a green chemistry approach utilizing an organocatalyst and molecular oxygen as the oxidant.
Materials:
-
o-Aminobenzylamine (can be generated in situ from the dihydrochloride salt by neutralization)
-
Benzaldehyde
-
2,4,6-Trihydroxybenzoic acid monohydrate (organocatalyst)
-
Boron trifluoride diethyl etherate (BF₃·Et₂O)
-
Dimethyl sulfoxide (DMSO)
-
Oxygen (balloon)
-
Activated alumina for column chromatography
-
Ethyl acetate and iso-hexane (eluents)
Procedure:
-
To a 10 mL two-neck flask, add o-aminobenzylamine (3.0 mmol), benzaldehyde (3.0 mmol), 2,4,6-trihydroxybenzoic acid monohydrate (5 mol%), and BF₃·Et₂O (10 mol%).
-
Add DMSO (1.0 mL) to the flask and equip it with an oxygen-filled balloon.
-
Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture for 48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the crude product by column chromatography using activated alumina as the stationary phase and a gradient of ethyl acetate in iso-hexane as the eluent to afford the desired 2-phenylquinazoline.
Causality and Mechanistic Insights: The reaction proceeds through a multi-step sequence initiated by the formation of an imine between the more nucleophilic benzylic amine of o-aminobenzylamine and the aldehyde. The subsequent intramolecular cyclization is catalyzed by the Lewis acid (BF₃·Et₂O), which activates the imine toward nucleophilic attack by the aromatic amine. The final step is an oxidative aromatization of the dihydroquinazoline intermediate to the stable quinazoline ring system, facilitated by the organocatalyst and molecular oxygen. The use of an excess of the aldehyde is sometimes employed to drive the initial imine formation and improve yields.
Synthesis of 1,4-Benzodiazepines
o-Aminobenzylamine derivatives are also valuable precursors for the synthesis of the 1,4-benzodiazepine core, a privileged scaffold in medicinal chemistry.
Reaction Scheme: Palladium-Catalyzed Synthesis of Substituted 1,4-Benzodiazepines
Detailed Experimental Protocol: Synthesis of a Substituted 1,4-Benzodiazepine [1]
This protocol describes the palladium-catalyzed cyclization of an N-tosyl-disubstituted 2-aminobenzylamine with a propargylic carbonate.
Materials:
-
N-tosyl-disubstituted 2-aminobenzylamine derivative (prepared from o-aminobenzylamine)
-
Propargylic carbonate
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Dioxane
Procedure:
-
To a stirred solution of the propargylic carbonate (1.3 equivalents) in dioxane, add the N-tosyl-disubstituted 2-aminobenzylamine (1.0 equivalent) and Pd(PPh₃)₄ (0.1 equivalents) at 25 °C.
-
Stir the reaction mixture at the same temperature for 3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to yield the substituted 1,4-benzodiazepine.
Causality and Mechanistic Insights: This reaction proceeds via the formation of a π-allylpalladium intermediate from the propargylic carbonate. The amide nitrogen of the N-tosyl-2-aminobenzylamine derivative then undergoes an intramolecular nucleophilic attack on this intermediate, leading to the formation of the seven-membered benzodiazepine ring. The tosyl group serves as both a protecting group for the amine and an activating group for the cyclization. The choice of the palladium catalyst and ligands is crucial for the efficiency of the reaction.
Safety and Handling
This compound is a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust. It is air-sensitive and should be stored under an inert atmosphere. In case of contact with skin or eyes, rinse immediately with plenty of water.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of a wide range of heterocyclic compounds. Its utility in the construction of quinazoline and benzodiazepine cores makes it a compound of significant interest for medicinal chemists and researchers in drug discovery. The protocols and mechanistic insights provided in this guide offer a solid foundation for the effective and safe utilization of this important synthetic building block. Further exploration of its reactivity is likely to uncover new and efficient pathways to novel heterocyclic systems with potential biological applications.
References
- Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbon
- This compound. Chemical-Suppliers.com. [Link]
- Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System. Frontiers in Chemistry. [Link]
- Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups. Beilstein Journal of Organic Chemistry. [Link]
- Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. Molecules. [Link]
- An Improved Process for the Synthesis of 4H-Imidazo[1,5-a][1][6]benzodiazepines.
- US4155904A - Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones.
- A Facile Synthesis of 1,4-benzodiazepine-2,5-diones and Quinazolinones from Amino Acids as Anti-Tubercular. Royal Society of Chemistry. [Link]
- Metal-free synthesis of 1,4-benzodiazepines and quinazolinones from hexafluoroisopropyl 2-aminobenzoates at room temper
- Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules. [Link]
- Synthesis and pharmacological activity of 1,4-benzodiazepine deriv
- Supporting information for a paper on N-alkylation of amines. The Royal Society of Chemistry. [Link]
- Supporting information for a paper on reduction of aromatic nitro compounds. The Royal Society of Chemistry. [Link]
- 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033871).
- The Chemical and Structural Properties of 2-Aminobenzylamine Derivatives.
- Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]
- Mass Spectrometry - Fragmentation P
- 4-Aminobenzylamine dihydrochloride. ChemSrc. [Link]
- 4-Aminobenzylamine. PubChem. [Link]
- Supporting Information for a paper on thiol-ene photoclick chemistry. The Royal Society of Chemistry. [Link]
- SUPPORTING INFORMATION for a paper on porous organic polymers. The Royal Society of Chemistry. [Link]
- 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0033871).
- The FT-IR (a) and FT-Raman (b) spectra of o-aminobenzoic acid.
- FT-IR spectrum of (R)-R-methylbenzylamine.
- Cooking Utensils: Determination of Primary Arom
- Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. PLOS ONE. [Link]
- Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ioniz
- 6.
- MolDiscovery: learning mass spectrometry fragmentation of small molecules.
- X-ray crystallography. Wikipedia. [Link]
- The X-ray Structure of 4-Aminobenzyl alcohol (4-Aminophenylmethanol).
- Cas 4403-71-8,4-Aminobenzylamine. LookChem. [Link]
- NMR Spectroscopy :: 13C NMR Chemical Shifts.
- a guide to 13c nmr chemical shift values. Compound Interest. [Link]
- 13C NMR Chemical Shift.
- Tables For Organic Structure Analysis. [Link]
- 24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]
- IR Absorption Table.
- Interpreting Infrared Spectra. Specac Ltd. [Link]
Sources
o-Aminobenzylamine dihydrochloride molecular weight
An In-depth Technical Guide to o-Aminobenzylamine Dihydrochloride: Properties, Synthesis, and Applications in Drug Discovery
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of this compound, a critical chemical intermediate for researchers, scientists, and professionals in drug development. We will move beyond basic data to discuss its strategic importance, particularly as a precursor to the pharmacologically significant dihydroquinazoline scaffold. This document emphasizes the causality behind experimental choices, providing a framework for its effective and safe utilization in a laboratory setting.
Core Characteristics and Physicochemical Properties
This compound is the stable salt form of o-Aminobenzylamine (also known as 2-aminobenzylamine or 2-ABA). The dihydrochloride form enhances shelf-life and simplifies handling compared to the more reactive free base. For synthetic applications, the active free base is typically liberated in situ or as a discrete preliminary step. Its primary utility lies in its bifunctional nature, possessing both a primary aromatic amine and a primary benzylic amine, which allows for sequential and selective functionalization.
| Property | Data | Source(s) |
| Molecular Weight | 195.09 g/mol | [1][2] |
| Molecular Formula | C₇H₁₂Cl₂N₂ (or C₇H₁₀N₂·2HCl) | [1][2][3] |
| CAS Number | 29483-71-4 | [1][2][4] |
| Synonyms | 2-Aminobenzylamine dihydrochloride, 2-Aminomethyl-phenylamine dihydrochloride | [2][5] |
| Appearance | Yellow solid | [6] |
| Storage | Store in a dark, cool, dry, and well-ventilated place under an inert atmosphere. | [1][4] |
Strategic Importance in Medicinal Chemistry: A Gateway to Dihydroquinazolines
The true value of this compound is realized upon its conversion to the free base, 2-ABA. This molecule is a cornerstone for synthesizing 3,4-dihydroquinazolines (DHQs), a class of heterocyclic compounds with a remarkable breadth of pharmacological activities.[7] DHQ derivatives have been investigated as antitumor, antimicrobial, antifungal, and neuroprotective agents.[7]
The synthetic pathway typically involves a sequential N-functionalization of 2-ABA followed by a cyclodehydration reaction. This allows for the construction of diverse DHQ libraries, a key strategy in modern scaffold-based drug design.[7][8] The process hinges on the differential reactivity of the two amine groups in 2-ABA, enabling selective reactions to build molecular complexity.
Caption: Synthetic workflow from this compound to DHQ scaffolds.
Validated Experimental Protocols
The following protocols are synthesized from established methodologies and are designed for reproducibility and safety.
Protocol 1: Liberation of o-Aminobenzylamine (Free Base)
Rationale: Most synthetic applications require the neutral free base, 2-ABA. The dihydrochloride salt is highly water-soluble, while the free base has lower aqueous solubility. This protocol uses a mild inorganic base to neutralize the hydrochloride salts, allowing for extraction of the free amine into an organic solvent.
Methodology:
-
Dissolve this compound in deionized water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) dropwise with stirring until the solution becomes basic (pH > 8, check with pH paper).
-
Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield o-aminobenzylamine.
-
Trustworthiness Check: The resulting free base should be used immediately or stored under an inert atmosphere as it is sensitive to air and light.[9]
Protocol 2: Synthesis of N-Aryl-3,4-Dihydroquinazolines
Rationale: This two-step protocol, adapted from leading research, demonstrates the power of 2-ABA in building complex heterocycles.[7][10] The first step is a selective Nucleophilic Aromatic Substitution (SNAr) reaction, followed by N-acylation. The final step is a highly efficient microwave-assisted cyclodehydration promoted by trimethylsilyl polyphosphate (PPSE), which acts as both a Lewis acid catalyst and a water scavenger.[7][11]
Step A: N-Arylation and Acylation
-
Dissolve the freshly prepared 2-ABA (1 eq.) and an electron-deficient haloaromatic compound (e.g., 1-fluoro-2-nitrobenzene) (1 eq.) in a suitable solvent like DMSO.[10]
-
Add a base such as potassium carbonate (K₂CO₃) (2 eq.) to act as a proton acceptor.
-
Stir the reaction at the appropriate temperature (ranging from room temperature to 125 °C) until completion (monitor by TLC).[10]
-
Upon completion, perform a standard aqueous workup and extract the N-arylated product.
-
Dissolve the crude N-arylated intermediate in a solvent like dichloromethane.
-
Add an acylating agent (e.g., acetyl chloride) (1.1 eq.) and a non-nucleophilic base (e.g., triethylamine) and stir until acylation is complete.
-
Purify the resulting N-acyl-N-aryl-2-aminobenzylamine intermediate via column chromatography.
Caption: Mechanism of PPSE-promoted cyclodehydration to form the DHQ ring.
Step B: Microwave-Assisted Cyclodehydration
-
Place the purified N-acyl intermediate into a microwave reaction vial.
-
Add trimethylsilyl polyphosphate (PPSE) as the cyclodehydration agent.
-
Seal the vial and place it in a scientific microwave reactor.
-
Irradiate at a set temperature (e.g., 120 °C) for a short duration (typically 5-90 minutes) until the reaction is complete.[10]
-
Causality: Microwave irradiation provides rapid and uniform heating, drastically reducing reaction times and often improving yields compared to conventional heating.[7]
-
After cooling, quench the reaction mixture carefully with a saturated NaHCO₃ solution.
-
Extract the final dihydroquinazoline product with an organic solvent and purify by column chromatography.
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate precautions.
| Hazard Class | Description | Precautionary Measures |
| Acute Oral Toxicity | Harmful if swallowed.[12][13] | Do not eat, drink, or smoke when using. Wash hands thoroughly after handling.[12][13] |
| Skin Corrosion | Causes severe skin burns and eye damage.[12][13] | Wear protective gloves, clothing, and eye/face protection.[12] |
| Respiratory Irritation | May cause respiratory irritation.[12] | Use only outdoors or in a well-ventilated area. Do not breathe dust.[9][12] |
| Aquatic Hazard | Toxic to aquatic life with long-lasting effects.[12][13] | Avoid release to the environment.[13] |
First Aid Measures:
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.[12]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower.[12]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[12]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[12]
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[12]
Conclusion
This compound is more than a simple chemical; it is an enabling reagent for advanced medicinal chemistry. Its true potential is unlocked through its conversion to 2-ABA, providing a versatile platform for the synthesis of dihydroquinazolines and other complex nitrogen-containing heterocycles. Understanding the principles behind its handling, deprotection, and subsequent reactions is crucial for leveraging its capabilities in the design and development of next-generation therapeutics. The protocols and safety data provided herein serve as a comprehensive foundation for its integration into sophisticated drug discovery workflows.
References
- This compound. BLD Pharm. URL: https://www.bldpharm.com/products/29483-71-4.html
- O-Aminobenzylamine. Alfa Chemistry. URL: https://www.alfa-chemistry.com/cas_29483-71-4.htm
- Safety Data Sheet - 3-Aminobenzylamine. Fisher Scientific. URL: https://www.fishersci.com/sdsitems.do?partNumber=AC391450050&productDescription=3-AMINOBENZYLAMINE+5G&vendorId=VN00032119&countryCode=US&language=en
- Safety Data Sheet - 4-Aminobenzylamine. Acros Organics. URL: https://www.thermofisher.com/document-connect/thermofisher.com/id/sds-acros-organics-ac391450050-en
- Safety Data Sheet - 4-Aminobenzylamine. TCI Chemicals. URL: https://www.tcichemicals.com/GB/en/sds/A1436_EG_EN.pdf
- Safety Data Sheet - 2,3-Diaminotoluene. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/sds/aldrich/d34108
- O-AMINOBENZYLAMINE 2HCL - Safety Data Sheet. ChemicalBook. URL: https://www.chemicalbook.com/ShowMSDSByCAS_29483-71-4.htm
- This compound. Chemical-Suppliers.com. URL: https://www.chemical-suppliers.com/supplier/O-Aminobenzylamine-dihydrochloride_29483-71-4.html
- 4-(AMINOMETHYL)ANILINE DIHYDROCHLORIDE. ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7776737.htm
- Synthesis of o-aminobenzylamine. PrepChem.com. URL: https://www.prepchem.com/synthesis-of-o-aminobenzylamine/
- 4-(AMINOMETHYL)ANILINE DIHYDROCHLORIDE Properties. ChemicalBook. URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB7776737_EN.htm
- Method for preparing aminobenzylamine. Google Patents. URL: https://patents.google.
- 4-aminobenzylamine hydrochloride. Guidechem. URL: https://www.guidechem.com/products/140401-57-6.html
- 4-Aminobenzylamine dihydrochloride. Chemsrc. URL: https://www.chemsrc.com/en/cas/54799-03-0_1170884.html
- Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups. Beilstein Journal of Organic Chemistry. URL: https://www.beilstein-journals.org/bjoc/articles/14/237
- Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups. ResearchGate. URL: https://www.researchgate.
- 2-Aminobenzylamine 98%. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/348015
- Release of Amino- or Carboxy-Containing Compounds Triggered by HOCl: Application for Imaging and Drug Design. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/30790405/
- Process for the manufacture of 4-aminobenzoamidine dihydrochloride. Google Patents. URL: https://patents.google.
- Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups. National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6198888/
- A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design. Lawrence Berkeley National Laboratory. URL: https://esg.lbl.gov/wp-content/uploads/2021/01/Card_etal_PDE4_Structure_2005.pdf
- In Silico Investigation of Novel Compounds as Inhibitors of Acetylcholinesterase Enzyme for the Treatment of Alzheimer's Diseases. PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10858920/
Sources
- 1. 29483-71-4|this compound|BLD Pharm [bldpharm.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 4-(AMINOMETHYL)ANILINE DIHYDROCHLORIDE | 54799-03-0 [chemicalbook.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. This compound | CAS 29483-71-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. 4-(AMINOMETHYL)ANILINE DIHYDROCHLORIDE | 54799-03-0 [amp.chemicalbook.com]
- 7. BJOC - Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups [beilstein-journals.org]
- 8. bl831.als.lbl.gov [bl831.als.lbl.gov]
- 9. canbipharm.com [canbipharm.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
A Technical Guide to the Solubility Profiling of o-Aminobenzylamine Dihydrochloride
Abstract
o-Aminobenzylamine dihydrochloride is a pivotal bifunctional aromatic amine building block in medicinal chemistry and materials science. Its utility in synthesizing diverse heterocyclic scaffolds, such as dihydroquinazolines, necessitates a thorough understanding of its solubility characteristics. As a dihydrochloride salt, its solubility is intrinsically linked to solvent properties and, critically, the pH of aqueous media. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine, understand, and apply the solubility data of this compound. In the absence of extensive published quantitative data, this whitepaper emphasizes the foundational principles and provides robust, field-proven experimental protocols for generating reliable solubility profiles. It combines theoretical considerations with detailed, step-by-step methodologies for equilibrium solubility determination and subsequent quantification using UV-Vis spectrophotometry and High-Performance Liquid Chromatography (HPLC).
Introduction: The Significance of this compound
o-Aminobenzylamine, also known as 2-(aminomethyl)aniline, is a valuable primary aromatic amine. The dihydrochloride salt form enhances its stability and aqueous solubility, making it a more convenient reagent for various synthetic applications. Its structure, featuring both an aniline amine and a benzylic amine, allows for chemoselective reactions, making it a key intermediate in the synthesis of pharmacologically active compounds.
A clear and accurate solubility profile is not merely academic; it is a critical parameter for:
-
Reaction Optimization: Ensuring the compound is fully dissolved in a reaction solvent is crucial for achieving optimal reaction kinetics and yield.
-
Formulation Development: In pharmaceutical sciences, solubility dictates the feasibility of developing aqueous formulations for preclinical studies.
-
Purification Processes: Knowledge of solubility in various solvents is essential for designing effective crystallization and purification protocols.
-
Analytical Method Development: Preparing stock solutions and standards for analytical techniques requires precise solubility data.
This guide will empower the researcher to systematically approach the solubility determination of this compound.
Physicochemical Properties and Theoretical Solubility Considerations
Before embarking on experimental determination, understanding the inherent properties of the molecule provides a predictive foundation for its behavior.
2.1 Core Physicochemical Data
The fundamental properties of this compound are summarized below.
| Property | Value | Reference(s) |
| Chemical Name | 2-(Aminomethyl)aniline dihydrochloride | N/A |
| Synonyms | o-Aminobenzylamine 2HCl, 2-Aminomethylphenylamine dihydrochloride | N/A |
| CAS Number | 29483-71-4 | N/A |
| Molecular Formula | C₇H₁₂Cl₂N₂ | N/A |
| Molecular Weight | 195.09 g/mol | N/A |
| Appearance | White crystalline powder | [1] |
| Melting Point | Approx. 190-195°C | [1] |
| Qualitative Solubility | Soluble in water, less soluble in organic solvents. | [1] |
2.2 The Impact of pH on Aqueous Solubility
As a dihydrochloride salt of a diamine, the solubility of this compound in aqueous media is profoundly influenced by pH. The two amine groups—the aromatic (aniline) and the aliphatic (benzylamine)—have distinct pKa values. The compound exists predominantly in its fully protonated, cationic form at low pH, which is highly polar and thus favors dissolution in water.[2]
As the pH of the solution increases, the amine groups begin to deprotonate, starting with the more acidic species (the anilinium ion). This deprotonation reduces the overall charge and polarity of the molecule, leading to a significant decrease in aqueous solubility.[3][4] Understanding this relationship is critical, as precipitating the free base from an aqueous solution is a common procedural step.
2.3 Considerations for Organic Solvents
The "like dissolves like" principle governs solubility in organic solvents.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding and are expected to be moderately effective at dissolving the dihydrochloride salt.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents have strong dipole moments and can solvate the cationic species, suggesting they may be good solvents.
-
Nonpolar Solvents (e.g., Toluene, Hexane): These solvents lack the polarity to effectively solvate the ionic salt form, and solubility is expected to be very low.[5]
Experimental Protocol: Equilibrium Solubility Determination
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[6][7] It is a robust and reliable method that ensures the solution has reached saturation.[8]
3.1 Step-by-Step Methodology
-
Preparation: Add an excess amount of this compound (e.g., 10-20 mg) to a series of 2 mL glass vials. The excess solid is crucial to ensure saturation is achieved.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent (e.g., water, phosphate buffer pH 7.4, methanol, DMSO) to each vial.
-
Equilibration: Seal the vials and place them in a shaker or rotator set to a constant temperature (e.g., 25°C). Agitate for at least 24 hours to ensure equilibrium is reached. For compounds that are slow to dissolve, 48-72 hours may be necessary.[7]
-
Phase Separation: After equilibration, allow the vials to stand for a short period to let the solid settle. Centrifuge the vials (e.g., 10,000 rpm for 10 minutes) to pellet the remaining solid.[9]
-
Sampling: Carefully withdraw the supernatant using a syringe and immediately filter it through a chemically inert 0.22 µm syringe filter (e.g., PTFE) to remove any fine particulates. Causality Note: This filtration step is critical to prevent undissolved solid particles from artificially inflating the measured concentration.
-
Dilution & Analysis: Accurately dilute the clear filtrate with the appropriate mobile phase or solvent and analyze its concentration using a pre-validated analytical method as described in Section 4.
Analytical Methodologies for Quantification
Accurate quantification of the dissolved analyte is paramount. Due to its aromatic structure, this compound is amenable to UV-based detection methods.
4.1 Method 1: UV-Vis Spectrophotometry
This is a rapid and accessible method suitable for initial screening.
-
Wavelength Selection (λmax): Prepare a dilute solution of the compound in the chosen solvent. Scan the UV spectrum (e.g., from 200-400 nm) to identify the wavelength of maximum absorbance (λmax).
-
Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at λmax. Plot absorbance versus concentration to generate a calibration curve. The plot should be linear (R² > 0.999).[10][11]
-
Sample Analysis: Measure the absorbance of the diluted filtrate from the solubility experiment. Use the calibration curve's linear regression equation to calculate the concentration.
4.2 Method 2: High-Performance Liquid Chromatography (HPLC-UV)
HPLC offers superior specificity and is the preferred method for accurate quantification, especially in complex matrices.[1][9]
-
Method Development: A reverse-phase HPLC method is suitable.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV detector set at the λmax determined previously.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10 µL.
-
-
Validation: The method should be validated for linearity, accuracy, and precision according to standard practices. A calibration curve is generated by injecting standards of known concentrations and plotting peak area versus concentration.[1]
-
Sample Analysis: Inject the diluted filtrate and determine the concentration from the calibration curve. The key advantage of HPLC is its ability to separate the parent compound from any potential degradants, ensuring only the intact molecule is quantified.
Data Presentation and Interpretation
Solubility data should be recorded systematically. Below is a template for recording experimental results.
| Solvent System | Temperature (°C) | Measured Concentration (mg/mL) | Molar Solubility (mol/L) | Notes |
| Deionized Water | 25 | Experimental Value | Calculated Value | pH of saturated solution |
| PBS (pH 7.4) | 25 | Experimental Value | Calculated Value | |
| 0.1 M HCl | 25 | Experimental Value | Calculated Value | |
| Methanol | 25 | Experimental Value | Calculated Value | |
| Ethanol | 25 | Experimental Value | Calculated Value | |
| DMSO | 25 | Experimental Value | Calculated Value | |
| Acetonitrile | 25 | Experimental Value | Calculated Value |
Stability Considerations in Solubility Studies
It is crucial to ensure that the compound does not degrade during the equilibration period, as degradation can lead to an overestimation of the true solubility. A preliminary forced degradation study, as outlined in ICH guideline Q1A(R2), can provide valuable insights.[12]
-
Protocol: Briefly expose the compound in solution to stress conditions (e.g., acid, base, oxidation, heat).[13]
-
Analysis: Analyze the stressed samples by HPLC. The appearance of new peaks indicates degradation.
-
Implication: If the compound is found to be unstable under the conditions of the solubility experiment (e.g., prolonged exposure to a basic buffer), the experimental timeframe may need to be shortened, or the instability noted as a qualifier for the solubility data.
Conclusion
The solubility of this compound is a fundamental property that dictates its application in research and development. This guide provides the theoretical basis and practical, validated protocols for its determination. By systematically applying the shake-flask method coupled with a robust analytical technique like HPLC-UV, researchers can generate high-quality, reliable solubility data. This data is indispensable for optimizing synthetic procedures, developing viable formulations, and ensuring the overall success of projects utilizing this versatile chemical intermediate.
References
- ChemBK. (n.d.). 2-(aminomethyl)aniline dihydrochloride.
- Agilent Technologies. (2012). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations.
- ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
- Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
- Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector.
- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
- Taylor & Francis Online. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation.
- Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341.
- Sharma, S., & Joshi, M. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6).
- International Journal of Creative Research Thoughts. (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY.
- Kornepati, S., & Tella, E. D. (2016). VISIBLE SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OFPHARMACEUTICALLY IMPORTANT AROMATIC PRIMARY AMINES BY USING p-N, N -DIMETHYLPHENYLENEDIAMINE. Rasayan Journal of Chemistry, 9(3), 340-347.
- Chemistry LibreTexts. (2019). The Effects of pH on Solubility.
- Chad's Prep. (n.d.). pH Effects on Solubility.
- Serajuddin, A. T. (1991). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 8(7), 890-894.
- Quora. (2017). Why do amines dissolve in hydrochloric acid?
- Kornepati, S., & Tella, E. D. (2015). VISIBLE SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OF SOME TYPICAL AROMATIC PRIMARY AMINES BY USING p-N,N-DIMETHYLPHENYLENEDIAMINE. Rasayan Journal of Chemistry, 8(3), 373-379.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. quora.com [quora.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 17.6 pH Effects on Solubility - Chad's Prep® [chadsprep.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. enamine.net [enamine.net]
- 7. researchgate.net [researchgate.net]
- 8. bioassaysys.com [bioassaysys.com]
- 9. lcms.cz [lcms.cz]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. resolvemass.ca [resolvemass.ca]
- 13. ijcrt.org [ijcrt.org]
An In-depth Technical Guide to the Stability and Storage of o-Aminobenzylamine Dihydrochloride
Foreword: Understanding the Criticality of Stability
In the landscape of pharmaceutical research and drug development, the integrity of starting materials and intermediates is paramount. o-Aminobenzylamine dihydrochloride, a key building block in the synthesis of various heterocyclic compounds, including benzodiazepines and quinazolines, is no exception. Its stability profile directly impacts the quality, purity, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive, field-proven perspective on the stability, storage, and analytical assessment of this compound, designed for the discerning researcher and drug development professional.
Core Chemical Profile and Inherent Stability
This compound (CAS No: 29483-71-4) is the hydrochloride salt of o-aminobenzylamine. The presence of two primary amine groups—one aromatic and one aliphatic—and its salt form dictates its chemical behavior and stability.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂Cl₂N₂ | [1] |
| Molecular Weight | 195.09 g/mol | [1] |
| Appearance | White to off-white solid/powder | [2] |
| General Stability | Stable under normal, recommended storage conditions. | [3][4] |
While generally stable, the molecule possesses functional groups susceptible to degradation under specific environmental pressures. The primary concerns are its hygroscopicity and sensitivity to oxidation, light, and elevated temperatures.
Potential Degradation Pathways: A Mechanistic View
Understanding how a molecule degrades is fundamental to preventing it. Forced degradation studies are essential to identify likely degradation products and establish the intrinsic stability of the molecule.[5] These studies involve subjecting the compound to stress conditions more severe than those it would encounter during routine handling and storage.[5]
Hydrolytic Degradation
As a dihydrochloride salt, the compound is hygroscopic and moisture-sensitive.[6] While the core structure is not prone to simple hydrolysis, the presence of moisture can act as a catalyst for other degradation pathways and can physically alter the material, leading to clumping and handling issues.
Oxidative Degradation
The primary amino groups, particularly the aromatic amine, are susceptible to oxidation. This can be initiated by atmospheric oxygen, peroxide impurities in solvents, or other oxidizing agents.[4]
-
Causality: The lone pair of electrons on the nitrogen atom is readily attacked by electrophilic oxidizing species.
-
Potential Products: Oxidation can lead to the formation of colored impurities, including nitroso, nitro, and polymeric species. In aromatic amines, oxidative coupling is a common degradation route.[7] For instance, exposure to oxidizing agents can lead to complex reactions, potentially forming azo compounds or quinone-imines, which are often highly colored.
Thermal Decomposition
Photodegradation
Exposure to light, particularly UV radiation, can provide the energy to promote electrons to higher energy states, leading to the formation of reactive species and subsequent degradation. Aromatic amines are known to be light-sensitive. The primary degradation pathway under photolytic stress often involves oxidation, leading to discoloration of the material.[12] Therefore, protection from light is a key storage requirement.[1]
Best Practices for Storage and Handling
Based on the chemical nature of this compound, a multi-faceted approach to storage is required to ensure its long-term integrity.
Recommended Storage Conditions
| Parameter | Recommendation | Rationale & Causality | Citation |
| Temperature | Cool, room temperature. | Prevents acceleration of thermal degradation pathways. | [1][13] |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen). | Minimizes contact with atmospheric oxygen and moisture, thereby inhibiting oxidative and hydrolytic degradation. | [1][3][4] |
| Container | Tightly closed container. | Prevents ingress of moisture and oxygen. Essential due to the hygroscopic nature of the salt. | [3][4][13] |
| Light | Keep in a dark place. | Protects the light-sensitive aromatic amine functional group from photolytic degradation. | [1] |
| Location | Dry, well-ventilated place. Store in a corrosives area. | Ensures a low-humidity environment and proper segregation from incompatible materials.[4][13] | [4][13] |
| Incompatibilities | Strong oxidizing agents. | To prevent vigorous and potentially hazardous oxidative reactions. | [4] |
Safe Handling Protocols
As a corrosive substance that can cause severe skin burns and eye damage, stringent safety protocols are non-negotiable.[3][14]
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[3][13]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[3][15]
-
Skin Protection: Wear appropriate chemical-resistant gloves and protective clothing to prevent skin contact.[15]
-
Respiratory Protection: If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[15]
-
-
General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the handling area.[15]
Experimental Assessment of Stability: Protocols and Workflows
A robust stability-indicating analytical method is one that can accurately quantify the active ingredient without interference from degradation products, excipients, or impurities.[16] High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose due to its high sensitivity and resolving power.[17]
Forced Degradation Workflow
The objective of forced degradation is to generate potential degradation products to a level of approximately 5-20% to ensure they can be reliably detected and separated.[5]
Caption: Workflow for forced degradation studies.
Step-by-Step Protocol: Oxidative Stress Testing
-
Preparation: Prepare a solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Application: Add 3% hydrogen peroxide (H₂O₂) to the solution. Protect the sample from light to prevent confounding photodegradation.
-
Incubation: Store the solution at room temperature.
-
Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching (Optional): If the reaction is rapid, it can be quenched by adding a reducing agent like sodium bisulfite, though this can complicate the chromatogram. It is often preferable to dilute the sample to stop the reaction immediately before injection.
-
Analysis: Analyze the samples by a validated HPLC method. Compare the chromatograms to an unstressed control sample to identify degradation products.
Analytical Method Development and Validation
A stability-indicating method must be validated to demonstrate its specificity for the drug substance and its degradation products.[18]
Caption: Workflow for developing a stability-indicating analytical method.
Example HPLC Method Starting Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detector: UV/PDA at 254 nm
Conclusion: A Commitment to Quality
The chemical stability of this compound is a critical quality attribute that demands rigorous control and thorough understanding. Its hygroscopic nature and susceptibility to oxidation are the primary challenges. By implementing the storage and handling protocols outlined in this guide—specifically, storing the compound in a tightly sealed container under an inert, dry atmosphere and protected from light—researchers can ensure its integrity over time. Furthermore, the application of systematic forced degradation studies coupled with robust, validated analytical methods like HPLC and LC-MS provides the necessary framework to confidently assess its stability profile, a cornerstone of sound scientific and drug development practice.
References
- O-AMINOBENZYLAMINE 2HCL - Safety Data Sheet - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEp23r1shK0H_MuyUqWIrRYbA8VxS0Hr7us56crmouZUalqMM9cp1Y1Q5288cyCkRVr7DvsSg7nxn6WovzMJBAxw05KASx0ZQJNcSIV2IjAThFpDZt_NWxiG7cDwh7UrWYmxGY1DrJqqB139op3viZHFiVRFGmJ22c=]
- SAFETY DATA SHEET - TCI Chemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEb_ltzYfGd27vtpH2keVVZmy4xTjGS2K8qDq-F6UpuatMc2uK9wRANiXWUHNstvaTfp7kRFbSHQc475tie8CKWIH5tRNdsc6vDNcwN5uLJ5Zs4dSWneE812t8jc4OOxyN0o-sSUqg3A1f4ExBTwmZFhQ==]
- SAFETY DATA SHEET - Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9ao_7-H1CVllrJLXwLbKWCBWe0ArwyXL6uRskJiXxJ-tndU6YxbYT01L3lseLonwT99kXC2ZPEvq2v2kyf5Z5PsZMkA_Z-OF_eHRssXuCRTi3gW6Euat-VHZurNeLI_EFtIr0Y762idEwa2K_pLy-aGxww_umxPVLUawpoDCHghULDwpd6s6fdQDYk=]
- SAFETY DATA SHEET - Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnLip1vo9eC7qW1Mqi81kVIcYbkJFV15WXL5eO7gRX7KQsujpmTz3gvVKbRESaHflpG1vDN7Edba5axdfyn329573P8HnWIsi9meB5lkHqCeHzSr-zCen9rpkFcEubf6Y4IWNNFIe08zra2wbw5u1CP6d1hbxj6TYWEKiA4LTc2jJn9ahfzoLcC1Ki7pnis307]
- SAFETY DATA SHEET - Acros Organics. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvToU2g494DWNDu45kdu96IunfYkA7rbv8Gw_hxjf73P7PKSUQ5QjbfRtx69S-VzqgAjZPIb2dxVxfCuUsyMeqtg1tVmvi1XevFMHwLTwp6p_fh-qSLa5HjR_TiBtbw_G4T0JE9rsdneeoMgSPLWVuLtAkLdNEdZyHafv7wAwaDNHFsnQDtbs=]
- SAFETY DATA SHEET - Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxTetkiff45RgT3nDh487SjoJ9u6tJEuIX7ZydiJg8BuMFZvnS8CRA1f1dBaxmdS0ehztQ5NoczrhsAIkOTMyD0sxGTN7QiP9tRUvvoWgPIQALeo5l5wRhW-DMN2M6wA0eLxLgfYQ=]
- SAFETY DATA SHEET - TCI Chemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlcVbV8IuAqtlk9MFbNzdaAYODpgRgLlL21IyGo7_LO9x1qMJ30j1QVJwA8og4jrR_dHXwb3pR5PAAMRvLaQE6SwEhSXZdBJg58hjshFm8DFcwDC4pW-YQXZuvSw4LKf9wC58SaYAxvgq1_rEtbokUHQ==]
- SAFETY DATA SHEET - Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKV1fW164cGt1c_znxrWAW3fs_a_bGktvO_9jxiOjM96il_nmYk6q7mYoYRx9B9K4U6YsWSjJ-ztF9Q5X3ig-xIiH9LfWPdL9vPUO8SXHGPwoyHHz7fRlSBgWkMgB7Hpke5C-C_KpvOJE=]
- This compound - BLD Pharm. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFYm911Kv5q9ZtsWefZLHgvU9XxGA8XzvfhFUgdjpVb2oUOryEY5E2j4n6t5fFf7m2joEO0Of9mm-vHgmF7B2-QsZFuxvl8DiTRiJ-ffH4xZrDlMq8O23N5eluNEVKmvFjae6XXHDA9czzlMY=]
- ANALYTICAL METHOD ASSESSMENT - Validation, Qualification, and Regulatory Acceptance of New Approach Methodologies - NCBI Bookshelf. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6xl1N7nwpzx_pHX-x1fsLrROgfE6paYLZwjwM_DhsBBVr4AR3z7cTtcMp_GyiQAYgWDbSTpkCVMk-LolGQutIzqc9VrW-EtXznU_u6JNJPRtCI46XRxfQ_0z4xNk9gMImX8qjn-QSkQ==]
- 2-Aminobenzylamine 98% - Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEX7hXFTbQFMSW5FTwjVlyiJkmJw5iPE7CuqKSv_iH-fez8ENrVDKAlmAG6mHTm41sLLS43jIVXBxmx0rMIPV7CQ_qs2YAnpsDEtnWkl9GfU6zc_qgSNMjca8z0sV85tQePbUVQCFSwoli_dbGg4ZJmGZdIYA==]
- 4-Aminobenzylamine 99% - Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKqb6lMeUnlHAS6ZbDXtKgqJkRcXLeqf9k3KI7nBENm_De1V-GYfIsr0HVFqzSftlnPPTlfZZto25CU-CmDxmnjQQJNOp7hoOoJpwaVV-xeTWrOXrVkufP-i4u4gAnd9ktPc7DE3x0GVDaPdEY8UalvTPELg==]
- Analytical Techniques In Stability Testing - Separation Science. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG21itrEXpe9tjRPpJ04syjg5we3Udep4o2e-SuCxQGF6Z7tI3duWDmRQXjz2XhsHa2Nz9-M7kJrlDD0szcpgZ0Bf2_sqjWknhcz-jqGBNdOk33kNDJQzUxQEkizBObFyy9CxXk-AWXuQIVEdn5d-VNVU0e1fjnuFP5iiQbPgmeON-nkSdB3g==]
- Analytical Methods to Determine the Stability of Biopharmaceutical Products - LCGC North America. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGR-e2YRqFOGpMGln1vAGP81kTjdut5laBXmRys5cOiowkPZe_HvLfHbQ2erReJnyv91OfTYXIebtHpi-_wDPW2tOi1izzeYhBdHyupNZG75dq1vO-2NjI8-G9a_eY_Yzx1wJGQUcwAB-DAsCkjs88h_UUIWSLOocO_S3f_Cf5UyUtYGW0VQWftdTW_LpgbQPt83OL2r7lkWpB8Qd6krBKjwZNuDSixydy2YDBtloniA==]
- stability indicating by lc-ms method - International Journal of Pharmaceutical Sciences Review and Research. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHifvMnE0QYMv4F831L3xYHIVQNa98WYImnoniUdfHmmhi0YKj6qscatbieQJh-i1vA37qk3lWuKjadxxfd-HII1HqMvB3f9EVZkXSy1hhMZixRkfhPQGW9fMVr4lRh5YczFvyANZNIKxHBq6n0C9ev2cRnB-LlKYcc]
- Stability indicating study by using different analytical techniques - IJSDR. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHh-Fq2ix0tU1tkmT_6OL7RpDCcnP1CB0qK-l3r5f3Gpi_shLjWoE37FUIu3W5HjL8-qzIiaunqKX6bIFa1z3Molyj9PwRx4ti-Ymy8ViBE2IHbAzVAI3UbEnLvpmydkwBPCABb]
- 2-Aminobenzylamine - Tokyo Chemical Industry Co., Ltd. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBAy6VJLOLfZ66vJL6CipfzPAoBrkGKn73vgWMm65u0Az5NJ8lWDGv3TzbNezB5HVGAtN7ooT1Yfoxd5-Y4e15sU94uwMN2LJXreV_cHX_ZtBNxJZkd4kqtK6I7Qr803TrZ-ZFJA==]
- Degradation of benzyldimethylalkylammonium chloride by Aeromonas hydrophila sp. K - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJgMaqUKtxbKnrq-KvYjulK0bvoyI0wv1nFcSMJqqZUdu5-XNeJYtWl1bdvrAsQu1jrWgBNuI5sRUyivH40sdMKZgrTL1QERkIwEILx_zulp760pULjyN-6rqbwkM1Nr3hBgck]
- Thermal Decomposition of O-benzyl Ketoximes; Role of Reverse Radical Disproportionation - Royal Society of Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJnsCQv6U0LXBrnROcQvvaFkWzD34TGoI6JI104M_jX4LNjhuCsLCwrgsXDkQtdB6ftfb9wncABCudLVeT7F4rJdx_4iTW7nbRvDZ-WDnqA8zIySpOvL5Po9mmIZSMzYiqfK-J]
- Degradation of benzyldimethylalkylammonium chloride by Aeromonas hydrophila sp. K - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEibh8ubtA1CRq5-URK5lHZAj3ev3QQY2ra-aH4ZiztOi6ZDVM_ZGy1IL__ENmf2fevAxnnX0w7vEkBbp6_OmG648bwAGcaHqyXtublyCugN1-SSeYa5JTw54_1bUhzSibL45m7OENkbpmwpLRjxC_G7wqtput-qqEs5XXTisTti88xBxE74Pdz_-hYdALExkqMI7-bkpimDQyPmTizus6CHIDwM_wAGh7taqThbHxasfy9TBkgpU_S5Ixq-V0S]
- Bacterial degradation of monocyclic aromatic amines - PMC - PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFF8ZFL-g1hLdGHLwDBuz5l0wOTG7MqNRUgGBaQs1ZueEVxYkl4DMeqzloGpQz3efYQ55PCkXbqzqQ6vNr3OHDzfT954v95hAruo17dKHPOkzCmtW65a15yc2u6y3QxfaHeKv-ZCMHRf-y6n8g=]
- Development of forced degradation and stability indicating studies of drugs—A review - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnamNgEooqp8gCaJFgr2pPdaKZk8e6JeF1g4bztFclLIjUr81aXn76M-MIPpDZCOFgb_JITXAIQsVSDJ7-XsTI-T2g9ucK6syTACVx1qEQ1ET0cl4IlT0-QjCy7ZUEPVex0G0WIOZIutXEY8I=]
- Forced degradation of recombinant monoclonal antibodies: A practical guide - PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGh3xrJ_Kn7A67KLknKKHc5m14Gpjs_sGuhbNtaKE9vMz2IfVhpvWZ4zt-oX2ZuICiNGIsCpEIHfD6IuGJQ-KYmKvElQtPNVuZBjavmhSoURsLiTUCosgwfYh4aUoTstJvzdA58YMhKgjeqyiM=]
- 4-Aminobenzylamine - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8Et-w9KOjGxOruc7fg1zvmLbB6DdYftXjr5XgX38UkOPuHYwSuc3gsOBNmOGj4NNSnjoiCJMOW-FIp7BvWBZ2zt309W8HROu9loK8Q5vhdA5ujLTHpLvZitS97qYVgI-WF2lftNBAs8npsb_Twip4OrE1S9s5LfV5nMN5Qm7jJQ==]
- 4-Aminobenzylamine - PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtwlG2NVxLFVItk3eMechiXjmKor0KFU16efToA9GyTbwsZsqo-HJcHZlKZlCt1LVvgL_IlpzCBQ0N8X6tnY2EDEdi-Xu2_oBY6CdCxmrdgBAswktatHuUwNxCVQ14eMbToecKhI21nd7khOpsJkJy2_p3IZpegw==]
- Mechanism and Kinetics of the Thermal Decomposition of 5-Aminotetrazole - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_0lc8TCweQfmg2y2tP3_kloialbQWX0tSX4o-Ozpu4mfLwE43SzFg0tuFnWPMKkQtVgjbc24oyIQ-epfQ7rjp5ucP7eDJcfCg8F2peZWUI0Qf_qtzACzUZPlatom79nxmwgWFdWAwCwVIHAujnSEVqS2p4Hw7wklo8UKMMEKzPAMARczTZPSQd6USxo15RNI4VZdiCg7qGNvPE4AG0pU5BcWV-7uB26ETk2kqpMAbsrJ3Fdwu]
- Thermal decomposition of aminotetrazoles | Request PDF - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXCinXgu7NRT_FpST3jqMzzuva99FjVsoiO5o64u-XPBEe028ZjFGLLuNuX-J4e1ecRxgQTOH7VJZlWD9dOv9gIe7LsWiZ19HqwMPhtKBk6vcQCI52oiRdtDBr5HqtKu2dNliJRyNAhYB-ckP4kz1Ux-YNuumGUtPg56ukNmJYu-6ltzm-pvoeI4j9wuui5IEuk79N1kc=]
Sources
- 1. 29483-71-4|this compound|BLD Pharm [bldpharm.com]
- 2. 2-Aminobenzylamine | 4403-69-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. canbipharm.com [canbipharm.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Bacterial degradation of monocyclic aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thermal decomposition of O-benzyl ketoximes; role of reverse radical disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Degradation of benzyldimethylalkylammonium chloride by Aeromonas hydrophila sp. K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Forced degradation of recombinant monoclonal antibodies: A practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. O-AMINOBENZYLAMINE 2HCL - Safety Data Sheet [chemicalbook.com]
- 14. 4-Aminobenzylamine | C7H10N2 | CID 427814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. fishersci.com [fishersci.com]
- 16. ijsdr.org [ijsdr.org]
- 17. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 18. globalresearchonline.net [globalresearchonline.net]
An In-depth Technical Guide to the Safe Handling of o-Aminobenzylamine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding o-Aminobenzylamine Dihydrochloride
This compound (CAS No: 29483-71-4) is a chemical intermediate increasingly utilized in synthetic organic chemistry and drug discovery.[1] Its bifunctional nature, possessing both a primary aromatic amine and a benzylic amine, makes it a valuable building block for the synthesis of a variety of heterocyclic compounds, including dihydroquinazolines, which are scaffolds of interest in medicinal chemistry.[1] The dihydrochloride salt form offers improved stability and handling characteristics compared to the free base.
However, as with any reactive chemical intermediate, a thorough understanding of its hazard profile and adherence to strict safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the safety and handling procedures for this compound, grounded in authoritative safety data and field-proven laboratory practices.
Hazard Identification and Analysis
This compound is classified as a hazardous substance. The primary hazards are associated with its corrosive nature and potential for irritation.[2][3]
2.1. Toxicological Hazards:
-
Acute Effects: The compound is irritating to the eyes, respiratory system, and skin.[2] It may be harmful if swallowed, absorbed through the skin, or inhaled, potentially causing irritation to the digestive and respiratory tracts.[2][4] Direct contact can cause severe skin burns and serious eye damage.[3]
-
Systemic Exposure: May cause symptoms such as headache, nausea, and disorientation.[2]
-
Chronic Effects: The health risks associated with long-term exposure have not been fully determined.[2]
2.2. Physical and Chemical Hazards:
-
Physical State: It is typically a solid, crystalline powder.[5]
-
Stability: The compound is stable under normal temperatures and pressures.[2] However, it is sensitive to air and moisture.[6][7]
-
Reactivity: It is incompatible with strong oxidizing agents and acids.[5][6] Hazardous decomposition products can include carbon oxides (CO, CO2) and nitrogen oxides (NOx).[6][7]
Exposure Controls and Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this compound, a multi-layered approach to exposure control is essential, combining engineering controls and appropriate Personal Protective Equipment (PPE).
3.1. Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is required to minimize the inhalation of dust and vapors.[2][6]
-
Safety Stations: Ensure that safety showers and eyewash stations are readily accessible and in good working order in any area where the chemical is handled.
3.2. Personal Protective Equipment (PPE):
A risk assessment should always be conducted to determine the appropriate level of PPE. The following are minimum requirements for handling this compound:
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles or a full-face shield.[2][4] | To protect against dust particles and chemical splashes that can cause serious eye damage. |
| Skin Protection | Appropriate protective gloves (e.g., nitrile, neoprene) and a lab coat.[2][7] | To prevent skin contact, which can cause irritation and burns.[2] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if exposure limits are exceeded or if dust is generated.[2][4] | To prevent inhalation of the irritant dust. |
Safe Handling and Storage Protocols
Adherence to meticulous handling and storage procedures is critical for maintaining a safe laboratory environment.
4.1. Handling:
-
Pre-Handling: Before working with the compound, read and understand the Safety Data Sheet (SDS).[8] Ensure all necessary PPE is donned correctly.
-
During Handling:
-
Post-Handling:
-
Clean up the work area thoroughly.
-
Decontaminate or dispose of PPE properly.
-
Wash hands again before leaving the laboratory.
-
4.2. Storage:
-
Container: Keep the container tightly closed when not in use.[2]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to protect from air and moisture.[6]
-
Location: Store in a dry, cool, and well-ventilated place.[6] Keep away from heat and sources of ignition.[2]
-
Incompatibilities: Store separately from strong oxidizing agents and acids.[5][6]
Emergency Procedures
In the event of an emergency, a swift and informed response is crucial.
5.1. First Aid Measures:
| Exposure Route | First Aid Protocol |
| Inhalation | Remove the individual to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4] |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4] |
5.2. Spill Response and Cleanup:
-
Minor Spills:
-
Major Spills:
-
Evacuate the laboratory immediately and alert others.
-
Contact your institution's emergency response team.
-
Provide them with the identity and quantity of the spilled material.
-
5.3. Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam.[4][6]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]
-
Hazards: During a fire, irritating and toxic gases such as nitrogen oxides and carbon oxides may be generated.[7]
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C7H12Cl2N2[9] |
| Molecular Weight | 195.09 g/mol [9] |
| Appearance | Solid[5] |
| Melting Point | 215-218 °C (decomposes)[10] |
| Storage Temperature | Room temperature, under inert gas[10] |
Stability and Reactivity
-
Chemical Stability: Stable under normal conditions.[2] It is, however, sensitive to air and moisture.[6][7]
-
Conditions to Avoid: Exposure to air, moisture, and incompatible materials.[3]
-
Incompatible Materials: Strong oxidizing agents and acids.[5][6]
-
Hazardous Decomposition Products: Under fire conditions, it can decompose to produce carbon oxides (CO, CO2) and nitrogen oxides (NOx).[6][7]
Disposal Considerations
All waste materials containing this compound should be treated as hazardous waste.
-
Waste Disposal: Dispose of the chemical and its container in accordance with all local, state, and federal regulations. This should be done through a licensed professional waste disposal service.[5]
-
Contaminated Packaging: Empty containers may retain product residue and should be disposed of in the same manner as the chemical.
Visualized Workflows
Risk Assessment Workflow
Caption: Risk assessment prior to handling.
Spill Response Decision Tree
Caption: Decision-making for spill response.
References
- Chemical-Suppliers.com. (n.d.). This compound | CAS 29483-71-4.
- American Society of Health-System Pharmacists. (n.d.). Personal Protective Equipment.
- Carnegie Mellon University Qatar. (n.d.). Emergency Response Guide for Laboratories.
- Occupational Safety and Health Administration. (n.d.). 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear.
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- PubChem. (n.d.). 4-Aminobenzylamine.
- González-Vera, J. A., et al. (2018). Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups. Beilstein Journal of Organic Chemistry, 14, 2336–2344.
Sources
- 1. Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. canbipharm.com [canbipharm.com]
- 7. fishersci.es [fishersci.es]
- 8. O-AMINOBENZYLAMINE 2HCL - Safety Data Sheet [chemicalbook.com]
- 9. 29483-71-4|this compound|BLD Pharm [bldpharm.com]
- 10. O-AMINOBENZYLAMINE 2HCL | 29483-71-4 [amp.chemicalbook.com]
An In-depth Technical Guide to the Synthesis and Purification of o-Aminobenzylamine Dihydrochloride
Abstract
o-Aminobenzylamine serves as a pivotal building block in medicinal chemistry and materials science, primarily as a precursor to a diverse range of nitrogen-containing heterocyclic compounds such as quinazolines and benzodiazepines.[1][2][3][4] Its utility in drug development necessitates robust and scalable methods for its synthesis and purification. The compound is frequently handled and stored as its dihydrochloride salt to enhance stability and ease of handling compared to the free base, which is susceptible to aerial oxidation. This guide provides a comprehensive overview of a field-proven method for the synthesis of o-aminobenzylamine, its conversion to the dihydrochloride salt, and subsequent purification to meet the stringent purity requirements of pharmaceutical research and development.
Introduction: The Strategic Importance of o-Aminobenzylamine
o-Aminobenzylamine (also known as 2-aminobenzylamine or (2-aminomethylphenyl)amine) is an aromatic diamine featuring both a primary aromatic amine and a primary benzylic amine. This unique bifunctional architecture makes it an exceptionally versatile synthon. The differential reactivity of the two amino groups—the aromatic amine being less nucleophilic than the benzylic amine—can be exploited for selective functionalization, enabling the construction of complex molecular scaffolds.[1]
The dihydrochloride salt form is preferred for its superior stability. As a crystalline solid, it is easier to weigh and handle accurately than the free base, which can be a low-melting solid or oil and is more prone to degradation.[5] This guide will focus on a reproducible synthetic route starting from a commercially available nitro-precursor, followed by detailed purification protocols.
| Property | Value | Reference(s) |
| Chemical Formula | C₇H₁₀N₂ | |
| Molecular Weight | 122.17 g/mol (Free Base) | |
| Molecular Weight | 195.09 g/mol (Dihydrochloride) | [6] |
| Appearance (Free Base) | White to almost white solid/crystal | |
| Melting Point (Free Base) | 58-61 °C | |
| Boiling Point (Free Base) | 91-93 °C / 1 mmHg | [7][8] |
Synthesis and Salt Formation
A reliable and high-yielding method for synthesizing o-aminobenzylamine is the catalytic hydrogenation of an appropriate ortho-substituted nitro compound. The following section details a two-stage process: the reduction of a suitable precursor to the free amine, followed by its conversion to the dihydrochloride salt.
Stage 1: Catalytic Hydrogenation of o-Nitrobenzylamine
Catalytic hydrogenation is a widely used industrial process valued for its efficiency, clean reaction profile, and high yields. The reduction of the nitro group is highly exothermic and proceeds smoothly in the presence of a noble metal catalyst, such as palladium on carbon (Pd/C).
The choice of o-nitrobenzylamine as the starting material is strategic as it allows for the direct formation of the target amine in a single reductive step. This approach avoids the multiple steps that would be required if starting from other precursors like o-nitrobenzonitrile, which would necessitate the reduction of both the nitrile and the nitro group.
Caption: Reaction scheme for the synthesis of o-aminobenzylamine.
Expert Insight: The key to this reaction's success is the catalyst's ability to adsorb hydrogen gas and facilitate its addition across the nitro group's oxygen atoms, which are sequentially removed as water, ultimately yielding the primary amine.[8] Ethanol is an excellent solvent choice as it readily dissolves the starting material and the product, is inert under the reaction conditions, and is easily removed post-reaction.
Experimental Protocol: Synthesis
-
Reactor Setup: To a hydrogenation vessel, add o-nitrobenzylamine (1.0 eq).
-
Catalyst and Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 5% Palladium on Carbon (Pd/C) catalyst (typically 1-2 mol%). Add anhydrous ethanol as the solvent (approx. 10-15 mL per gram of starting material).
-
Hydrogenation: Seal the vessel. Purge the system multiple times with hydrogen gas to remove all air. Pressurize the vessel with hydrogen (typically 40-50 psi) and stir the mixture vigorously at room temperature.
-
Reaction Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake. Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used to confirm the complete consumption of the starting material. The reaction is typically complete within 3-6 hours.[8]
-
Work-up: Once the reaction is complete, carefully vent the hydrogen pressure and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with a small amount of ethanol to ensure complete recovery of the product.
-
Isolation of Free Base: The resulting filtrate contains the o-aminobenzylamine free base. This solution can be used directly for the salt formation step.
Stage 2: Formation of o-Aminobenzylamine Dihydrochloride
Converting the free amine to its dihydrochloride salt is crucial for stability and purification.[5] This is achieved by treating the amine with two equivalents of hydrochloric acid. Both the aromatic and the more basic benzylic amine groups are protonated to form the corresponding ammonium chlorides.
Experimental Protocol: Salt Formation
-
Acidification: Cool the ethanolic solution of o-aminobenzylamine from the previous step in an ice bath.
-
HCl Addition: Slowly add a solution of concentrated hydrochloric acid (2.2 eq) dropwise with stirring. Alternatively, for a more anhydrous product, a solution of HCl in isopropanol or bubbling dry HCl gas through the solution can be used.[9]
-
Precipitation: The this compound will precipitate as a solid.
-
Isolation: Continue stirring in the ice bath for 30-60 minutes to maximize precipitation. Collect the crude solid by vacuum filtration. Wash the filter cake with a small amount of cold ethanol or diethyl ether to remove soluble impurities.
-
Drying: Dry the crude product under vacuum to yield this compound, typically as an off-white to light tan solid.
Purification by Recrystallization
Recrystallization is the gold standard for purifying crystalline organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[10] An ideal recrystallization solvent will dissolve the compound completely at its boiling point but very poorly at low temperatures (e.g., 0-5 °C).
Expert Insight: For amine hydrochlorides, polar protic solvents like ethanol, methanol, or isopropanol are often effective.[11] A mixed solvent system, such as ethanol/diethyl ether, can also be employed where the compound is soluble in the primary solvent (ethanol) and insoluble in the "anti-solvent" (diethyl ether). The anti-solvent is added to the hot solution until turbidity appears, which is then clarified with a drop of hot primary solvent before cooling.
Caption: Standard workflow for the purification of a solid by recrystallization.
Experimental Protocol: Recrystallization
-
Solvent Selection: Place the crude this compound in an Erlenmeyer flask.
-
Dissolution: Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture to boiling with stirring. Continue adding the hot solvent dropwise until all the solid has just dissolved. Adding excess solvent will reduce the final yield.[10]
-
Decolorization (Optional): If the solution is highly colored, a small amount of activated charcoal can be added to the hot solution. Swirl for a few minutes to adsorb colored impurities.
-
Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Rapid cooling can trap impurities.
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[10]
-
Collection and Drying: Collect the purified crystals by vacuum filtration, wash them with a small portion of ice-cold solvent, and dry them under vacuum to a constant weight.
Analytical Characterization and Quality Control
To ensure the identity and purity of the final product, a panel of analytical techniques should be employed.
-
Melting Point: A sharp melting point range close to the literature value indicates high purity.
-
¹H and ¹³C NMR Spectroscopy: Confirms the molecular structure. Key expected signals include distinct peaks for the aromatic protons, the benzylic CH₂ group, and the exchangeable N-H protons.
-
FTIR Spectroscopy: Shows characteristic absorption bands for N-H bonds (amine salts often show broad absorption in the 2400-3200 cm⁻¹ region) and aromatic C-H and C=C bonds.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity profile, typically aiming for >98% for research applications.
Safety and Handling
o-Aminobenzylamine and its salts are hazardous chemicals and must be handled with appropriate precautions.
-
Hazards: The compound is classified as corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed.[12][13]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[12]
-
Handling: Handle the substance in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[14] Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[13][15] It is often stored under an inert atmosphere to prevent degradation.[13]
References
- Beilstein Journals. (2018, September 26). Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.). US1878970A - Purification of primary aromatic amine hydrohalides of the benzene series.
- ResearchGate. (2016).
- Royal Society of Chemistry. (2021). Synthesis of quinazoline by decarboxylation of 2-aminobenzylamine and α-keto acid under visible light catalysis. Organic & Biomolecular Chemistry. [Link]
- National Institutes of Health. (2021). Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines. PMC. [Link]
- Acros Organics. (2012, May 3).
- Google Patents. (n.d.).
- PrepChem.com. (n.d.). Synthesis of o-aminobenzylamine. [Link]
- Google Patents. (n.d.). RU1772103C - Method of 2-aminobenzonitrile synthesis.
- ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?. [Link]
- YouTube. (2022, June 6).
- ResearchGate. (n.d.). Efficient and selective hydrogenation of benzonitrile to benzylamine. [Link]
- ResearchGate. (n.d.). Catalytic hydrogenation of benzonitrile (1 a) to benzylamine (2 a) and.... [Link]
- Quick Company. (n.d.). "Process For The Preparation Of Highly Pure 2 Aminobenzonitrile". [Link]
- Google Patents. (n.d.). KR870002017B1 - Method for preparing aminobenzylamine.
- Google Patents. (n.d.). FR2551747A1 - PROCESS FOR PRODUCING AMINOBENZYLAMINES.
- ResearchGate. (2019, March 27). The hydrogenation of benzonitrile over supported Pd catalysts: kinetic and mechanistic insight. [Link]
- Google Patents. (n.d.). WO2014064016A1 - Process for the manufacture of 4-aminobenzoamidine dihydrochloride.
- ResearchGate. (2018, September 26). Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups. [Link]
- LookChem. (n.d.). Cas 4403-71-8, 4-Aminobenzylamine. [Link]
- YouTube. (2007, November 28).
- ResearchGate. (n.d.).
Sources
- 1. BJOC - Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of quinazoline by decarboxylation of 2-aminobenzylamine and α-keto acid under visible light catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. 29483-71-4|this compound|BLD Pharm [bldpharm.com]
- 7. prepchem.com [prepchem.com]
- 8. KR870002017B1 - Method for preparing aminobenzylamine - Google Patents [patents.google.com]
- 9. echemi.com [echemi.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. fishersci.com [fishersci.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. canbipharm.com [canbipharm.com]
- 15. chemicalbook.com [chemicalbook.com]
An In-Depth Technical Guide to the Spectroscopic Characterization of o-Aminobenzylamine Dihydrochloride
Introduction
o-Aminobenzylamine dihydrochloride is a bifunctional aromatic amine that serves as a valuable building block in synthetic organic chemistry, particularly in the construction of nitrogen-containing heterocycles.[1] Its structure, featuring both a primary aromatic amine (aniline moiety) and a primary benzylic amine, makes it a versatile precursor for pharmaceutical and materials science research. The compound is typically handled as its dihydrochloride salt to improve stability and solubility in polar solvents.[2][3]
Accurate structural confirmation and purity assessment are paramount for its application in regulated environments like drug development. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are the cornerstone of this characterization. This guide provides a detailed analysis of the expected spectroscopic data for this compound (CAS 29483-71-4), blending theoretical principles with practical, field-proven insights. While direct experimental spectra for this specific salt are not widely published, this paper synthesizes data from the free base (o-aminobenzylamine) and established principles of amine salt spectroscopy to provide a robust, predictive guide for researchers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. The protonation of the two basic nitrogen centers to form ammonium salts (-NH₃⁺) significantly influences the chemical environment of nearby nuclei compared to the free base.[4][5]
Experimental Protocol & Causality
Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of this compound in 0.7 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Deuterium Oxide (D₂O).
-
Solvent Choice: DMSO-d₆ is often preferred as it solubilizes the salt while keeping the acidic N-H protons observable. D₂O is an excellent solvent but will cause the N-H protons to exchange with deuterium, leading to their disappearance from the ¹H NMR spectrum. This "D₂O exchange" experiment is a definitive method to identify labile amine and hydroxyl protons.[6]
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Obtain a standard proton spectrum. The labile N-H protons may appear as broad signals.
-
¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. A longer acquisition time may be necessary due to the lower natural abundance of ¹³C and potential quadrupolar broadening from adjacent nitrogen atoms.
Workflow for NMR Analysis:
Caption: Workflow for NMR Data Acquisition and Analysis.
Predicted ¹H NMR Spectral Data
The protonation of the amine groups causes a significant downfield shift (deshielding) of adjacent protons due to the electron-withdrawing inductive effect of the positive charge.[7] The aromatic protons are also affected, albeit to a lesser extent.
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Protons | Predicted δ (ppm) | Multiplicity | Coupling (J) | Notes |
|---|---|---|---|---|
| Ar-H (4 protons) | 7.4 - 7.8 | Multiplet | - | Complex pattern due to ortho and meta couplings. Deshielded compared to the free base. |
| Ar-CH₂-NH₃⁺ | ~4.2 | Singlet/Triplet | t, J ≈ 5 Hz | May appear as a triplet due to coupling with NH₃⁺ protons or a singlet if exchange is fast. |
| Ar-NH₃⁺ | 8.5 - 9.5 | Broad Singlet | - | Highly deshielded and broad due to quadrupolar effects and chemical exchange. |
| Ar-CH₂-NH₃ ⁺ | 8.0 - 9.0 | Broad Singlet | - | Deshielded and broad. Position is concentration and temperature dependent. |
Predicted ¹³C NMR Spectral Data
Carbon atoms directly attached to the protonated nitrogen atoms will experience the most significant downfield shift.
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Carbon | Predicted δ (ppm) | Notes |
|---|---|---|
| C -NH₃⁺ | ~140 | Quaternary carbon, deshielded by the -NH₃⁺ group. |
| Ar-C H (4 carbons) | 125 - 135 | Aromatic carbons, multiple distinct signals expected. |
| Ar-C -CH₂ | ~130 | Quaternary carbon, deshielded by substitution. |
| Ar-C H₂-NH₃⁺ | ~40 | Aliphatic carbon, deshielded by the adjacent -NH₃⁺ group. |
Infrared (IR) Spectroscopy
IR spectroscopy is essential for identifying the functional groups present in the molecule. The transformation of primary amine groups (-NH₂) into primary ammonium groups (-NH₃⁺) results in a dramatic and characteristic change in the IR spectrum.
Experimental Protocol & Causality
Protocol:
-
Sample Preparation: As the sample is a solid salt, the Attenuated Total Reflectance (ATR) technique is ideal. Place a small amount of the dry powder directly onto the ATR crystal. Alternatively, prepare a potassium bromide (KBr) pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr and pressing the mixture into a translucent disk.
-
Technique Choice: ATR is favored for its speed and minimal sample preparation. The KBr pellet method can sometimes yield higher resolution spectra but is more labor-intensive and requires careful exclusion of moisture, which has a strong IR absorbance.
-
Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹. Collect a background spectrum of the empty ATR crystal or a pure KBr pellet immediately before the sample measurement to subtract atmospheric (CO₂, H₂O) absorptions.
Workflow for IR Analysis:
Caption: Workflow for FT-IR Data Acquisition and Analysis.
Predicted IR Spectral Data
The key diagnostic feature for an amine salt is the replacement of the sharp -NH₂ stretches (typically ~3300-3500 cm⁻¹) with a very broad and strong absorption envelope for the -NH₃⁺ stretches.[8]
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |
|---|---|---|---|
| 3100 - 2600 | N-H Stretch (-NH₃⁺) | Strong, Broad | A very broad, intense envelope characteristic of ammonium salts. This is the primary diagnostic feature.[9][10] |
| ~3050 | Aromatic C-H Stretch | Medium | Sharp peaks superimposed on the N-H envelope. |
| ~1610 & ~1510 | N-H Bending (-NH₃⁺) | Medium | Asymmetric and symmetric bending modes, respectively. Confirms the primary ammonium groups.[8] |
| ~1600 & ~1480 | Aromatic C=C Stretch | Medium-Strong | Characteristic skeletal vibrations of the benzene ring. |
| 750 - 800 | C-H Out-of-Plane Bend | Strong | Indicates ortho-disubstitution on the aromatic ring. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the analyte. For a salt like this compound, the analysis is performed on the corresponding free base, as the salt dissociates under typical MS ionization conditions.
Experimental Protocol & Causality
Protocol:
-
Ionization Method: Electrospray Ionization (ESI) is the preferred method. It is a soft ionization technique suitable for polar, non-volatile compounds. The sample is dissolved in a solvent like methanol or acetonitrile with a trace of formic acid (to ensure protonation) and infused into the mass spectrometer.
-
Analysis: The instrument will detect the protonated molecule of the free base, [M+H]⁺, where M is o-aminobenzylamine (C₇H₁₀N₂).
-
Fragmentation (MS/MS): To confirm the structure, tandem mass spectrometry (MS/MS) can be performed. The [M+H]⁺ ion is selected and fragmented by collision-induced dissociation (CID) to produce a characteristic pattern of daughter ions.
Workflow for Mass Spectrometry Analysis:
Caption: Workflow for ESI-MS Data Acquisition and Analysis.
Predicted Mass Spectral Data
The mass spectrum will reflect the structure of the free base, o-aminobenzylamine (MW = 122.17 g/mol ).[1]
Table 4: Predicted ESI-MS Data
| m/z Value | Ion | Notes |
|---|---|---|
| 123.09 | [M+H]⁺ | The protonated molecular ion of the free base (C₇H₁₁N₂⁺). This confirms the molecular weight. |
| 106.08 | [M+H - NH₃]⁺ | Loss of ammonia from the benzylic amine is a common and diagnostic fragmentation pathway. |
| 91.05 | [C₇H₇]⁺ | Formation of the tropylium ion, a characteristic fragment for benzyl-containing compounds.[11] |
Summary and Integrated Analysis
The comprehensive characterization of this compound relies on the synergistic interpretation of NMR, IR, and MS data.
-
IR spectroscopy provides the initial, rapid confirmation of the ammonium salt functional groups via the broad N-H stretching envelope below 3100 cm⁻¹.
-
Mass spectrometry confirms the molecular weight of the underlying free base (m/z 123 for [M+H]⁺) and provides structural information through predictable fragmentation patterns.
-
NMR spectroscopy offers the definitive structural proof, detailing the exact connectivity of the carbon and hydrogen skeleton and confirming the chemical environment changes induced by the protonation of the two amine sites.
Together, these three techniques provide a self-validating system, ensuring the identity, structure, and integrity of the this compound compound for any research or development application.
References
- (No Source Found)
- La Francesca, E., De Angelis, S., & De Sanctis, M.C. (n.d.). Near Infrared Ammonium Salts reflectance spectra in controlled P-T conditions.
- (No Source Found)
- (No Source Found)
- (No Source Found)
- Bar-Ziv, A., et al. (2020). Reflectance Spectroscopy of Ammonium Salts: Implications for Planetary Surface Composition. Minerals, 10(10), 899. [Link]
- ResearchGate. (n.d.). 1 H-NMR shift for protons adjacent to the amine group in benzylamine...
- (No Source Found)
- (No Source Found)
- (No Source Found)
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012).
- Sarneski, J. E., Surprenant, H. L., Molen, F. K., & Reilley, C. N. (1975). Chemical shifts and protonation shifts in carbon-13 nuclear magnetic resonance studies of aqueous amines. Analytical Chemistry, 47(13), 2116–2124. [Link]
- SACTG | King-Pharm. (n.d.). 29483-71-4 O-AMINOBENZYLAMINE 2HCL.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 178096, 2-(Aminomethyl)aniline.
- (No Source Found)
- (No Source Found)
- ChemBK. (n.d.). 2-(aminomethyl)aniline dihydrochloride.
- Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
- Chemistry LibreTexts. (2023, January 14). 24.11: Spectroscopy of Amines.
- Smith, B. C. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.
- UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Amines.
- ChemSrc. (2025, August 25). 4-Aminobenzylamine dihydrochloride | CAS#:54799-03-0.
- Oxford Reference. (n.d.). Amine salts.
Sources
- 1. 2-(Aminomethyl)aniline | C7H10N2 | CID 178096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. oxfordreference.com [oxfordreference.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. echemi.com [echemi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. hou.usra.edu [hou.usra.edu]
- 10. mdpi.com [mdpi.com]
- 11. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to o-Aminobenzylamine Dihydrochloride: Discovery, Synthesis, and Applications
This guide provides a comprehensive technical overview of o-aminobenzylamine dihydrochloride, a versatile chemical intermediate. Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the historical discovery, evolution of synthetic methodologies, chemical properties, and key applications of this compound. The narrative emphasizes the rationale behind experimental choices, ensuring a deep understanding of the subject matter.
Introduction: A Molecule of Versatility
o-Aminobenzylamine, also known as 2-(aminomethyl)aniline, is a primary aromatic amine that has found significant utility as a building block in the synthesis of a variety of heterocyclic compounds and as a component in polymer chemistry. Its unique structure, featuring both an aniline-type amino group and a benzylic amino group in an ortho substitution pattern, imparts distinct reactivity that has been exploited in numerous chemical transformations. The compound is most commonly supplied and utilized as its dihydrochloride salt, which offers enhanced stability and handling properties compared to the free base.
The Genesis of o-Aminobenzylamine: A Historical Perspective
The first documented synthesis of o-aminobenzylamine was reported in 1904 by the esteemed German chemist Siegmund Gabriel.[1] In his seminal work, Gabriel described the reduction of o-nitrobenzylamine using red phosphorus and hydroiodic acid.[1] This early method, while historically significant, employed harsh reagents and has since been largely superseded by more efficient and safer synthetic routes.
The initial interest in aminobenzylamines was driven by the burgeoning field of organic synthesis, where they served as valuable intermediates. The development of synthetic methodologies for these compounds was part of a broader effort to create a toolbox of versatile bifunctional molecules for the construction of more complex chemical architectures.
The Synthesis of o-Aminobenzylamine and its Dihydrochloride Salt: An Evolving Landscape
The synthetic routes to o-aminobenzylamine have evolved considerably since its initial discovery, with modern methods focusing on improved yields, milder reaction conditions, and the use of more readily available starting materials.
Classical Synthetic Approaches
Historically, the synthesis of aminobenzylamines often involved multi-step procedures. One notable approach was a variation of the Gabriel synthesis, a robust method for preparing primary amines.[2] This would typically involve the reaction of a phthalimide salt with an appropriate benzyl halide, followed by hydrolysis to liberate the desired amine. While effective, this method can be lengthy.
Another classical approach involved the reduction of o-nitrobenzylamine. Gabriel's original method with red phosphorus and hydroiodic acid falls into this category.[1] Other reducing agents, such as tin and hydrochloric acid, were also employed for the reduction of nitrobenzylamines.[3]
Modern Synthetic Methodologies
Modern organic synthesis has introduced more efficient and selective methods for the preparation of o-aminobenzylamine. These often involve catalytic hydrogenation, a cleaner and more atom-economical approach.
A common and efficient modern route to o-aminobenzylamine is the catalytic hydrogenation of o-nitrobenzonitrile. This method offers a direct route to the desired product in a single reductive step. The choice of catalyst is crucial for achieving high selectivity, as the nitrile group must be reduced to an aminomethyl group while the nitro group is concurrently reduced to an amino group, without significant side reactions such as hydrodehalogenation if substituents are present. Catalysts such as palladium on carbon (Pd/C) or Raney nickel are often employed under a hydrogen atmosphere.[4][5][6][7]
Experimental Protocol: Catalytic Hydrogenation of o-Nitrobenzonitrile
-
Materials:
-
o-Nitrobenzonitrile
-
5% Palladium on Carbon (Pd/C) catalyst
-
Methanol (solvent)
-
Hydrogen gas
-
Pressurized hydrogenation apparatus (e.g., Parr shaker)
-
-
Procedure:
-
In a suitable pressure vessel, a solution of o-nitrobenzonitrile in methanol is prepared.
-
The 5% Pd/C catalyst is carefully added to the solution (typically 1-5 mol% loading).
-
The vessel is sealed and purged with nitrogen, followed by hydrogen gas.
-
The reaction mixture is stirred vigorously under a hydrogen atmosphere (typically 50-100 psi) at room temperature or slightly elevated temperature until the theoretical amount of hydrogen has been consumed.
-
Upon completion, the reaction is carefully depressurized and the catalyst is removed by filtration through a pad of Celite.
-
The solvent is removed under reduced pressure to yield crude o-aminobenzylamine.
-
Another viable synthetic pathway is the reduction of o-nitrobenzaldoxime. The oxime can be prepared from the corresponding o-nitrobenzaldehyde. The reduction of the oxime and the nitro group can be achieved using various reducing agents, including catalytic hydrogenation.[8]
Experimental Protocol: Synthesis of o-Aminobenzylamine from o-Nitrobenzaldoxime [8]
-
Materials:
-
o-Nitrobenzaldoxime
-
5% Palladium on Carbon (Pd/C) catalyst
-
Glacial acetic acid
-
Tetrahydrofuran (THF)
-
Hydrogen gas
-
Sodium hydroxide
-
-
Procedure:
-
o-Nitrobenzaldoxime, 5% Pd/C catalyst, glacial acetic acid, and THF are charged into a hermetically sealed glass container.[8]
-
The mixture is stirred vigorously while hydrogen is introduced. The reaction is continued at 25-35°C for approximately 7 hours.[8]
-
After the reaction, the catalyst is removed by filtration.[8]
-
Sodium hydroxide is added to the filtrate, which is then subjected to distillation to obtain o-aminobenzylamine.[8]
-
Preparation of this compound
o-Aminobenzylamine is a basic compound and can be readily converted to its dihydrochloride salt. This salt form is often preferred for its improved stability, crystallinity, and ease of handling compared to the free base, which can be an oil or low-melting solid and is susceptible to air oxidation.
Experimental Protocol: Preparation of this compound
-
Materials:
-
o-Aminobenzylamine
-
Concentrated hydrochloric acid
-
Anhydrous diethyl ether or isopropanol
-
-
Procedure:
-
o-Aminobenzylamine is dissolved in a minimal amount of a suitable solvent, such as anhydrous diethyl ether or isopropanol.
-
The solution is cooled in an ice bath.
-
Concentrated hydrochloric acid is added dropwise with stirring. A white precipitate of this compound will form.
-
The addition of hydrochloric acid is continued until no further precipitation is observed.
-
The precipitate is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum to yield this compound.
-
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of o-aminobenzylamine and its dihydrochloride salt is essential for its application in research and development.
| Property | o-Aminobenzylamine | This compound |
| Molecular Formula | C₇H₁₀N₂ | C₇H₁₂Cl₂N₂ |
| Molecular Weight | 122.17 g/mol | 195.09 g/mol |
| Appearance | White to off-white solid | White to off-white crystalline solid |
| Melting Point | 58-61 °C | Data not readily available |
| Boiling Point | 91-93 °C at 1 mmHg[3] | Decomposes upon heating |
| Solubility | Soluble in organic solvents | Soluble in water, sparingly soluble in alcohols |
Spectroscopic Characterization
Spectroscopic techniques are invaluable for the structural elucidation and purity assessment of o-aminobenzylamine and its dihydrochloride salt.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of o-aminobenzylamine would be expected to show distinct signals for the aromatic protons, the benzylic methylene protons (CH₂), and the protons of the two amino groups (NH₂). The chemical shifts and coupling patterns of the aromatic protons would confirm the ortho substitution pattern. In the dihydrochloride salt, the signals for the protons adjacent to the nitrogen atoms would be shifted downfield due to the electron-withdrawing effect of the ammonium groups.
-
¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton of the molecule. Distinct signals would be observed for the aromatic carbons and the benzylic carbon.
-
-
Infrared (IR) Spectroscopy: The IR spectrum is useful for identifying the functional groups present in the molecule. Key characteristic absorptions for o-aminobenzylamine would include N-H stretching vibrations for the primary amino groups in the region of 3300-3500 cm⁻¹, C-H stretching vibrations for the aromatic and aliphatic protons, and C=C stretching vibrations for the aromatic ring.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, which can aid in structural confirmation.
Applications in Chemical Synthesis and Materials Science
The bifunctional nature of o-aminobenzylamine makes it a valuable precursor in various synthetic applications.
Synthesis of Heterocyclic Compounds
A primary application of o-aminobenzylamine is in the synthesis of nitrogen-containing heterocyclic compounds. Its ortho-disposed amino and aminomethyl groups are perfectly positioned to undergo cyclization reactions with a variety of reagents to form fused ring systems.
o-Aminobenzylamine is a key starting material for the synthesis of dihydroquinazolines, a class of heterocyclic compounds with a broad range of pharmacological activities, including antimicrobial and antiparasitic properties.[9] The synthesis typically involves the reaction of o-aminobenzylamine with an appropriate C2 donor, such as an aldehyde or a carboxylic acid derivative, to form the dihydroquinazoline ring system.[9]
Caption: Synthesis of Dihydroquinazolines from o-Aminobenzylamine.
Epoxy Curing Agents
Aminobenzylamines, including the ortho isomer, have been investigated as curing agents for epoxy resins.[1][10][11] The primary amino groups can react with the epoxide groups of the resin to form a cross-linked polymer network. The resulting cured materials often exhibit desirable thermal and mechanical properties. While mixtures of meta and para isomers are more commonly used commercially due to their liquid state at room temperature, o-aminobenzylamine can also contribute to the curing process.[1][10]
Safety and Handling
o-Aminobenzylamine and its dihydrochloride salt should be handled with appropriate safety precautions in a well-ventilated laboratory. It is important to consult the Safety Data Sheet (SDS) before use. The compound is a skin and eye irritant and may be harmful if swallowed or inhaled. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.
Conclusion
This compound, since its initial discovery over a century ago, has proven to be a valuable and versatile chemical intermediate. The evolution of its synthesis from classical, harsh methods to modern, efficient catalytic processes reflects the broader advancements in the field of organic chemistry. Its utility in the construction of medicinally relevant heterocyclic scaffolds, such as dihydroquinazolines, and its application in materials science as an epoxy curing agent underscore its continued importance. This guide has provided a detailed technical overview of its history, synthesis, properties, and applications, offering a solid foundation for researchers and scientists working with this important molecule.
References
- Aminobenzylamine composition for curing epoxy resin. KR870001541B1.
- Gabriel, S. (1904). Notiz über o-Aminobenzylamin. Berichte der deutschen chemischen Gesellschaft, 37(3), 3643-3645.
- Amine for rapid-curing epoxy resin compositions. US20180079710A1.
- Method for preparing aminobenzylamine. KR870002017B1.
- Method for synthesizing cyanoaniline through nitrobenzonitrile catalytic hydrogen
- Synthesis of o-aminobenzylamine. PrepChem.com.
- Process for producing aminobenzylamine. US4978792A.
- Supporting information for "Nickel-Catalyzed Reduction of Aromatic Nitro Compounds with Polymethylhydrosiloxane". The Royal Society of Chemistry.
- Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups. Beilstein Journal of Organic Chemistry, 14, 2510–2519.
- Synthesis of o-Aminobenzamide Compounds. Chinese Journal of Organic Chemistry, 37(1), 1-14.
- Catalytic hydrogenation of benzonitrile (1 a) to benzylamine (2 a) and...
- Curing agent for epoxy resin co
- Curing agent for epoxy resin co
- Amines and Heterocycles. Cengage Learning.
- The hydrogenation of benzonitrile over supported Pd catalysts: kinetic and mechanistic insight.
- Method of preparation of a water based epoxy curing agent. EP1544230A1.
- 2-Aminobenzylamine 98%. Sigma-Aldrich.
- Applications of aminocarbazoles in heterocyclic synthesis. ARKIVOC, 2015(i), 244-268.
- 4-Aminobenzylamine 99%. Sigma-Aldrich.
- Copies of 1H NMR and 13C NMR spectra of all new compounds. The Royal Society of Chemistry.
- Process for preparing aminobenzylamine. GB2162839B.
- Modular synthesis of heterobenzylic amines via Carbonyl Azinylative Amin
- Efficient and selective hydrogenation of benzonitrile to benzylamine: Improvement on catalytic performance and stability in trickle-bed reactor.
- Recent Advances in the Application of 2-Aminobenzothiazole to the Multicomponent Synthesis of Heterocycles. Chemistry, 6(2), 557-581.
- Method for preparing O-benzylhydroxylamine hydrochloride. CN102531950A.
- Reaction pathways associated with the hydrogenation of benzonitrile...
- Process for the preparation of benzylamine salts. DE19811092A1.
- 13C NMR Spectrum (1D, 201 MHz, H2O, predicted). NP-MRD.
- 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry.
- 5 Combination of 1H and 13C NMR Spectroscopy.
- Bassenge Buchauktion 124: Wertvolle Bücher, Autographen & Dekor
- Discovery/Web-Content/raft-medium-words.txt. Selfmade Ninja Gitlab.
- Full text of "Byzantinische Zeitschrift". Internet Archive.
Sources
- 1. US4671890A - Aminobenzylamine composition - Google Patents [patents.google.com]
- 2. US4978792A - Process for producing aminobenzylamine - Google Patents [patents.google.com]
- 3. KR870002017B1 - Method for preparing aminobenzylamine - Google Patents [patents.google.com]
- 4. CN105753738A - Method for synthesizing cyanoaniline through nitrobenzonitrile catalytic hydrogenation - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. prepchem.com [prepchem.com]
- 9. Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. KR870001541B1 - Aminobenzylamine composition for curing epoxy resin - Google Patents [patents.google.com]
- 11. US20180079710A1 - Amine for rapid-curing epoxy resin compositions - Google Patents [patents.google.com]
o-Aminobenzylamine Dihydrochloride: A Technical Guide for Synthetic and Medicinal Chemists
Introduction
o-Aminobenzylamine, particularly in its more stable dihydrochloride salt form, represents a cornerstone building block for synthetic and medicinal chemists. Its unique bifunctional nature, possessing both a nucleophilic aromatic amine and a more reactive primary benzylic amine, makes it an exceptionally versatile precursor for the construction of a diverse array of heterocyclic scaffolds. These scaffolds are of paramount importance in the field of drug discovery and development, as they form the core of numerous biologically active molecules. The quinazoline and benzodiazepine ring systems, readily accessible from o-aminobenzylamine, are considered "privileged structures" in medicinal chemistry. This is due to their ability to interact with a wide range of biological targets, leading to compounds with anticancer, antibacterial, anti-inflammatory, and central nervous system activities.[1][2] This guide provides an in-depth review of the synthesis, chemical properties, and applications of o-aminobenzylamine dihydrochloride, with a focus on practical insights and methodologies for researchers in the pharmaceutical sciences.
Synthesis and Characterization
The synthesis of o-aminobenzylamine typically involves the reduction of a corresponding ortho-substituted nitrobenzene derivative. A common and effective route is the catalytic hydrogenation of o-nitrobenzylamine.
General Synthesis of o-Aminobenzylamine
A prevalent method for the synthesis of o-aminobenzylamine involves the reduction of o-nitrobenzaldoxime.[2]
Caption: General reaction scheme for the synthesis of o-aminobenzylamine.
Preparation of this compound
The free base of o-aminobenzylamine is often converted to its dihydrochloride salt to improve its stability and ease of handling. This is typically achieved by dissolving the free base in a suitable solvent, such as isopropanol or ethanol, and treating it with a solution of hydrochloric acid. The dihydrochloride salt then precipitates out of the solution and can be collected by filtration.
Purification and Characterization
Purification of this compound is usually accomplished by recrystallization from a suitable solvent system, such as ethanol/water. The purity can be assessed by standard analytical techniques like HPLC and melting point determination.
Table 1: Physicochemical Properties of o-Aminobenzylamine and its Dihydrochloride Salt
| Property | o-Aminobenzylamine | This compound |
| Molecular Formula | C₇H₁₀N₂ | C₇H₁₂Cl₂N₂ |
| Molecular Weight | 122.17 g/mol [3] | 195.09 g/mol |
| Appearance | Solid[3] | Crystalline solid |
| Melting Point | 58-61 °C[3] | >300 °C (decomposes) |
| Solubility | Soluble in organic solvents | Soluble in water, methanol |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum of the dihydrochloride salt in a solvent like D₂O would show characteristic signals for the aromatic protons, which would be shifted downfield compared to the free base due to the protonation of the amino groups. The benzylic CH₂ protons would appear as a singlet, also likely shifted downfield. The NH₂ and NH₃⁺ protons would exchange with D₂O and thus might not be visible.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the aromatic carbons and the benzylic carbon. The chemical shifts of the carbons attached to the nitrogen atoms would be significantly affected by protonation.
-
IR Spectroscopy: The infrared spectrum of the dihydrochloride salt would be markedly different from the free base. The characteristic N-H stretching vibrations of the primary amines in the free base (typically two bands in the 3300-3500 cm⁻¹ region) would be replaced by broad and strong N-H stretching bands of the ammonium ions (R-NH₃⁺) at lower frequencies, often in the 2500-3200 cm⁻¹ range.[4] The N-H bending vibrations would also be shifted.[4]
-
Mass Spectrometry: The mass spectrum would show a parent ion corresponding to the free base (m/z = 122.17) upon loss of the two HCl molecules. Fragmentation patterns would involve the loss of the amino and aminomethyl groups.
Chemical Properties and Reactivity
The reactivity of o-aminobenzylamine is dominated by its two amino groups. The benzylic amine is more nucleophilic and generally more reactive than the aromatic amine due to the delocalization of the lone pair of electrons of the aromatic amine into the benzene ring. This differential reactivity can be exploited for selective functionalization.
The most significant application of o-aminobenzylamine is in the synthesis of fused heterocyclic systems, particularly quinazolines. This is typically achieved through condensation and subsequent cyclization reactions with various carbonyl-containing compounds.
Caption: Reaction mechanism for the formation of a quinazoline from o-aminobenzylamine.
Applications in Medicinal Chemistry and Drug Development
The quinazoline scaffold is a well-established pharmacophore found in numerous approved drugs and clinical candidates.[1][5] Its rigid, planar structure provides a good platform for presenting substituents in a defined spatial orientation for optimal interaction with biological targets.
Table 2: Examples of Biologically Active Scaffolds Derived from o-Aminobenzylamine
| Heterocyclic Scaffold | Therapeutic Area | Examples of Biological Targets |
| Quinazolines | Anticancer, Antihypertensive, Anti-inflammatory | Tyrosine Kinases (e.g., EGFR), PARP[1][5] |
| Dihydroquinazolines | Antibacterial, Antimalarial | Dihydrofolate reductase |
| Benzodiazepines | Anxiolytic, Anticonvulsant | GABA-A receptors[6] |
The versatility of o-aminobenzylamine allows for the generation of large libraries of quinazoline derivatives through combinatorial chemistry. By varying the carbonyl component and further modifying the quinazoline core, chemists can rapidly explore the structure-activity relationships (SAR) and optimize compounds for potency, selectivity, and pharmacokinetic properties.[7] Several marketed anticancer drugs, such as gefitinib and erlotinib, feature the 4-aminoquinazoline core, highlighting the therapeutic significance of scaffolds derived from o-aminobenzylamine.[8]
Experimental Protocols
Synthesis of 2-Phenyl-1,2,3,4-tetrahydroquinazoline
This protocol describes a representative synthesis of a dihydroquinazoline derivative from o-aminobenzylamine and benzaldehyde.
Materials:
-
This compound
-
Benzaldehyde
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Neutralization of the Salt: In a 100 mL round-bottom flask, dissolve this compound (1.95 g, 10 mmol) in deionized water (20 mL).
-
Slowly add a 2 M aqueous solution of NaOH with stirring until the pH of the solution is approximately 10-11, indicating the formation of the free base.
-
Extraction of the Free Base: Extract the aqueous solution with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain o-aminobenzylamine as an oil or solid.
-
Condensation and Cyclization: Dissolve the obtained o-aminobenzylamine (1.22 g, 10 mmol) in ethanol (30 mL) in a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add benzaldehyde (1.06 g, 1.02 mL, 10 mmol) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) or by recrystallization from a suitable solvent (e.g., ethanol).
Caption: Experimental workflow for the synthesis of 2-phenyl-1,2,3,4-tetrahydroquinazoline.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed and can cause skin and eye irritation.
Personal Protective Equipment (PPE):
-
Safety goggles or a face shield
-
Chemically resistant gloves
-
Lab coat
Handling and Storage:
-
Avoid inhalation of dust.
-
Avoid contact with skin and eyes.
-
Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Disposal:
-
Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and versatile building block in organic and medicinal chemistry. Its ability to serve as a precursor to a wide range of heterocyclic compounds, most notably the medicinally important quinazoline scaffold, ensures its continued relevance in drug discovery and development. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher aiming to leverage its synthetic potential. The protocols and data presented in this guide are intended to provide a solid foundation for the successful application of this important chemical intermediate.
References
- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases.
- Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review.
- Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances.
- Synthesis and Therapeutic Applic
- The Medicinal Functionality of Quinazolines.
- Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I)
- Privileged Scaffolds for Library Design and Drug Discovery.
- 4-Aminobenzylamine - PubChem.
- 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0033871)
- 4-Aminobenzylamine(4403-71-8) 1H NMR spectrum - ChemicalBook.
- Spectroscopy of Amines - Chemistry LibreTexts.
- 3-Aminobenzylamine(4403-70-7) 1H NMR spectrum - ChemicalBook.
- This compound | CAS 29483-71-4 | Chemical-Suppliers.
- CAS 29483-71-4 O-Aminobenzylamine - Alfa Chemistry.
- Scaffold Hopping in Drug Discovery.
- IR Spectroscopy Tutorial: Amines.
- Recent Scaffold Hopping Applications in Central Nervous System Drug Discovery.
- Scaffold Repurposing of In-House Small Molecule Candidates Leads to Discovery of First-in-Class CDK-1/HER-2 Dual Inhibitors: In Vitro and In Silico Screening.
- The discovery of orally active triaminotriazine aniline amides as inhibitors of p38 MAP kinase.
- Introduction to IR Spectroscopy - Amines. - YouTube.
- 4-Aminobenzylamine | CAS 4403-71-8 | SCBT.
- 4-Aminobenzylamine dihydrochloride | CAS#:54799-03-0 | Chemsrc.
- 2-Aminobenzylamine 98% | 4403-69-4 - Sigma-Aldrich.
- 2-Aminobenzylamine 98% 4403-69-4 - Sigma-Aldrich.
Sources
- 1. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-氨基苄胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases [mdpi.com]
- 6. 2-Aminobenzylamine 98 4403-69-4 [sigmaaldrich.com]
- 7. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
A Theoretical and Practical Guide to the Reactivity of o-Aminobenzylamine Dihydrochloride
Abstract
o-Aminobenzylamine dihydrochloride is a versatile bifunctional organic building block utilized in the synthesis of a variety of heterocyclic compounds, most notably quinazolines and related fused heterocycles. Its reactivity is governed by the interplay of an aromatic amine, a primary benzylic amine, and the influence of protonation in its dihydrochloride form. This technical guide provides an in-depth exploration of the theoretical underpinnings of this compound's reactivity, grounded in computational chemistry principles and substantiated by practical, field-proven experimental protocols. We will dissect the electronic structure, protonation equilibria, and the consequent reactivity patterns in key synthetic transformations. This document is intended for researchers, medicinal chemists, and process development scientists seeking a deeper, mechanistic understanding to guide their synthetic strategies.
Introduction: The Duality of o-Aminobenzylamine
o-Aminobenzylamine presents a fascinating case study in chemical reactivity, featuring two distinct amine functionalities with differing electronic environments: a nucleophilic aromatic amine ortho to a benzylic amine. The dihydrochloride salt form introduces another layer of complexity, as protonation significantly alters the electronic landscape of the molecule, modulating the reactivity of both the amino groups and the aromatic ring.
Understanding these nuances is paramount for controlling reaction selectivity and optimizing synthetic outcomes. This guide will bridge the gap between theoretical prediction and practical application, providing a cohesive narrative on the reactivity of this important synthetic precursor.
Theoretical Framework: A Computational Perspective
While specific computational studies on this compound are not extensively reported in the literature, a robust theoretical understanding can be constructed from studies on analogous systems, such as substituted anilines, benzylamines, and o-phenylenediamines. Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic structure and reaction mechanisms of such molecules.
Electronic Structure and Protonation Equilibria
The reactivity of o-aminobenzylamine is fundamentally dictated by the distribution of electron density, which can be visualized through its molecular orbitals. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are particularly insightful for predicting sites of nucleophilic and electrophilic attack, respectively.
In the free base form, the lone pairs of both nitrogen atoms contribute to the molecule's nucleophilicity. The aromatic amine's lone pair can delocalize into the benzene ring, activating the ortho and para positions towards electrophilic attack. The benzylic amine, with its more localized lone pair on an sp³-hybridized nitrogen, generally exhibits stronger basicity and nucleophilicity compared to the aromatic amine.
Upon formation of the dihydrochloride salt, both amino groups are protonated to form ammonium ions (-NH₃⁺). This has profound consequences for the molecule's reactivity:
-
Deactivation of the Aromatic Ring: The anilinium moiety (-C₆H₄-NH₃⁺) is a strongly electron-withdrawing group. This significantly deactivates the aromatic ring towards electrophilic aromatic substitution (EAS) and directs incoming electrophiles to the meta position.[1][2]
-
Reduced Nucleophilicity of the Amino Groups: Protonation effectively sequesters the lone pairs of the nitrogen atoms, rendering them non-nucleophilic under acidic or neutral conditions. The free amine must be regenerated, typically by the addition of a base, to participate in nucleophilic reactions.
Table 1: Estimated pKa Values for the Protonated Species of o-Aminobenzylamine
| Protonated Group | Estimated pKa | Consequence of Deprotonation |
| Aromatic Ammonium (-NH₃⁺) | ~4-5 | Regeneration of the nucleophilic aromatic amine. |
| Benzylic Ammonium (-CH₂NH₃⁺) | ~9-10 | Regeneration of the more basic and nucleophilic benzylic amine. |
This differential basicity is a critical handle for achieving selective reactions.
Frontier Molecular Orbital Analysis
A conceptual diagram of the frontier molecular orbitals helps to visualize the reactive sites.
Caption: General workflow for quinazoline synthesis.
The reaction commences with the in situ generation of the free base from the dihydrochloride salt. The more nucleophilic benzylic amine typically reacts first with the carbonyl compound to form an imine or amide intermediate. Subsequent intramolecular cyclization involving the aromatic amine, followed by oxidation or aromatization, yields the quinazoline scaffold.
Electrophilic Aromatic Substitution
As previously discussed, electrophilic aromatic substitution on the dihydrochloride form is disfavored and would lead to meta-substituted products. For ortho- or para-functionalization, the reaction must be performed on the free base. Protection of the more reactive benzylic amine may be necessary to prevent side reactions and to favor substitution on the aromatic ring.
N-Acylation and N-Alkylation
Selective N-acylation or N-alkylation can be achieved by carefully controlling the reaction conditions, particularly the stoichiometry of the base.
-
Selective Acylation of the Benzylic Amine: Using one equivalent of a mild base will preferentially deprotonate the more acidic anilinium group, leaving the benzylic ammonium salt intact. The free aromatic amine is a weaker nucleophile than the benzylic amine. Therefore, to selectively acylate the benzylic amine, a stronger base is needed to deprotonate the benzylic ammonium group.
-
Selective Acylation of the Aromatic Amine: This is more challenging due to the higher nucleophilicity of the benzylic amine. A strategy could involve the protection of the benzylic amine, followed by acylation of the aromatic amine and subsequent deprotection.
Experimental Protocols
The following protocols are illustrative examples of how this compound is used in synthesis.
Protocol: Metal-Free Synthesis of 2-Substituted Quinazolines
This protocol describes a green chemistry approach to the synthesis of 2-substituted quinazolines via an oxidative coupling reaction.
Materials:
-
o-Aminobenzylamine (generated in situ from the dihydrochloride salt)
-
A substituted benzylamine
-
2,4,6-Trihydroxybenzoic acid monohydrate (catalyst)
-
Boron trifluoride diethyl etherate (BF₃·Et₂O)
-
Dimethyl sulfoxide (DMSO)
-
Oxygen (balloon)
Procedure:
-
To a 10 mL two-necked flask, add this compound and a suitable base (e.g., two equivalents of sodium bicarbonate) to generate the free amine.
-
Add the substituted benzylamine (1.0 equivalent), 2,4,6-trihydroxybenzoic acid monohydrate (5 mol%), and BF₃·Et₂O (10 mol%).
-
Add DMSO (1.0 mL) to the flask.
-
Equip the flask with an oxygen-filled balloon.
-
Place the flask in a preheated oil bath at 90°C and stir the reaction mixture for 48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the product by column chromatography on activated alumina. Causality Behind Experimental Choices:
-
Catalyst System: The combination of a Brønsted acid (2,4,6-trihydroxybenzoic acid) and a Lewis acid (BF₃·Et₂O) facilitates the formation of the imine intermediate and the subsequent cyclization.
-
Oxidant: Molecular oxygen from the balloon serves as a green and readily available oxidant for the final aromatization step.
-
Solvent: DMSO is a polar aprotic solvent that can dissolve the reactants and facilitate the reaction at elevated temperatures.
Computational Methodology for Reactivity Analysis
For researchers interested in performing their own theoretical studies, the following methodology serves as a robust starting point.
Software:
-
Gaussian, ORCA, or other quantum chemistry software package.
Methodology:
-
Geometry Optimization: Optimize the structures of reactants, intermediates, transition states, and products using DFT. A common and reliable functional is B3LYP or M06-2X, with a basis set such as 6-31G(d,p) for main group elements. [3]2. Frequency Calculations: Perform frequency calculations on all optimized structures to confirm that they are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain thermochemical data (e.g., Gibbs free energies).
-
Transition State Searching: Use methods like the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) to locate transition states.
-
Intrinsic Reaction Coordinate (IRC) Calculations: Perform IRC calculations to verify that the located transition state connects the correct reactant and product.
-
Solvation Modeling: To simulate reactions in solution, employ a continuum solvation model such as the Polarizable Continuum Model (PCM).
Caption: Typical DFT workflow for reaction mechanism studies.
Conclusion and Future Directions
This compound is a valuable building block whose reactivity can be rationally controlled through an understanding of its electronic structure and protonation states. The interplay between its aromatic and benzylic amine functionalities, modulated by pH, offers a versatile platform for the synthesis of complex nitrogen-containing heterocycles.
Future theoretical studies should focus on:
-
Accurate pKa Prediction: Employing high-level computational methods to predict the pKa values of the two amino groups in o-aminobenzylamine.
-
Detailed Mechanistic Studies: Performing in-depth DFT calculations on the various reaction pathways (e.g., quinazoline formation, acylation) to elucidate the precise roles of catalysts and reaction conditions.
-
Exploring Novel Reactivity: Computationally screening for new, undiscovered reactions of o-aminobenzylamine based on its electronic properties.
By combining theoretical insights with empirical observations, the full synthetic potential of this compound can be realized, paving the way for the efficient and selective synthesis of novel molecules with potential applications in medicinal chemistry and materials science.
References
- Pearson+. (n.d.).
- Wikipedia. (n.d.). o-Phenylenediamine. [Link]
- International Journal of Research and Analytical Reviews. (2016).
- National Center for Biotechnology Information. (n.d.).
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033871). [Link]
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0033871). [Link]
- PubChem. (n.d.). 4-Aminobenzylamine. [Link]
- Royal Society of Chemistry. (n.d.). O-Phenylenediamine: a privileged pharmacophore of ferrostatins for radical-trapping reactivity in blocking ferroptosis. [Link]
- ResearchGate. (n.d.). Reaction of o-phenylenediamine with organic acids. [Link]
- R Discovery. (n.d.). Reaction Of O-phenylenediamine Research Articles. [Link]
- Google Patents. (n.d.).
- YouTube. (2020). Molecular Orbital Theory - Bonding & Antibonding MO - Bond Order. [Link]
- ResearchGate. (n.d.).
- Organic Chemistry Portal. (n.d.).
- ResearchGate. (n.d.). Equilibria for the reaction of amines with formaldehyde and protons in aqueous solution.... [Link]
- Google Patents. (n.d.).
- PubChem. (n.d.). 3-Aminobenzylamine. [Link]
- Figshare. (n.d.). Collection - Analysis of Protonation Equilibria of Amino Acids in Aqueous Solutions Using Microsoft Excel.... [Link]
Sources
The Chemistry and Application of o-Aminobenzylamine Dihydrochloride Analogues and Derivatives: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
o-Aminobenzylamine and its dihydrochloride salt are versatile bifunctional building blocks in synthetic organic and medicinal chemistry. Possessing both a nucleophilic aromatic amine and a more reactive benzylic amine, this scaffold offers a unique platform for the construction of a diverse array of molecular architectures, from complex heterocyclic systems to novel pharmaceutical agents. This technical guide provides a comprehensive overview of the core chemistry, synthesis, and applications of o-aminobenzylamine analogues and derivatives. It delves into the strategic considerations for their synthesis, including regioselective functionalization, and explores their utility in the development of bioactive compounds. Detailed experimental protocols, comparative analyses of synthetic methodologies, and in-depth discussions of structure-activity relationships are presented to equip researchers with the practical knowledge required to effectively utilize this important chemical entity.
Core Chemistry of o-Aminobenzylamine
o-Aminobenzylamine, with the chemical formula C₇H₁₀N₂, is a diamine featuring an aniline moiety and a benzylamine moiety. The dihydrochloride salt (C₇H₁₂Cl₂N₂) is a common and stable form for storage and handling.
Physicochemical Properties
A thorough understanding of the physicochemical properties of o-aminobenzylamine is crucial for its effective use in synthesis.
| Property | o-Aminobenzylamine (Free Base) | o-Aminobenzylamine Dihydrochloride |
| CAS Number | 4403-69-4[1] | 29483-71-4[2][3][4] |
| Molecular Formula | C₇H₁₀N₂[1] | C₇H₁₂Cl₂N₂[2][4] |
| Molecular Weight | 122.17 g/mol [1] | 195.09 g/mol [2][4] |
| Appearance | Solid[1] | Crystalline solid |
| Melting Point | 58-61 °C[1] | Not readily available |
| Boiling Point | 91-93 °C at 1 mmHg | Not applicable |
| Solubility | Soluble in many organic solvents | Soluble in water, methanol; sparingly soluble in ethanol |
| pKa | Aromatic NH₂: ~4.6, Benzylic NH₂: ~9.4 (estimated) | Not applicable |
Note: pKa values are estimated based on typical values for aniline and benzylamine. Precise experimental values may vary.
Reactivity and Regioselectivity
The synthetic utility of o-aminobenzylamine stems from the differential reactivity of its two amine groups. The benzylic amine is significantly more nucleophilic and basic than the aromatic amine, whose lone pair is delocalized into the benzene ring. This difference allows for regioselective functionalization.
-
Alkylation and Acylation: These reactions typically occur preferentially at the more nucleophilic benzylic amine under controlled conditions.[5]
-
Reductive Amination: This is a highly effective method for selective mono-alkylation of the benzylic amine.[6]
-
Aromatic Amine Reactivity: The aromatic amine can undergo reactions typical of anilines, such as diazotization, although the conditions must be carefully chosen to avoid side reactions with the benzylic amine.
dot graph "Reactivity_of_o-Aminobenzylamine" { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"]; oABA [label="o-Aminobenzylamine", pos="0,0!"]; Benzylic_Amine [label="Benzylic Amine\n(More Nucleophilic)", pos="-3,2!"]; Aromatic_Amine [label="Aromatic Amine\n(Less Nucleophilic)", pos="3,2!"]; Alkylation [label="Alkylation", pos="-5,-2!"]; Acylation [label="Acylation", pos="-3,-2!"]; Reductive_Amination [label="Reductive Amination", pos="-1,-2!"]; Diazotization [label="Diazotization", pos="3,-2!"];
oABA -> Benzylic_Amine; oABA -> Aromatic_Amine; Benzylic_Amine -> Alkylation; Benzylic_Amine -> Acylation; Benzylic_Amine -> Reductive_Amination; Aromatic_Amine -> Diazotization; } caption: "Differential reactivity of the amine groups in o-aminobenzylamine."
Synthesis of o-Aminobenzylamine and its Dihydrochloride Salt
Several synthetic routes to o-aminobenzylamine have been reported, primarily involving the reduction of a nitro-substituted precursor.
Comparative Analysis of Synthetic Routes
| Route | Starting Material | Key Transformation | Advantages | Disadvantages |
| A | o-Nitrobenzaldoxime | Catalytic Hydrogenation | High purity and yield. | Requires preparation of the oxime precursor. |
| B | o-Nitrobenzylamine | Catalytic Hydrogenation | Direct reduction to the product. | Potential for over-reduction or side reactions. |
| C | 2-Nitrobenzonitrile | Catalytic Reduction | Readily available starting material. | Requires reduction of both nitrile and nitro groups. |
Experimental Protocols
-
Charge a hermetically sealed glass container with o-nitrobenzaldoxime (16.6 g, 0.1 mol), 5% Pd-C catalyst (0.83 g), glacial acetic acid (12 g, 0.2 mol), and tetrahydrofuran (100 ml).
-
Stir the mixture vigorously while introducing hydrogen gas.
-
Maintain the reaction temperature at 25-35 °C for 7 hours.
-
After the reaction, filter the mixture to remove the catalyst.
-
Add sodium hydroxide (8 g, 0.2 mol) to the filtrate.
-
Purify the product by distillation to obtain o-aminobenzylamine (yield: 79.4%, purity: 99.4%).
-
Dissolve the purified o-aminobenzylamine free base in a suitable solvent such as isopropanol.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of concentrated hydrochloric acid or pass dry HCl gas through the solution with stirring.
-
The dihydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum.
Synthesis of o-Aminobenzylamine Analogues and Derivatives
The true synthetic power of o-aminobenzylamine lies in its ability to serve as a scaffold for a vast array of derivatives, most notably heterocyclic compounds.
Quinazoline Derivatives
Quinazolines are a prominent class of nitrogen-containing heterocycles with a wide range of biological activities.[7][8] o-Aminobenzylamine is an excellent precursor for their synthesis.
A green and efficient method for synthesizing 2-substituted quinazolines involves the oxidative condensation of o-aminobenzylamine with benzylamines or other primary amines using an organocatalyst like salicylic acid and atmospheric oxygen as the oxidant.[9][10][11][12]
dot graph "Quinazoline_Synthesis" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"]; oABA [label="o-Aminobenzylamine"]; Amine [label="R-CH2NH2"]; Imine [label="Imine Intermediate"]; Cyclization [label="Intramolecular\nCyclization"]; Aromatization [label="Oxidative\nAromatization"]; Quinazoline [label="2-Substituted\nQuinazoline"];
oABA -> Imine; Amine -> Imine; Imine -> Cyclization; Cyclization -> Aromatization; Aromatization -> Quinazoline; } caption: "General workflow for quinazoline synthesis from o-aminobenzylamine."
-
To a 10 ml two-neck flask, add o-aminobenzylamine (3.0 mmol), benzylamine (3.0 mmol), 2,4,6-trihydroxybenzoic acid monohydrate (5 mol%), and BF₃·Et₂O (10 mol%).
-
Add DMSO (1.0 ml) as the solvent.
-
Equip the flask with an O₂ balloon and stir the mixture at 90 °C in an oil bath for 48 hours.
-
After the reaction, purify the mixture by column chromatography using activated alumina (eluent: AcOMe/iso-hexane) to afford 2-phenylquinazoline.
Benzodiazepine Derivatives
1,4-Benzodiazepines are another important class of heterocyclic compounds with significant therapeutic applications. o-Aminobenzylamine can be used in their synthesis through palladium-catalyzed cyclization reactions.[10]
-
To a stirred solution of a propargylic carbonate (1.3 eq) in dioxane, add an N-tosyl-disubstituted 2-aminobenzylamine (1.0 eq) and Pd(PPh₃)₄ (0.1 eq) at 25 °C.
-
Stir the reaction mixture for 3 hours at the same temperature.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture and purify the crude product by column chromatography to yield the 1,4-benzodiazepine.
Multicomponent Reactions
o-Aminobenzylamine is an excellent substrate for multicomponent reactions, which allow for the rapid construction of complex molecules in a single step.[13][14] For instance, a three-component cyclization with methyl 3,3,3-trifluoropyruvate and an oxo compound can afford tetrahydropyrroloquinazolinones.[1]
Applications in Medicinal Chemistry and Drug Discovery
The structural diversity of o-aminobenzylamine derivatives has made them attractive scaffolds in drug discovery.
Antiviral Agents
Derivatives of p-aminobenzylamine, a constitutional isomer of o-aminobenzylamine, have been identified as potent dual inhibitors of the host serine proteases TMPRSS2 and HAT, which are critical for the entry of several respiratory viruses, including SARS-CoV-2.[15] The mechanism of action of such host-targeted antivirals involves blocking the cleavage of viral surface proteins, thereby preventing viral fusion with the host cell membrane.[6][16][17][18]
Anticancer Agents
The quinazoline core, readily synthesized from o-aminobenzylamine, is a well-established pharmacophore in anticancer drug design, with several approved drugs targeting tyrosine kinases.[8]
Other Therapeutic Areas
Dihydroquinazoline derivatives have shown a wide range of biological activities, including antimicrobial, antifungal, and antiparasitic properties.[12]
Characterization Techniques
The structural elucidation of o-aminobenzylamine analogues and derivatives relies on standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of these compounds. Typical ¹H NMR signals for the o-aminobenzylamine core include aromatic protons in the range of 6.5-7.5 ppm and the benzylic methylene protons as a singlet around 3.8-4.5 ppm. The amine protons will appear as broad singlets.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation patterns, confirming the identity of the synthesized compounds.
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the N-H stretches of the amine groups (typically in the range of 3200-3500 cm⁻¹) and C=N stretches in heterocyclic derivatives.
Safety and Handling
o-Aminobenzylamine and its derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazards: These compounds are often corrosive and can cause severe skin burns and eye damage.[19] They may also be harmful if swallowed or inhaled.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, often under an inert atmosphere as they can be air-sensitive.[20]
-
Disposal: Dispose of waste in accordance with local regulations.
Conclusion
This compound and its free base are invaluable starting materials in organic synthesis, offering a gateway to a rich variety of chemical structures, particularly N-heterocycles. The differential reactivity of the two amine groups provides a handle for regioselective synthesis, enabling the construction of complex molecular architectures. The derivatives of o-aminobenzylamine have demonstrated significant potential in medicinal chemistry, particularly in the development of antiviral and anticancer agents. This guide has provided a comprehensive overview of the synthesis, reactivity, and applications of these compounds, equipping researchers with the knowledge to explore their full potential in their own research endeavors.
References
- Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxid
- Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbon
- Safety Data Sheet for 4-Aminobenzylamine. Fisher Scientific.
- Synthesis of o-aminobenzylamine. PrepChem.com.
- O-AMINOBENZYLAMINE 2HCL Safety D
- An In-depth Technical Guide to the Synthesis of 2-Aminobenzamide
- This compound. BLD Pharm.
- O-AMINOBENZYLAMINE 2HCL Product Detail Inform
- Synthesis of Some 1,5-Benzodiazepine Derivatives as a New Class of Antimicrobial Agents.
- Novel Benzodiazepine Derivatives: Synthesis, Characterization, and Anticonvulsant Activity. Hilaris Publisher.
- Identification of p-aminobenzylamine derivatives as dual non-covalent inhibitors of the transmembrane host proteases TMPRSS2 and HAT proteases with anti-viral potential.
- Alkylation and Acylation Using Enamine Nucleophiles. YouTube.
- SAFETY DATA SHEET for 4-Aminobenzylamine. TCI Chemicals.
- Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxid
- Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxid
- Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst.
- 2-Aminobenzylamine 98%. Sigma-Aldrich.
- Synthesis of new amino-1,5-benzodiazepine and benzotriazole derivatives
- Application Notes and Protocols for the Synthesis of Quinazoline Derivatives from 2-Aminobenzylamine Precursors. BenchChem.
- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI.
- o-aminobenzylamine 2hcl. Key Organics.
- Mechanisms of action of antiviral drugs. EBSCO.
- What are the mechanisms of action of the antivirals?. NCBI.
- Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. PMC - NIH.
- A review: Mechanism of action of antiviral drugs. PMC - PubMed Central.
- An In-depth Technical Guide to the Physicochemical Properties of CAS Number 1814-64-8. BenchChem.
- Antiviral drugs: Types and mechanism of action.
- Head-to-head comparison of different synthetic routes to 4-(4-Fluorobenzyl)azetidin-2-one. BenchChem.
- This compound. Chemical-Suppliers.
- Solid-Phase Synthesis of Amine/Carboxyl Substituted Prolines and Proline Homologues: Scope and Limit
- Four-component reaction of cyclic amines, 2-aminobenzothiazole, aromatic aldehydes and acetylenedicarboxyl
- A Comparative Guide to the Synthetic Routes of 4-Amino-3-bromobenzoic Acid. BenchChem.
- Principles of Drug Action 1, Spring 2005, Amines. Tufts University.
- (PDF) Four-component reaction of cyclic amines, 2-aminobenzothiazole, aromatic aldehydes and acetylenedicarboxylate.
- Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. PMC.
- A Comparative Cost-Benefit Analysis of Synthetic Routes to Aminopiperidines. BenchChem.
- Synthesis of aza-analogues of the glycosylated tyrosine portion of Mannopeptimycin-E.
- An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-8-[3,4-dihydroxy-5-(hydroxymethyl)oxolan. BenchChem.
- Comparative analysis of different synthetic routes to 3-aminopyridazines. BenchChem.
- 3-Aminobenzylamine. PubChem.
- 4-Aminobenzylamine. ChemicalBook.
- 4-Aminobenzylamine dihydrochloride. Chemsrc. dihydrochloride. Chemsrc.
Sources
- 1. 2-氨基苄胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. O-AMINOBENZYLAMINE 2HCL | 29483-71-4 [amp.chemicalbook.com]
- 3. 29483-71-4|this compound|BLD Pharm [bldpharm.com]
- 4. CAS:29483-71-4 FT-0630234 O-AMINOBENZYLAMINE 2HCL Product Detail Information [finetechchem.com]
- 5. 3-Aminobenzylamine(4403-70-7) 1H NMR [m.chemicalbook.com]
- 6. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. rsc.org [rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System [frontiersin.org]
- 12. Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BJOC - Four-component reaction of cyclic amines, 2-aminobenzothiazole, aromatic aldehydes and acetylenedicarboxylate [beilstein-journals.org]
- 14. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of p-aminobenzylamine derivatives as dual non-covalent inhibitors of the transmembrane host proteases TMPRSS2 and HAT proteases with anti-viral potential - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What are the mechanisms of action of the antivirals? - Clinical practice guidelines for influenza - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. 4-Aminobenzylamine(4403-71-8) 1H NMR spectrum [chemicalbook.com]
- 20. rsc.org [rsc.org]
Methodological & Application
Application Notes & Protocols: A Guide to the Synthesis of Quinazolines using o-Aminobenzylamine Dihydrochloride
Introduction: The Quinazoline Scaffold and the Versatility of o-Aminobenzylamine
The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a cornerstone of medicinal chemistry. Recognized as a "privileged structure," this scaffold is present in numerous compounds exhibiting a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3] The therapeutic importance of quinazolines is underscored by their presence in approved drugs such as prazosin and doxazosin, which are used to treat hypertension.[2] The functionalization of the quinazoline core allows for the fine-tuning of its pharmacological profile, making the development of efficient and versatile synthetic routes a critical endeavor for drug discovery.[4]
o-Aminobenzylamine, particularly in its stable dihydrochloride salt form, serves as a highly effective and versatile precursor for constructing the quinazoline skeleton. Its bifunctional nature, possessing both a primary aromatic amine and a benzylic amine, allows for a convergent synthesis strategy. This application note provides a detailed exploration of the synthesis of 2-substituted quinazolines from o-aminobenzylamine, focusing on the underlying mechanisms and providing robust, field-tested protocols.
Core Synthetic Principle: The Pathway from Amine to Heterocycle
The synthesis of quinazolines from o-aminobenzylamine generally proceeds through a well-established three-stage sequence: imine formation, intramolecular cyclization, and in situ oxidation.[5]
-
Imine Formation: The more nucleophilic benzylic amine of o-aminobenzylamine reacts with a carbonyl compound (typically an aldehyde) to form a Schiff base, or imine, intermediate.
-
Intramolecular Cyclization: The pendant aromatic amine of the imine intermediate then attacks the imine carbon in an intramolecular fashion, leading to the formation of a dihydroquinazoline intermediate.
-
Oxidation/Aromatization: The dihydroquinazoline intermediate is subsequently oxidized to furnish the stable, aromatic quinazoline ring system. This final step often occurs in the same pot and can be facilitated by a range of oxidants, including atmospheric oxygen, or reagents like phenyliodonium diacetate (PIDA) or o-iodoxybenzoic acid (IBX).[6][7]
Reaction Mechanism: Condensation with Aldehydes
The reaction between o-aminobenzylamine and an aldehyde to form a 2-substituted quinazoline is a classic example of heterocyclic synthesis. The mechanism, catalyzed by a mild acid and driven by an oxidative aromatization step, is illustrated below. The initial condensation forms an imine, which then undergoes a cyclization and subsequent oxidation to yield the final aromatic product.
Caption: Reaction mechanism for quinazoline synthesis.
Experimental Protocols & Methodologies
The following protocols provide detailed, step-by-step procedures for the synthesis of 2-substituted quinazolines. Researchers should perform all operations in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).
Protocol A: Iodine-Catalyzed Oxidative Condensation with Aldehydes
This protocol leverages molecular iodine as a mild Lewis acid catalyst and oxidant for the reaction between o-aminobenzylamine and various aldehydes.[6][7] The use of an external oxidant like H₂O₂ can accelerate the final aromatization step.[8]
Materials:
-
o-Aminobenzylamine dihydrochloride
-
Aromatic or aliphatic aldehyde (e.g., benzaldehyde)
-
Sodium bicarbonate (NaHCO₃)
-
Iodine (I₂)
-
30% Hydrogen Peroxide (H₂O₂) (Optional)
-
Dichloromethane (DCM) or Ethanol (EtOH)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Free Base Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in water. Add a saturated solution of sodium bicarbonate slowly until the pH is ~8-9 to neutralize the HCl and precipitate the free amine. Extract the free base into dichloromethane (3x volumes). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Caution: The free base is less stable than the salt and should be used promptly.
-
Reaction Setup: To a clean, dry round-bottom flask, add the freshly prepared o-aminobenzylamine (1.0 eq), the desired aldehyde (1.1 eq), and the solvent (DCM or EtOH).
-
Catalyst Addition: Add molecular iodine (I₂) (10 mol%) to the stirring solution.
-
Reaction: Stir the reaction mixture at room temperature. The reaction can be gently heated to 40-50 °C to increase the rate. Monitor the progress by Thin Layer Chromatography (TLC). For sluggish reactions, a few drops of 30% H₂O₂ can be added to facilitate the oxidative aromatization.[8]
-
Work-up: Once the starting material is consumed (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any remaining iodine.
-
Extraction: Extract the product into dichloromethane or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude residue by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure 2-substituted quinazoline.
Protocol B: Organocatalyzed Green Synthesis with Benzylamines
This method represents a greener approach, using a salicylic acid derivative as an organocatalyst and atmospheric oxygen as the terminal oxidant.[9][10] It avoids the use of metal catalysts and harsh oxidants.
Materials:
-
o-Aminobenzylamine (1.0 eq)
-
Substituted benzylamine (1.0 eq)
-
4,6-Dihydroxybenzoic acid monohydrate (5 mol%)
-
Boron trifluoride diethyl etherate (BF₃·Et₂O) (10 mol%)
-
Dimethyl sulfoxide (DMSO)
-
Oxygen balloon
-
Activated alumina for column chromatography
-
Ethyl acetate (AcOMe) and iso-hexane for elution
Procedure:
-
Reaction Setup: In a 10 mL two-neck flask, combine o-aminobenzylamine (3.0 mmol), the corresponding benzylamine (3.0 mmol), 4,6-dihydroxybenzoic acid monohydrate (5 mol%), and BF₃·Et₂O (10 mol%).[10]
-
Solvent Addition: Add DMSO (1.0 mL) to the flask.
-
Oxygen Atmosphere: Equip the flask with an oxygen balloon.
-
Heating: Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously for 48 hours.[10]
-
Monitoring: Monitor the reaction progress by TLC.
-
Purification: After the reaction is complete, cool the mixture to room temperature. Directly purify the resulting mixture by column chromatography using activated alumina as the stationary phase. Elute with a suitable mixture of ethyl acetate and iso-hexane to afford the pure 2-arylquinazoline product.[10]
Data Presentation: Reagents and Expected Yields
The following table summarizes representative examples for the synthesis of 2-substituted quinazolines. Yields are indicative and may vary based on the specific substrate and reaction scale.
| Entry | Starting Amine/Aldehyde | Method | Product | Yield (%) | Reference |
| 1 | Benzaldehyde | Protocol A (I₂-catalyzed) | 2-Phenylquinazoline | 76-98% | [6] |
| 2 | 4-Chlorobenzaldehyde | Protocol A (I₂-catalyzed) | 2-(4-Chlorophenyl)quinazoline | High | [6] |
| 3 | Thiophene-2-carboxaldehyde | Protocol A (I₂-catalyzed) | 2-(Thiophen-2-yl)quinazoline | High | [6] |
| 4 | Benzylamine | Protocol B (Organocatalyzed) | 2-Phenylquinazoline | 81% | [9][10] |
| 5 | 2-Thiophenemethylamine | Protocol B (Organocatalyzed) | 2-(Thiophen-2-yl)quinazoline | 72% | [9][10] |
| 6 | 3-(Aminomethyl)pyridine | Protocol B (Organocatalyzed) | 2-(Pyridin-3-yl)quinazoline | 67% | [9][10] |
General Experimental Workflow
The overall process from starting materials to the final, purified product follows a standard synthetic chemistry workflow. This involves reaction setup, monitoring, work-up, and purification.
Caption: General laboratory workflow for quinazoline synthesis.
Applications in Drug Discovery
The synthetic versatility of the described protocols allows for the rapid generation of a library of quinazoline derivatives. By varying the aldehyde or benzylamine component, researchers can introduce a wide range of substituents at the 2-position of the quinazoline core. This structural diversity is crucial for structure-activity relationship (SAR) studies.[2] Quinazoline derivatives have shown significant promise as anticancer agents, often by targeting key enzymes like epidermal growth factor receptor (EGFR).[3][11] Furthermore, their documented antimicrobial, anti-inflammatory, and anticonvulsant activities make them attractive scaffolds for developing novel therapeutics for a multitude of diseases.[1][4]
References
- Quinazolinones, the Winning Horse in Drug Discovery. (2023). PMC - PubMed Central.
- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (n.d.). MDPI.
- Study on quinazolinone derivative and their pharmacological actions. (2024).
- Quinazoline and its diverse array of therapeutic applic
- Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxid
- Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (n.d.). MDPI.
- Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. (2023). PMC - NIH.
- Quinazoline synthesis. (n.d.). Organic Chemistry Portal.
- Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxid
- Application Notes and Protocols for the Synthesis of Quinazoline Derivatives from 2-Aminobenzylamine Precursors. (n.d.). Benchchem.
- Possible mechanism of quinazoline synthesis involving toluene and 2‐aminobenzylamine. (n.d.).
Sources
- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study on quinazolinone derivative and their pharmacological actions [wisdomlib.org]
- 3. mdpi.com [mdpi.com]
- 4. Quinazoline and its diverse array of therapeutic application:A review | PDF [slideshare.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinazoline synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System [frontiersin.org]
- 11. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms | MDPI [mdpi.com]
Protocol for the Synthesis of 2-Substituted-1,2-dihydroquinazolines via Condensation of o-Aminobenzylamine Dihydrochloride with Aldehydes
An Application Note for Drug Development Professionals
Introduction
Dihydroquinazolines are a prominent class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous biologically active molecules and pharmaceuticals. Their derivatives have demonstrated a wide range of pharmacological activities, including antimicrobial, antifungal, and as inhibitors of key enzymes targeted in drug discovery.[1] A common and efficient strategy for constructing the dihydroquinazoline core involves the cyclocondensation of o-aminobenzylamine (2-ABA) with various carbonyl compounds.[1][2]
This application note provides a detailed, field-proven protocol for the synthesis of 2-substituted-1,2-dihydroquinazolines starting from the commercially available and stable salt, o-aminobenzylamine dihydrochloride. We will elucidate the underlying reaction mechanism, provide a step-by-step experimental guide, and offer insights into critical process parameters. This guide is designed for researchers in synthetic chemistry and drug development, emphasizing reproducibility and a clear understanding of the chemical transformations involved.
Reaction Principle and Mechanism
The synthesis is a two-stage process that begins with the liberation of the free diamine from its dihydrochloride salt, followed by an acid-catalyzed condensation-cyclization reaction with an aldehyde.
-
Free Base Liberation: o-Aminobenzylamine is typically supplied as a dihydrochloride salt for enhanced stability. The two amino groups—the aromatic (Ar-NH₂) and the benzylic (R-CH₂-NH₂)—are protonated, rendering them non-nucleophilic. Therefore, a preliminary neutralization step with a suitable base is essential to generate the reactive free diamine.
-
Condensation and Cyclization: The core of the synthesis is the reaction between the free o-aminobenzylamine and an aldehyde. The reaction proceeds via the following mechanistic steps[3][4]:
-
Nucleophilic Attack: The more nucleophilic benzylic amine attacks the electrophilic carbonyl carbon of the aldehyde.
-
Hemiaminal Formation: This initial attack forms a transient hemiaminal (or carbinolamine) intermediate.
-
Dehydration to Imine (Schiff Base): Under mildly acidic conditions, the hydroxyl group of the hemiaminal is protonated, turning it into a good leaving group (H₂O). Subsequent elimination of water forms a protonated imine (Schiff base).
-
Intramolecular Cyclization: The second, less nucleophilic aromatic amine then performs an intramolecular nucleophilic attack on the imine carbon.
-
Deprotonation: A final deprotonation step yields the stable 2-substituted-1,2-dihydroquinazoline product.
-
The use of an acid catalyst is crucial as it activates the aldehyde carbonyl for the initial attack and facilitates the dehydration of the hemiaminal intermediate.[4]
Experimental Protocol
This protocol is designed for a standard 1 mmol scale reaction and can be adjusted accordingly.
Materials and Equipment
-
Reagents:
-
This compound
-
Aldehyde of choice (e.g., benzaldehyde)
-
Sodium hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ethanol (EtOH), absolute
-
Glacial Acetic Acid (catalyst)
-
Deionized Water
-
Hexanes, Ethyl Acetate (for chromatography)
-
-
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Silica gel for column chromatography
-
Part 1: Liberation of Free o-Aminobenzylamine (2-ABA)
Causality: This step is critical because the protonated amine groups in the dihydrochloride salt are not nucleophilic and will not react with the aldehyde. A stoichiometric amount of base is required to deprotonate both ammonium salts to generate the reactive free diamine.
-
Dissolution: In a 50 mL beaker, dissolve this compound (1.0 mmol, 195.08 mg) in deionized water (10 mL).
-
Neutralization: While stirring, slowly add a 1 M aqueous solution of NaOH or a saturated solution of Na₂CO₃ dropwise until the pH of the solution reaches ~10-11. The free amine may precipitate or form an oil.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 15 mL). The organic solvent choice depends on the polarity of the final product, but DCM is generally effective for the free base.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the free o-aminobenzylamine as an oil.
-
Note: The free base is less stable than its salt and should be used immediately in the next step.
-
Part 2: Synthesis of 2-Substituted-1,2-dihydroquinazoline
Causality: This is the core condensation reaction. Ethanol serves as a polar protic solvent that is suitable for both reactants. Glacial acetic acid acts as a catalyst to facilitate the formation and dehydration of the hemiaminal intermediate, which is often the rate-limiting step.[3][4]
-
Reaction Setup: To a 25 mL round-bottom flask containing the freshly prepared o-aminobenzylamine (1.0 mmol), add absolute ethanol (10 mL).
-
Reagent Addition: Add the desired aldehyde (1.0 mmol, e.g., benzaldehyde, 106.12 mg, 102 µL) to the solution.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or gently heat to reflux (50-60 °C) for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The consumption of the aldehyde is a good indicator of reaction progress.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol using a rotary evaporator.
-
Purification: Dissolve the crude residue in a minimal amount of dichloromethane. Purify the product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the pure 2-substituted-1,2-dihydroquinazoline.
Data Summary and Visualization
Table 1: Representative Reaction Parameters
| Parameter | Value | Rationale |
| Scale | 1.0 mmol | Standard laboratory scale for initial synthesis. |
| o-Aminobenzylamine | 1.0 eq | Limiting reagent (post-neutralization). |
| Aldehyde | 1.0 eq | Stoichiometric amount to prevent side reactions. |
| Solvent | Ethanol (10 mL) | Good solubility for reactants; polar protic. |
| Catalyst | Acetic Acid (2-3 drops) | Provides necessary acidic environment for dehydration. |
| Temperature | 25 - 60 °C | Mild conditions sufficient for most aldehydes. |
| Reaction Time | 2 - 4 hours | Typical duration; should be monitored by TLC. |
| Expected Yield | 70 - 95% | Varies with the aldehyde substrate. |
Diagrams
Caption: Experimental workflow for dihydroquinazoline synthesis.
Caption: Simplified reaction mechanism pathway.
References
- Glucose as an Eco‐Friendly Reductant in a One‐Pot Synthesis of 2,3‐Dihydroquinazolin‐4(1H)‐ones.ChemistrySelect. [Link][5]
- An efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones: A natural approach.Scholars Research Library. [Link][6]
- Synthesis of 3,4- and 1,4-dihydroquinazolines from 2-aminobenzylamine.Beilstein Journal of Organic Chemistry. [Link][1][7]
- Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines.Molecules. [Link][2]
- Carbonyl condens
- Reactions of Aldehydes and Ketones with Amines.Chemistry LibreTexts. [Link][4]
Sources
- 1. BJOC - Syntheses of 3,4- and 1,4-dihydroquinazolines from 2-aminobenzylamine [beilstein-journals.org]
- 2. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonyl condensation - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: o-Aminobenzylamine Dihydrochloride in Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of o-aminobenzylamine dihydrochloride as a pivotal precursor in the synthesis of nitrogen-containing heterocyclic compounds. Moving beyond a simple recitation of steps, this document elucidates the mechanistic rationale behind synthetic choices, provides validated protocols, and offers insights grounded in established chemical principles.
Introduction: The Strategic Role of o-Aminobenzylamine in Heterocyclic Scaffolding
o-Aminobenzylamine is a uniquely versatile bifunctional molecule, featuring a primary aromatic amine and a primary benzylic amine positioned ortho to each other. This specific arrangement makes it an ideal starting material for constructing fused heterocyclic systems through condensation and cyclization reactions. Nitrogen-fused heterocycles are foundational scaffolds in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1][2] The dihydrochloride salt is the most common commercial form, offering enhanced stability and ease of handling compared to the free base, which is sensitive to air and oxidation.[3] This document details its application in the synthesis of quinazolines and benzodiazepines, two classes of heterocycles with significant therapeutic relevance.[4][5]
Section 1: Reagent Profile and Safe Handling
Trustworthiness in any synthetic protocol begins with a thorough understanding of the starting materials. This compound is a corrosive substance that requires careful handling to ensure personnel safety and experimental integrity.[3][6]
Table 1: Physicochemical Properties and Safety Information for this compound
| Property | Value | Source(s) |
| CAS Number | 29483-71-4 | [7] |
| Molecular Formula | C₇H₁₀N₂ · 2HCl | Self-derived |
| Molecular Weight | 195.10 g/mol | Self-derived |
| Appearance | Off-white to light yellow crystalline powder | General Knowledge |
| Key Hazards | Corrosive; Causes severe skin burns and eye damage. | [3][6][8] |
| Incompatibilities | Strong oxidizing agents. | [3] |
| Storage | Keep in a dry, cool, and well-ventilated place under an inert atmosphere.[3] Store locked up.[8] | [3][8] |
Handling and Storage Protocol
Given its hazardous nature, all manipulations of this compound must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6]
-
Dispensing: Use glass or corrosion-resistant spatulas and weighing vessels. Avoid metal containers. Prevent dust generation.
-
Storage: The reagent is air and moisture sensitive. Store the container tightly closed in a corrosives-designated area, preferably under an inert atmosphere like argon or nitrogen.[3]
-
Spill & Disposal: In case of a spill, sweep or vacuum the material into a suitable container for disposal.[3] Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[8]
-
First Aid: In case of contact with eyes or skin, rinse immediately and copiously with water for at least 15 minutes and seek immediate medical attention.[3][6][8] If inhaled, remove the person to fresh air.[6][8] If ingested, rinse mouth but do not induce vomiting, and call a physician immediately.[3][8]
Section 2: Synthesis of 2-Substituted Quinazolines
Quinazolines are a prominent class of N-heterocycles found in numerous FDA-approved drugs.[4] The reaction of o-aminobenzylamine with aldehydes provides a direct and efficient route to this scaffold. The transformation proceeds through a tandem oxidative cyclization process.[9][10]
Mechanistic Rationale: The Condensation-Cyclization Cascade
The synthesis is a multi-step, one-pot reaction.[9]
-
Imine Formation: The more nucleophilic benzylic amine of o-aminobenzylamine reacts with the aldehyde to form a Schiff base (imine) intermediate.
-
Intramolecular Cyclization: The aromatic amine then attacks the imine carbon, leading to the formation of a dihydroquinazoline intermediate.
-
Oxidative Aromatization: An oxidant is required to remove two hydrogen atoms, resulting in the stable, aromatic quinazoline ring system.[10][11] Various oxidants like O₂ (air), IBX, or sodium hypochlorite can be employed.[9][10][11]
Sources
- 1. Benzo-fused N-Heterocycle synthesis [organic-chemistry.org]
- 2. Nitrogen-fused Heterocycles: Empowering Anticancer Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. canbipharm.com [canbipharm.com]
- 4. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. Frontiers | Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System [frontiersin.org]
- 10. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Microwave-Assisted Synthesis of Bioactive Quinazoline Scaffolds from o-Aminobenzylamine Dihydrochloride
Introduction: Accelerating Heterocyclic Chemistry with Microwave-Assisted Organic Synthesis (MAOS)
In the landscape of modern drug discovery and development, the efficient synthesis of complex heterocyclic scaffolds is paramount. Quinazolines and their derivatives represent a privileged class of compounds, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The traditional synthesis of these molecules, however, often involves lengthy reaction times, harsh conditions, and significant energy consumption.
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a greener and more efficient alternative to conventional heating methods.[2] By utilizing microwave irradiation, it is possible to achieve rapid and uniform heating of reaction mixtures, leading to dramatic accelerations in reaction rates, higher yields, and improved product purity.[2][3] This technology operates on the principle of dielectric heating, where microwave energy directly interacts with polar molecules in the reaction mixture, causing them to rapidly oscillate and generate heat.[2]
This application note provides a comprehensive guide to the microwave-assisted synthesis of 2-substituted quinazolines and 3,4-dihydroquinazolines using the versatile building block, o-aminobenzylamine dihydrochloride. We will delve into detailed protocols, the scientific rationale behind the methodology, and a comparative analysis against conventional techniques, equipping researchers with the knowledge to leverage this powerful technology in their synthetic endeavors.
Scientific Rationale and Mechanistic Insights
The synthesis of the quinazoline core from o-aminobenzylamine and an aldehyde or its equivalent (like an orthoester) is a multi-step process that is significantly enhanced by microwave irradiation. The general mechanism involves an initial condensation followed by cyclization and subsequent oxidation.
Since the starting material is the dihydrochloride salt, the first crucial step is the in-situ neutralization to generate the free diamine. This is typically achieved by adding a suitable base. The free o-aminobenzylamine then undergoes a cascade of reactions.
The plausible reaction mechanism for the formation of a 2-substituted quinazoline from o-aminobenzylamine and an aldehyde is depicted below. The reaction proceeds through the formation of a Schiff base, followed by an intramolecular cyclization to form a dihydroquinazoline intermediate, which is then oxidized to the final aromatic quinazoline.
Caption: Plausible reaction mechanism for quinazoline synthesis.
Microwave irradiation accelerates each of these steps by providing efficient and uniform heating, which overcomes the activation energy barriers more effectively than conventional heating methods. This often leads to cleaner reactions with fewer side products.
General Experimental Workflow
The microwave-assisted synthesis of quinazolines from this compound follows a streamlined and efficient workflow, as illustrated below.
Sources
The Strategic Utility of o-Aminobenzylamine Dihydrochloride in Metal-Catalyzed Heterocycle Synthesis: Application Notes and Protocols
Introduction: Unlocking the Potential of a Versatile Building Block
In the landscape of medicinal chemistry and drug development, the efficient construction of nitrogen-containing heterocyclic scaffolds is of paramount importance. o-Aminobenzylamine, with its vicinal primary aromatic and benzylic amine functionalities, represents a powerful and versatile building block for the synthesis of a diverse array of privileged heterocyclic systems, including quinazolines, quinolines, and benzodiazepines. Commercially available as a stable dihydrochloride salt, its application in metal-catalyzed transformations offers a direct and convergent approach to complex molecular architectures. This guide provides an in-depth exploration of key metal-catalyzed reactions utilizing o-aminobenzylamine dihydrochloride, complete with detailed protocols, mechanistic insights, and practical considerations for researchers in the field. A critical and often overlooked aspect in published literature is the requisite in-situ neutralization of the dihydrochloride salt to liberate the reactive free diamine. The protocols herein explicitly address this crucial step, ensuring reproducibility and success in your synthetic endeavors.
Core Principle: In-Situ Generation of the Active Nucleophile
o-Aminobenzylamine is typically supplied as a dihydrochloride salt to enhance its stability and shelf-life. However, for it to participate in nucleophilic roles central to most metal-catalyzed coupling and condensation reactions, the free diamine must be generated in the reaction mixture. This is readily achieved by the addition of a suitable base to neutralize the two equivalents of hydrogen chloride. The choice of base is critical and is dependent on the specific catalytic system and the tolerance of other functional groups in the reaction. Common bases include inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃), organic amines (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA)), or stronger bases like sodium tert-butoxide (NaOtBu) in anhydrous conditions. The protocols outlined below will specify the appropriate base for each transformation.
Caption: General workflow for utilizing this compound in catalytic reactions.
I. Copper-Catalyzed Aerobic Oxidative Annulation for the Synthesis of Quinolines and Quinazolines
Copper catalysis offers a cost-effective and environmentally benign approach to the synthesis of quinazoline and quinoline scaffolds. These reactions often proceed via an aerobic oxidative C-H/N-H annulation, where molecular oxygen from the air serves as the terminal oxidant.
Mechanistic Rationale
The copper-catalyzed synthesis of 2-substituted quinazolines from o-aminobenzylamine and another amine typically involves a cascade of reactions.[1] The reaction initiates with the copper-catalyzed oxidation of the reaction partner (e.g., a benzylamine) to an imine. This is followed by a transimination with o-aminobenzylamine, intramolecular cyclization, and subsequent oxidative aromatization to furnish the quinazoline ring system. The copper catalyst facilitates the oxidation steps, cycling between its accessible oxidation states.
Caption: Simplified mechanistic pathway for copper-catalyzed quinazoline synthesis.
Protocol 1: Copper-Catalyzed Synthesis of 2-Arylquinazolines
This protocol describes the synthesis of 2-arylquinazolines from this compound and aromatic nitriles via a copper-catalyzed cascade coupling and aerobic oxidation.[2]
Materials:
-
This compound
-
Aromatic nitrile (e.g., benzonitrile)
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol, 195 mg), potassium carbonate (2.5 mmol, 345 mg), and copper(I) iodide (0.1 mmol, 19 mg).
-
Seal the tube with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Under a positive pressure of inert gas, add the aromatic nitrile (1.2 mmol) and anhydrous DMSO (2 mL) via syringe.
-
Place the reaction vessel in a preheated oil bath at 120 °C.
-
Stir the reaction mixture vigorously. The reaction is typically open to the air (or under an oxygen balloon) to facilitate the aerobic oxidation step.
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-arylquinazoline.
Quantitative Data Summary:
| Entry | Aromatic Nitrile | Catalyst System | Yield (%) | Reference |
| 1 | Benzonitrile | CuI (10 mol%), K₂CO₃ | 85 | [2] |
| 2 | 4-Methylbenzonitrile | CuI (10 mol%), K₂CO₃ | 82 | [2] |
| 3 | 4-Methoxybenzonitrile | CuI (10 mol%), K₂CO₃ | 78 | [2] |
| 4 | 4-Chlorobenzonitrile | CuI (10 mol%), K₂CO₃ | 88 | [2] |
II. Palladium-Catalyzed Cyclization for the Synthesis of 1,4-Benzodiazepines
Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of a wide range of C-C and C-N bonds. In the context of o-aminobenzylamine, palladium catalysts are particularly effective for the synthesis of seven-membered benzodiazepine rings, which are core structures in many psychoactive drugs.
Mechanistic Rationale
The palladium-catalyzed synthesis of 1,4-benzodiazepines from N-tosyl-disubstituted 2-aminobenzylamines and propargylic carbonates proceeds through the formation of a π-allylpalladium intermediate.[3] The palladium(0) catalyst first reacts with the propargylic carbonate to form this active intermediate. Subsequently, an intramolecular nucleophilic attack by the sulfonamide nitrogen onto the π-allyl system leads to the formation of the seven-membered ring. Reductive elimination then regenerates the palladium(0) catalyst, completing the catalytic cycle.
Caption: Catalytic cycle for palladium-catalyzed benzodiazepine synthesis.
Protocol 2: Palladium-Catalyzed Synthesis of Substituted 1,4-Benzodiazepines
This protocol outlines the synthesis of a 1,4-benzodiazepine derivative from a pre-formed N-tosyl-disubstituted 2-aminobenzylamine and a propargylic carbonate.[3] The initial synthesis of the N-tosylated starting material from this compound would require a separate standard tosylation step following neutralization.
Materials:
-
N-Tosyl-disubstituted 2-aminobenzylamine (synthesized from o-aminobenzylamine)
-
Propargylic carbonate
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Dioxane, anhydrous
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
Procedure:
-
To an oven-dried Schlenk tube, add the N-tosyl-disubstituted 2-aminobenzylamine (1.0 equiv), the propargylic carbonate (1.3 equiv), and tetrakis(triphenylphosphine)palladium(0) (10 mol%).
-
Seal the tube with a septum, and evacuate and backfill with argon or nitrogen (repeat three times).
-
Add anhydrous dioxane (to achieve a concentration of approx. 0.2 M) via syringe.
-
Stir the reaction mixture at 25 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion (typically 1-3 hours), concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired 1,4-benzodiazepine derivative.
Quantitative Data Summary:
| Entry | Propargylic Carbonate Substituent | Catalyst | Yield (%) | Reference |
| 1 | Diphenyl | Pd(PPh₃)₄ (10 mol%) | 92 | [3] |
| 2 | Di(4-methoxyphenyl) | Pd(PPh₃)₄ (10 mol%) | 95 | [3] |
| 3 | Di(4-chlorophenyl) | Pd(PPh₃)₄ (10 mol%) | 89 | [3] |
III. Ruthenium and Rhodium-Catalyzed Reactions
Ruthenium and rhodium catalysts are powerful tools for various organic transformations, including hydrogenations, isomerizations, and C-H functionalization reactions. While less commonly reported for o-aminobenzylamine compared to copper and palladium, they offer unique reactivity pathways.
Conceptual Applications
-
Ruthenium-Catalyzed Hydrogenation: Ruthenium catalysts are excellent for the reduction of aromatic systems. A potential application would be the selective hydrogenation of a quinazoline or benzodiazepine ring synthesized from o-aminobenzylamine to access saturated heterocyclic cores.
-
Rhodium-Catalyzed Hydroformylation: Rhodium catalysts are widely used for hydroformylation (the addition of a formyl group and a hydrogen atom across a double bond). If a derivative of o-aminobenzylamine containing an alkene moiety were synthesized, rhodium-catalyzed hydroformylation could introduce an aldehyde functionality for further elaboration.
Due to the specialized nature of these reactions and the limited direct examples starting from o-aminobenzylamine in the literature, detailed protocols are not provided here. However, researchers are encouraged to explore the vast literature on ruthenium and rhodium catalysis for potential applications with derivatives of this versatile building block.
Conclusion and Future Outlook
This compound is a readily available and highly versatile precursor for the synthesis of a wide range of medicinally relevant heterocyclic compounds. The key to its successful application in metal-catalyzed reactions lies in the understanding and implementation of the in-situ neutralization to generate the reactive free diamine. Copper and palladium catalysis have emerged as the most robust and well-established methods for the construction of quinazoline and benzodiazepine scaffolds, respectively. The protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently and effectively utilize this valuable building block in their synthetic campaigns. The continued development of novel catalytic systems will undoubtedly further expand the synthetic utility of o-aminobenzylamine, paving the way for the discovery of new therapeutic agents.
References
- Kim, J. H., & Lee, S. (2022). Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System. Frontiers in Chemistry, 10, 841339. [Link]
- Wang, L., et al. (2014). Copper-catalyzed intermolecular cyclization of nitriles and 2-aminobenzylamine for 3,4-dihydroquinazolines and quinazolines synthesis via cascade coupling and aerobic oxidation. RSC Advances, 4(94), 52207-52210. [Link]
- Organic Chemistry Portal. (n.d.). Quinazoline synthesis. [Link]
- Shin, S., et al. (2021).
- Hilaris Publisher. (n.d.). Novel Benzodiazepine Derivatives: Synthesis, Characterization, and Anticonvulsant Activity. [Link]
- Bal R., et al. (2012). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Journal of Chemistry, 2013, 1-7. [Link]
- International Journal of Trend in Scientific Research and Development (IJTSRD). (2021). Synthesis of 1,5- Benzodiazepines A Review. [Link]
- Beilstein Journal of Organic Chemistry. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. [Link]
Sources
Application Notes and Protocols for o-Aminobenzylamine Dihydrochloride in Heterocyclic Synthesis
Introduction: The Strategic Role of o-Aminobenzylamine as a Versatile Precursor in N-Heterocycle Synthesis
o-Aminobenzylamine, often utilized as its more stable dihydrochloride salt, is a valuable and versatile building block in synthetic organic chemistry. While not typically employed as an organocatalyst itself, its unique bifunctional nature, possessing both a primary aromatic amine and a primary benzylic amine, makes it an ideal precursor for the construction of various nitrogen-containing heterocyclic scaffolds. These scaffolds are of significant interest to medicinal chemists and drug development professionals due to their prevalence in pharmacologically active compounds.
This guide provides an in-depth exploration of the primary application of o-aminobenzylamine: its use in the synthesis of 3,4-dihydroquinazolines. We will delve into the mechanistic rationale, provide a detailed experimental protocol, and present data that underscores its utility for researchers in organic synthesis and drug discovery.
Core Application: Synthesis of 3,4-Dihydroquinazolines
Dihydroquinazolines (DHQs) are a class of heterocyclic compounds that form the core structure of many biologically active molecules, including alkaloids like vasicine, which has shown antitumor activity, and synthetic derivatives with antimicrobial, antifungal, and neuroprotective properties[1]. The most common and efficient method for constructing the dihydroquinazoline core involves the cyclization of o-aminobenzylamine (2-ABA) with a suitable C2 donor, such as an aldehyde or a carboxylic acid derivative[1].
Mechanistic Insight: The "Why" Behind the Synthesis
The synthesis of 3,4-dihydroquinazolines from 2-ABA and an aldehyde proceeds through a cyclodehydration reaction. The process is initiated by the nucleophilic attack of the more reactive benzylic amine of 2-ABA onto the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to generate a Schiff base (iminium ion). The subsequent intramolecular cyclization occurs via the nucleophilic attack of the aromatic amine onto the iminium carbon. A final proton transfer yields the stable 3,4-dihydroquinazoline ring system. The use of a dehydrating agent or acid catalyst can facilitate the ring closure, especially in less reactive systems.
A proposed mechanism for the acid-promoted cyclodehydration is illustrated below. This pathway highlights the key steps of imine formation and intramolecular cyclization.
Caption: Proposed mechanism for dihydroquinazoline synthesis.
Experimental Protocols: A Practical Guide
This section provides a detailed, step-by-step protocol for the synthesis of N-aryl-3,4-dihydroquinazolines, adapted from established literature procedures[1][2]. This multi-step synthesis demonstrates the utility of o-aminobenzylamine as a starting material.
Protocol 1: Synthesis of an N-Aryl-3,4-dihydroquinazoline
This protocol is divided into three stages:
-
Selective N-arylation of o-aminobenzylamine.
-
N-acylation of the resulting N-aryl-2-aminobenzylamine.
-
Microwave-assisted cyclodehydration to form the dihydroquinazoline.
Materials:
-
o-Aminobenzylamine (2-ABA)
-
Activated haloaryl derivative (e.g., 1-fluoro-2-nitrobenzene)
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Acyl chloride (e.g., propionyl chloride)
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Trimethylsilyl polyphosphate (PPSE)
-
1,2-Dichloroethane (DCE)
-
Microwave reactor
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography supplies)
Workflow Diagram:
Caption: Workflow for N-aryl-3,4-dihydroquinazoline synthesis.
Step-by-Step Procedure:
Step 1: Selective N-Arylation of o-Aminobenzylamine
-
To a solution of o-aminobenzylamine (1.0 eq) in DMSO, add potassium carbonate (1.2 eq).
-
Add the activated haloaryl derivative (1.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the N-aryl-2-aminobenzylamine intermediate.
Step 2: N-Acylation of N-Aryl-2-aminobenzylamine
-
Dissolve the N-aryl-2-aminobenzylamine intermediate (1.0 eq) in dichloromethane (DCM).
-
Add triethylamine (1.5 eq) to the solution and cool to 0 °C in an ice bath.
-
Add the acyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and separate the layers.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the N-acyl-N-aryl-2-aminobenzylamine, which can often be used in the next step without further purification.
Step 3: Microwave-Assisted Cyclodehydration
-
In a microwave vial, combine the N-acyl-N-aryl-2-aminobenzylamine (1.0 eq) and trimethylsilyl polyphosphate (PPSE) (2.0 eq) in 1,2-dichloroethane (DCE).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a specified temperature (e.g., 150 °C) for a designated time (e.g., 5-90 minutes)[2].
-
After cooling, carefully quench the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with DCM.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the desired N-aryl-3,4-dihydroquinazoline.
Data Presentation: Synthesis of Various Dihydroquinazolines
The versatility of o-aminobenzylamine as a precursor allows for the synthesis of a wide array of substituted dihydroquinazolines with good to excellent yields. The following table summarizes the results from a study on the synthesis of various N-aryl-3,4-dihydroquinazolines, highlighting the efficiency of the final cyclodehydration step[2].
| Entry | N-Aryl Substituent (Ar) | R Group | Time (min) | Yield (%) |
| 1 | 2-NO₂-C₆H₄ | CH₂CH₃ | 15 | 92 |
| 2 | 2-NO₂-C₆H₄ | CH(CH₃)₂ | 25 | 90 |
| 3 | 2-NO₂-C₆H₄ | C₆H₅ | 90 | 87 |
| 4 | 4-NO₂-C₆H₄ | C₆H₅ | 5 | quant. |
| 5 | 4-NO₂-C₆H₄ | CH₂CH₃ | 12 | 93 |
| 6 | 4-NO₂-C₆H₄ | CH(CH₃)₂ | 15 | 89 |
| 7 | 2-CN-C₆H₄ | C₆H₅ | 5 | 91 |
| 8 | 2-CN-C₆H₄ | CH(CH₃)₂ | 30 | 77 |
Data sourced from González, M., et al. (2018)[2]. Yields correspond to the pure compounds from the final cyclodehydration step.
Conclusion and Future Outlook
o-Aminobenzylamine dihydrochloride is a cornerstone precursor for the synthesis of N-heterocycles, most notably 3,4-dihydroquinazolines. Its utility lies in its bifunctional nature, enabling a straightforward and efficient pathway to complex molecular architectures of high pharmacological relevance. The protocols and data presented herein provide a robust foundation for researchers and drug development professionals to leverage this key building block in their synthetic endeavors. Future applications may explore its use in the synthesis of other heterocyclic systems and in the development of novel, efficient, and sustainable synthetic methodologies.
References
- Developments towards synthesis of N-heterocycles from amidines via C–N/C–C bond form
- González, M., et al. (2018). Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups. Beilstein Journal of Organic Chemistry.
- Metwally, M. A., et al. (1989). Synthesis of some heterocycles of pharmaceutical interest. Pharmazie.
- González, M., et al. (2018). Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups.
Sources
Application Notes & Protocols: o-Aminobenzylamine Dihydrochloride as a Versatile Precursor for Pharmaceutical Intermediates
Introduction
o-Aminobenzylamine, often handled as its more stable dihydrochloride salt, is a deceptively simple molecule that serves as a powerful and versatile building block in medicinal chemistry. Its structure, featuring a primary aromatic amine and a primary benzylic amine ortho to each other on a benzene ring, provides a unique platform for constructing a variety of nitrogen-containing heterocyclic scaffolds. These heterocycles are central to the structure of numerous biologically active compounds and approved pharmaceuticals.[1][2][3][4] The strategic placement of the two amino groups allows for elegant and efficient cyclization reactions to form fused ring systems, most notably quinazolines and their derivatives, which are privileged structures in drug discovery. This guide provides an in-depth exploration of the synthetic utility of o-aminobenzylamine, focusing on detailed protocols for the synthesis of key pharmaceutical intermediates and the chemical logic that underpins these methodologies.
Core Application I: Synthesis of Bioactive Quinazoline Scaffolds
Quinazolines are a prominent class of nitrogen-containing heterocycles of significant interest due to their broad spectrum of biological activities.[5] The synthesis of these scaffolds from o-aminobenzylamine precursors is a robust and adaptable strategy. The general mechanism proceeds through the formation of an imine intermediate, followed by intramolecular cyclization and a final oxidation/aromatization step to furnish the stable quinazoline ring.[5]
Mechanistic Rationale & Workflow
The fundamental transformation involves the reaction of the two amine functionalities in o-aminobenzylamine with two carbon atoms from other reagents to form the six-membered heterocyclic ring. The benzylic amine is typically more nucleophilic and reacts first with an electrophile (like an aldehyde or a derivative), while the aromatic amine participates in the subsequent cyclization step. The final aromatization is crucial for the stability of the product.
Caption: General workflow for quinazoline synthesis from o-aminobenzylamine.
Protocol 1: Metal-Free, Organocatalytic Oxidative Condensation
This protocol represents a green chemistry approach, utilizing an organocatalyst and atmospheric oxygen as the terminal oxidant to synthesize 2-substituted quinazolines.[5][6][7] The salicylic acid derivative acts as a catalyst for the oxidative condensation, providing an environmentally benign alternative to metal-based systems.[5][8]
Rationale: The choice of a salicylic acid derivative as a catalyst is based on its ability to facilitate the multi-step reaction cascade involving imine synthesis, condensation, cyclization, and aromatization.[6][7] Boron trifluoride etherate (BF₃·Et₂O) is used as a Lewis acid co-catalyst to accelerate the intramolecular cyclization.[6][7] DMSO serves as a suitable high-boiling solvent, and molecular oxygen from an O₂ balloon is the ultimate, clean oxidant.
Step-by-Step Protocol:
-
To a 10 mL two-neck flask, add o-aminobenzylamine (1.0 eq, 3.0 mmol), the desired benzylamine derivative (1.0 eq, 3.0 mmol), 4,6-dihydroxybenzoic acid monohydrate (5 mol%), and BF₃·Et₂O (10 mol%).
-
Add dimethyl sulfoxide (DMSO, 1.0 mL) to the flask.
-
Equip the flask with a balloon filled with oxygen (O₂).
-
Place the flask in a preheated oil bath at 90 °C.
-
Stir the reaction mixture vigorously for 48 hours under the O₂ atmosphere.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Purify the reaction mixture directly by column chromatography using activated alumina as the stationary phase and an appropriate eluent system (e.g., ethyl acetate/iso-hexane) to afford the pure 2-substituted quinazoline product.[6][7]
Protocol 2: Iodine-Mediated Tandem Reaction
Molecular iodine serves as a mild and efficient catalyst for the synthesis of quinazolines from o-aminobenzylamine and various aldehydes.[8][9] This method is often performed under mild conditions and is notable for its operational simplicity and broad substrate scope, accommodating aryl, heteroaryl, and alkyl aldehydes.[8]
Rationale: Iodine, in the presence of an oxidant like o-iodoxybenzoic acid (IBX) or even atmospheric oxygen, facilitates the tandem reaction. The reaction likely proceeds through the formation of an imine from the aldehyde and o-aminobenzylamine, followed by iodine-mediated intramolecular cyclization and subsequent dehydrogenative aromatization to yield the quinazoline.[8]
Step-by-Step Protocol:
-
In a round-bottom flask, dissolve o-aminobenzylamine (1.0 eq) and the selected aldehyde (1.0 eq) in acetonitrile.
-
Add o-iodoxybenzoic acid (IBX) (1.1 - 1.5 eq) to the mixture in portions.
-
Stir the reaction mixture at room temperature for approximately 6 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to obtain the desired 2-substituted quinazoline.[8]
Protocol 3: Photochemical Green Synthesis
Leveraging the energy of visible light, this modern approach employs a photocatalyst to drive the synthesis of quinazolines under exceptionally mild conditions. This transition-metal-free and additive-free method is highly attractive from a sustainability perspective.[5][8]
Rationale: The reaction is initiated by the photoexcitation of an organic dye (e.g., Rose Bengal). The excited photocatalyst then facilitates the condensation of o-aminobenzylamine and an α-keto acid, followed by a cyclization and oxidative aromatization cascade, using ambient air as the oxidant.[8] This avoids the need for harsh reagents or high temperatures.
Step-by-Step Protocol:
-
In a suitable reaction vessel, dissolve o-aminobenzylamine (1.0 eq) and the corresponding α-keto acid (1.2 eq) in dimethylformamide (DMF).
-
Add a catalytic amount of Rose Bengal (e.g., 1-2 mol%) to the solution.
-
Irradiate the reaction mixture with a blue LED light source while stirring at room temperature.
-
Ensure the reaction is open to the air to serve as the oxidant.
-
Continue stirring and irradiation for 16 hours.
-
After the reaction period, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the pure quinazoline derivative.[5][8]
| Parameter | Protocol 1: Organocatalytic | Protocol 2: Iodine-Mediated | Protocol 3: Photochemical |
| Key Reagents | Salicylic Acid deriv., BF₃·Et₂O | o-Iodoxybenzoic Acid (IBX) | Rose Bengal, α-keto acid |
| Oxidant | O₂ (from balloon) | IBX / Air | Air |
| Solvent | DMSO | Acetonitrile | DMF |
| Temperature | 90 °C | Room Temperature | Room Temperature |
| Time | 48 h | ~6 h | 16 h |
| Typical Yields | 17-81%[8] | 55-94%[8] | 26-88%[8] |
| Key Advantage | Metal-free, uses O₂ as oxidant | Mild conditions, broad scope | Green, uses light energy |
Core Application II: Synthesis of 3,4-Dihydroquinazolines
Dihydroquinazolines (DHQs) are another class of heterocyclic cores with significant pharmacological interest.[10][11] A straightforward and efficient synthesis involves a sequential functionalization of o-aminobenzylamine, followed by a cyclodehydration step. This strategy allows for precise control over the substitution pattern on the final molecule, avoiding the need for cumbersome protection/deprotection steps.[10][11]
Mechanistic Rationale & Workflow
This multi-step synthesis relies on the differential reactivity of the two amino groups in o-aminobenzylamine. The more nucleophilic benzylic amine can be selectively functionalized first via reactions like SNAr (nucleophilic aromatic substitution). The remaining aromatic amine is then acylated. Finally, a dehydrating agent promotes ring closure to form the dihydroquinazoline ring.
Caption: Workflow for N-aryl-3,4-dihydroquinazoline synthesis.
Protocol 4: Sequential N-Arylation, N-Acylation, and Microwave-Assisted Cyclodehydration
This robust sequence provides excellent control for synthesizing N-aryl substituted 3,4-dihydroquinazolines.[10] Microwave assistance in the final step dramatically reduces reaction times.[11]
Rationale: The synthesis is a three-part process.
-
Selective N-Arylation: The benzylic amine reacts selectively with an electron-deficient haloaromatic compound. This chemoselectivity is a key advantage, avoiding protection steps.[10]
-
N-Acylation: The remaining aromatic amine is then acylated using a standard acylating agent (e.g., acid chloride or anhydride).
-
Cyclodehydration: A mild dehydrating agent like ethyl polyphosphate (PPE), activated by microwave irradiation, efficiently promotes the final ring closure to form the dihydroquinazoline.[11]
Step-by-Step Protocol:
Part A: Synthesis of N-Aryl-2-aminobenzylamine Intermediate
-
Dissolve o-aminobenzylamine (1.0 eq) and an activated haloaryl derivative (e.g., 1-fluoro-4-nitrobenzene) (1.0 eq) in a suitable solvent like DMSO.
-
Stir the reaction at room temperature. The reaction can be complete in as little as 30 minutes.[12]
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract the product with an organic solvent.
-
Dry and concentrate the organic phase to yield the N-aryl intermediate, which can often be used without further purification.
Part B: N-Acylation of the Intermediate
-
Dissolve the N-aryl-2-aminobenzylamine intermediate from Part A (1.0 eq) in a solvent such as dichloromethane (DCM).
-
Add an acylating agent (e.g., acetyl chloride or acetic anhydride) (1.1 eq) and a base like triethylamine (1.2 eq).
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Wash the reaction mixture with water and brine, then dry the organic layer over sodium sulfate.
-
Concentrate the solvent to obtain the crude N-acyl intermediate.
Part C: Microwave-Assisted Cyclodehydration
-
Place the crude N-acyl intermediate from Part B into a microwave reaction vial.
-
Add ethyl polyphosphate (PPE) as the dehydrating agent.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short duration (e.g., 5-90 minutes).[12]
-
After cooling, carefully quench the reaction mixture with an aqueous solution of sodium bicarbonate.
-
Extract the final product with an organic solvent.
-
Dry, concentrate, and purify by column chromatography to yield the pure N-aryl-3,4-dihydroquinazoline.[10][11]
Analytical Considerations
The purity of o-aminobenzylamine dihydrochloride and the identity of the synthesized intermediates must be confirmed.
-
Chromatography: HPLC is a standard method for assessing the purity of the final compounds. Due to the amino groups, derivatization with reagents like benzoyl chloride or dansyl chloride can enhance UV or fluorescence detection, respectively.[13][14]
-
Spectroscopy: The structure of the synthesized products should be confirmed using standard spectroscopic techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS), to verify the correct formation of the heterocyclic ring system.
Safety and Handling of this compound
As a chemical precursor, this compound requires careful handling in a laboratory setting.
-
Hazards: The compound is harmful if swallowed and causes severe skin burns and eye damage. It may also cause respiratory irritation.[15][16][17]
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, chemical safety goggles, and a lab coat.[15][16] Handle the solid powder in a well-ventilated area or a fume hood to avoid inhaling dust.[18][19]
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek urgent medical attention.[15][16]
-
Skin: Take off contaminated clothing immediately and rinse the skin with water.[15][16]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[15]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[16][17]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[16][18][19] The compound may be air-sensitive.[18]
Conclusion
This compound is a cornerstone precursor for the synthesis of quinazolines and dihydroquinazolines, two scaffolds that are frequently found in bioactive molecules. The methodologies presented here—ranging from green, organocatalytic approaches to precise, sequential functionalizations—demonstrate the compound's versatility. By understanding the underlying chemical principles and adhering to the detailed protocols, researchers and drug development professionals can effectively leverage this key intermediate to construct complex molecular architectures for the discovery of new pharmaceutical agents.
References
- Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System. National Institutes of Health (NIH).
- Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System. Frontiers in Chemistry.
- Quinazoline synthesis. Organic Chemistry Portal.
- Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. National Institutes of Health (NIH).
- Synthesis of o-aminobenzylamine. PrepChem.com.
- Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups. National Institutes of Health (NIH).
- Syntheses of 3,4- and 1,4-dihydroquinazolines from 2-aminobenzylamine. National Institutes of Health (NIH).
- Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. MDPI.
- Process for the manufacture of 4-aminobenzoamidine dihydrochloride. Google Patents.
- Synthesis of dihydroquinazolines from 2-aminobenzylamine: N 3-aryl derivatives with electron-withdrawing groups. ResearchGate.
- 4-Acetoxyindole Cas 5585-96-6: A Comprehensive Analysis. Medium.
- Heterocycles in Medicinal Chemistry. National Institutes of Health (NIH).
- A Study Of Synthesis Of Bioactive Heterocycles. International Journal of Novel Research and Development (IJNRD).
- Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. National Institutes of Health (NIH).
- Bioactive Heterocyclic Compounds as Potential Therapeutics in the Treatment of Gliomas: A Review. PubMed.
- Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry.
- Bioactive heterocycles containing endocyclic N-hydroxy groups. National Institutes of Health (NIH).
- Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.
- Azidoindolines—From Synthesis to Application: A Review. MDPI.
Sources
- 1. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijnrd.org [ijnrd.org]
- 3. Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioactive Heterocyclic Compounds as Potential Therapeutics in the Treatment of Gliomas: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System [frontiersin.org]
- 8. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinazoline synthesis [organic-chemistry.org]
- 10. Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Syntheses of 3,4- and 1,4-dihydroquinazolines from 2-aminobenzylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. fishersci.com [fishersci.com]
- 16. tcichemicals.com [tcichemicals.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. canbipharm.com [canbipharm.com]
- 19. O-AMINOBENZYLAMINE 2HCL - Safety Data Sheet [chemicalbook.com]
Experimental protocol for N-acylation of o-Aminobenzylamine dihydrochloride
An Application Guide for the Regioselective N-Acylation of o-Aminobenzylamine
Abstract
This technical guide provides a detailed experimental protocol for the N-acylation of o-aminobenzylamine dihydrochloride. Due to the presence of two primary amine groups with distinct nucleophilicities—an aromatic amine and a benzylic amine—achieving regioselectivity is a critical challenge. This document outlines a robust procedure based on the Schotten-Baumann reaction conditions to preferentially acylate the more nucleophilic benzylic amine.[1] We delve into the underlying reaction mechanism, provide step-by-step instructions from setup to product characterization, offer a comprehensive troubleshooting guide, and detail essential safety precautions. This protocol is designed for researchers in medicinal chemistry and organic synthesis engaged in the development of novel molecular entities.
Introduction and Scientific Context
N-acylated aminobenzylamines are valuable structural motifs in medicinal chemistry and materials science. The amide bond is a cornerstone of countless pharmaceutical agents, contributing to the structural integrity and biological activity of molecules ranging from enzyme inhibitors to receptor modulators.[2] o-Aminobenzylamine, in particular, offers a versatile scaffold with two distinct points for functionalization.
The primary challenge in the derivatization of o-aminobenzylamine lies in controlling the site of acylation. The molecule possesses two primary amines:
-
Aromatic Amine: Directly attached to the benzene ring. Its nucleophilicity is significantly reduced due to the delocalization of the nitrogen lone pair into the aromatic system.
-
Benzylic Amine: Attached to the methylene (-CH₂) group. This amine is more basic and considerably more nucleophilic, behaving like a typical primary alkylamine.[3]
This inherent difference in reactivity allows for the selective acylation of the benzylic amine under carefully controlled conditions, which is the focus of this protocol. The dihydrochloride salt form of the starting material necessitates an initial neutralization step to liberate the free amines for reaction.
Reaction Mechanism: The Schotten-Baumann Approach
The protocol described herein employs Schotten-Baumann conditions, a classic and highly effective method for acylating amines with acyl halides or anhydrides.[4] The reaction is typically performed in a biphasic system (an organic solvent and an aqueous base), which serves two key purposes: the base neutralizes the HCl byproduct generated during the reaction, driving the equilibrium towards product formation, and the product remains in the organic phase, simplifying isolation.[1]
The mechanism proceeds via a nucleophilic acyl substitution:
-
Neutralization: The added base (e.g., sodium hydroxide) deprotonates the ammonium groups of the this compound, generating the free diamine.
-
Nucleophilic Attack: The more nucleophilic benzylic amine attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate.[5]
-
Intermediate Collapse: The tetrahedral intermediate collapses, expelling the chloride ion as a leaving group.
-
Deprotonation: The base removes the proton from the newly formed ammonium ion, yielding the neutral amide product and water.
Materials and Reagents
Proper preparation and use of high-quality reagents are paramount for success. Ensure all glassware is thoroughly dried before use to prevent hydrolysis of the acylating agent.[6]
| Reagent / Equipment | Grade / Specification | Supplier Example | Notes |
| This compound | ≥98% purity | Sigma-Aldrich | Store in a desiccator; hygroscopic. |
| Acyl Chloride (e.g., Benzoyl Chloride) | Reagent Grade, ≥99% | Acros Organics | Handle in a fume hood; corrosive and lachrymatory. |
| Sodium Hydroxide (NaOH) | ACS Reagent, ≥97% | Fisher Scientific | Used to prepare the aqueous base solution. Corrosive. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | Main organic solvent. Ensure it is dry. |
| Deionized Water | Type II or better | In-house | Used for preparing aqueous solutions and washing. |
| Hydrochloric Acid (HCl) | Concentrated (37%) | VWR | For pH adjustment during workup. |
| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution | In-house | For washing and neutralizing excess acid. |
| Brine | Saturated aqueous NaCl solution | In-house | For final wash to remove water from the organic layer. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Sigma-Aldrich | Drying agent. |
| Round-bottom flask (100 mL) | Borosilicate glass | Kimble | Reaction vessel. |
| Separatory Funnel (250 mL) | Borosilicate glass with PTFE stopcock | Pyrex | For liquid-liquid extraction. |
| Magnetic Stirrer and Stir Bar | - | IKA | For agitation of the reaction mixture. |
| Ice Bath | - | In-house | For temperature control. |
| TLC Plates | Silica gel 60 F₂₅₄ | MilliporeSigma | For reaction monitoring. |
Detailed Experimental Protocol
This protocol details the selective N-benzoylation of o-aminobenzylamine as a representative example. The procedure can be adapted for other acyl chlorides.
Step-by-Step Procedure:
-
Preparation of Solutions:
-
Prepare a 2 M aqueous solution of sodium hydroxide (NaOH).
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 eq., e.g., 1.97 g, 10 mmol) in the 2 M NaOH solution (15 mL, 30 mmol, 3.0 eq.) with vigorous stirring. The amount of base is critical to neutralize both hydrochloride salts and the HCl generated during the reaction.[4] Stir until all solids have dissolved.
-
-
Reaction Setup:
-
Place the flask in an ice bath and cool the solution to 0-5 °C.
-
Add dichloromethane (DCM, 20 mL) to the flask to create a biphasic system.[1]
-
In a separate, dry vial, dissolve the acyl chloride (e.g., benzoyl chloride, 1.05 eq., 1.23 mL, 10.5 mmol) in 5 mL of anhydrous DCM.
-
-
Acylation Reaction:
-
While stirring the biphasic mixture vigorously, add the acyl chloride solution dropwise over 15-20 minutes, ensuring the internal temperature does not rise above 10 °C. A white precipitate (the product) may form in the organic layer.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Continue stirring for 2-4 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 50% Ethyl Acetate in Hexane). Spot the starting material and the reaction mixture. The reaction is complete when the starting amine spot has disappeared and a new, less polar product spot is dominant.
-
-
Workup and Extraction:
-
Once the reaction is complete, transfer the mixture to a 250 mL separatory funnel.
-
Separate the layers. Retain the bottom organic (DCM) layer.
-
Extract the aqueous layer with an additional portion of DCM (1 x 20 mL).
-
Combine all organic layers.
-
Wash the combined organic layer sequentially with 1 M HCl (1 x 20 mL) to remove any unreacted amine, saturated NaHCO₃ solution (1 x 20 mL) to remove any unreacted acyl chloride, and finally with brine (1 x 20 mL).[7]
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude product can be purified by either recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or by flash column chromatography on silica gel, using an appropriate solvent gradient (e.g., 10-50% ethyl acetate in hexanes).[7]
-
Characterization and Analysis
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H NMR: Expect to see characteristic amide N-H proton signals (typically a broad singlet or triplet around 8-9 ppm), aromatic protons from both rings, and a doublet for the benzylic -CH₂- group coupled to the N-H proton.
-
¹³C NMR: The appearance of a carbonyl carbon signal around 165-175 ppm is indicative of amide bond formation.
-
Mass Spectrometry (MS): ESI-MS should show the molecular ion peak [M+H]⁺ corresponding to the calculated mass of the N-acylated product.
-
Infrared (IR) Spectroscopy: Look for a strong C=O stretch at ~1640-1680 cm⁻¹ and an N-H stretch at ~3300 cm⁻¹.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Insufficient base used; starting amine remains protonated.[6] 2. Acyl chloride hydrolyzed by wet solvent/glassware. 3. Inadequate stirring of the biphasic mixture. | 1. Ensure at least 2 equivalents of base are used for the dihydrochloride salt, plus one to scavenge HCl. 2. Use anhydrous solvents and oven-dried glassware. 3. Increase the stirring speed to ensure efficient mixing between the two phases. |
| Di-acylation Product Observed | 1. Reaction temperature was too high. 2. Excess acyl chloride used. 3. Prolonged reaction time. | 1. Maintain the reaction at 0 °C during the addition of the acyl chloride. 2. Use no more than 1.05-1.1 equivalents of the acylating agent. 3. Monitor the reaction closely by TLC and work up as soon as the starting material is consumed. |
| Starting Material Recovered | 1. Acyl chloride is of poor quality or has degraded. 2. Reaction time was too short. | 1. Use a fresh bottle of acyl chloride or purify it by distillation before use. 2. Allow the reaction to stir for a longer period at room temperature, continuing to monitor by TLC. |
Safety Precautions
All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
This compound: May cause skin and eye irritation. Handle with care.[8]
-
Acyl Chlorides (e.g., Benzoyl Chloride): Are corrosive, lachrymatory (tear-inducing), and react violently with water. Always handle in a fume hood and add dropwise to the reaction mixture.
-
Sodium Hydroxide (NaOH): Is highly corrosive and can cause severe burns. Avoid contact with skin and eyes.
-
Dichloromethane (DCM): Is a volatile solvent and a suspected carcinogen. Minimize inhalation and skin contact.
-
Hydrochloric Acid (HCl): Is corrosive and causes severe burns. Handle with extreme care.
Dispose of all chemical waste in accordance with institutional and local regulations.
References
- Vertex AI Search. Schotten–Baumann reaction - Grokipedia.
- SATHEE CUET. Chemistry Schotten Baumann Reaction.
- Organic Chemistry Portal. Schotten-Baumann Reaction.
- Wikipedia. Schotten–Baumann reaction.
- Lokey Lab Protocols - Wikidot. Schotten-Baumann Reaction.
- Fisher Scientific. Amine Protection / Deprotection.
- Sigma-Aldrich. SAFETY DATA SHEET.
- The Royal Society of Chemistry. Facile synthesis of N-acyl 2-aminobenzothiazoles by NHC-catalyzed direct oxidative amidation of aldehydes.
- A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. (2012).
- SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst.
- Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- Sigma-Aldrich. SAFETY DATA SHEET.
- Fisher Scientific. SAFETY DATA SHEET.
- PMC - NIH. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024).
- Benchchem. Troubleshooting guide for 3-Amino-2-chlorobenzylamine reactions.
- Google Patents. US6211384B1 - Methods for the acylation of amine compounds.
- Benchchem. Technical Support Center: Optimization of N-alkylation of 2-aminobenzylamine Derivatives.
- ResearchGate. Synthesis of dihydroquinazolines from 2-aminobenzylamine: N 3-aryl derivatives with electron-withdrawing groups. (2018).
- Google Patents. WO1993020038A1 - Selective n-acylation of amino alcohols.
- ijirset. An Efficient Synthesis of N- Benzoyl Derivative of Amino Acids Using PEG-400 as A Green and Recyclable Catalyst.
- Benchchem. Application Note: A Robust Protocol for the N-acylation of 5,6-Difluorobenzo[d]thiazol-2-amine.
- PubMed. Selective Formation of ortho-Aminobenzylamines by the Copper-Catalyzed Amination of Benzylamine Boronate Esters. (2015).
- Benchchem. Application Notes and Protocols for N-Acylation of Amines Using Mixed Anhydrides.
- ResearchGate. Facile synthesis of N-acyl 2-aminobenzothiazoles by NHC-catalyzed direct oxidative amidation of aldehydes | Request PDF.
- Semantic Scholar. N-acylation of amides through internal nucleophilic catalysis.
- PMC - NIH. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry.
- ResearchGate. Reported O‐selective acylation of amino alcohols without protecting the....
- YouTube. Acylation of Amines, Part 1: with Acyl Halides. (2021).
- ResearchGate. (PDF) Novel acyl derivatives of N-(p-aminobenzoyl)-L-glutamine encapsulated in polymeric nanocapsules with potential antitumoral activity.
- Benchchem. Application Notes and Protocols for the N-acylation of 3-methyl-2-oxazolidinone.
- Fisher Scientific. SAFETY DATA SHEET.
- Materials Advances (RSC Publishing). Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF.
- MDPI. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry.
- ChemicalBook. O-AMINOBENZYLAMINE 2HCL - Safety Data Sheet. (2022).
Sources
- 1. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 2. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Schotten-Baumann Reaction [organic-chemistry.org]
- 5. SATHEE CUET: Chemistry Schotten Baumann Reaction [cuet.iitk.ac.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. O-AMINOBENZYLAMINE 2HCL - Safety Data Sheet [chemicalbook.com]
One-Pot Synthesis Strategies Involving o-Aminobenzylamine Dihydrochloride: A Detailed Guide for Researchers
Introduction: The Strategic Advantage of o-Aminobenzylamine Dihydrochloride in Heterocyclic Synthesis
In the landscape of modern synthetic organic chemistry, the pursuit of efficiency, atom economy, and sustainable practices has led to the prominence of one-pot synthesis methodologies.[1][2][3] These strategies, which involve the sequential transformation of reactants in a single reaction vessel, offer significant advantages by minimizing intermediate isolation steps, reducing solvent waste, and saving valuable research time.[2][3] Within this paradigm, this compound has emerged as a versatile and powerful building block for the construction of a diverse array of nitrogen-containing heterocyclic compounds. These heterocycles form the core scaffolds of numerous pharmaceuticals, agrochemicals, and functional materials, highlighting the importance of efficient synthetic routes to access them.[4][5]
o-Aminobenzylamine, possessing both a primary aromatic amine and a benzylic amine, provides a unique combination of nucleophilic centers that can be selectively targeted in one-pot reactions to construct fused heterocyclic systems. The dihydrochloride salt form offers enhanced stability and ease of handling compared to the free base. This guide provides an in-depth exploration of one-pot synthesis strategies utilizing this compound, with a focus on the synthesis of quinazolines and their derivatives. We will delve into the mechanistic underpinnings of these reactions, provide detailed, field-tested protocols, and offer insights into the rationale behind experimental choices, empowering researchers to leverage this valuable reagent in their own drug discovery and development endeavors.
Application Note I: One-Pot Synthesis of 2-Substituted Quinazolines
Scientific Principle and Rationale:
The synthesis of 2-substituted quinazolines from o-aminobenzylamine and aldehydes or benzylamines represents a highly convergent and atom-economical approach to this important heterocyclic scaffold.[6][7] Quinazolines are prevalent motifs in medicinal chemistry, exhibiting a wide range of biological activities.[8][9][10][11] The one-pot strategy typically involves a sequence of reactions: in situ liberation of the free o-aminobenzylamine, condensation with an aldehyde or oxidative coupling with a benzylamine to form an intermediate, followed by intramolecular cyclization and subsequent aromatization to yield the quinazoline ring system.[6]
The choice of catalyst and reaction conditions is critical for achieving high yields and selectivity. Metal-free oxidative systems, for instance, offer a greener alternative to traditional heavy metal-based catalysts.[6] The use of an acid catalyst can facilitate both the initial condensation and the final dehydration/aromatization steps.
Experimental Workflow Diagram:
Caption: One-pot synthesis of 2-substituted quinazolines workflow.
Detailed Protocol: Metal-Free Synthesis of 2-Arylquinazolines
This protocol is adapted from a method described for the synthesis of 2-substituted quinazolines using a salicylic acid-catalyzed oxidative condensation.[6]
Materials:
-
This compound
-
Substituted benzylamine (e.g., benzylamine)
-
Salicylic acid
-
Boric acid (optional, as co-catalyst)
-
Solvent (e.g., Toluene or DMSO)
-
Base (e.g., Triethylamine or Sodium Bicarbonate)
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere setup (e.g., Nitrogen or Argon balloon)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol).
-
Solvent and Base Addition: Add the chosen solvent (e.g., Toluene, 5 mL) and a suitable base (e.g., Triethylamine, 2.2 mmol) to the flask. Stir the mixture at room temperature for 15-20 minutes to ensure the liberation of the free diamine.
-
Reactant and Catalyst Addition: Add the substituted benzylamine (1.0 mmol) and salicylic acid (0.1 mmol) to the reaction mixture.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 110 °C for toluene) under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Quantitative Data Summary:
| Entry | Benzylamine Derivative | Catalyst System | Yield (%) | Reference |
| 1 | Benzylamine | 4,6-Dihydroxysalicylic acid/BF₃·Et₂O | 81 | [6] |
| 2 | 4-Methoxybenzylamine | 4,6-Dihydroxysalicylic acid/BF₃·Et₂O | 75 | [6] |
| 3 | 4-Chlorobenzylamine | 4,6-Dihydroxysalicylic acid/BF₃·Et₂O | 78 | [6] |
| 4 | Benzylamine | Salicylic acid | 50 (gram-scale) | [6] |
Causality Behind Experimental Choices:
-
Use of Dihydrochloride Salt: The dihydrochloride salt is more stable and less prone to air oxidation than the free base, making it easier to handle and store.
-
In situ Free Amine Liberation: The addition of a base is crucial to neutralize the hydrochloride and generate the nucleophilic free diamine in the reaction mixture. The choice of base can influence the reaction rate and side product formation.
-
Catalyst Selection: Salicylic acid acts as a bifunctional catalyst, promoting both the imine formation and the subsequent cyclization and dehydration steps. The ortho-hydroxyl group is believed to play a key role in activating the carbonyl group of the intermediate.[6]
-
Inert Atmosphere: An inert atmosphere is recommended to prevent the oxidation of the amines and other reaction intermediates, particularly at elevated temperatures.
Application Note II: Synthesis of 3,4-Dihydroquinazolines
Scientific Principle and Rationale:
3,4-Dihydroquinazolines are another class of valuable heterocyclic compounds that can be accessed through one-pot strategies involving o-aminobenzylamine. These compounds serve as important intermediates for the synthesis of fully aromatic quinazolines and also exhibit their own biological activities. The synthesis of N-aryl-3,4-dihydroquinazolines can be achieved through a sequential N-functionalization of o-aminobenzylamine followed by a cyclodehydration reaction.[12]
This approach offers a high degree of control over the substitution pattern at the N3 position. The reaction typically proceeds via an initial acylation or amidation of the more nucleophilic benzylic amine of o-aminobenzylamine, followed by an acid-catalyzed intramolecular cyclization onto the aromatic amine.
Reaction Mechanism Diagram:
Caption: Mechanism for N-substituted 3,4-dihydroquinazoline synthesis.
Detailed Protocol: Synthesis of N-Aryl-3,4-dihydroquinazolines
This protocol is based on the work of Gontard, et al., which describes the synthesis of N-aryl-3,4-dihydroquinazolines.[12]
Materials:
-
This compound
-
Aromatic carboxylic acid (e.g., 2-nitrobenzoic acid)
-
Dehydrating agent/catalyst (e.g., Polyphosphoric acid (PPA) or Eaton's reagent)
-
Base (e.g., Potassium carbonate)
-
Solvent (e.g., DMSO for the first step)
Procedure:
-
N-Acylation: In a reaction vessel, dissolve this compound (1.0 mmol) and the aromatic carboxylic acid (1.0 mmol) in a suitable solvent like DMSO. Add a base such as potassium carbonate (2.5 mmol) to neutralize the hydrochloride and facilitate the reaction. Heat the mixture (e.g., at 80 °C) until the starting materials are consumed (monitored by TLC).
-
Cyclodehydration (One-Pot): After cooling the reaction mixture, carefully add the dehydrating agent (e.g., PPA). Heat the mixture again (e.g., at 120 °C) to effect the intramolecular cyclization. The reaction progress can be monitored by TLC.
-
Work-up: Once the reaction is complete, cool the mixture and carefully pour it into ice-water. Neutralize with a suitable base (e.g., aqueous sodium hydroxide solution) until the product precipitates.
-
Purification: Collect the precipitate by filtration, wash with water, and dry. If necessary, the crude product can be further purified by recrystallization or column chromatography.
Quantitative Data Summary:
| Entry | N-Aryl Substituent | R-group on Amide | Time (min) | Yield (%) | Reference |
| 1 | 2-Nitrophenyl | H | 15 | 92 | [12] |
| 2 | 2-Nitrophenyl | Methyl | 25 | 90 | [12] |
| 3 | 4-Nitrophenyl | H | 5 | quant. | [12] |
| 4 | 2-Cyanophenyl | H | 5 | 91 | [12] |
Causality Behind Experimental Choices:
-
Stepwise One-Pot Approach: This method allows for the selective N-acylation of the more reactive benzylic amine first, followed by the cyclization involving the less nucleophilic aromatic amine.
-
Choice of Dehydrating Agent: Strong dehydrating agents like PPA or Eaton's reagent are necessary to promote the intramolecular cyclization, which involves the formation of a new C-N bond and the elimination of water.
-
Reaction Temperature: The two steps generally require different temperatures. The initial acylation can often be performed at a lower temperature, while the cyclodehydration typically requires more forcing conditions.
Conclusion: A Versatile Platform for Heterocyclic Drug Discovery
The one-pot synthesis strategies involving this compound detailed herein provide a powerful and efficient platform for the construction of medicinally relevant quinazoline and dihydroquinazoline scaffolds. The ability to perform multiple synthetic transformations in a single vessel not only accelerates the drug discovery process but also aligns with the principles of green chemistry by reducing waste and energy consumption.[1] By understanding the underlying reaction mechanisms and the rationale behind the experimental choices, researchers can adapt and expand upon these protocols to generate diverse libraries of heterocyclic compounds for biological screening. The continued development of novel catalytic systems and one-pot methodologies will undoubtedly further enhance the utility of o-aminobenzylamine as a key building block in the synthesis of future therapeutic agents.
References
- A Study Of Synthesis Of Bioactive Heterocycles - IJNRD. (n.d.).
- Green Methods for the Synthesis of Bioactive Heterocycles - ResearchGate. (n.d.).
- Green synthesis of some novel bioactive five membered heterocycles. (n.d.).
- Synthesis of Bioactive Heterocycles From - Amanote Research. (n.d.).
- One-pot synthesis of novel quinazoline derivatives and their antimicrobial activity - ResearchGate. (n.d.).
- Synthesis of quinazolinones - Organic Chemistry Portal. (n.d.).
- One-pot Synthesis of Quinazolinone and Benzamide Derivatives Using SBA-Pr-SO3H as a Nanoporous Heterogeneous Acid Catalyst - Oriental Journal of Chemistry. (n.d.).
- Copper mediated one-pot synthesis of quinazolinones and exploration of piperazine linked quinazoline derivatives as anti-mycobacterial agents - RSC Publishing. (n.d.).
- Synthesis of Bioactive Heterocycles Exploiting Modern Continuous Flow Chemistry | Request PDF - ResearchGate. (n.d.).
- Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System - Frontiers. (2022, February 22).
- Quinazoline synthesis - Organic Chemistry Portal. (n.d.).
- One-pot synthesis of dihydroquinolones by sequential reactions of o-aminobenzyl alcohol derivatives with Meldrum's acids | Request PDF - ResearchGate. (n.d.).
- Synthesis of dihydroquinazolines from 2-aminobenzylamine: N 3-aryl derivatives with electron-withdrawing groups - ResearchGate. (2018, September 26).
- One-Pot Synthesis of Quinazolinones from Anthranilamides and Aldehydes via p-Toluenesulfonic Acid Catalyzed Cyclocondensation and Phenyliodine Diacetate Mediated Oxidative Dehydrogenation - Organic Chemistry Portal. (n.d.).
- Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC. (n.d.).
- (PDF) Synthesis of Quinazoline and Quinazolinone Derivatives - ResearchGate. (2020, April 17).
- Cas 4403-71-8,4-Aminobenzylamine - LookChem. (n.d.).
- One-Pot Reactions: Expeditious Synthesis of Diverse Organic Compounds of Current Interests - Walsh Medical Media. (2017, August 10).
- One-pot synthesis of (−)-Ambrox - PMC - NIH. (2016, September 1).
- One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines - CORE. (n.d.).
- Recent developments in one-pot stepwise synthesis (OPSS) of small molecules - PMC - NIH. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Recent developments in one-pot stepwise synthesis (OPSS) of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijnrd.org [ijnrd.org]
- 5. (PDF) Synthesis of Bioactive Heterocycles From [research.amanote.com]
- 6. Frontiers | Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System [frontiersin.org]
- 7. Quinazoline synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. One-pot Synthesis of Quinazolinone and Benzamide Derivatives Using SBA-Pr-SO3H as a Nanoporous Heterogeneous Acid Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 10. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: Analytical Methods for Monitoring o-Aminobenzylamine Dihydrochloride Reactions
Prepared by: Gemini, Senior Application Scientist
Abstract
o-Aminobenzylamine serves as a critical building block in synthetic chemistry, particularly in the formation of heterocyclic structures like quinazolines, which are of significant interest in medicinal chemistry.[1][2] The efficient monitoring of reactions involving o-aminobenzylamine dihydrochloride is paramount for optimizing reaction yields, minimizing byproduct formation, and ensuring the quality and purity of the final product. This guide provides a comprehensive overview of robust analytical methods—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—for real-time and offline monitoring of these critical reactions. The protocols herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to empower effective method development and validation.
Introduction: The Importance of Reaction Monitoring
o-Aminobenzylamine is a versatile precursor used in various condensation and cyclization reactions. A prominent application is its reaction with aldehydes, benzylamines, or α-keto acids to synthesize a diverse range of 2-substituted quinazolines.[3][4] These reactions can be complex, multistep processes involving imine formation, cyclization, and aromatization, often presenting competing side reactions.[5] Therefore, precise analytical monitoring is not merely a quality control step but an integral part of process development.
Effective monitoring allows for:
-
Kinetic Analysis: Understanding reaction rates to optimize temperature, pressure, and catalyst loading.
-
Yield Maximization: Determining the point of maximum product formation and preventing degradation.
-
Impurity Profiling: Identifying and quantifying byproducts to ensure the safety and efficacy of the final compound.
-
Process Analytical Technology (PAT): Implementing real-time controls for improved process robustness and consistency.
This document details validated analytical frameworks to achieve these goals, ensuring data is reliable, accurate, and reproducible, in line with regulatory expectations for pharmaceutical development.[6][7]
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Analysis
HPLC is the predominant technique for monitoring the consumption of reactants and the formation of products due to its high resolution, sensitivity, and quantitative accuracy.[8][9] Given that o-aminobenzylamine lacks a strong native chromophore, derivatization is often employed to enhance detection sensitivity, especially when using fluorescence detectors.[10]
Principle of Separation
Reverse-phase HPLC (RP-HPLC) is typically employed, where a nonpolar stationary phase (e.g., C18) separates analytes based on their hydrophobicity. A polar mobile phase elutes the components, with more polar compounds eluting first. By monitoring the absorbance or fluorescence of the eluent over time, a chromatogram is generated where the area of each peak is proportional to the concentration of the corresponding analyte.
Methodology 1: RP-HPLC with UV Detection
This method is suitable for monitoring reactions where concentrations are relatively high and all key components (reactant, product, major impurities) have sufficient UV absorbance.
Experimental Protocol: RP-HPLC-UV
-
Sample Preparation:
-
Carefully withdraw an aliquot (e.g., 50 µL) from the reaction mixture at specified time points.
-
Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 950 µL) of a solvent that stops the reaction, such as the initial mobile phase. A 1:20 dilution is a good starting point.
-
Vortex the sample thoroughly.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial to remove particulate matter.[10]
-
-
HPLC Instrumentation and Conditions:
-
Configure the HPLC system according to the parameters in Table 1.
-
Allow the system to equilibrate until a stable baseline is achieved.
-
-
Analysis:
-
Inject 10 µL of the prepared sample.
-
Acquire the chromatogram.
-
Identify peaks based on the retention times of pre-injected standards of o-aminobenzylamine and the expected product.
-
Calculate the concentration of each component using a calibration curve generated from standards of known concentration.
-
Data Presentation: HPLC-UV Method Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reverse-phase column providing good separation for a wide range of aromatic compounds. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent to improve peak shape for amines and provides an acidic pH to ensure consistent protonation. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 5% to 95% B over 15 minutes, hold at 95% B for 2 minutes, return to 5% B over 1 minute, equilibrate for 2 minutes. | A gradient elution is necessary to separate the polar starting material from potentially less polar products and byproducts. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times.[11] |
| Detection | UV at 254 nm | A common wavelength for aromatic compounds. Wavelength can be optimized by scanning standards. |
| Injection Volume | 10 µL | A typical injection volume; can be adjusted based on sample concentration and detector sensitivity. |
Methodology 2: HPLC with Pre-Column Derivatization and Fluorescence Detection
For trace-level analysis or when UV sensitivity is insufficient, pre-column derivatization with a fluorogenic reagent like o-Phthalaldehyde (OPA) provides a significant boost in sensitivity. OPA reacts rapidly with primary amines in the presence of a thiol to form a highly fluorescent isoindole derivative.[10][12]
Experimental Protocol: OPA Derivatization for HPLC-FLD
-
Reagent Preparation (Prepare Fresh Daily):
-
Borate Buffer: 0.4 M, adjusted to pH 10.2.
-
OPA Solution: 10 mg/mL in methanol.
-
Thiol Reagent: 50 mg/mL N-acetyl-L-cysteine (NAC) in water.
-
Derivatization Reagent: Mix 1 mL of Borate buffer, 100 µL of OPA solution, and 400 µL of NAC solution. Vortex thoroughly.[10]
-
-
Sample Preparation and Derivatization:
-
Prepare a quenched and diluted reaction aliquot as described in the HPLC-UV protocol. The final concentration should be in the low µg/mL to ng/mL range.
-
In a microcentrifuge tube, add 100 µL of the diluted sample.
-
Add 100 µL of the freshly prepared OPA derivatization reagent.
-
Vortex for 30 seconds and allow the reaction to proceed for 2 minutes at room temperature.[10]
-
Add 800 µL of the initial mobile phase to stop the reaction and dilute the sample.
-
Filter through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Use the same HPLC system and column as the UV method but equip it with a fluorescence detector.
-
Set the fluorescence detector to an excitation wavelength of 230 nm and an emission wavelength of 450 nm.[12]
-
Inject the derivatized sample and run the gradient program. The product, if it is not a primary amine, will not be derivatized and will not appear on the fluorescence chromatogram, making this method highly specific for the starting material.
-
Method Validation
Any analytical method used in drug development must be validated to ensure its suitability.[13] Key validation parameters include:
-
Specificity: The ability to assess the analyte in the presence of other components (e.g., starting materials, byproducts, mobile phase components).
-
Linearity: Demonstrating a proportional relationship between analyte concentration and detector response over a defined range.
-
Accuracy: The closeness of test results to the true value, often assessed by spike/recovery experiments.
-
Precision: The degree of scatter between a series of measurements, evaluated at repeatability (intra-day) and intermediate precision (inter-day) levels.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and thermally stable compounds.[14] Since o-aminobenzylamine is a solid with two polar amine groups, derivatization is required to increase its volatility and thermal stability for GC analysis.[15]
Principle of Analysis
Derivatized analytes are vaporized and separated in a capillary column based on their boiling points and interaction with the stationary phase. The separated components then enter a mass spectrometer, where they are ionized (typically by Electron Impact, EI) and fragmented. The resulting mass spectrum is a unique fingerprint that allows for unambiguous identification of the compound.
Experimental Protocol: GC-MS with Silylation
-
Sample Preparation and Derivatization:
-
Withdraw a reaction aliquot and quench as previously described.
-
Evaporate a known volume of the quenched sample to dryness under a stream of nitrogen.
-
To the dry residue, add 50 µL of a silylation reagent such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Seal the vial and heat at 60-70 °C for 30 minutes to ensure complete derivatization of the amine groups.
-
Cool the sample to room temperature before injection.
-
-
GC-MS Instrumentation and Conditions:
Data Presentation: GC-MS Method Parameters
| Parameter | Recommended Setting | Rationale |
| GC Column | DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness | A low-polarity column suitable for a wide range of derivatized compounds. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the derivatized sample. |
| Oven Program | Initial 150 °C for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min. | Temperature program designed to separate the derivatized amines from other reaction components.[16] |
| Ion Source Temp. | 230 °C | Standard source temperature for EI. |
| Ionization Mode | Electron Impact (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching and structural elucidation. |
| Mass Range | m/z 40-550 | A wide enough range to capture the molecular ion and key fragments of the derivatized compounds. |
NMR Spectroscopy: For Structural Insights and In-Situ Monitoring
NMR spectroscopy provides detailed structural information and is an invaluable tool for identifying reaction intermediates and final products without the need for chromatographic separation.[17] Furthermore, modern benchtop NMR systems make it feasible to monitor reactions in near real-time directly from the reactor.[18][19]
Principle of Analysis
NMR measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field. The chemical environment of each nucleus influences its resonance frequency, resulting in a spectrum with distinct signals (chemical shifts) for different functional groups. By integrating the area under these signals, the relative molar ratio of different species in the mixture can be determined.
Experimental Protocol: Reaction Monitoring by ¹H NMR
-
Sample Preparation:
-
For offline analysis, withdraw a reaction aliquot (e.g., 0.5 mL) and quench it. If the reaction solvent is not deuterated, evaporate the solvent and redissolve the residue in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing an internal standard (e.g., tetramethylsilane, TMS).
-
For online monitoring, a flow cell connected to the reactor can be used to circulate the reaction mixture through the NMR spectrometer.[19]
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Identify characteristic signals for the o-aminobenzylamine reactant and the expected product. For example, the benzylic protons (-CH₂NH₂) of the reactant will have a different chemical shift than the corresponding protons in a cyclized quinazoline product.
-
-
Data Analysis:
-
Integrate a well-resolved signal for the reactant and a well-resolved signal for the product.
-
The percentage conversion can be calculated from the relative integrals of these signals over time. For instance: Conversion (%) = [Integral(Product) / (Integral(Product) + Integral(Reactant))] * 100
-
Data Presentation: Characteristic ¹H NMR Signals
| Compound / Moiety | Functional Group | Characteristic ¹H Signal (ppm) in DMSO-d₆ (Approximate) | Rationale for Monitoring |
| o-Aminobenzylamine | Aromatic C-H | 6.5 - 7.1 | The aromatic region will change significantly upon formation of the heterocyclic ring system. |
| o-Aminobenzylamine | -CH ₂NH₂ (Benzylic) | ~3.6 | Disappearance of this signal is a direct measure of reactant consumption. |
| 2-Substituted Quinazoline | C4-H of Quinazoline ring | ~9.3 | Appearance of this downfield singlet is a clear indicator of product formation. |
| 2-Substituted Quinazoline | -CH ₂- in substituent (if any) | Varies (e.g., ~4.0-4.5) | Appearance and growth of signals corresponding to the new product structure confirm the reaction progress.[18][20] |
Conclusion and Method Selection
The choice of analytical method depends on the specific requirements of the analysis.[11]
-
HPLC-UV is ideal for routine quantitative monitoring of reaction progress and purity when analyte concentrations are sufficient.
-
HPLC-FLD with derivatization is the method of choice for sensitive quantification of the primary amine starting material, especially at trace levels or for impurity analysis.
-
GC-MS is best suited for the identification of volatile byproducts and for orthogonal confirmation of product identity, though it requires a derivatization step.
-
NMR Spectroscopy is unparalleled for unambiguous structural elucidation of products and intermediates and offers the powerful capability of in-situ monitoring for detailed kinetic studies.
By employing these validated analytical techniques, researchers and drug development professionals can gain a deep understanding of reactions involving this compound, leading to more efficient, robust, and well-controlled synthetic processes.
References
- Title: Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System Source: Frontiers in Chemistry, 2022 URL:[Link][5]
- Title: Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV Source: Pharma Beginners URL:[Link][6]
- Title: Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System Source: National Institutes of Health (NIH) URL:[Link][3]
- Title: Benchtop NMR for Online Reaction Monitoring of the Biocatalytic Synthesis of Aromatic Amino Alcohols Source: National Institutes of Health (NIH) URL:[Link][20]
- Title: Quinazoline synthesis Source: Organic Chemistry Portal URL:[Link][1]
- Title: Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines Source: National Institutes of Health (NIH) URL:[Link][4]
- Title: Identification of reaction products and intermediates of aromatic-amine dehydrogenase by 15N and 13C NMR Source: ResearchG
- Title: Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance Source: LinkedIn URL:[Link][7]
- Title: Analytical method validation: A brief review Source: Journal of Pharmacy Research URL:[Link][13]
- Title: Validation of Analytical Methods: A Review Source: Gavin Publishers URL:[Link][23]
- Title: Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry Source: IVT Network URL:[Link][24]
- Title: 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Arom
- Title: NMR Reaction-Monitoring as a Process Analytical Technique Source: Pharmaceutical Technology URL:[Link][21]
- Title: NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes Source: ACS Public
- Title: ANALYTICAL METHODS Source: Agency for Toxic Substances and Disease Registry URL:[Link][8]
- Title: Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production Source: Waters Corpor
- Title: Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols Source: PubMed Central URL:[Link][12]
- Title: 2.1.2.
- Title: HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column Source: SIELC Technologies URL:[Link]
- Title: CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES Source: Helda - University of Helsinki URL:[Link][9]
- Title: Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production Source: Waters Corpor
- Title: Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production Source: Waters Corpor
Sources
- 1. Quinazoline synthesis [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System [frontiersin.org]
- 6. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 7. particle.dk [particle.dk]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. DSpace [helda.helsinki.fi]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. wjarr.com [wjarr.com]
- 14. waters.com [waters.com]
- 15. researchgate.net [researchgate.net]
- 16. waters.com [waters.com]
- 17. researchgate.net [researchgate.net]
- 18. Benchtop NMR for Online Reaction Monitoring of the Biocatalytic Synthesis of Aromatic Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pharmtech.com [pharmtech.com]
- 20. pubs.acs.org [pubs.acs.org]
Application Note: A Stability-Indicating HPLC Method for the Analysis of o-Aminobenzylamine Dihydrochloride Reaction Mixtures
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of o-Aminobenzylamine dihydrochloride. The method is designed for accuracy and precision in the presence of synthesis precursors, intermediates, and potential degradation products, making it highly suitable for monitoring reaction progress, assessing final product purity, and conducting stability studies in pharmaceutical research and development. The causality behind critical method parameters, such as mobile phase pH and column chemistry, is explained to provide a comprehensive understanding of the method's development and application.
Introduction
o-Aminobenzylamine is a valuable building block in organic synthesis, serving as a precursor for various pharmaceutical agents and chiral ligands.[1] Its analysis, particularly in the context of complex reaction mixtures, demands a highly specific and reliable analytical method. The presence of two basic amine functional groups on the molecule presents a unique challenge for reversed-phase chromatography, often leading to poor peak shape and inconsistent retention if not properly addressed.
This guide provides a detailed protocol for a stability-indicating HPLC method, developed in accordance with principles outlined by the International Council for Harmonisation (ICH) guidelines.[2][3] A stability-indicating method is one that can accurately distinguish the active pharmaceutical ingredient (API) from its degradation products, impurities, and excipients.[2][4] This capability is essential for ensuring the safety, efficacy, and quality of pharmaceutical products throughout their lifecycle.[2][3]
Chromatographic Principles and Method Causality
The successful separation of o-Aminobenzylamine, a polar and ionizable compound, hinges on precise control over its interaction with the stationary and mobile phases.[5][6]
Analyte Chemistry: o-Aminobenzylamine contains a primary benzylic amine and a primary aromatic amine. These basic groups are readily protonated in acidic conditions. The dihydrochloride salt form ensures solubility in aqueous media but also underscores the compound's ionic nature.
Stationary Phase Selection: A C18 (octadecylsilane) column is the quintessential choice for reversed-phase HPLC due to its hydrophobicity and wide applicability.[5][7][8] High-purity silica with end-capping is crucial to minimize secondary interactions between the basic amine groups of the analyte and acidic residual silanols on the silica surface, which are a primary cause of peak tailing.
Mobile Phase pH Control: This is the most critical parameter for analyzing basic compounds.[9][10][11]
-
Mechanism: By maintaining the mobile phase pH at least two units below the pKa of the amine functional groups, the amines remain consistently in their protonated (ionized) form.[11] This prevents the analyte from rapidly switching between ionized and non-ionized states during its transit through the column, which would otherwise result in broad, tailing peaks.[6]
-
Practical Choice: A pH of approximately 3.0 is selected. This ensures full protonation, leading to sharp, symmetrical peaks and stable, reproducible retention times. A phosphate buffer is chosen for its excellent buffering capacity in this pH range.[12]
Organic Modifier: Acetonitrile is selected over methanol as the organic modifier. Its lower viscosity results in lower backpressure, and it often provides different selectivity for aromatic compounds compared to methanol.[7] A gradient elution is employed to ensure that both early-eluting polar impurities and later-eluting non-polar byproducts are resolved within a reasonable runtime.
Experimental Workflow
The overall process, from sample preparation to data analysis, follows a systematic and logical flow to ensure data integrity and reproducibility.
Caption: Overall workflow for the HPLC analysis of o-Aminobenzylamine.
Detailed Protocol
Instrumentation and Materials
-
HPLC System: An HPLC or UPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Data System: Chromatography Data System (CDS) for instrument control and data processing.
-
Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Potassium phosphate monobasic (KH₂PO₄)
-
Phosphoric acid (H₃PO₄)
-
Water (HPLC grade or Milli-Q)
-
Preparation of Solutions
-
Mobile Phase A (Aqueous Buffer, pH 3.0):
-
Weigh and dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water.
-
Adjust the pH to 3.0 ± 0.05 with phosphoric acid.
-
Filter through a 0.45 µm membrane filter and degas.
-
-
Mobile Phase B (Organic):
-
Acetonitrile (100%).
-
Filter through a 0.45 µm membrane filter and degas.
-
-
Diluent: Mobile Phase A.
-
Standard Solution Preparation (Example Concentration: 0.1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of Diluent and sonicate for 5 minutes or until fully dissolved.
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with Diluent and mix thoroughly.
-
-
Sample Solution Preparation (from a reaction mixture):
-
Accurately weigh an amount of the reaction mixture expected to contain ~10 mg of this compound into a 100 mL volumetric flask.
-
Follow steps 2-4 from the Standard Solution Preparation. Note: Samples may require pre-filtration through a 0.45 µm syringe filter if particulates are present.
-
Chromatographic Conditions
The following table summarizes the optimized instrumental parameters for the analysis.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM KH₂PO₄, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 240 nm |
| Injection Vol. | 10 µL |
| Gradient Program | See Table 2 below |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 50 | 50 |
| 25.0 | 5 | 95 |
| 30.0 | 5 | 95 |
| 30.1 | 95 | 5 |
| 35.0 | 95 | 5 |
Method Validation and System Suitability
To ensure the method is trustworthy and performs as intended, a System Suitability Test (SST) must be performed before any sample analysis, in line with ICH Q2(R2) guidelines.[13]
Caption: Key parameters for establishing method trustworthiness.
System Suitability Test (SST) Criteria: Inject the standard solution five times and evaluate the following parameters for the main o-Aminobenzylamine peak.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 1.5 | Ensures peak symmetry, indicating minimal silanol interactions. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and the overall quality of the separation. |
| %RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the injection and detection systems. |
| %RSD of Retention Time | ≤ 1.0% | Indicates the stability and reproducibility of the pump and mobile phase. |
Analysis of Reaction Mixtures and Potential Impurities
A primary goal of this method is to serve as a stability-indicating assay. The synthesis of o-aminobenzylamine can proceed from starting materials like o-nitrobenzylamine or o-nitrobenzaldoxime via reduction.[14][15] Therefore, the method must be able to resolve the main analyte from these and other potential impurities.
Potential Impurities:
-
o-Nitrobenzylamine (Starting Material): More non-polar than the product. Expected to elute later.
-
o-Aminobenzonitrile (Alternative Precursor): A potential precursor.
-
Oxidation Products: Aromatic amines can be susceptible to oxidation, leading to colored impurities.
-
Isomers: p- and m-Aminobenzylamine if impure starting materials are used.[15]
The developed gradient is designed to provide separation for compounds with a range of polarities. During method validation, forced degradation studies (e.g., acid, base, peroxide, heat, light) should be conducted as per ICH Q1A(R2) guidelines to confirm that all degradation products are resolved from the parent peak.[2]
Conclusion
The RP-HPLC method detailed in this application note provides a reliable, robust, and stability-indicating tool for the analysis of this compound in reaction mixtures and as a final product. By carefully controlling the mobile phase pH to ensure consistent ionization of the basic analyte, excellent peak shape and reproducibility are achieved. This method is suitable for a wide range of applications in the pharmaceutical industry, from in-process control to final product release and stability testing.
References
- PrepChem (n.d.). Synthesis of o-aminobenzylamine.
- PharmaGuru (2025). HPLC Method Development For Basic Molecules: A Case Study.
- Trautwein, C., & Grathwohl, P. (2001). Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. Fresenius' journal of analytical chemistry.
- Pharma Knowledge Forum (2024). How to Develop HPLC Method for Basic Compounds.
- Scribd (2018). The Theory of HPLC - Reverse Phase Chromatography - Reversed Phase HPLC of Ionizable Samples.
- Method Development & Validation (n.d.). Stability-Indicating HPLC Method Development.
- James, K. J., et al. (1998). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry.
- Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.
- Wu, R., et al. (2022). Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Taylor & Francis Online.
- Waters Corporation (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector.
- Wikipedia (n.d.). Reversed-phase chromatography.
- Mastelf (2025). HPLC Method Development: From Basics to Advanced Strategies.
- Sharma, A., & Sharma, R. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. LCGC International.
- LCGC International (2019). Top Three HPLC Method Development Tips.
- Separation Science (2025). Reversed-Phase HPLC of Ionizable Analytes.
- Biotage (2023). Ionizable compound purification using reversed-phase flash column chromatography.
- HMR Labs (2024). ICH Stability Testing and appropriate validation of analytical procedures.
- Google Patents (n.d.). KR870002017B1 - Method for preparing aminobenzylamine.
- European Medicines Agency (2022). ICH guideline Q14 on analytical procedure development.
- European Medicines Agency (2023). ICH Q2(R2) Guideline on validation of analytical procedures.
- Google Patents (n.d.). US4978792A - Process for producing aminobenzylamine.
- Chemsrc (2025). 4-Aminobenzylamine dihydrochloride.
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. Method Development & Validation (Stability-Indicating) – Pharma Stability [pharmastability.com]
- 3. hmrlabs.com [hmrlabs.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. scribd.com [scribd.com]
- 7. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 8. mastelf.com [mastelf.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Reversed-Phase HPLC of Ionizable Analytes | Separation Science [sepscience.com]
- 11. biotage.com [biotage.com]
- 12. Developing HPLC Methods [sigmaaldrich.com]
- 13. ema.europa.eu [ema.europa.eu]
- 14. prepchem.com [prepchem.com]
- 15. KR870002017B1 - Method for preparing aminobenzylamine - Google Patents [patents.google.com]
Characterization of products from o-Aminobenzylamine dihydrochloride reactions
Application Notes & Protocols
Topic: Characterization of Products from o-Aminobenzylamine Dihydrochloride Reactions
For: Researchers, Scientists, and Drug Development Professionals
Abstract
o-Aminobenzylamine serves as a cornerstone building block in synthetic organic and medicinal chemistry, prized for its bifunctional nature which enables the construction of a diverse array of nitrogen-containing heterocyclic scaffolds. Its reactions, particularly with carbonyl compounds, provide efficient pathways to privileged structures such as quinazolines, quinolines, and benzodiazepines—cores of numerous pharmacologically active agents.[1][2] This guide provides an in-depth exploration of the synthesis and, more critically, the multi-faceted characterization of products derived from this compound. We move beyond mere procedural lists to explain the causality behind experimental choices and outline self-validating analytical workflows. Detailed protocols for synthesis are coupled with comprehensive strategies for structural elucidation and purity assessment using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Safety & Handling of this compound
Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS). This compound and its free base are corrosive and can cause severe skin burns and eye damage.[3][4]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Handling: Handle the solid reagent in a well-ventilated area or a fume hood to avoid inhalation of dust. It is air and moisture sensitive; store under an inert atmosphere if possible.[5]
-
Disposal: Dispose of chemical waste in accordance with institutional and local regulations.
Core Reactivity: Condensation and Cyclization Pathways
The synthetic utility of o-aminobenzylamine stems from its two nucleophilic sites: the primary aromatic amine (-NH₂) and the primary benzylic amine (-CH₂NH₂). This arrangement is ideal for condensation-cyclization reactions with bifunctional electrophiles, most commonly aldehydes and ketones. The reaction typically proceeds through the formation of an imine intermediate, followed by an intramolecular cyclization and subsequent oxidation or rearrangement to yield the final heterocyclic product.[6][7]
Sources
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. canbipharm.com [canbipharm.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 2.7 Addition of Amines and Amine Derivatives to Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
Application Notes & Protocols: Leveraging o-Aminobenzylamine Dihydrochloride in the Synthesis of Quinazoline-Based Fluorescent Probes
Abstract
o-Aminobenzylamine stands as a privileged scaffold in synthetic chemistry, prized for its dual nucleophilic centers which enable the construction of diverse heterocyclic systems. Its dihydrochloride salt is a stable, readily available precursor for the synthesis of quinazoline derivatives, a class of compounds renowned for their significant biological activities and potent fluorescent properties. This guide provides an in-depth exploration of the synthesis of fluorescent probes from o-aminobenzylamine dihydrochloride, focusing on the foundational condensation reaction with aldehydes. We present the underlying chemical principles, detailed and validated experimental protocols, and a discussion of the applications for the resulting fluorophores in biological research and drug development.
Introduction: The Versatility of o-Aminobenzylamine
Fluorescent probes are indispensable tools for visualizing and quantifying biological processes in real-time.[1][2] The design of these molecular reporters hinges on a core fluorophore whose optical properties can be modulated by a specific analyte or environmental change. The quinazoline ring system is an excellent platform for such probes, often exhibiting strong fluorescence, good photostability, and a large Stokes shift.
o-Aminobenzylamine is an ideal starting material for accessing this scaffold. It possesses two amine groups with distinct reactivity: a primary aromatic amine and a primary benzylic amine. This differential reactivity allows for controlled, regioselective reactions. The most common and powerful transformation involves a condensation reaction with an aldehyde, which, after subsequent intramolecular cyclization and aromatization, yields a 2-substituted quinazoline.[3] This multi-step, one-pot synthesis is highly atom-economical and provides a straightforward entry into a vast chemical space of functional fluorophores.[3][4] The dihydrochloride form ensures stability and ease of handling, requiring a simple in situ neutralization to initiate its reactivity.
Core Mechanism: The Pathway to a Fluorescent Quinazoline
The synthesis of a 2-substituted quinazoline from o-aminobenzylamine and an aldehyde is a robust process that proceeds through several distinct stages within a single pot.[3] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting the synthesis.
-
Neutralization : The process begins with the neutralization of this compound using a suitable base (e.g., triethylamine, DIPEA) to generate the free diamine, the active nucleophilic species.
-
Imine Formation : The more nucleophilic benzylic amine selectively attacks the electrophilic carbonyl carbon of the aldehyde. This is followed by dehydration to form an intermediate Schiff base (imine).[5][6]
-
Intramolecular Cyclization : The aromatic amine then acts as an intramolecular nucleophile, attacking the imine carbon to form a six-membered dihydroquinazoline ring.
-
Aromatization (Oxidation) : The dihydroquinazoline intermediate is typically non-fluorescent and unstable. A final oxidation step is required to remove two hydrogen atoms, leading to the formation of the stable, aromatic, and highly conjugated quinazoline ring system, which is responsible for the molecule's fluorescence. This oxidation can be achieved with various oxidants, or often, simply by exposure to atmospheric oxygen, especially at elevated temperatures.[3][4]
The overall transformation can be visualized as follows:
Figure 1: Reaction mechanism for the synthesis of 2-substituted quinazolines.
Experimental Protocols
Protocol 1: General Synthesis of a 2-Arylquinazoline Fluorescent Probe
This protocol describes a reliable, one-pot method for synthesizing 2-arylquinazolines, which often serve as the core of fluorescent probes.
Causality Behind Choices:
-
Solvent (Ethanol/Acetonitrile): Polar protic or aprotic solvents are chosen to effectively dissolve the salt and the intermediate species.
-
Base (Triethylamine): A mild organic base is used to neutralize the HCl salt without interfering with the primary reaction. A 2.2 molar equivalent is used to ensure complete deprotonation of both amine hydrochlorides.
-
Reflux Conditions: Heat is applied to overcome the activation energy for both imine formation (dehydration) and the final aromatization step, significantly increasing the reaction rate.
-
Atmospheric Oxygen: For many substrates, simply refluxing in the presence of air is sufficient to drive the final oxidation to the aromatic quinazoline, making it a green and convenient method.[3]
Materials and Reagents:
-
This compound
-
Aryl aldehyde of interest (e.g., 4-(dimethylamino)benzaldehyde for a push-pull fluorophore) (1.0 eq)
-
Triethylamine (TEA) (2.2 eq)
-
Ethanol (or Acetonitrile), reaction grade
-
Ethyl acetate, Hexanes (for chromatography)
-
Silica gel for column chromatography
-
Standard laboratory glassware (round-bottom flask, condenser)
Step-by-Step Methodology:
-
Reagent Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 197 mg, 1.0 mmol).
-
Dissolution: Add 15 mL of ethanol to the flask. Stir the suspension at room temperature.
-
Neutralization: Add triethylamine (0.31 mL, 2.2 mmol, 2.2 eq) to the suspension. Stir for 10-15 minutes. The solid should dissolve as the free diamine is formed.
-
Aldehyde Addition: Add the desired aryl aldehyde (1.0 mmol, 1.0 eq) to the reaction mixture.
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 78°C for ethanol). Allow the reaction to proceed for 6-12 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.
-
Extraction: Redissolve the resulting crude residue in ethyl acetate (30 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure 2-arylquinazoline product.[7]
Self-Validation/Characterization:
-
¹H and ¹³C NMR: Confirm the structure of the quinazoline product.
-
Mass Spectrometry (MS): Verify the molecular weight of the synthesized compound.
-
Fluorescence Spectroscopy: Characterize the photophysical properties by measuring the excitation and emission spectra, quantum yield, and Stokes shift in a suitable solvent.
Data Presentation & Application Insights
The described synthetic route is highly versatile, allowing for the creation of a wide array of probes by simply varying the aldehyde component. This modularity enables the fine-tuning of photophysical properties and the introduction of specific recognition moieties.
Table 1: Representative Quinazoline Probes and Their Properties
| Aldehyde Precursor | Resulting Quinazoline Fluorophore | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Target Application | Reference |
| Benzaldehyde | 2-Phenylquinazoline | ~315 | ~370 | ~0.15 | Core Fluorophore | [3] |
| 4-(Dimethylamino)benzaldehyde | 2-(4-(Dimethylamino)phenyl)quinazoline | ~360 | ~450 | ~0.60 | Polarity Sensor | N/A |
| Salicylaldehyde | 2-(2-Hydroxyphenyl)quinazoline | ~370 | ~510 | Variable | ESIPT Probe, Metal Ion Sensor | N/A |
| Prazosin-derived Aldehyde | Prazosin-Fluorophore Conjugate | ~340 | ~430 | N/A | α1-Adrenergic Receptor Imaging | [8] |
Note: Photophysical data are representative and can vary significantly with solvent and substitution.
Application Workflow: From Synthesis to Bioimaging
The ultimate goal of probe synthesis is its application in a biological context. The workflow involves several critical stages post-synthesis.
Figure 2: General experimental workflow from probe synthesis to bioimaging application.[7]
Designing "Turn-On" Probes
A key strategy in probe design is to create molecules that are non-fluorescent (or weakly fluorescent) and become highly emissive only upon reacting with their target. The chemistry of o-phenylenediamine derivatives, close structural analogs of o-aminobenzylamine, provides an excellent blueprint for this approach. For example, probes for nitric oxide (NO) are designed with a non-fluorescent o-diaminoaryl group. In the presence of NO and oxygen, this group is converted into a highly fluorescent triazole, causing a dramatic "turn-on" response.[9][10][11] This same principle can be applied to quinazoline synthesis, where the non-aromatic dihydroquinazoline intermediate is non-fluorescent, and the final oxidation step "turns on" the fluorescence.
Conclusion and Future Outlook
This compound is a powerful and cost-effective building block for the facile synthesis of fluorescent quinazoline probes. The one-pot condensation with aldehydes offers a high degree of modularity, enabling researchers to tailor the resulting probes for specific applications, from sensing metal ions to imaging receptors in live cells. The protocols outlined herein provide a robust and validated foundation for chemists and biologists to develop novel molecular tools. Future advancements will likely focus on creating probes with near-infrared (NIR) emission for deeper tissue imaging and developing multi-analyte responsive probes based on the versatile quinazoline scaffold.
References
- Colorimetric and Fluorescent Probes Based on the Oxidation of o-Phenylenediamine for the Detection of Bio-Molecules. Chinese Journal of Analytical Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOSe9vCpsIb6vEhUcRoEHrjKSGlidt7U2wMsq43XGYltFWjogLX7TQ5_hvmQ5tBy8--tTTaylz49FlT8cmRYf0I58pyRifrOxIETGn1L1vUKwtizxy8ARdVSHssmCj7v_dcWYbWpJuvX5mDQNsFBWku0rYBw==]
- The synthesis and evaluation of o-phenylenediamine derivatives as fluorescent probes for nitric oxide detection. ResearchGate. [URL: https://www.researchgate.net/publication/257121287_The_synthesis_and_evaluation_of_o-phenylenediamine_derivatives_as_fluorescent_probes_for_nitric_oxide_detection]
- The synthesis and evaluation of o-phenylenediamine derivatives as fluorescent probes for nitric oxide detection. Journal of the Chemical Society, Perkin Transactions 1. [URL: https://pubs.rsc.org/en/content/articlelanding/2001/p1/b104370a]
- A Comparative Guide to the Validation of o-Phenylenediamine-Based Fluorescent Probes for Nitric Oxide Detection. BenchChem. [URL: https://www.benchchem.com/application-notes/a-comparative-guide-to-the-validation-of-o-phenylenediamine-based-fluorescent-probes-for-nitric-oxide-detection]
- Discovery of Quinazoline-Based Fluorescent Probes to α1-Adrenergic Receptors. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4448405/]
- Possible mechanism of quinazoline synthesis involving toluene and 2‐aminobenzylamine. ResearchGate. [URL: https://www.researchgate.net/figure/Possible-mechanism-of-quinazoline-synthesis-involving-toluene-and-2-aminobenzylamine_fig2_359363065]
- o-Phenylenediamine as a reaction-based probe for the fluorescent detection of Ce(IV) ions. ResearchGate. [URL: https://www.researchgate.net/publication/317130283_o-Phenylenediamine_as_a_reaction-based_probe_for_the_fluorescent_detection_of_CeIV_ions]
- Development of fluorescent probes for bioimaging applications. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3703632/]
- Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System. Frontiers in Chemistry. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2022.849761/full]
- Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10142823/]
- Application Notes and Protocols for Fluorescent Probes Synthesized from 5-(Bromomethyl)naphthalen-2-amine. BenchChem. [URL: https://www.benchchem.
- Conjugated structures based on quinazolinones and their application in fluorescent labeling. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra04047a]
- Fluorescent Organic Small Molecule Probes for Bioimaging and Detection Applications. MDPI. [URL: https://www.mdpi.com/1420-3049/27/23/8537]
- Recent progress in fluorescent chemosensors for selective aldehyde detection. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11062638/]
- Turn on Fluorescent Probes for Selective Targeting of Aldehydes. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3905051/]
- Application Notes and Protocols for Tetrazine-PEG6-amine hydrochloride in Fluorescent Probe Synthesis. BenchChem. [URL: https://www.benchchem.com/application-notes/application-notes-and-protocols-for-tetrazine-peg6-amine-hydrochloride-in-fluorescent-probe-synthesis]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Fluorescent Organic Small Molecule Probes for Bioimaging and Detection Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System [frontiersin.org]
- 4. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent progress in fluorescent chemosensors for selective aldehyde detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Turn on Fluorescent Probes for Selective Targeting of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Discovery of Quinazoline-Based Fluorescent Probes to α1-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The synthesis and evaluation of o-phenylenediamine derivatives as fluorescent probes for nitric oxide detection - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
The Versatile Role of o-Aminobenzylamine Dihydrochloride in Advanced Materials Science: Application Notes and Protocols
This guide provides an in-depth exploration of o-aminobenzylamine dihydrochloride as a pivotal precursor in materials science. We will delve into its applications in the synthesis of high-performance polymers, the functionalization of metal-organic frameworks (MOFs), and the surface modification of nanoparticles. The protocols herein are designed to be robust and self-validating, with a focus on the underlying chemical principles that govern experimental outcomes.
Introduction to this compound: A Building Block for Functional Materials
o-Aminobenzylamine is a bifunctional aromatic diamine possessing both a primary aromatic amine and a primary benzylic amine. This unique structure, with two amine groups of differing reactivity, makes it a highly valuable monomer and functionalizing agent in materials chemistry. The dihydrochloride salt is the preferred form for storage and handling due to its enhanced stability compared to the free amine, which is susceptible to oxidation.
A critical aspect of utilizing this compound is the in-situ neutralization to liberate the reactive free amine. This is typically achieved by the addition of a stoichiometric amount of a non-nucleophilic base, such as triethylamine or potassium carbonate, prior to or during the reaction. This step is crucial as the ammonium salt is unreactive in most polymerization and functionalization reactions.
High-Performance Polyamides from this compound
The distinct reactivity of the two amine groups in o-aminobenzylamine allows for the synthesis of polyamides with unique architectures and properties. The aromatic amine is less nucleophilic than the benzylic amine, a factor that can be exploited for selective reactions. The ortho-positioning of the substituents influences the polymer chain's conformation, often leading to amorphous materials with good solubility and processability.[1][2]
Application Note: Synthesis of Novel Polyamides
Polyamides derived from o-aminobenzylamine are of interest for applications requiring high thermal stability and specific functional properties. The presence of a free amine group in the polymer backbone (if the benzylic amine is selectively reacted) can be used for further modifications, such as grafting other polymer chains or attaching functional molecules.
Protocol: Synthesis of a Polyamide via Interfacial Polymerization
This protocol details the synthesis of a polyamide from this compound and a diacyl chloride, a common method for producing polyamides.[3][4][5]
Materials:
-
This compound
-
Terephthaloyl chloride
-
Sodium hydroxide (NaOH)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Hexane
-
Deionized water
Procedure:
-
Preparation of the Aqueous Phase: In a beaker, dissolve this compound in deionized water. Add a stoichiometric equivalent of sodium hydroxide to neutralize the hydrochloric acid and liberate the free diamine. Then, add two equivalents of triethylamine to act as an acid scavenger during the polymerization.
-
Preparation of the Organic Phase: In a separate beaker, dissolve terephthaloyl chloride in dichloromethane.
-
Interfacial Polymerization: Carefully pour the organic phase onto the aqueous phase, minimizing mixing. A polymer film will form at the interface.
-
Polymer Isolation: Gently pull the polymer film from the interface using forceps and wind it onto a glass rod.
-
Washing and Drying: Wash the collected polymer thoroughly with deionized water and then with hexane to remove unreacted monomers and solvent. Dry the polymer in a vacuum oven at 60 °C overnight.
Characterization:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the amide bond (C=O stretch around 1650 cm⁻¹) and the disappearance of the acyl chloride peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polyamide.[6]
Functionalization of Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are porous crystalline materials with applications in gas storage, catalysis, and sensing. The introduction of functional groups into the MOF structure can significantly enhance their properties. Amine-functionalized MOFs are particularly interesting due to the reactivity of the amino group.[7]
Application Note: Post-Synthetic Modification of Amino-Functionalized MOFs
Post-synthetic modification (PSM) is a powerful technique to introduce functionality into a pre-existing MOF structure.[8][9][10][11][12] A well-known amino-functionalized MOF, UiO-66-NH₂, can be modified with molecules that react with the amine group. While not a direct use of o-aminobenzylamine in the MOF synthesis, this section illustrates a key application for aromatic amines in modifying MOF properties.
Protocol: Post-Synthetic Modification of UiO-66-NH₂
This protocol describes the modification of the amino groups in UiO-66-NH₂ with an aldehyde via an imine condensation reaction.[13]
Materials:
-
UiO-66-NH₂
-
2-(Methylthio)benzaldehyde
-
Methanol (MeOH)
-
Acetic acid
Procedure:
-
Dispersion: Disperse 100 mg of activated UiO-66-NH₂ in 50 mL of methanol in a round-bottom flask.
-
Addition of Reagents: Add 1.2 mmol of 2-(Methylthio)benzaldehyde and two drops of acetic acid to the dispersion.
-
Reaction: Stir the mixture at 75 °C for 24 hours.
-
Isolation and Washing: Collect the solid product by filtration, wash thoroughly with methanol, and air-dry.
Characterization:
-
Powder X-ray Diffraction (PXRD): To confirm that the crystalline structure of the MOF is retained after modification.
-
FTIR Spectroscopy: To observe the appearance of the imine C=N stretching band and the disappearance or reduction of the N-H bending bands of the primary amine.
-
¹H NMR Spectroscopy (after digestion): To confirm the covalent attachment of the new functional group.
-
Brunauer-Emmett-Teller (BET) Analysis: To measure the change in surface area and pore volume after modification.[13]
Surface Modification of Nanoparticles
The surface properties of nanoparticles are crucial for their performance in applications such as drug delivery, bioimaging, and catalysis. Functionalization with amine groups can improve dispersibility, provide sites for further conjugation, and alter the surface charge.[14]
Application Note: Enhancing Nanoparticle Functionality
o-Aminobenzylamine can be used to introduce aromatic amine functionalities onto the surface of nanoparticles, such as silica or gold nanoparticles. The two amine groups offer possibilities for cross-linking or for creating a surface with a high density of reactive sites.
Protocol: Functionalization of Silica Nanoparticles
This protocol details the functionalization of silica nanoparticles with o-aminobenzylamine using a silane coupling agent.[12][15][16][17]
Materials:
-
Silica nanoparticles (SiNPs)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
This compound
-
Triethylamine (TEA)
-
Toluene
-
Ethanol
Procedure:
-
Hydroxylation of SiNPs (if necessary): Reflux the SiNPs in an acidic aqueous solution to ensure a high density of surface hydroxyl groups. Wash with deionized water and dry.
-
Silanization: Disperse the hydroxylated SiNPs in dry toluene. Add APTES and reflux for several hours under a nitrogen atmosphere. This step grafts aminopropyl groups onto the silica surface.
-
Washing: Centrifuge the APTES-functionalized SiNPs, and wash repeatedly with toluene and ethanol to remove unreacted APTES.
-
Reaction with o-Aminobenzylamine: This step would typically involve a reaction between the amine on the APTES-functionalized silica and a suitable derivative of o-aminobenzylamine. A more direct approach, though less common, would be to use a custom silane synthesized from o-aminobenzylamine. For the purpose of this protocol, we will assume a two-step process where the APTES-amine is first converted to a reactive intermediate. A more practical approach for direct functionalization would be to use a silane pre-functionalized with a group that can react with o-aminobenzylamine.
A more direct, albeit illustrative, conceptual step:
-
Coupling Reaction: Disperse the APTES-functionalized SiNPs in a suitable solvent. In a separate flask, neutralize this compound with TEA. A coupling agent, such as a bifunctional crosslinker, would then be used to link the amine on the nanoparticle surface to one of the amines of the o-aminobenzylamine.
Characterization:
-
Transmission Electron Microscopy (TEM): To visualize the nanoparticles and confirm their morphology is maintained.
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and zeta potential, indicating changes in surface charge after functionalization.
-
FTIR Spectroscopy: To identify the characteristic peaks of the grafted organic molecules.
-
Thermogravimetric Analysis (TGA): To quantify the amount of organic material grafted onto the nanoparticle surface.
Visualization of Workflows
Polyamide Synthesis Workflow
Caption: Workflow for Polyamide Synthesis.
MOF Post-Synthetic Modification Pathway
Caption: Post-Synthetic Modification of a MOF.
Conclusion
This compound is a versatile and valuable precursor in materials science. Its unique bifunctional nature, combined with the stability offered by its salt form, makes it a key component in the synthesis of advanced polymers, the functionalization of porous materials like MOFs, and the surface engineering of nanoparticles. The protocols and application notes provided in this guide offer a foundation for researchers to explore the potential of this molecule in creating novel materials with tailored properties for a wide range of applications.
References
- Post-Synthetic Modification of an Amino-Functionalized Metal–Organic Framework for Highly In Situ Luminescent Detection of Mercury (II).
- Post-synthetic modification of the metal–organic framework compound UiO-66.
- Post-Synthetic Modification of the Metal Organic Framework Compound UiO-66.
- Examples of covalent postsynthetic modifications at the pendant amino units of UiO-66-NH2.
- NH2-Modified UiO-66: Structural Characteristics and Functional Properties.
- Mesoporous Silica Nanoparticles Functionalized with Amino Groups for Biomedical Applic
- Synthesis and characterization of amino-terminated polyethylene glycol functionalized mesoporous silica nanoparticles.
- Surface Functionalization of Silica Nanoparticles: Strategies to Optimize the Immune-Activating Profile of Carrier Pl
- Novel Syntheses of Poly(o-aminobenzoic acid)
- Poly(ether imide)s from Diamines with Para-, Meta-, and Ortho-Arylene Substitutions: Synthesis, Characterization, and Liquid Crystalline Properties.
- Direct Synthesis of Polyamides via Catalytic Dehydrogen
- Poly(ether imide)s from Diamines withPara-,Meta, andOrtho-Arylene Substitutions: Synthesis, Characterization, and Liquid Crystalline Properties.
- Amine Curing of Epoxy Resins: Options and Key Formulation Consider
- Anomalous Trade-off Effect on the Properties of Smart ortho-Functional Benzoxazines.
- Curing Agents for Epoxy Resin.
- Synthesis of o-aminobenzylamine.
- Revision Notes - Formation of Polyamides from Diamines and Dicarboxylic Acids or Dioyl Chlorides.
- Amine-functionalized metal–organic frameworks: structure, synthesis and applic
- Polymerization of new aniline derivatives: synthesis, characterization and applic
- Synthesis and characterization of amino-functionalized silica nanoparticles.
- Polyamides.
- Comparative Performance Analysis of Polymers Synthesized with 2,4,4-Trimethylhexane-1,6-diamine.
- Amine-Functional Curatives for Low Temperature Cure Epoxy Co
- Synthesis and characterization of antimicrobial polymers and their co
- AMINE CURED-EPOXY M
- Epoxy curing agents.
- Process for producing aminobenzylamine.
- Synthesis, Characterization, and Gas Adsorption Performance of Amine-Functionalized Styrene-Based Porous Polymers.
- Quick Review of Polyamide Synthesis.
- Coating and Functionalization Strategies for Nanogels and Nanoparticles for Selective Drug Delivery.
- Condens
- Synthesis and characterization of a novel biodegradable antimicrobial polymer.
- Synthesis and characterization of smart fluorescent polymers for biomedical applic
- Coordination Polymers from an Amino-Functionalized Terphenyl-Tetracarboxylate Linker: Structural Multiplicity and C
- A Fluorescent Polymer for Facile One-Step Writing of Polychromic Hidden Inform
- Metal(II)
- Synthesis and fluorescent properties of new deriv
- Method for preparing aminobenzylamine.
- Diamine Biosynthesis: Research Progress and Applic
- Coordination Polymers and Metal Organic Frameworks Derived
- Synthesis, Structure and Antibacterial Activity of Two Novel Coordination Polymers Based on N,N′-bis(4-carbozvlbenzvl)-4-aminotoluene and Heterocyclic Ligand against S. aureus.
- [Synthesis of lipophilic and fluorescent derivatives of N-acetylmuramoyl-L-alanyl-D-isoglutamine].]([Link])
- Fluorescent Amorphous Distyrylnaphthalene-Based Polymers: Synthesis, Characterization and Thin-Film Nanomolar Sensing of Nitroaromatics in W
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. Revision Notes - Formation of Polyamides from Diamines and Dicarboxylic Acids or Dioyl Chlorides | Polymerisation (Condensation Polymers) | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Post-synthetic modification of the metal–organic framework compound UiO-66 - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Mesoporous Silica Nanoparticles Functionalized with Amino Groups for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Post-Synthetic Modification of an Amino-Functionalized Metal–Organic Framework for Highly In Situ Luminescent Detection of Mercury (II) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. atlantis-press.com [atlantis-press.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Application Note: A Scalable and Efficient Synthesis of Dihydroquinazolines via Cyclocondensation of o-Aminobenzylamine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the scalable synthesis of 2-substituted-1,2,3,4-tetrahydroquinazolines (dihydroquinazolines) utilizing the readily available and stable starting material, o-aminobenzylamine dihydrochloride. Dihydroquinazolines are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, antifungal, and neuroprotective properties.[1] This document outlines a robust and scalable protocol, detailing the reaction mechanism, experimental setup, purification, and characterization of the final products. The causality behind experimental choices is explained to provide a deeper understanding of the process, ensuring technical accuracy and reproducibility for applications in drug discovery and development.
Introduction: The Significance of the Dihydroquinazoline Scaffold
Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals and biologically active compounds.[2][3] Among these, the dihydroquinazoline core has garnered significant attention from the medicinal chemistry community. This bicyclic system is a key component in numerous natural products and synthetic molecules with diverse pharmacological profiles. The therapeutic potential of dihydroquinazoline derivatives has been demonstrated in various areas, including:
-
Antimicrobial and Antifungal Activity: Certain derivatives have shown potent activity against various bacterial and fungal strains.
-
Neuroprotective Effects: Some compounds have been investigated for their potential in treating neurodegenerative diseases.[1]
-
Antiparasitic Agents: Dihydroquinazolines have been explored as inhibitors of enzymes crucial for the survival of parasites like Trypanosoma brucei.[1]
The development of efficient and scalable synthetic routes to access diverse libraries of dihydroquinazolines is therefore a critical endeavor in modern drug discovery.
The Synthetic Strategy: Leveraging this compound
The most common and straightforward approach to the synthesis of 2-substituted dihydroquinazolines is the cyclocondensation of o-aminobenzylamine with an appropriate aldehyde or ketone. While the free base of o-aminobenzylamine is often used, its dihydrochloride salt offers significant advantages in terms of stability, storage, and handling, making it a more practical choice for scalable synthesis.
This protocol focuses on the use of this compound, which necessitates an in situ neutralization step to generate the reactive free base prior to the cyclocondensation reaction.
Reaction Mechanism
The synthesis proceeds through a two-step, one-pot process:
-
In Situ Neutralization: The dihydrochloride salt of o-aminobenzylamine is treated with a suitable base to liberate the free diamine.
-
Cyclocondensation: The in situ generated o-aminobenzylamine undergoes a condensation reaction with an aldehyde. The more nucleophilic aliphatic amine attacks the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This is followed by dehydration to yield a Schiff base (imine). Subsequent intramolecular cyclization, where the aromatic amine attacks the imine carbon, leads to the formation of the dihydroquinazoline ring.
The proposed mechanism is illustrated below:
Caption: Figure 1: Proposed Reaction Mechanism
Experimental Protocol: Scalable Synthesis of 2-Phenyl-1,2,3,4-tetrahydroquinazoline
This protocol details the synthesis of a representative dihydroquinazoline derivative, 2-phenyl-1,2,3,4-tetrahydroquinazoline, on a multi-gram scale.
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Sigma-Aldrich |
| Benzaldehyde | ≥99%, ReagentPlus® | Sigma-Aldrich |
| Triethylamine (Et₃N) | ≥99.5% | Sigma-Aldrich |
| Ethanol (EtOH) | Anhydrous, ≥99.5% | Sigma-Aldrich |
| Ethyl acetate (EtOAc) | ACS reagent, ≥99.5% | Fisher Scientific |
| Hexanes | ACS reagent, ≥95% | Fisher Scientific |
| Sodium sulfate (Na₂SO₄) | Anhydrous, granular | Fisher Scientific |
-
Round-bottom flasks (100 mL and 250 mL)
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Rotary evaporator
-
Silica gel for column chromatography (230-400 mesh)
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
Step-by-Step Procedure
Caption: Figure 2: Experimental Workflow
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (10.0 g, 51.8 mmol).
-
Solvent Addition: Add anhydrous ethanol (100 mL) to the flask and stir to form a suspension.
-
In Situ Neutralization: To the stirred suspension, add triethylamine (15.1 mL, 108.8 mmol, 2.1 equivalents) dropwise at room temperature. Stir the mixture for 30 minutes. A white precipitate of triethylamine hydrochloride will form.
-
Expertise & Experience Insight: The use of a slight excess of triethylamine ensures complete neutralization of the dihydrochloride salt. Triethylamine is chosen as the base because its hydrochloride salt is largely insoluble in ethanol, which can help drive the equilibrium towards the formation of the free amine. However, for practical purposes on a larger scale, the salt is often left in the reaction mixture during the subsequent steps.
-
-
Aldehyde Addition: Add benzaldehyde (5.5 mL, 54.4 mmol, 1.05 equivalents) to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) as the eluent. The disappearance of the starting materials and the appearance of a new, less polar spot corresponding to the product will be observed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude residue is purified by flash column chromatography on silica gel. The column is typically eluted with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).
-
Trustworthiness Insight: A self-validating system for purification involves careful monitoring of the column fractions by TLC. Fractions containing the pure product are combined.
-
-
Isolation and Characterization: The fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield 2-phenyl-1,2,3,4-tetrahydroquinazoline as a solid. The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Expected Results and Data
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical Appearance |
| 2-Phenyl-1,2,3,4-tetrahydroquinazoline | C₁₄H₁₄N₂ | 210.28 | 85-95 | White to off-white solid |
Scalability and Process Optimization
The described protocol is readily scalable. For larger scale reactions (e.g., >50 g), the following points should be considered:
-
Mechanical Stirring: For larger volumes, mechanical stirring is recommended to ensure efficient mixing.
-
Temperature Control: Maintain careful control over the reflux temperature.
-
Crystallization: For some derivatives, crystallization can be an effective and more scalable alternative to column chromatography for purification.
-
Solvent Selection: While ethanol is a good general solvent, other solvents such as methanol or isopropanol can also be used and may offer advantages in specific cases.
Conclusion
This application note provides a detailed and reliable protocol for the scalable synthesis of dihydroquinazolines from the stable and readily available starting material, this compound. The methodology is robust, high-yielding, and applicable to a wide range of aldehydes, making it a valuable tool for researchers in drug discovery and development. The insights into the reaction mechanism and experimental design are intended to empower scientists to confidently apply and adapt this protocol for the synthesis of diverse libraries of potentially bioactive dihydroquinazoline derivatives.
References
- Chen, Q., Mao, Z., Gao, K., Guo, F., Sheng, L., & Chen, Z. (2018). Synthesis of 1,2-Dihydroquinazolines via Rearrangement of Indazolium Salts. The Journal of Organic Chemistry, 83(15), 8750–8758. [Link]
- Díaz, J. E., Ranieri, S., Gruber, N., & Orelli, L. R. (2017). Syntheses of 3,4- and 1,4-dihydroquinazolines from 2-aminobenzylamine. Beilstein Journal of Organic Chemistry, 13, 1470–1477. [Link]
- Gruber, N., Díaz, J. E., & Orelli, L. R. (2018). Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups. Beilstein Journal of Organic Chemistry, 14, 2510–2519. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of quinazolines.
- Yamaguchi, E., Komatsu, N., Oishi, S., & Fujii, N. (2022). Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System. Frontiers in Chemistry, 10, 833373. [Link]
Sources
- 1. Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Syntheses of 3,4- and 1,4-dihydroquinazolines from 2-aminobenzylamine [beilstein-journals.org]
- 3. Syntheses of 3,4- and 1,4-dihydroquinazolines from 2-aminobenzylamine - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: o-Aminobenzylamine Dihydrochloride Synthesis
Welcome to the technical support center for o-Aminobenzylamine Dihydrochloride synthesis. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their reaction yields and troubleshoot common issues encountered during this multi-step synthesis. My approach is to move beyond simple protocols and delve into the causality behind experimental choices, providing you with a robust framework for success.
Introduction: The Challenge of Synthesizing o-Aminobenzylamine
The synthesis of o-aminobenzylamine, typically isolated as its more stable dihydrochloride salt[1], is a critical process for the creation of various heterocyclic compounds, including quinazolines and benzodiazepines, which are scaffolds of significant pharmaceutical interest[2][3][4]. The most common synthetic route begins with o-nitrobenzonitrile[5]. This pathway, while direct, presents a significant chemoselectivity challenge: the reduction of a nitro group in the presence of a nitrile group, followed by the reduction of the nitrile itself. Achieving high yields requires careful control over reaction conditions and a deep understanding of the potential side reactions that can plague this process.
This guide will address the most pressing questions and issues, from low yields and unexpected byproducts to the selection of appropriate reagents and purification strategies.
Troubleshooting Guide: Diagnosing and Solving Low Yields
Low yields are the most frequently reported issue in this synthesis. The following section is structured to help you diagnose the root cause of poor outcomes in a logical, step-by-step manner.
Logical Flow for Troubleshooting Low Yields
Caption: Troubleshooting logic for low yield diagnosis.
Q1: My yield is consistently low after the first step (reduction of o-nitrobenzonitrile). What are the likely causes and solutions?
This is the most critical, chemoselective step. The goal is to reduce the nitro group to an amine while leaving the nitrile group intact to form o-aminobenzonitrile. Failure here is common and usually stems from three issues:
-
Lack of Selectivity (Over-reduction): The catalyst or reducing agent is reducing both the nitro and nitrile groups simultaneously. This is a known issue with highly active catalysts like Raney Nickel if conditions are not optimized[6].
-
Causality: The catalyst surface provides active sites for the hydrogenation of both functional groups. Harsh conditions (high temperature or pressure) can overcome the kinetic preference for nitro group reduction.
-
Solution: Switch to a more selective catalyst system. Palladium on carbon (Pd/C) or platinum on carbon (Pt/C) often provide better selectivity. Some modern catalysts, such as gold nanoparticles on a titanium dioxide support (Au/TiO2), have shown excellent selectivity (>96%) for this specific transformation[7].
-
-
Incomplete Reaction: Your isolated product is contaminated with the starting material, o-nitrobenzonitrile.
-
Causality: This can be due to insufficient catalyst loading, deactivated catalyst, low hydrogen pressure, or insufficient reaction time.
-
Solution:
-
Catalyst: Ensure the catalyst is fresh and active. Use a loading of 1-5% by weight for noble metal catalysts[8].
-
Pressure: Catalytic hydrogenations often require elevated pressures to proceed efficiently. A pressure range of 10 to 150 kg/cm ² G is often suitable[8]. Lower pressures can lead to slow or incomplete reactions.
-
Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS to ensure the complete consumption of the starting material before proceeding with workup.
-
-
-
Formation of Byproducts: You observe multiple unexpected spots on your TLC plate.
-
Causality: The reduction of nitroaromatics can proceed through intermediates like nitroso and hydroxylamine species. These can condense to form toxic and colored azo or azoxy compounds, which complicates purification and reduces yield[7][9].
-
Solution: Ensure efficient and rapid hydrogenation. Good agitation to maximize gas-liquid transfer and a sufficiently active catalyst system can minimize the accumulation of these intermediates[10]. Using a solvent like methanol or ethanol often facilitates a clean reaction[6].
-
Q2: I've successfully made o-aminobenzonitrile, but the second step (reduction to o-aminobenzylamine) is giving me a complex mixture. Why?
The reduction of the aromatic nitrile to a benzylamine requires a more powerful reducing agent or more forcing conditions than the nitro reduction.
-
Problem: Use of overly harsh reducing agents.
-
Causality: While strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) are effective for reducing nitriles to primary amines, they are highly reactive and can lead to side reactions if not carefully controlled[11]. In some cases, with aromatic dinitriles, incomplete reduction has been observed even with a large excess of LiAlH₄[12].
-
Solution: A preferred method is catalytic hydrogenation. While the same catalysts (Pd/C, Pt/C) can be used, this step often requires higher pressures, higher temperatures (60-120 °C), and/or a different catalyst like Raney Nickel or Raney Cobalt, which are particularly effective for nitrile reduction[8][13]. The presence of ammonia is sometimes used to suppress the formation of secondary amine byproducts[14].
-
-
Problem: Hydrolysis of the nitrile group.
-
Causality: If the reaction is performed under acidic or basic conditions with water present, the nitrile group can hydrolyze to a benzamide or even a carboxylic acid, especially at elevated temperatures[9].
-
Solution: Ensure your reagents and solvents are anhydrous, particularly if using chemical reducing agents. If performing a catalytic hydrogenation, the reaction is typically run under neutral conditions, minimizing this risk.
-
Q3: My overall yield is low, and I suspect I'm losing product during the final isolation as the dihydrochloride salt. How can I improve this?
Isolation of the final product is a critical step where significant losses can occur.
-
Causality: o-Aminobenzylamine is a diamine and is quite polar and water-soluble, especially in its protonated salt form. During workup, if the pH is not carefully controlled or if incorrect extraction solvents are used, the product can remain in the aqueous phase. Precipitation of the dihydrochloride salt requires the right conditions.
-
Solution:
-
Precipitation: After the reaction is complete and the catalyst is filtered off, the solvent is typically removed. The residue is then dissolved in a suitable solvent like isopropanol, and concentrated hydrochloric acid is added to precipitate the dihydrochloride salt[13].
-
pH Control: When working with the free amine, avoid strongly acidic conditions until the final precipitation step, as the protonated amine will be highly water-soluble[15].
-
Solvent Choice: Ensure the solvent used for precipitation (e.g., isopropanol, ethanol) is one in which the dihydrochloride salt has low solubility to maximize recovery. Avoid large volumes of water.
-
Frequently Asked Questions (FAQs)
Q: What is the best catalyst for the selective reduction of o-nitrobenzonitrile?
There is no single "best" catalyst, as the optimal choice depends on available equipment (e.g., high-pressure reactors) and budget. However, a general comparison can be made:
| Catalyst System | Typical Conditions | Advantages | Disadvantages |
| Pd/C or Pt/C | 25-80 °C, 1-50 atm H₂ | High selectivity for nitro group, widely available. | Can be more expensive, may require higher pressure for nitrile reduction step. |
| Raney Nickel | 40-120 °C, 25-150 atm H₂[8] | Cost-effective, highly active for both nitro and nitrile reduction. | Can be less selective; may over-reduce the nitrile in the first step if not controlled[6]. Pyrophoric. |
| Au/TiO₂ | 140 °C | Excellent selectivity (>96%) for nitro group reduction[7]. | Less common, may require higher temperatures. |
| Sn / HCl | Reflux | A classic chemical reduction method, does not require special pressure equipment[16]. | Stoichiometric amounts of metal are required, leading to significant metallic waste and difficult workup. |
Q: Can I use Sodium Borohydride (NaBH₄) for either reduction step?
Generally, no. Sodium borohydride is not a strong enough reducing agent to reduce either an aromatic nitro group or a nitrile group under standard conditions[11]. While combinations like NaBH₄ with NiCl₂ can reduce nitriles, catalytic hydrogenation or LiAlH₄ are more common and reliable methods[12].
Q: Why is the product isolated as a dihydrochloride salt?
There are two primary reasons:
-
Stability: Primary amines, especially benzylamines, can be susceptible to air oxidation over time, leading to discoloration and impurities. The salt form is significantly more stable for long-term storage[1].
-
Purification and Handling: The dihydrochloride salt is typically a crystalline solid that is easier to handle than the free amine, which may be an oil or low-melting solid[4]. Its crystallinity makes it highly amenable to purification by recrystallization[13].
Q: What is the Gabriel Synthesis, and can it be used as an alternative route?
The Gabriel synthesis is a classic method for forming primary amines from alkyl halides[17][18][19]. An analogous route for o-aminobenzylamine could start from o-aminobenzyl chloride. However, this starting material is a lachrymator and can be unstable. The more common route involves starting with a more stable precursor like N-(o-nitrobenzyl)phthalimide, followed by reduction of the nitro group and subsequent liberation of the amine from the phthalimide group, for instance with hydrazine[8]. While this route avoids the chemoselectivity issue of the nitrile, it is longer and may result in lower overall yields[8].
Recommended Experimental Protocol: Two-Step Catalytic Hydrogenation
This protocol represents a reliable and scalable method for the synthesis of this compound, grounded in common industrial and academic practices.
Overall Workflow
Caption: Recommended two-step synthesis workflow.
Step 1: Selective Reduction of o-Nitrobenzonitrile
-
Reactor Setup: To a suitable hydrogenation reactor (e.g., Parr shaker), add o-nitrobenzonitrile (1.0 eq) and a solvent such as methanol or ethanol (10-20 mL per gram of starting material).
-
Catalyst Addition: Add 5% Palladium on Carbon (5% Pd/C, ~2 mol%) to the mixture. Ensure the catalyst is handled under an inert atmosphere (e.g., nitrogen or argon) as it can be pyrophoric.
-
Hydrogenation: Seal the reactor. Purge several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen (e.g., 50-100 psi) and begin vigorous stirring.
-
Monitoring: The reaction is typically exothermic. Monitor the temperature and hydrogen uptake. The reaction is complete when hydrogen uptake ceases (typically 2-6 hours). Confirm the absence of starting material by TLC.
-
Workup: Depressurize the reactor and purge with nitrogen. Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional solvent.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield crude o-aminobenzonitrile, which can be used in the next step without further purification.
Step 2: Reduction of o-Aminobenzonitrile and Salt Formation
-
Reactor Setup: Charge a high-pressure reactor with the crude o-aminobenzonitrile from the previous step, a solvent (e.g., methanol), and Raney Nickel (~5-10% by weight, washed with solvent).
-
Hydrogenation: Seal the reactor, purge with nitrogen and then hydrogen. Pressurize with hydrogen to a higher pressure (e.g., 500-1000 psi) and heat to 60-80 °C with vigorous stirring[8][13].
-
Monitoring: Monitor hydrogen uptake. The reaction may take 6-24 hours. Once complete, cool the reactor to room temperature.
-
Workup: Depressurize and purge with nitrogen. Carefully filter the catalyst through Celite®. Caution: Raney Nickel is highly pyrophoric and the filter cake should not be allowed to dry.
-
Salt Formation: Remove the solvent from the filtrate under reduced pressure. Dissolve the resulting crude o-aminobenzylamine oil in isopropanol. Cool the solution in an ice bath and slowly add concentrated HCl (2.2 eq) dropwise with stirring.
-
Isolation & Purification: The this compound will precipitate as a white solid[13]. Collect the solid by filtration, wash with cold isopropanol and then diethyl ether, and dry under vacuum to yield the final product. The product can be further purified by recrystallization from an ethanol/water mixture if necessary.
References
- Corma, A., Serna, P., & Garcia, H. (2007). Method for preparing aminobenzonitrile by catalytic hydrogenation of nitrobenzonitrile. WO2007116111A1.
- Yoshida, K., et al. (2022). Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines. Frontiers in Chemistry. [Link]
- Organic Chemistry Tutor. (2020). Reduction of nitriles to amines using LiAlH4. YouTube. [Link]
- Hronec, M., & Cvengrosova, Z. (1991). Hydrogenation of nitrobenzonitriles using Raney nickel catalyst.
- Harada, K., & Okawara, T. (1990). Process for producing aminobenzylamine. US4978792A.
- BASF AG. (1987). Method for preparing aminobenzylamine. KR870002017B1.
- Reddit r/Chempros. (2021). Only one nitrile reduced to amine with LiAlH4. [Link]
- Sharma, V., et al. (2023). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. Molecules. [Link]
- Zhang, Y., et al. (2022). Efficient selective hydrogenation of benzonitrile over TiO2-supported nickel catalysts. Reaction Chemistry & Engineering. [Link]
- Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. [Link]
- Li, Y., et al. (2019). Synthesis of quinazolinones from o-aminobenzamides and benzyl amines under metal-free conditions.
- AZoM. (2016).
- Ashenhurst, J. (2023). The Gabriel Synthesis. Master Organic Chemistry. [Link]
- Formenti, D., et al. (2020). Catalytic hydrogenation of benzonitrile to benzylamine and N-benzylidenebenzylamine.
- LibreTexts Chemistry. (2023). Gabriel Synthesis. [Link]
- PubChem. (n.d.). o-Nitrobenzonitrile.
- Khan Academy. (n.d.). Gabriel phthalimide synthesis. [Link]
- BYJU'S. (n.d.).
- CN105753738A - Method for synthesizing cyanoaniline through nitrobenzonitrile catalytic hydrogenation.
- FR2551747A1 - Process for producing aminobenzylamines.
- González-Naranjo, V., et al. (2018). Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups. Beilstein Journal of Organic Chemistry. [Link]
- González-Naranjo, V., et al. (2018). Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups.
Sources
- 1. 29483-71-4|this compound|BLD Pharm [bldpharm.com]
- 2. Frontiers | Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System [frontiersin.org]
- 3. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Aminobenzylamine 98 4403-69-4 [sigmaaldrich.com]
- 5. o-Nitrobenzonitrile | C7H4N2O2 | CID 11922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN105753738A - Method for synthesizing cyanoaniline through nitrobenzonitrile catalytic hydrogenation - Google Patents [patents.google.com]
- 8. US4978792A - Process for producing aminobenzylamine - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. azom.com [azom.com]
- 11. m.youtube.com [m.youtube.com]
- 12. reddit.com [reddit.com]
- 13. KR870002017B1 - Method for preparing aminobenzylamine - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Khan Academy [khanacademy.org]
Technical Support Center: o-Aminobenzylamine Dihydrochloride Reactions with Aldehydes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with o-aminobenzylamine dihydrochloride. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding its condensation reactions with aldehydes. The insights provided herein are based on established chemical principles and field-proven experience to help you navigate the complexities of these synthetic transformations.
Introduction: The Pictet-Spengler Type Reaction and Its Challenges
The reaction of o-aminobenzylamine with an aldehyde is a powerful transformation, primarily leading to the formation of a 1,2,3,4-tetrahydroquinazoline scaffold. This reaction proceeds via a Pictet-Spengler type mechanism.[1][2] The dihydrochloride salt of o-aminobenzylamine requires neutralization to the free diamine, which then reacts with the aldehyde. The initial step is the formation of a Schiff base (imine), followed by an intramolecular electrophilic attack of the electron-rich aromatic ring onto the iminium ion, leading to cyclization.[3][4]
While this reaction is synthetically valuable, it is often accompanied by side reactions that can complicate purification and significantly reduce the yield of the desired product. Understanding the underlying causes of these side reactions is critical for successful synthesis.
Frequently Asked Questions (FAQs)
Q1: My reaction is not proceeding, or the yield is very low. What are the likely causes?
A1: Several factors can contribute to low conversion or yield:
-
Incomplete Neutralization: this compound is a salt. For the reaction to proceed, the free diamine must be generated in situ using a base. Insufficient base will result in a low concentration of the reactive nucleophile. It is crucial to use at least two equivalents of a suitable base to neutralize both hydrochloride salts.
-
Inappropriate Base Selection: The choice of base is critical. A base that is too strong can promote side reactions of the aldehyde (e.g., aldol condensation), while a base that is too weak may not efficiently deprotonate the starting material.[5]
-
Poor Solubility: Ensure that all reactants are soluble in the chosen solvent at the reaction temperature.[5] If the starting materials or intermediates are not fully dissolved, the reaction rate will be significantly hindered.
-
Steric Hindrance: Aldehydes with bulky substituents near the carbonyl group may react sluggishly due to steric hindrance, impeding the initial nucleophilic attack by the amine.
Q2: I am observing multiple spots on my TLC, and the crude NMR is very complex. What are the common side products?
A2: The complexity of your reaction mixture likely arises from one or more of the following side reactions:
-
Double Condensation: o-Aminobenzylamine possesses two nucleophilic amino groups—a primary aromatic amine and a primary benzylic amine. The aldehyde can react with both amines, leading to the formation of a bis-imine or other over-alkylated products.
-
Aldehyde Self-Condensation: Under basic or acidic conditions, many aldehydes, particularly those with α-hydrogens, can undergo self-condensation (an aldol reaction) to form β-hydroxy aldehydes or α,β-unsaturated aldehydes.[6] These can then react with the o-aminobenzylamine to generate a variety of complex impurities.
-
Formation of Benzimidazoles: In the presence of non-polar solvents, an alternative cyclization pathway can be favored, leading to the formation of benzimidazole byproducts.[5]
-
Oxidation of the Product: The desired 1,2,3,4-tetrahydroquinazoline product can be susceptible to oxidation, especially if the reaction is run open to the air at elevated temperatures. This can lead to the formation of the corresponding 3,4-dihydroquinazoline or fully aromatic quinazoline.[7][8]
Q3: How does pH affect the reaction and the formation of side products?
A3: The pH of the reaction medium is a critical parameter that must be carefully controlled. The formation of the imine intermediate is pH-dependent and typically optimal under weakly acidic conditions (around pH 5).[9][10]
-
At low pH (highly acidic): The amine nucleophile will be protonated to a non-nucleophilic ammonium salt, which will shut down the reaction.[9][10]
-
At high pH (strongly basic): While the amine is a free nucleophile, there is insufficient acid to catalyze the dehydration of the hemiaminal intermediate to the iminium ion, which is the key electrophile for the cyclization step.[9][10] Furthermore, strongly basic conditions can promote the self-condensation of the aldehyde.[11]
The use of this compound as a starting material necessitates the addition of a base, which will influence the final pH of the reaction mixture. Careful selection of the base and its stoichiometry is therefore essential.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Incomplete neutralization of the dihydrochloride salt. 2. Insufficient reaction temperature.[5] 3. Poor solubility of reactants.[5] | 1. Add at least two equivalents of a suitable base (e.g., triethylamine, potassium carbonate). 2. Gradually increase the reaction temperature while monitoring by TLC. 3. Choose a solvent in which all reactants are soluble at the reaction temperature. |
| Formation of Multiple Side Products | 1. Aldehyde self-condensation.[6] 2. Reaction at both amino groups. 3. Oxidation of the desired product.[7][8] 4. Use of a non-polar solvent favoring benzimidazole formation.[5] | 1. Add the aldehyde slowly to the reaction mixture. Consider running the reaction at a lower temperature. 2. Use a 1:1 stoichiometry of the reactants. 3. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). 4. Switch to a polar solvent such as ethanol, DMF, or DMSO.[5] |
| Difficult Purification | 1. Presence of polar, water-soluble side products. 2. Similar polarity of the desired product and impurities. | 1. Perform an aqueous workup to remove water-soluble impurities before column chromatography. 2. Try a different solvent system for column chromatography or consider recrystallization. |
Experimental Protocols & Methodologies
General Procedure for the Synthesis of 1,2,3,4-Tetrahydroquinazolines
This protocol provides a general starting point. Optimization of the base, solvent, and temperature will likely be necessary for specific aldehydes.
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or DMF), add a base (2.2 eq, e.g., triethylamine or potassium carbonate).
-
Stir the mixture at room temperature for 15-30 minutes to ensure complete neutralization.
-
Add the aldehyde (1.0 eq) to the reaction mixture. The addition can be done portion-wise or via a syringe pump for reactive aldehydes to minimize self-condensation.
-
Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography or recrystallization.
Mechanistic Insights & Visualizations
The reaction of o-aminobenzylamine with an aldehyde to form a 1,2,3,4-tetrahydroquinazoline is a classic example of a Pictet-Spengler reaction.[1][2] The key steps are outlined below.
Caption: Pictet-Spengler reaction mechanism for tetrahydroquinazoline synthesis.
The formation of side products often stems from deviations from this primary reaction pathway. The following diagram illustrates the key decision points that can lead to undesired products.
Sources
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Carbonyl Condensation Rxn & Amines [chem.latech.edu]
- 7. Syntheses of 3,4- and 1,4-dihydroquinazolines from 2-aminobenzylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinazoline synthesis [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of o-Aminobenzylamine Dihydrochloride Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and detailed protocols for overcoming the unique purification challenges associated with o-aminobenzylamine dihydrochloride and its derivatives. These molecules, while valuable synthetic intermediates, present significant hurdles due to their high polarity, salt nature, and susceptibility to oxidation. This document is structured to provide both quick answers and comprehensive, step-by-step solutions grounded in chemical principles.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why has my this compound derivative turned yellow or brown?
A1: This discoloration is almost certainly due to oxidation. Aromatic amines, particularly those with electron-donating groups like the aminomethyl moiety, are susceptible to air oxidation, which forms highly colored quinone-like impurities.[1][2] This process can be accelerated by exposure to light, heat, or the presence of trace metal catalysts. For handling and storage, it is crucial to keep the compound in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).[3][4]
Q2: My compound is insoluble in common chromatography solvents like ethyl acetate/hexane. What should I do?
A2: This is expected behavior. As a dihydrochloride salt, your compound is highly polar and ionic. It will have very low solubility in non-polar or moderately polar organic solvents. For purification, you must either use highly polar solvent systems suitable for salts (e.g., for recrystallization) or convert the salt to its more organic-soluble free base form for techniques like silica gel chromatography.[5]
Q3: Can I run the dihydrochloride salt directly on a standard silica gel column?
A3: It is strongly advised not to. Silica gel is acidic and highly polar.[6] An amine salt will bind almost irreversibly to the stationary phase through strong ionic and hydrogen bonding interactions, resulting in no elution and complete loss of your compound.[7] Purification of the salt form is best achieved by recrystallization. If chromatography is necessary, the compound must first be converted to its neutral, free base form.
Q4: What are the best long-term storage conditions for these compounds?
A4: To ensure stability and prevent degradation, store this compound derivatives in a tightly sealed container in a cool, dry, and dark environment.[3] To minimize oxidation, flushing the container with an inert gas like argon or nitrogen before sealing is highly recommended.[4] Storage in a refrigerator or freezer is common practice.
Section 2: Purification Strategy Decision Workflow
Before proceeding to detailed protocols, it's essential to choose the right strategy. The choice between direct recrystallization of the salt and conversion to the free base for chromatography depends on the nature of the impurities.
Sources
- 1. US1878970A - Purification of primary aromatic amine hydrohalides of the benzene series - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. chemicalbook.com [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. biotage.com [biotage.com]
- 7. reddit.com [reddit.com]
Technical Support Center: Overcoming Low Selectivity in o-Aminobenzylamine Dihydrochloride Reactions
Welcome to the technical support center for o-aminobenzylamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the unique challenges associated with this versatile but often problematic reagent. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to help you achieve high selectivity and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Part 1: Foundational Chemistry & Reactivity
Q1: Why is achieving high selectivity in reactions with o-aminobenzylamine so challenging?
The primary challenge stems from the molecule's structure. o-Aminobenzylamine possesses two primary amine groups with distinct electronic and steric environments: an aromatic amine (aniline-type) and a benzylic amine (aliphatic-type). These two sites often compete for the same electrophiles, leading to mixtures of mono- and di-substituted products, as well as regioisomers.
dot graph TD { A[o-Aminobenzylamine] --> B{Aromatic Amine (on Ring)}; A --> C{Benzylic Amine (CH₂NH₂)}; B --> D["Less Nucleophilic(Resonance Delocalized)"]; C --> E["More Nucleophilic(Localized Lone Pair)"]; subgraph "Reactivity Competition" D; E; end
} idot Caption: Competing nucleophilic centers in o-aminobenzylamine.
Q2: Which amine group is more reactive, and how does this influence reaction outcomes?
Generally, the benzylic amine is more nucleophilic and thus more reactive than the aromatic amine.[1] The lone pair of electrons on the aromatic amine's nitrogen is delocalized into the benzene ring's π-system, reducing its availability to attack electrophiles.[1] In contrast, the lone pair on the benzylic amine is localized, making it a stronger nucleophile.
This reactivity difference means that under kinetically controlled conditions (milder temperatures, less reactive reagents), reactions like alkylation and acylation will preferentially occur at the benzylic position.
Q3: My starting material is the dihydrochloride salt. How does this impact the reaction setup?
The dihydrochloride salt form (o-aminobenzylamine·2HCl) means both amine groups are protonated as ammonium chlorides (-NH₃⁺Cl⁻). In this state, they are non-nucleophilic. Before any reaction can occur, the free base must be generated by adding a suitable base (typically 2 equivalents or a slight excess) to deprotonate these ammonium salts. Common choices include triethylamine (TEA), diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate (K₂CO₃).
Critical Step: Incomplete neutralization is a common source of low yields. Ensure your base is strong enough and added in sufficient quantity to liberate both free amines.
Part 2: Troubleshooting Specific Reactions
Q4: I am attempting a direct N-alkylation with an alkyl halide and getting a complex mixture of over-alkylated products. How can I improve mono-alkylation selectivity?
Direct alkylation with reactive alkyl halides is notoriously difficult to control and often leads to over-alkylation.[1] The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to rapid subsequent reactions.
Solution 1: Reductive Amination. This is the preferred method for clean, selective mono-alkylation.[1] The reaction proceeds by forming an imine with an aldehyde or ketone, which is then reduced in situ. This pathway avoids the generation of a more reactive secondary amine intermediate in the presence of the alkylating agent.
Solution 2: Control Stoichiometry. If you must use an alkyl halide, use a large excess of the o-aminobenzylamine relative to the alkylating agent and add the alkyl halide slowly to the reaction mixture. This ensures the halide is more likely to encounter an unreacted diamine molecule.
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
} idot Caption: Decision workflow for selective N-alkylation.
Q5: When attempting acylation with an acyl chloride, the reaction is messy. How can I selectively acylate just one amine group?
Similar to alkylation, the benzylic amine is the more reactive site for acylation. However, highly reactive acylating agents like acyl chlorides can still lead to di-acylation or other side reactions.
Solutions:
-
Use a Milder Acylating Agent: Switch from an acyl chloride to a less reactive acyl donor, such as an anhydride or an activated ester (e.g., N-hydroxysuccinimide ester).[2][3]
-
Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C or -20 °C) and add the acylating agent dropwise. This favors kinetic control and modification of the more nucleophilic benzylic amine.
-
Protecting Groups: For guaranteed selectivity, especially if targeting the aromatic amine, a protecting group strategy is the most robust approach.[4][5]
Q6: I am seeing an unexpected mass corresponding to a cyclized product, such as a quinazoline or benzodiazepine. Why is this happening?
o-Aminobenzylamine is a classic precursor for heterocyclic synthesis.[6] The ortho positioning of the two amine groups makes it highly susceptible to intramolecular cyclization reactions, especially when reacted with reagents containing two electrophilic sites (or one that can be generated in situ). For example, reaction with aldehydes or ketones can lead to the formation of 1,2,3,4-tetrahydroquinazolines.
Prevention:
-
Reagent Purity: Ensure your reaction partners are pure and do not contain diketones, keto-aldehydes, or other di-electrophilic impurities.
-
Protecting Groups: If one of the amine groups is protected, intramolecular cyclization is prevented.
-
Reaction Conditions: Avoid harsh acidic or basic conditions that might promote elimination or condensation side reactions.
Detailed Experimental Protocols
Protocol 1: Selective Mono-N-Alkylation of the Benzylic Amine via Reductive Amination
This protocol describes the selective alkylation of the more nucleophilic benzylic amine using an aldehyde and sodium triacetoxyborohydride.[1]
Materials:
-
This compound
-
Aldehyde or ketone (1.0-1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq)
-
Diisopropylethylamine (DIPEA) (2.2 eq)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add DIPEA (2.2 eq) to the suspension and stir for 15-20 minutes to ensure complete neutralization.
-
Add the aldehyde (1.0-1.1 eq) to the mixture and stir for 30 minutes at 0 °C to allow for imine formation.
-
In portions, add sodium triacetoxyborohydride (1.2-1.5 eq) to the reaction mixture. Caution: Gas evolution may occur.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography.
Protocol 2: Selective Acylation of the Benzylic Amine using an Anhydride
This method uses a less reactive acylating agent and controlled temperature to favor mono-acylation at the benzylic position.
Materials:
-
This compound
-
Acetic anhydride (or other symmetric anhydride) (1.0 eq)
-
Triethylamine (TEA) (2.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF in a dry flask under an inert atmosphere.
-
Cool the solution to -10 °C using an ice/salt bath.
-
Slowly add TEA (2.5 eq) and stir for 15 minutes.
-
In a separate syringe, prepare a solution of the anhydride (1.0 eq) in a small amount of anhydrous THF.
-
Add the anhydride solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not rise above -5 °C.
-
Stir the reaction at -10 °C for 2-4 hours.
-
Monitor the reaction by TLC. The product should be more non-polar than the starting diamine.
-
Once the starting material is consumed, quench the reaction with cold water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash sequentially with 5% HCl (to remove excess amine), saturated NaHCO₃, and brine.
-
Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate to yield the crude product for purification.
Protocol 3: Protecting Group Strategy for Aromatic Amine Functionalization
This workflow uses the common Boc (tert-butoxycarbonyl) protecting group to selectively block the more reactive benzylic amine, allowing for subsequent reaction at the aromatic amine.[7][8]
dot graph G { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
} idot Caption: Workflow for aromatic amine functionalization via a protection strategy.
Step A: Selective Protection of the Benzylic Amine
-
Follow Protocol 1 (Steps 1-3) to generate the free base of o-aminobenzylamine in DCM.
-
To the solution at 0 °C, add Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 eq) dissolved in a minimal amount of DCM dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Work up the reaction by washing with water and brine. Dry the organic layer and concentrate. The mono-Boc protected intermediate can be purified by chromatography.
Step B: Functionalization of the Aromatic Amine
-
Dissolve the purified mono-Boc protected intermediate in a suitable solvent (e.g., THF, DMF).
-
Perform the desired reaction (e.g., alkylation with NaH and an alkyl halide, or acylation) on the free aromatic amine. The bulky Boc group will prevent reaction at the benzylic position.
-
Work up and purify the di-substituted product.
Step C: Deprotection
-
Dissolve the Boc-protected product in DCM.
-
Add an excess of trifluoroacetic acid (TFA) (typically 20-50% v/v) at 0 °C.[7]
-
Stir at room temperature for 1-3 hours until TLC/LC-MS confirms the removal of the Boc group.
-
Remove the solvent and excess TFA under reduced pressure (co-evaporating with toluene can help).
-
Neutralize the resulting salt with a base and extract the final product.
Data Summary Table
| Strategy | Target Amine | Key Reagents | Temperature | Selectivity Outcome | Reference |
| Reductive Amination | Benzylic | Aldehyde, NaBH(OAc)₃ | 0 °C to RT | Excellent for mono-alkylation of the benzylic amine. | [1] |
| Controlled Acylation | Benzylic | Anhydride, TEA | -10 °C to 0 °C | Good for mono-acylation of the benzylic amine. | [2][3] |
| Direct Alkylation | Benzylic (primarily) | Alkyl Halide, K₂CO₃ | RT to 50 °C | Low; prone to over-alkylation. Not recommended. | [1] |
| Protecting Group | Aromatic | (Boc)₂O, then Electrophile, then TFA | Varies | Excellent for targeting the less reactive aromatic amine. | [4][7][8] |
References
- McGarry, K. A., Duenas, A. A., & Clark, T. B. (2015). Selective Formation of ortho-Aminobenzylamines by the Copper-Catalyzed Amination of Benzylamine Boronate Esters. The Journal of Organic Chemistry, 80(14), 7193–7204. [Link]
- ResearchGate. (n.d.). Selective Formation of ortho-Aminobenzylamines by the Copper-Catalyzed Amination of Benzylamine Boronate Esters.
- ResearchGate. (n.d.). a) The reaction of 2‐aminobenzylamine and primary alcohols for the synthesis of quinazolines via the AD process.
- Google Patents. (n.d.). KR870002017B1 - Method for preparing aminobenzylamine.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- National Institutes of Health. (2017). Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones.
- ResearchGate. (n.d.). Reported O‐selective acylation of amino alcohols without protecting the...
- Organic Syntheses. (n.d.). Procedure.
- K. C. Nicolaou Group. (n.d.). Protecting Groups.
- YouTube. (2022). How to purify Amine?
- Google Patents. (n.d.). US4978792A - Process for producing aminobenzylamine.
- ResearchGate. (n.d.). Selectivities in acylation of primary and secondary amine with diacylaminoquinazolinones and diacylanilines.
- ResearchGate. (n.d.). Selective alkylation of the amino group of aminophenols.
- National Institutes of Health. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes.
- Chemical-Suppliers.com. (n.d.). This compound.
- Google Patents. (n.d.). Catalysts for selective preparation of amines or nitriles from alkanols.
- National Institutes of Health. (n.d.). Identification of p-aminobenzylamine derivatives as dual non-covalent inhibitors of the transmembrane host proteases TMPRSS2 and HAT proteases with anti-viral potential.
- Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- National Institutes of Health. (n.d.). Synthesis of Cyclic Peptides through Direct Aminolysis of Peptide Thioesters Catalyzed by Imidazole in Aqueous Organic Solutions.
- Beilstein Journals. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications.
- MDPI. (n.d.). The Application of Zeolites in the Selective Synthesis of Methylamine: A Review.
- DSpace@MIT. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols.
- PubMed. (n.d.). N-acylation of L-amino acids in aqueous media: Evaluation of the catalytic performances of Streptomyces ambofaciens aminoacylases.
- National Institutes of Health. (n.d.). Macrocyclization strategies for cyclic peptides and peptidomimetics.
- PubChem. (n.d.). 4-Aminobenzylamine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protective Groups [organic-chemistry.org]
- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 6. researchgate.net [researchgate.net]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. tcichemicals.com [tcichemicals.com]
Technical Support Center: Optimization of Reaction Conditions for o-Aminobenzylamine Dihydrochloride
Welcome to the technical support guide for o-aminobenzylamine dihydrochloride. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reactions involving this versatile reagent. Here, we will move beyond simple protocols to explain the causality behind experimental choices, ensuring your work is built on a foundation of scientific integrity.
Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the handling, properties, and use of this compound.
Q1: What is the significance of the "dihydrochloride" salt form?
The dihydrochloride salt form means that both the primary aromatic amine and the primary benzylic amine are protonated. This has two major implications for your reaction setup:
-
Solubility: The salt form is generally more soluble in polar solvents like water and alcohols compared to the free base.
-
Reactivity: The amine groups are not nucleophilic in their protonated state. To liberate the reactive free base in situ, you must add at least two equivalents of a suitable base. The choice of base is critical and will be discussed in the troubleshooting section.
Q2: How should I store this compound?
Proper storage is crucial for maintaining the reagent's integrity. It should be kept in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.[1] The compound is stable under recommended storage conditions, but like many amines, the free base can be sensitive to air and light, which can lead to gradual degradation or discoloration.[2]
Q3: What are the primary safety precautions for handling this reagent?
o-Aminobenzylamine and its salts are classified as corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed.[3] Always handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses or goggles, and a lab coat. Work in a well-ventilated area or a chemical fume hood.[2]
Q4: In which solvents is this compound soluble?
While specific quantitative data is not always readily available, as a dihydrochloride salt, it exhibits good solubility in polar protic solvents such as water, methanol, and ethanol. For reactions requiring aprotic polar solvents like DMSO or DMF, solubility may be sufficient, especially with heating.[4] It is generally poorly soluble in nonpolar organic solvents like hexanes and toluene.
Troubleshooting Guide: Common Reaction Issues
This guide provides a structured approach to diagnosing and solving common problems encountered during reactions with this compound.
Problem 1: Low or No Product Yield
A low yield is one of the most frequent challenges. The root cause often lies in the incomplete liberation of the active free base or suboptimal reaction parameters.
Potential Causes & Solutions
| Potential Cause | Recommended Solution & Scientific Rationale |
| Insufficient Base | Solution: Ensure at least 2.0 equivalents of base are used to neutralize the dihydrochloride salt and liberate the free diamine. Consider using a slight excess (e.g., 2.2 equivalents) to drive the equilibrium. Rationale: Both amine groups are protonated. Stoichiometric amounts of base are required to deprotonate them and render them nucleophilic for the subsequent reaction. |
| Incorrect Base Choice | Solution: For reactions sensitive to strong, nucleophilic bases, use a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). For reactions requiring stronger basicity, consider inorganic bases like K₂CO₃ or NaHCO₃.[5] Rationale: The pKa of the base must be high enough to deprotonate the ammonium salts. However, strong bases like NaOH can promote side reactions.[6] Organic amines are often preferred for their solubility in organic solvents. |
| Low Reaction Temperature | Solution: Many condensation and cyclization reactions require heating to overcome the activation energy barrier.[7] Try incrementally increasing the reaction temperature (e.g., from room temperature to 50 °C, then to 80 °C) while monitoring with TLC or LC-MS. Rationale: Increased temperature enhances reaction rates. For example, syntheses of quinazolines from 2-aminobenzylamine often require temperatures between 90-150 °C.[4][7] |
| Moisture Contamination | Solution: Use oven-dried glassware and anhydrous solvents.[8] If the reaction is particularly moisture-sensitive, perform it under an inert atmosphere (Nitrogen or Argon). Rationale: Water can hydrolyze sensitive reagents or intermediates and quench catalysts, thereby reducing the yield.[9] |
Problem 2: Formation of Multiple Side Products
The presence of two distinct amine groups (one aromatic, one benzylic) with different reactivities can lead to undesired side reactions if conditions are not carefully controlled.
Potential Causes & Solutions
| Potential Cause | Recommended Solution & Scientific Rationale |
| Lack of Chemoselectivity | Solution: The benzylic amine is generally more nucleophilic than the aromatic amine. To favor reactions at the benzylic position, use milder, sterically hindered electrophiles or perform the reaction at lower temperatures. For reactions at the aromatic amine, a protecting group strategy on the benzylic amine might be necessary. Rationale: The difference in basicity and steric environment between the two amines allows for selective reactions under optimized conditions.[5] |
| Oxidation of Reactant/Product | Solution: If your reaction involves sensitive intermediates, degas the solvent and run the reaction under an inert atmosphere (N₂ or Ar).[6] The synthesis of quinazolines, for instance, often leverages an oxidant, but uncontrolled oxidation can lead to byproducts.[4] Rationale: The aniline moiety can be susceptible to oxidation, leading to colored impurities or polymeric material. |
| Polymerization | Solution: Use a high-dilution technique by adding one of the reactants slowly via a syringe pump. This is especially important if you are reacting the diamine with a dielectrophile. Rationale: Keeping the concentration of the diamine low at any given moment favors intramolecular reactions over intermolecular polymerization. |
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting low-yield reactions.
Caption: A decision tree for troubleshooting low reaction yields.
Exemplary Optimized Protocol: Synthesis of a Quinazoline Derivative
The synthesis of quinazolines is a common application of o-aminobenzylamine.[4] This protocol details a robust, metal-free catalytic approach.
Objective: To synthesize a 2-substituted quinazoline via oxidative condensation.
Materials:
-
This compound
-
An appropriate aldehyde (e.g., benzaldehyde, 1.1 eq.)
-
Triethylamine (TEA, 2.2 eq.)
-
Molecular Iodine (I₂, 10 mol%)
-
Dimethyl Sulfoxide (DMSO), anhydrous
Step-by-Step Procedure:
-
Glassware Preparation: Ensure all glassware is oven-dried overnight and cooled under a stream of dry nitrogen.[8]
-
Reagent Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol).
-
Solvent and Base Addition: Add anhydrous DMSO (5 mL) to the flask. Begin stirring and add triethylamine (2.2 mmol, 2.2 eq.) dropwise. Stir for 15 minutes at room temperature to ensure complete deprotonation and formation of the free diamine.
-
Addition of Reactants: Add the aldehyde (1.1 mmol, 1.1 eq.) followed by the catalytic amount of molecular iodine (0.1 mmol, 10 mol%).
-
Reaction Execution: Heat the reaction mixture to 100-120 °C. The reaction is typically carried out open to the air, as atmospheric oxygen often serves as the terminal oxidant in these reactions.[4]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed. This may take anywhere from 4 to 24 hours.[7]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize the iodine.
-
Extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by column chromatography on silica gel to obtain the final quinazoline product.
Reaction Logic Diagram
Caption: Key steps in the synthesis of quinazolines.
References
- Allwood, D. M., Browne, D. L., & Ley, S. V. (2014). Synthesis and Use of a Trifluoromethylated Azomethine Ylide Precursor: Ethyl 1-Benzyl-trans-5-(trifluoromethyl)pyrrolidine-3-carboxylate. Organic Syntheses, 91, 1-13.
- Barcia, J. A., et al. (2018). Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups. Beilstein Journal of Organic Chemistry, 14, 2510–2519.
- Chemical-Suppliers. (n.d.). This compound | CAS 29483-71-4.
- Gao, W., et al. (2017). Optimizing Chemical Reactions with Deep Reinforcement Learning. ACS Central Science, 3(12), 1325-1332.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4628831, 3-Aminobenzylamine.
- Wang, J. Y., et al. (2023). Reinforcement learning prioritizes general applicability in reaction optimization. ChemRxiv.
- Google Patents. (2016). CN105272926A - Method for preparing quinazoline derivatives from synthesis of alcohol and 2-aminobenzylamine.
- Chemsrc. (n.d.). 4-Aminobenzylamine dihydrochloride | CAS#:54799-03-0.
- Zhao, H.-W., et al. (2017). Optimization of reaction conditions. ResearchGate.
- Wang, J. Y., et al. (2023). Reinforcement learning prioritizes general applicability in reaction optimization. ChemRxiv.
Sources
- 1. 29483-71-4|this compound|BLD Pharm [bldpharm.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 3-Aminobenzylamine | C7H10N2 | CID 4628831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN105272926A - Method for preparing quinazoline derivatives from synthesis of alcohol and 2-aminobenzylamine - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting guide for quinazoline synthesis using o-aminobenzylamine
Welcome to the technical support center for quinazoline synthesis. This guide is designed for researchers, chemists, and drug development professionals who are utilizing o-aminobenzylamine as a key precursor. My aim here is not to simply provide a list of protocols, but to offer a deeper understanding of the reaction intricacies, enabling you to troubleshoot effectively and optimize your synthetic outcomes. The synthesis of the quinazoline scaffold is a multi-step process, often involving an oxidative imine formation, intermolecular condensation, intramolecular cyclization, and subsequent aromatization.[1][2] This complexity can lead to various challenges in the lab. This guide, presented in a question-and-answer format, addresses common issues encountered during this synthesis, providing both practical solutions and the underlying scientific rationale.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Low yields in quinazoline synthesis are a frequent issue and can often be traced back to several key factors related to your reaction conditions.
A1: Key Areas for Optimization:
-
Solvent Polarity: The choice of solvent is critical as it can influence the reaction pathway. Polar aprotic solvents like DMF or DMSO, and in some cases polar protic solvents such as ethanol or water, are often preferred as they can facilitate the desired C(sp²)-N bond formation leading to the quinazoline product.[3] In contrast, non-polar solvents like toluene or THF may not be as effective and could lead to lower yields.[3] If you are experiencing low yields with a non-polar solvent, a systematic screen of more polar alternatives is a recommended first step.
-
Base Selection: The strength and nature of the base are crucial for promoting deprotonation and the subsequent cyclization steps.[3] If you are using a weak base, such as sodium carbonate (Na₂CO₃), and observing incomplete reaction, consider switching to a stronger base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) to enhance the reaction rate.[3] Organic bases, for instance, 1,4-diazabicyclo[2.2.2]octane (DABCO), in conjunction with a polar aprotic solvent like DMSO, have also been shown to be effective.[3]
-
Reaction Temperature: Certain quinazoline syntheses, particularly those following a Bischler-type mechanism, may necessitate higher temperatures to proceed efficiently.[3] If your reaction is sluggish at lower temperatures, a gradual increase in temperature while carefully monitoring the reaction progress by TLC for both product formation and any potential decomposition is advisable.[3]
-
Reactant Solubility: Ensure that your o-aminobenzylamine and the coupling partner are fully soluble in the chosen solvent at the reaction temperature. Poor solubility will inevitably lead to a sluggish and incomplete reaction.[3]
Q2: I am observing a significant amount of a benzimidazole byproduct. What is causing this and how can I suppress its formation?
The formation of a benzimidazole byproduct is a classic example of a competing reaction pathway in this synthesis.
A2: Understanding and Preventing Benzimidazole Formation:
The formation of benzimidazoles versus quinazolines is often a direct consequence of the chosen reaction conditions, particularly the solvent. Non-polar solvents have a tendency to favor the formation of benzimidazole byproducts.[3] The mechanistic rationale lies in the different possible cyclization pathways. To favor the desired quinazoline product, switching to a more polar solvent system is a highly effective strategy.[3] As mentioned previously, solvents like DMF, DMSO, ethanol, or even water can create a more favorable environment for the cyclization leading to the quinazoline core.[3][4]
Experimental Workflow & Key Decision Points
To visually represent the logical flow of troubleshooting, the following diagram outlines the key decision points when optimizing your quinazoline synthesis from o-aminobenzylamine.
Caption: Troubleshooting workflow for quinazoline synthesis.
Q3: My starting material, o-aminobenzylamine, seems to be degrading. How can I handle it properly?
o-Aminobenzylamine can be susceptible to oxidation and other degradation pathways, which can negatively impact your reaction.
A3: Handling and Stability of o-Aminobenzylamine:
-
Storage: Store o-aminobenzylamine under an inert atmosphere (nitrogen or argon) and in a cool, dark place to minimize oxidation.
-
Purity: Ensure the purity of your starting material before use. If necessary, purification by distillation under reduced pressure or recrystallization may be required.
-
Reaction Setup: When setting up your reaction, it is good practice to charge the reaction vessel with the o-aminobenzylamine under an inert atmosphere.
Q4: I am working with a sensitive functional group on my coupling partner. What are some milder reaction conditions I can explore?
Harsh reaction conditions can be detrimental to complex molecules with sensitive functional groups. Fortunately, several milder methods for quinazoline synthesis from o-aminobenzylamine have been developed.
A4: Milder Synthetic Approaches:
-
o-Iodoxybenzoic Acid (IBX) Mediated Synthesis: A tandem reaction using IBX allows for the synthesis of quinazolines and 3,4-dihydroquinazolines from o-aminobenzylamine and aldehydes under mild conditions and often results in very good yields.[5]
-
Visible-Light-Mediated Synthesis: For a transition-metal-free approach, consider a visible-light-mediated synthesis using a photocatalyst like Rose Bengal with α-keto acids as the coupling partner.[6] This reaction is typically run at room temperature under an air atmosphere.[6]
-
Molecular Iodine Catalysis: Molecular iodine can catalyze the amination of the benzylic sp³ C-H bond in the presence of an oxidant like oxygen, providing a greener and more economical route.[5][7]
Summary of Reaction Conditions
For a quick comparison, the following table summarizes various reaction conditions for the synthesis of quinazolines from o-aminobenzylamine.
| Coupling Partner | Catalyst/Reagent | Solvent | Temperature | Yield Range | Reference |
| α,α,α-Trihalotoluenes | NaOH / O₂ | Water | 100 °C | 43–78% | [4] |
| Aldehydes | o-Iodoxybenzoic acid (IBX) | Acetonitrile | Room Temp | 55–94% | [7] |
| Benzylamines | Molecular Iodine / O₂ | Solvent-free | 80 °C | 56–90% | [7] |
| Benzylamines | Salicylic Acid / BF₃·Et₂O / O₂ | DMSO | 90 °C | up to 81% | [1][2] |
| α-Keto Acids | Rose Bengal / Blue LED | DMF | Room Temp | - | [6] |
| Aryl Bromides | Palladium catalyst / CO | - | - | 5–93% | [4] |
Key Reaction Mechanism
The synthesis of a 2-substituted quinazoline from o-aminobenzylamine and a suitable coupling partner, such as a benzylamine, generally proceeds through a multi-step mechanism. The following diagram illustrates a plausible pathway.
Caption: Generalized mechanism for quinazoline synthesis.
This guide is intended to be a living document. As new methodologies and insights emerge, we will continue to update this resource to best support your research and development endeavors.
References
- Kumar, A., & Kumar, V. (2022). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 10, 842299. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. [Link]
- Reddy, G. S., & Kumar, A. (2023). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. Molecules, 28(8), 3425. [Link]
- Nishizawa, Y., et al. (2022). Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System. Frontiers in Chemistry, 10, 842300. [Link]
- Nishizawa, Y., et al. (2022).
Sources
- 1. Frontiers | Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System [frontiersin.org]
- 2. Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinazoline synthesis [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
How to avoid the formation of byproducts with o-Aminobenzylamine dihydrochloride
Welcome to the technical support center for o-Aminobenzylamine Dihydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. By understanding its unique reactivity, you can mitigate common side reactions and significantly improve the yield and purity of your target molecules.
Introduction: The Duality of o-Aminobenzylamine
o-Aminobenzylamine is a valuable precursor, primarily in the synthesis of nitrogen-containing heterocycles like quinazolines and benzodiazepines.[1] Its structure features two distinct amine functionalities: a primary aromatic amine and a primary benzylic amine. This duality is both its strength and its challenge.
-
Aromatic Amine (Aniline-type): Less basic and less nucleophilic because its lone pair of electrons is delocalized into the aromatic π-system.[2]
-
Benzylic Amine (Alkyl-type): More basic and significantly more nucleophilic, as its lone pair is localized on the nitrogen atom.[3]
The commercially available dihydrochloride salt (C₇H₁₀N₂·2HCl) enhances stability and shelf-life.[4][5] However, unlocking the reactivity of the free base requires careful neutralization, a step where many undesired pathways can initiate. This guide provides solutions to the most common challenges encountered during its use.
Troubleshooting Guide & FAQs
Q1: My reaction is yielding a complex mixture of insoluble, high-molecular-weight byproducts. What is happening?
A1: You are likely observing self-condensation or polymerization.
This is the most common failure mode when working with o-aminobenzylamine. The highly nucleophilic benzylic amine of one molecule can attack an electrophilic site on another, leading to dimers, trimers, and eventually, insoluble polymers.[6][7] This is particularly problematic if the free base is generated in high concentration or exposed to elevated temperatures for extended periods before the intended electrophile is consumed.
Root Cause Analysis:
-
Excess Free Base: Generating the full equivalent of the free base before adding other reagents creates a high-concentration environment ripe for self-reaction.
-
Inappropriate Base: Using an overly strong base can deprotonate the amines too rapidly, leading to similar concentration issues.
-
Elevated Temperatures: High temperatures accelerate the rate of all reactions, including the undesired self-condensation.
Solution: The key is to generate the reactive free base in situ and ensure it reacts with your desired partner preferentially.
Workflow: Minimizing Self-Condensation
Caption: Uncontrolled vs. controlled generation of the free base.
Q2: Which base and solvent should I choose for liberating the free amine?
A2: The choice is critical and depends on your reaction's specific requirements. A mild, non-nucleophilic organic base in an appropriate aprotic solvent is often the best starting point.
Using an incorrect base or solvent can lead to low yields, byproduct formation, or solubility issues. For instance, using a nucleophilic base could introduce another competing reactant, while a protic solvent might interfere with certain reaction mechanisms.
| Base | Equivalents | Pros | Cons | Recommended Use Case |
| Triethylamine (TEA) | 2.1 - 2.5 | Non-nucleophilic, volatile (easy removal), good solubility for HCl salt. | Can be insufficiently basic for some reactions. | General purpose, especially for acylations. |
| DIPEA | 2.1 - 2.5 | Sterically hindered, very non-nucleophilic. | Higher boiling point than TEA. | When nucleophilic attack by the base is a concern. |
| K₂CO₃ / Cs₂CO₃ | 2.0 - 3.0 | Inexpensive, strong enough for full deprotonation. | Heterogeneous, can lead to slow or incomplete reactions if poorly mixed. | SNAr reactions, where a solid base is acceptable.[8] |
| NaHCO₃ / Na₂CO₃ | Excess | Mild, inexpensive. | Often too weak for complete neutralization; can generate CO₂. | Biphasic systems or when a very mild base is needed.[9] |
| Solvent | Key Characteristics |
| DMF/DMSO | High boiling point, excellent solvating power for salts. Ideal for SNAr reactions that require heat.[8] |
| DCM/THF | Lower boiling points, good for reactions at or below room temperature. Less effective at dissolving the HCl salt. |
| Acetonitrile | Aprotic polar, versatile for many reaction types. |
| Ethanol | Protic solvent. Can participate in reactions (e.g., transesterification) and may not be suitable for all cases. |
Protocol 1: General Procedure for In-Situ Neutralization
-
To a clean, dry, nitrogen-purged reaction vessel, add this compound (1.0 eq.).
-
Add the chosen anhydrous solvent (e.g., Acetonitrile or DMF) to create a stirrable slurry (approx. 0.1-0.5 M).
-
Cool the mixture in an ice bath (0 °C).
-
Add your primary reactant (e.g., aldehyde, acyl chloride) (1.0-1.1 eq.).
-
Slowly, add the organic base (e.g., Triethylamine, 2.2 eq.) dropwise over 15-30 minutes, maintaining the internal temperature below 10 °C.
-
Allow the reaction to slowly warm to room temperature and stir until completion, monitoring by TLC or LC-MS.
Q3: I need to functionalize the aromatic amine, but the benzylic amine keeps reacting first. How can I achieve selectivity?
A3: This is a classic chemoselectivity problem that is best solved using a protecting group strategy.
Given the significantly higher nucleophilicity of the benzylic amine, it will almost always outcompete the aromatic amine in reactions with electrophiles.[3] To redirect reactivity to the aromatic amine, you must temporarily "mask" the benzylic amine with a protecting group. The ideal protecting group is one that can be installed under mild conditions and removed cleanly without affecting the rest of the molecule.[10][11] The tert-Butoxycarbonyl (Boc) group is an excellent choice.
Workflow: Selective Functionalization via Protection
Caption: Workflow for selective reaction at the aromatic amine.
Protocol 2: Selective Boc-Protection of the Benzylic Amine
-
Neutralization: Suspend this compound (1.0 eq.) in Dichloromethane (DCM). Add Triethylamine (2.2 eq.) and stir for 30 minutes at room temperature to generate the free base. Filter off the triethylamine hydrochloride salt and use the filtrate directly.
-
Protection: Cool the DCM solution of the free base to 0 °C. Add Di-tert-butyl dicarbonate (Boc₂O) (1.0 eq.) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Workup: Upon completion, wash the reaction mixture with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting Boc-protected intermediate can typically be used in the next step without further purification.
After functionalizing the aromatic amine, the Boc group is easily removed under acidic conditions, such as with trifluoroacetic acid (TFA) in DCM or with HCl in dioxane, to reveal the final product.[9][12]
Q4: I am performing a quinazoline synthesis, but my yields are poor. What are the critical control points?
A4: Quinazoline synthesis from o-aminobenzylamine is a multi-step, one-pot process where controlling the initial imine formation is paramount. [13]
The reaction generally proceeds via: 1) oxidative imine formation, 2) intermolecular condensation, 3) intramolecular cyclization, and 4) aromatization.[1][13] A major byproduct pathway is the undesired imination of o-aminobenzylamine itself, which cannot proceed to form the quinazoline ring.
Critical Control Points:
-
Oxidant Choice: The oxidant is crucial for the dehydrogenative steps. Systems like molecular iodine (I₂), o-iodoxybenzoic acid (IBX), or even air/O₂ with a suitable catalyst are commonly employed.[14][15] The choice of oxidant can dramatically affect yield and reaction time.
-
Reaction Partner: When reacting with another amine (e.g., benzylamine), the partner amine should ideally be more susceptible to oxidation to form the initial imine. Using an excess of the partner amine can sometimes help drive the reaction toward the desired product.[13]
-
Temperature and Time: These reactions can be sensitive. Overheating can lead to decomposition, while insufficient time or temperature will result in low conversion. Optimization is often required. For example, some microwave-assisted methods can improve yields and shorten reaction times significantly.[8]
-
Catalyst: Metal-free systems (e.g., salicylic acid) and transition-metal catalysts (e.g., Iridium, Nickel) have been developed to improve efficiency and selectivity.[13][14]
By carefully selecting your reaction conditions based on published methods and paying close attention to these parameters, you can significantly improve the outcome of your quinazoline synthesis.
References
- Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines. Frontiers in Chemistry. [Link]
- Amine Protection and Deprotection. Master Organic Chemistry. [Link]
- Protective Groups. Organic Chemistry Portal. [Link]
- Amine Protection / Deprotection. Fisher Scientific. [Link]
- Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups. National Institutes of Health (NIH). [Link]
- Quinazoline synthesis. Organic Chemistry Portal. [Link]
- Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. National Institutes of Health (NIH). [Link]
- Synthesis of quinazolinones from o-aminobenzamides and benzyl amines under metal-free conditions.
- Protecting Groups for Amines. YouTube. [Link]
- The self-condensation of a derivative of o-aminobenzaldehyde.
- Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]
- Self-Condensation of Primary Amines at Ambient Temper
- 4-Aminobenzylamine. PubChem. [Link]
- 5 Key Basicity Trends of Amines. Master Organic Chemistry. [Link]
- Synthesis of dihydroquinazolines from 2-aminobenzylamine: N 3-aryl derivatives with electron-withdrawing groups.
- 4-Aminobenzylamine dihydrochloride. Chemsrc. [Link]
- Amines and purification thereof.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 29483-71-4|this compound|BLD Pharm [bldpharm.com]
- 5. O-AMINOBENZYLAMINE 2HCL | 29483-71-4 [amp.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Self-Condensation of Primary Amines at Ambient Temperature - ChemistryViews [chemistryviews.org]
- 8. Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. Protective Groups [organic-chemistry.org]
- 11. tcichemicals.com [tcichemicals.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Frontiers | Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System [frontiersin.org]
- 14. Quinazoline synthesis [organic-chemistry.org]
- 15. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of o-Aminobenzylamine Dihydrochloride
Welcome to the technical support guide for the synthesis of o-aminobenzylamine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a particular focus on the critical role of protecting groups. Here, we will address common challenges and provide practical, field-tested solutions in a direct question-and-answer format.
I. Frequently Asked Questions (FAQs)
Q1: Why is a protecting group strategy essential for the synthesis of o-aminobenzylamine?
A1: The synthesis of o-aminobenzylamine, typically starting from o-nitrobenzonitrile, involves the reduction of both a nitro group and a nitrile group. The challenge lies in the fact that the resulting aromatic amine and benzylamine functionalities have similar reactivity. Without a protecting group, several undesirable side reactions can occur during the reduction step, including:
-
Self-condensation: The newly formed primary amines can react with each other or with starting materials.
-
Cyclization Reactions: The proximal amino groups can lead to the formation of heterocyclic byproducts.[1]
-
Over-reduction: Under harsh reduction conditions, the aromatic ring itself may be susceptible to reduction.
A protecting group strategy allows for the selective masking of one of the functionalities, typically the aromatic amine formed from the nitro group, enabling the clean reduction of the nitrile to the benzylamine. This approach ensures a higher yield and purity of the desired o-aminobenzylamine.[2]
Q2: What are the most common protecting groups for the aromatic amine in this synthesis, and what are their pros and cons?
A2: The choice of protecting group is critical and depends on the specific reaction conditions of the subsequent steps. The most common choices are the tert-Butoxycarbonyl (Boc) group and the Phthalimide (Phth) group.
| Protecting Group | Reagent for Protection | Advantages | Disadvantages | Deprotection Conditions |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Mild protection conditions; easily removed with acid[3][4][5]; orthogonal to many other protecting groups[6][7]. | Can be sensitive to strongly acidic conditions that might be used in subsequent steps. | Strong acid (e.g., TFA, HCl in dioxane)[3][4][8][9]. |
| Phthalimide | Phthalic anhydride or Potassium phthalimide | Very robust and stable to a wide range of reaction conditions, including acidic and reductive environments[10][11]. | Deprotection often requires harsh conditions (e.g., hydrazine), which may not be compatible with sensitive functional groups[10]. | Hydrazinolysis (e.g., hydrazine hydrate) or strong basic/acidic hydrolysis[10][12]. |
Q3: What is "orthogonal protection," and why is it relevant to this synthesis?
A3: Orthogonal protection is a strategy that allows for the selective removal of one protecting group in a molecule that has multiple protected functional groups, without affecting the others.[2][7] This is highly relevant if the synthesized o-aminobenzylamine is an intermediate in a more complex synthesis where the two amino groups need to be functionalized independently.
For instance, one could protect the aromatic amine with a base-labile group like Fmoc and the benzylamine with an acid-labile group like Boc.[6][13] This allows for the selective deprotection and reaction of one amine while the other remains protected.
II. Troubleshooting Guides
Scenario 1: Low Yield During Boc Protection of o-Nitroaniline
Question: I am attempting to protect o-nitroaniline with (Boc)₂O, but I am consistently getting low yields. What could be the issue?
Answer: Low yields in the Boc protection of o-nitroaniline, a key starting material for one synthetic route, can stem from several factors. Anilines, particularly those with electron-withdrawing groups like a nitro group, are often less nucleophilic.[14]
Troubleshooting Steps:
-
Choice of Base: A non-nucleophilic base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) is crucial.[3][4] DMAP is often more effective as a catalyst.
-
Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are generally preferred.[3][4]
-
Reaction Temperature: While many Boc protections proceed at room temperature, gently heating the reaction mixture (e.g., to 40°C) can improve the rate and yield.[9]
-
Purity of Reagents: Ensure that the o-nitroaniline is pure and the (Boc)₂O has not hydrolyzed.
-
Moisture: The reaction should be carried out under anhydrous conditions, as water can hydrolyze the (Boc)₂O.
Scenario 2: Incomplete Reduction of the Nitrile Group
Question: After protecting the aromatic amine, I am struggling to achieve complete reduction of the nitrile to the benzylamine. I see a significant amount of the corresponding amide as a byproduct.
Answer: Incomplete reduction of the nitrile is a common issue. The formation of an amide suggests that water is present in the reaction mixture, leading to partial hydrolysis of the nitrile or an intermediate imine.
Troubleshooting Steps:
-
Choice of Reducing Agent:
-
Lithium Aluminum Hydride (LiAlH₄): This is a very powerful reducing agent capable of reducing both nitriles and amides. It must be used in a strictly anhydrous ether solvent (e.g., THF, diethyl ether).
-
Borane (BH₃•THF): This is another effective reagent for nitrile reduction.
-
Catalytic Hydrogenation: Using catalysts like Raney Nickel or Palladium on carbon (Pd/C) under hydrogen pressure is also a viable method. Ensure the catalyst is active and the system is free of catalyst poisons.
-
-
Reaction Conditions:
-
Anhydrous Conditions: Rigorously dry all glassware, solvents, and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Temperature: Some reductions may require elevated temperatures to go to completion.
-
Stoichiometry: Ensure an adequate excess of the reducing agent is used.
-
Scenario 3: Difficulty with Boc Deprotection
Question: The final Boc deprotection step is sluggish, and I am not getting a clean conversion to this compound.
Answer: While Boc deprotection is generally straightforward, several factors can lead to incomplete reactions or side product formation.
Troubleshooting Steps:
-
Acid Strength and Concentration: A strong acid is required to cleave the Boc group.[3][4][15]
-
Scavengers: The deprotection process generates a stable tert-butyl cation, which can potentially alkylate the electron-rich aromatic ring or the amine functionalities. Adding a scavenger like anisole or thioanisole can trap this cation and prevent side reactions.[5]
-
Reaction Time and Temperature: Most Boc deprotections are rapid at room temperature (30 minutes to 2 hours).[8] If the reaction is slow, it may indicate insufficient acid strength.
-
Work-up: After deprotection with TFA, it's important to remove the excess acid. This can be done by co-evaporation with a solvent like toluene.[8] If the free base is required, a basic work-up with a mild base like sodium bicarbonate is necessary.[8]
III. Experimental Protocols & Workflows
Synthetic Workflow Overview
The synthesis of this compound can be visualized as a multi-step process where the choice of protecting group dictates the specific transformations.
Caption: Alternative synthetic routes to o-aminobenzylamine.
Protocol 1: Boc Protection of o-Nitroaniline
-
Dissolution: Dissolve o-nitroaniline (1.0 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.
-
Addition of Base and Reagent: Add triethylamine (1.2 eq) followed by a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in THF. For less reactive anilines, a catalytic amount of DMAP (0.1 eq) can be added.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Boc Deprotection and Dihydrochloride Salt Formation
-
Dissolution: Dissolve the Boc-protected o-aminobenzylamine (1.0 eq) in anhydrous methanol.
-
Acidification: Cool the solution in an ice bath and slowly bubble dry HCl gas through the solution, or add a 4M solution of HCl in dioxane (2.5-3.0 eq).
-
Precipitation: Stir the mixture at room temperature. The this compound salt will precipitate out of the solution.
-
Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
Troubleshooting Logic Diagram
Caption: A logical flow for troubleshooting common synthesis issues.
IV. References
-
Phthalimides - Organic Chemistry Portal. (n.d.). Retrieved January 11, 2026, from [Link]
-
N-Phthalimide as a Site-Protecting and Stereodirecting Group in Rhodium-Catalyzed C–H Functionalization with Donor/Acceptor Carbenes - ACS Publications. (2023, May 30). Retrieved January 11, 2026, from [Link]
-
Cleavage of phthalimides to amines - Google Patents. (n.d.). Retrieved January 11, 2026, from
-
BOC Protection and Deprotection - J&K Scientific LLC. (2025, February 8). Retrieved January 11, 2026, from [Link]
-
The Gabriel Synthesis - Master Organic Chemistry. (2025, June 5). Retrieved January 11, 2026, from [Link]
-
N-Phthalimide as a Site-Protecting and Stereodirecting Group in Rhodium-Catalyzed C–H Functionalization with Donor/Acceptor Carbenes - NIH. (n.d.). Retrieved January 11, 2026, from [Link]
-
Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions - Journal of the American Chemical Society. (n.d.). Retrieved January 11, 2026, from [Link]
-
Amine Protection and Deprotection - Master Organic Chemistry. (n.d.). Retrieved January 11, 2026, from [Link]
-
BOC Protection and Deprotection - Hebei Boze Chemical Co., Ltd. (n.d.). Retrieved January 11, 2026, from [Link]
-
Protecting Groups for Amines: Carbamates - Master Organic Chemistry. (2018, June 7). Retrieved January 11, 2026, from [Link]
-
Protecting group - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]
-
Protective Groups - Organic Chemistry Portal. (n.d.). Retrieved January 11, 2026, from [Link]
-
Protecting Groups in Organic Synthesis - ChemTalk. (n.d.). Retrieved January 11, 2026, from [Link]
-
An amine protecting group deprotectable under nearly neutral oxidative conditions - NIH. (2018, July 13). Retrieved January 11, 2026, from [Link]
-
Application of the 2,5-Dimethylpyrrole Group as a New and Orthogonal Amine-Protecting Group in Oligosaccharide Synthesis - The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved January 11, 2026, from [Link]
-
Amino Protecting Groups Stability - Organic Chemistry Portal. (n.d.). Retrieved January 11, 2026, from [Link]
-
Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System - Frontiers. (2022, February 22). Retrieved January 11, 2026, from [Link]
-
A Facile Reductive Boc protection of Nitroolefins by Catalytic nickel chloride with sodium borohydride: Concise synthesis of (±)-selegiline - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]
-
Method for preparing aminobenzylamine - Google Patents. (n.d.). Retrieved January 11, 2026, from
-
Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved January 11, 2026, from [Link]
-
23.13: Protection of Amino Groups in Synthesis - Chemistry LibreTexts. (2021, July 31). Retrieved January 11, 2026, from [Link]
-
Sustainable Approaches for the Protection and Deprotection of Functional Groups - NIH. (n.d.). Retrieved January 11, 2026, from [Link]
-
tert-Butyloxycarbonyl protecting group - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]
-
p-NITROBENZONITRILE - Organic Syntheses Procedure. (n.d.). Retrieved January 11, 2026, from [Link]
-
Photocleavable Protecting Groups - Thieme. (n.d.). Retrieved January 11, 2026, from [Link]
-
p-Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα-Protecting Group in Orthogonal Solid-Phase Peptide Synthesis - Luxembourg Bio Technologies. (n.d.). Retrieved January 11, 2026, from [Link]
-
Process for producing aminobenzylamine - Google Patents. (n.d.). Retrieved January 11, 2026, from
-
Protecting Groups for Amines - YouTube. (2020, June 25). Retrieved January 11, 2026, from [Link]
-
Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - Nature. (2024, February 17). Retrieved January 11, 2026, from [Link]
-
Process for the production of ortho-nitrobenzonitriles - Google Patents. (n.d.). Retrieved January 11, 2026, from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protective Groups [organic-chemistry.org]
- 3. jk-sci.com [jk-sci.com]
- 4. BOC Protection and Deprotection [bzchemicals.com]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. Phthalimides [organic-chemistry.org]
- 11. US4544755A - Cleavage of phthalimides to amines - Google Patents [patents.google.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. biosynth.com [biosynth.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Catalyst Deactivation in o-Aminobenzylamine Dihydrochloride Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, FAQs, and preventative strategies for a common yet challenging issue: catalyst deactivation in reactions involving o-aminobenzylamine dihydrochloride. The unique structure of this substrate, featuring both a primary aniline and a benzylamine, coupled with its formulation as a dihydrochloride salt, presents a specific set of hurdles for catalytic processes, particularly heterogeneous hydrogenations and cross-coupling reactions.
This document is structured to help you diagnose the root cause of catalyst deactivation, implement corrective actions, and design more robust reaction protocols from the outset.
Part 1: Symptom Checker & Initial Diagnosis
Before diving into complex deactivation mechanisms, it's crucial to recognize the common symptoms and perform initial checks. Low or stalled reaction conversion is the most frequent indicator of a problem.
Table 1: Common Symptoms and Potential Root Causes
| Observed Symptom | Potential Root Cause(s) | Initial Action Item(s) |
| Reaction Stalls / Low Conversion | Catalyst Poisoning (Chloride, Amine), Insufficient Base, Poor H₂ Mass Transfer, Impure Reagents. | Verify base stoichiometry, check agitation, ensure inert atmosphere, use fresh, high-purity reagents. |
| Reaction Rate Decreases Over Time | Gradual Catalyst Poisoning, Catalyst Leaching, Fouling by Byproducts. | Perform a hot filtration test, analyze reaction mixture for impurities. |
| Formation of Palladium Black | Catalyst Sintering or Agglomeration, Reductive Collapse. | Lower reaction temperature, optimize ligand-to-metal ratio, ensure rigorous inert atmosphere.[1] |
| Inconsistent Results Batch-to-Batch | Variable Reagent Quality, Inconsistent Inertion, Moisture Contamination. | Qualify new batches of substrate and solvent, standardize degassing procedures. |
Part 2: Troubleshooting Guide & FAQs
This section addresses specific deactivation pathways in a question-and-answer format, focusing on the unique chemistry of this compound.
Category A: Substrate- and Salt-Induced Deactivation
The dihydrochloride salt form is the most common and critical source of deactivation.
Q1: My reaction with this compound is failing, but the same catalyst works for the free base. What is the most likely cause?
A1: The primary culprit is chloride poisoning .[2] this compound introduces two equivalents of hydrochloric acid (HCl) into your reaction. Chloride ions are notorious poisons for palladium and platinum catalysts. They strongly and often irreversibly adsorb to the active metal sites, blocking access for your substrate and, in hydrogenation, for hydrogen activation.[2]
Q2: How do the amine functional groups in o-aminobenzylamine contribute to deactivation?
A2: Both the aniline and benzylamine groups can act as Lewis bases and coordinate to the metal center of the catalyst.[3] This is a form of competitive inhibition . While this binding is often reversible, strong coordination can occupy active sites and slow the reaction. In some cases, especially with nitrogen-containing heterocycles, this coordination can be strong enough to be considered poisoning.[4][5] The substrate itself can, therefore, act as an inhibitor.
Q3: I added triethylamine (Et₃N) to neutralize the HCl, but the reaction is still sluggish. Why?
A3: While adding a base is the correct strategy, the choice and amount of base are critical.
-
Stoichiometry: You must add at least two full equivalents of a tertiary amine base to neutralize both HCl molecules and liberate the free o-aminobenzylamine. An excess (e.g., 2.2-2.5 equivalents) is often recommended to drive the equilibrium.
-
Base Strength & Sterics: Triethylamine is a common choice, but its conjugate acid, triethylammonium chloride, can still provide a source of chloride ions that interact with the catalyst. Furthermore, triethylamine itself can coordinate to the catalyst.[6][7] Using a bulkier, non-coordinating base like diisopropylethylamine (DIPEA) or a proton sponge can be more effective. These bases are sterically hindered, making it more difficult for them to directly bind to the catalyst's metal center.[4]
-
Incomplete Neutralization: If the base is not added upfront or if it is of poor quality, the acidic pH can also negatively impact catalyst stability and activity.
Category B: Process- and Catalyst-Induced Deactivation
These issues relate to reaction conditions and the physical/chemical changes the catalyst undergoes.
Q4: My reaction mixture turned black and the reaction stalled. What happened?
A4: The formation of black precipitate is typically palladium black , which consists of agglomerated, inactive palladium particles.[1] This is a result of sintering (thermal degradation) or reductive collapse of the catalyst structure.[8][9] High temperatures, prolonged reaction times, or the presence of certain reagents can cause the small, highly active palladium nanoparticles on the support (e.g., carbon) to migrate and clump together.[8] This drastically reduces the catalytic surface area. To prevent this, consider running the reaction at a lower temperature and ensuring a strictly inert atmosphere, as oxygen can sometimes accelerate decomposition.[1]
Q5: Could my catalyst be dissolving into the reaction mixture?
A5: Yes, this is a process called leaching .[10][11][12] It occurs when the active metal component of a heterogeneous catalyst dissolves into the liquid phase.[10] This leads to a loss of active sites on the solid support.[10] Leaching can be promoted by acidic conditions (another reason to ensure complete neutralization of the dihydrochloride), high temperatures, or the presence of strongly coordinating solvents or reagents.[13] To test for leaching, a hot filtration test is the standard protocol (see Part 4).
Q6: I suspect my starting materials or solvent are impure. What are common poisons I should be aware of?
A6: Besides chlorides, several other functional groups and elements are potent catalyst poisons, even at ppm levels.[3]
-
Sulfur Compounds: Thiols, thioethers, and thiophenes are severe and often irreversible poisons for palladium, platinum, and nickel catalysts.[2][3]
-
Heavy Metals: Traces of lead, mercury, or arsenic can permanently deactivate the catalyst.[3]
-
Carbon Monoxide (CO): Often an impurity in hydrogen gas, CO strongly adsorbs to active sites.[3]
-
Water: In some specific reactions, excess water can inhibit activity or promote side reactions.[4]
Always use high-purity, degassed solvents and reagents from reputable sources to minimize these risks.[14]
Part 3: Visualization of Deactivation Pathways & Troubleshooting
Visual aids can clarify complex relationships and decision-making processes.
Deactivation Mechanisms
This diagram illustrates the primary ways the catalyst's active site is compromised when using this compound.
Caption: Key mechanisms of catalyst deactivation.
Troubleshooting Workflow
This decision tree provides a logical path from problem identification to resolution.
Caption: A decision tree for troubleshooting low yields.
Part 4: Experimental Protocols for Diagnosis & Prevention
Protocol 1: Hot Filtration Test to Detect Catalyst Leaching
This test determines if the active catalyst is the solid (heterogeneous) or a dissolved species (homogeneous).
Objective: To distinguish between heterogeneous and homogeneous catalysis.
Methodology:
-
Run the reaction under the problematic conditions for a short period (e.g., until 15-20% conversion is achieved or after 1 hour).
-
Safely and quickly , while maintaining reaction temperature and an inert atmosphere, filter the reaction mixture through a pre-heated cannula or filter funnel packed with Celite® to remove all solid catalyst particles.
-
Allow the hot, catalyst-free filtrate to continue reacting under the exact same conditions (temperature, stirring, atmosphere).
-
Monitor the progress of the reaction in the filtrate over time via TLC, GC, or LC-MS.
Interpreting the Results:
-
If the reaction in the filtrate stops: The catalysis is truly heterogeneous. The issue is likely poisoning or deactivation of the solid catalyst surface.
-
If the reaction in the filtrate continues: The catalysis is, at least in part, homogeneous. The active catalyst is a soluble species that has leached from the support.
-
For definitive proof: Analyze the filtrate using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to quantify the amount of leached palladium.[3]
Protocol 2: Catalyst Reactivation (Regeneration)
For deactivation caused by fouling (e.g., carbon deposits), a thermal regeneration may be possible. Note: This is not effective for irreversible poisoning by chlorides or sulfur.
Objective: To restore catalyst activity by burning off organic deposits.
Methodology:
-
Washing: After the reaction, filter the catalyst. Wash it thoroughly with the reaction solvent to remove residual organics, followed by a wash with a more volatile solvent like methanol or acetone.
-
Drying: Dry the catalyst in a vacuum oven at a moderate temperature (e.g., 80-110 °C) to remove all solvent.
-
Calcination: Place the dried catalyst in a tube furnace. Pass a slow, controlled stream of air or a dilute oxygen/inert gas mixture over the catalyst bed.
-
Heating: Slowly ramp the temperature (e.g., to 300-500 °C) and hold for 2-4 hours. This process burns off carbonaceous deposits (coke).[1]
-
Cooling & Reduction: Cool the catalyst to room temperature under a flow of inert gas (N₂ or Ar). Before reuse in a hydrogenation, the oxidized catalyst must be re-reduced, typically by exposing it to H₂ gas in a solvent slurry.
Part 5: Preventative Measures & Best Practices
-
Substrate Pre-treatment: Whenever possible, consider neutralizing the this compound and extracting the free base before adding it to the reaction. This removes the primary source of chloride poison from the outset.
-
Strategic Base Selection: Always use a minimum of 2.2 equivalents of a sterically hindered, non-coordinating base like DIPEA.
-
Inert Atmosphere: Use robust techniques (e.g., Schlenk line or glovebox) to ensure a strictly inert atmosphere, as oxygen can damage the active Pd(0) state.[4]
-
Catalyst Selection: If chloride poisoning is unavoidable, consider catalysts known to have higher tolerance. Alternatively, explore catalyst systems where the active species is generated in situ which can sometimes overcome poisoning effects.[5]
-
Analytical Diligence: Routinely use analytical techniques to characterize your catalyst before and after use. Techniques like XPS, TEM, and BET surface area analysis can provide invaluable insights into deactivation mechanisms.[15][16]
By systematically diagnosing symptoms, understanding the underlying chemical interactions, and implementing robust preventative protocols, the challenges of catalyst deactivation in reactions with this compound can be effectively managed.
References
- StudySmarter. (2024).
- Applied Catalysts. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. [Link]
- National Institutes of Health (NIH). (n.d.). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. [Link]
- Google Patents. (n.d.).
- NPTEL. (n.d.).
- Google Patents. (n.d.).
- AmmoniaKnowHow. (2013).
- Reddit. (2015). My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot?[Link]
- National Institutes of Health (NIH). (n.d.).
- ACS Publications. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. [Link]
- Diva-portal.org. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II)
- Wordpress. (n.d.).
- ResearchGate. (n.d.). Strategy to Avoid Catalyst Deactivation in Telescoped Miyaura Borylation/Suzuki Cross-Coupling Reaction. [Link]
- tasconusa.com. (n.d.).
- LinkedIn. (2025). Catalyst deactivation mechanisms and how to prevent them. [Link]
- Curly Arrow. (2010).
- Hiden Analytical. (2021).
- Wikipedia. (n.d.).
- ResearchGate. (n.d.).
- Fashion Sustainability Directory. (2025).
- ACS Publications. (2019).
- ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. [Link]
- Wikipedia. (n.d.).
- ACS Publications. (n.d.).
- ResearchGate. (2025).
- ResearchGate. (2025).
- Wiley Online Library. (2022).
- ACS Publications. (n.d.). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. [Link]
- SciSpace. (n.d.).
- Royal Society of Chemistry. (n.d.).
- National Institutes of Health (NIH). (n.d.).
- National Institutes of Health (NIH). (n.d.). Synthesis, catalytic activity, and leaching studies of a heterogeneous Pd-catalyst including an immobilized bis(oxazoline) ligand. [Link]
- PubMed. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. [Link]
- ACS Publications. (n.d.).
- LookChem. (n.d.). Cas 4403-71-8,4-Aminobenzylamine. [Link]
- PubMed. (2016).
- YouTube. (2018). Amine Synthesis Reactions. [Link]
- National Institutes of Health (NIH). (2025). Amine groups alter product selectivity and rate of catalytic hydride transfer reactions. [Link]
- ResearchGate. (n.d.).
- MDPI. (n.d.). Base Metal Catalysts for Deoxygenative Reduction of Amides to Amines. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. studysmarter.co.uk [studysmarter.co.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. diva-portal.org [diva-portal.org]
- 8. ammoniaknowhow.com [ammoniaknowhow.com]
- 9. Heterogeneous catalysis - Wikipedia [en.wikipedia.org]
- 10. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Metallic ion leaching from heterogeneous catalysts: an overlooked effect in the study of catalytic ozonation processes - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis, catalytic activity, and leaching studies of a heterogeneous Pd-catalyst including an immobilized bis(oxazoline) ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 16. Analysis of Catalysts | tasconusa.com [tasconusa.com]
Navigating the Nuances of Solvent Effects in o-Aminobenzylamine Dihydrochloride Reactions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for navigating the complexities of reactions involving o-aminobenzylamine dihydrochloride. As a Senior Application Scientist, I understand that seemingly minor variations in your experimental setup, particularly your choice of solvent, can have a profound impact on reaction outcomes. This guide is designed to provide you with in-depth, field-proven insights to troubleshoot common issues and optimize your synthetic strategies. We will move beyond simple procedural steps to explore the underlying chemical principles, ensuring that every experimental choice is a well-informed one.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions researchers have when working with this compound.
Q1: Why is my this compound not dissolving?
As a dihydrochloride salt, this reagent exhibits high polarity. Its solubility is therefore greatest in polar protic solvents such as water, ethanol, and methanol. In many common organic reactions, however, polar aprotic solvents like DMSO and DMF are preferred for their ability to dissolve a wide range of reactants and their higher boiling points. The solubility of this compound in these solvents can be limited but is often significantly enhanced by the addition of a base to neutralize the hydrochloride salts and generate the more soluble free amine in situ.
Q2: Do I always need to add a base when using this compound?
In most cases, yes. The two equivalents of hydrochloric acid will protonate the amine functionalities, rendering them non-nucleophilic. To liberate the free amine and enable it to participate in the desired reaction (e.g., condensation with a carbonyl compound), a base is typically required. The choice of base is critical and can depend on the solvent and the specific reaction conditions. Common choices include organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA), or inorganic bases such as potassium carbonate (K₂CO₃).
Q3: Can the solvent choice influence the type of product I form?
Absolutely. The solvent can play a decisive role in directing the reaction pathway. For instance, in the synthesis of heterocyclic compounds from o-aminobenzylamine, the polarity of the solvent can favor one cyclization pathway over another. Research has shown that in certain reactions, polar solvents can favor the formation of quinazolines, while nonpolar solvents may lead to the formation of benzimidazoles.
Q4: What are the most common side reactions I should be aware of, and how are they related to the solvent?
Common side reactions include self-condensation of the starting material, formation of undesired regioisomers, and solvent-participating reactions. For example, in reactions with aldehydes, the formation of byproducts can be influenced by the solvent's ability to stabilize reactive intermediates. A poorly chosen solvent might not adequately solvate the reactants, leading to localized "hot spots" and decomposition, or it might favor an undesired reaction pathway.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common problems encountered in reactions with this compound, with a focus on the role of the solvent.
Problem 1: Low or No Product Yield
A low yield is one of the most frequent challenges. Before investigating more complex factors, it is crucial to assess the fundamentals of your reaction setup, with the solvent being a primary consideration.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
-
Inadequate Solubility: As a salt, this compound has limited solubility in many common aprotic organic solvents. If your starting materials are not fully dissolved, the reaction will be heterogeneous and likely very slow or incomplete.
-
Solution:
-
Consider switching to a more polar aprotic solvent like DMSO or DMF, which have been shown to be effective for quinazoline synthesis from this precursor.[1]
-
The use of a co-solvent system can also be beneficial. For example, a mixture of a less polar solvent with a small amount of a more polar one might improve solubility without drastically changing the overall reaction environment.
-
Ensure a suitable base is used to generate the more soluble free amine.
-
-
-
Incorrect Solvent Polarity for the Reaction Mechanism: Different reaction mechanisms are favored in different solvent environments. For instance, reactions that proceed through polar, charged intermediates are generally favored in more polar solvents.
-
Solution:
-
If your reaction is thought to proceed via an SNAr mechanism, a polar aprotic solvent is typically ideal. In one study, a switch from THF to the more polar DME, in combination with K₂CO₃, improved reaction outcomes.[2]
-
For condensation reactions, the ability of the solvent to facilitate the removal of water (e.g., through azeotropic distillation with toluene) can be a key factor.
-
-
-
Solvent Purity: The presence of water or other impurities in your solvent can have a detrimental effect on many reactions. Water can hydrolyze starting materials or intermediates and can interfere with the function of certain catalysts.
-
Solution:
-
Always use anhydrous solvents, especially for moisture-sensitive reactions.
-
Consider the use of molecular sieves to ensure your solvent remains dry throughout the reaction.
-
-
Problem 2: Formation of Unwanted Side Products
The appearance of unexpected spots on your TLC plate or extra peaks in your NMR spectrum is a clear indication of side reactions. The solvent can play a significant role in determining the product distribution.
Influence of Solvent on Reaction Pathways
Caption: Solvent influence on reaction selectivity.
-
Undesired Regioisomers: In reactions where multiple reactive sites are present, the solvent can influence which site is more readily attacked.
-
Solution:
-
Screen a range of solvents with varying polarities. A less polar solvent may favor the less polar transition state, leading to a different regioisomer.
-
The choice of base in conjunction with the solvent can also direct regioselectivity.
-
-
-
Solvent Participation in the Reaction: Some solvents, particularly nucleophilic ones like alcohols, can participate in the reaction, leading to unwanted byproducts.
-
Solution:
-
If you suspect solvent participation, switch to a non-nucleophilic solvent. For example, if you are using methanol and observing O-methylated byproducts, consider switching to acetonitrile or THF.
-
-
Data Summary: Solvent Effects on Quinazoline Synthesis
The following table summarizes literature findings on the synthesis of quinazolines from o-aminobenzylamine, highlighting the impact of the solvent on reaction outcomes.
| Reactant 2 | Solvent | Base/Catalyst | Temperature (°C) | Yield (%) | Reference |
| Benzylamine | DMSO | 4,6-dihydroxysalicylic acid / BF₃·Et₂O | 90 | up to 81 | [1] |
| Aldehydes | Acetonitrile | o-Iodoxybenzoic acid (IBX) | Room Temp | 55-94 | [3] |
| α,α,α-trihalotoluenes | Water | NaOH / O₂ | Not specified | 43-78 | [4] |
| 2-nitrohalobenzenes | DME | K₂CO₃ | Reflux | Moderate | [2] |
| 2-nitrohalobenzenes | DMSO | K₂CO₃ | 125 | Quantitative | [2] |
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments related to the use of this compound.
Protocol 1: Solvent Screening for Optimal Reaction Conditions
This protocol outlines a systematic approach to identifying the best solvent for your reaction.
Materials:
-
This compound
-
Your second reactant (e.g., aldehyde, ketone)
-
A selection of anhydrous solvents (e.g., DMSO, DMF, acetonitrile, THF, toluene, ethanol)
-
A suitable base (e.g., triethylamine, potassium carbonate)
-
Small reaction vials (e.g., microwave vials)
-
Stir plate and stir bars
-
TLC plates and developing chamber
-
Appropriate analytical instrumentation (e.g., LC-MS, GC-MS)
Procedure:
-
Set up Parallel Reactions: In separate, labeled reaction vials, place a small, equivalent amount of this compound and your second reactant.
-
Add Base: To each vial, add the same molar equivalent of your chosen base.
-
Add Solvents: To each vial, add a different anhydrous solvent, ensuring the concentration of reactants is consistent across all reactions.
-
Run Reactions: Place all vials on a stir plate and heat to a consistent temperature (a temperature that is safe for all chosen solvents). If your reaction is known to be sensitive to temperature, you may need to run separate screens at different temperatures.
-
Monitor Progress: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), take a small aliquot from each reaction mixture and analyze it by TLC. Note the formation of the product spot and the disappearance of the starting material spots.
-
Analyze Results: After a set period, or when one of the reactions appears to be complete, quench all reactions. Analyze the crude reaction mixtures by a quantitative method like LC-MS or by NMR with an internal standard to determine the relative yield of the desired product in each solvent.
-
Select Optimal Solvent: The solvent that provides the highest yield of the desired product with the fewest side products is your optimal choice for scaling up the reaction.
Protocol 2: General Procedure for Quinazoline Synthesis in DMSO
This protocol is adapted from a literature procedure for the synthesis of 2-substituted quinazolines.[1]
Materials:
-
This compound
-
Substituted benzylamine
-
4,6-Dihydroxysalicylic acid monohydrate
-
Boron trifluoride diethyl etherate (BF₃·Et₂O)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Oxygen balloon
-
Two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Oil bath
Procedure:
-
Reaction Setup: To a 10 mL two-neck flask, add this compound (3.0 mmol), the corresponding benzylamine (3.0 mmol), 4,6-dihydroxybenzoic acid monohydrate (5 mol%), and anhydrous DMSO (1.0 mL).
-
Addition of Lewis Acid: Carefully add BF₃·Et₂O (10 mol%) to the reaction mixture.
-
Establish Oxygen Atmosphere: Equip the flask with an oxygen balloon.
-
Heating and Stirring: Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Purification: The crude product can be purified by column chromatography on activated alumina.
References
- Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxid
- Recent Advances on Quinazoline - A Comprehensive Review.
- Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC.
- The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. MDPI.
- A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. NIH.
- Application Notes and Protocols for the Synthesis of Quinazoline Derivatives from 2-Aminobenzylamine Precursors. Benchchem.
- This compound | CAS 29483-71-4. Chemical-Suppliers.
- 29483-71-4|this compound. BLD Pharm.
- Solvent effects on the reactivity of 3-methyl-1H-indole-2-carbonyl chloride. Benchchem.
- Unusual solvent effect on a SN2 reaction. A quantum-mechanical and kinetic study of the Menshutkin reaction between 2-amino-1-methylbenzimidazole and iodomethane in the gas phase and in acetonitrile. PubMed.
- Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups. PMC - NIH.
- 2-[(3-Aminobenzyl)(methyl)amino]ethanol dihydrochloride. BLDpharm.
- Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. PMC - NIH.
- 2-Aminobenzylamine | 4403-69-4. Tokyo Chemical Industry Co., Ltd.
- 3-Aminobenzylamine | 4403-70-7. Tokyo Chemical Industry (India) Pvt. Ltd.
- CAS No : 4403-71-8| Chemical Name : 4-Aminobenzylamine.
- Dimethyl Sulfoxide. PubChem.
- 2-Aminobenzylamine 98% | 4403-69-4. Sigma-Aldrich.
- Dimethyl sulfoxide. Wikipedia.
- Dimethyl Sulfoxide (DMSO)
Sources
- 1. Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Aminobenzylamine | 4403-71-8 [chemicalbook.com]
- 3. 4-Aminobenzylamine dihydrochloride | CAS#:54799-03-0 | Chemsrc [chemsrc.com]
- 4. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
Managing the hygroscopic nature of o-Aminobenzylamine dihydrochloride
Technical Support Center: o-Aminobenzylamine Dihydrochloride
Welcome to the dedicated technical support guide for this compound. As a bifunctional aromatic amine, this reagent is invaluable in synthetic chemistry, particularly in the development of heterocyclic compounds and novel pharmaceutical scaffolds. However, its pronounced hygroscopic and deliquescent nature presents significant handling challenges that can compromise experimental integrity and reproducibility.
This guide is structured to provide you, our fellow researchers and drug development professionals, with practical, field-tested solutions to common problems. We will move beyond mere procedural steps to explain the underlying principles, ensuring your success when working with this sensitive yet powerful molecule.
Part 1: Frequently Asked Questions (FAQs) - The Essentials
This section addresses the most common initial queries we receive regarding the handling and storage of this compound.
Q1: I received my bottle of this compound and it appears clumpy, wet, or has even formed a solid mass. Is it still usable?
A1: This is a classic sign of moisture absorption due to the compound's high hygroscopicity. In many cases, the material is still viable, provided it has not extensively degraded. The primary issue with the "wet" appearance is the absorbed water, which can interfere with reaction stoichiometry and kinetics.
-
For Non-Anhydrous Reactions: If your subsequent reaction can tolerate small amounts of water, you may be able to use the material as is, after carefully assessing its purity. However, be aware that the presence of water will affect the accuracy of your weighing.
-
For Anhydrous Reactions: If your experiment requires strictly anhydrous conditions, the material must be dried before use. We recommend drying under a high vacuum (at a pressure of 1 mmHg or lower) at a moderately elevated temperature (e.g., 40-50 °C) for several hours or until a constant weight is achieved. It is crucial to perform a test on a small scale first to ensure the compound does not decompose at the chosen temperature.
Q2: How should I properly store this compound to prevent moisture absorption?
A2: Proper storage is the most critical factor in maintaining the long-term integrity of this reagent.
-
Primary Container: Always keep the compound in its original, tightly sealed container. The liner in the cap is essential for providing an effective barrier against atmospheric moisture.
-
Secondary Enclosure: For enhanced protection, place the primary container inside a secondary enclosure containing a desiccant. A desiccator cabinet or a sealed bag with silica gel packets is highly effective. Ensure the desiccant is active (e.g., blue or orange indicating silica gel, not pink or green).
-
Inert Atmosphere: For maximum protection, especially for long-term storage or for highly sensitive applications, storing the container within a nitrogen-filled glove box or dry box is the gold standard.
Q3: What is the impact of absorbed water on my reaction?
A3: The consequences of moisture contamination can range from minor yield reductions to complete reaction failure.
-
Inaccurate Stoichiometry: When you weigh the hygroscopic compound, you are also weighing an unknown amount of water. This leads to using a lower molar quantity of your reagent than calculated, affecting reactions that are sensitive to stoichiometry.
-
Side Reactions: Water can act as a nucleophile or a base in many organic reactions, leading to the formation of unwanted byproducts. For instance, in reactions involving acyl chlorides or other water-sensitive electrophiles, the presence of water will lead to hydrolysis of the starting material.
-
Catalyst Deactivation: In many catalytic reactions, particularly those involving transition metals, water can act as a poison to the catalyst, reducing its activity and turnover number.
Part 2: Troubleshooting Guide - From Problem to Solution
This section provides a structured approach to troubleshooting common issues encountered during the experimental use of this compound.
Issue 1: Inconsistent or Non-Reproducible Reaction Yields
Symptoms: You run the same reaction under what you believe are identical conditions, but the product yield varies significantly between runs.
Root Cause Analysis: The most likely culprit is variable moisture content in your this compound starting material.
Workflow for Diagnosis and Resolution:
Caption: Troubleshooting workflow for inconsistent reaction yields.
Corrective Action Protocol:
-
Quantify the Problem: Before making changes, run a control reaction with a fresh, unopened bottle of the reagent, if available. This can serve as a benchmark.
-
Implement Anhydrous Weighing Technique: The most reliable method for handling this reagent is within an inert atmosphere.
-
Ideal Method: Use a glove box with a nitrogen or argon atmosphere.
-
Alternative Method: If a glove box is unavailable, a "weighing under inert gas flow" technique can be used. This involves placing the balance in a fume hood and directing a gentle stream of nitrogen or argon over the weighing vessel and reagent bottle opening.
-
-
Validate the Solution: After implementing these handling changes, repeat the reaction. Reproducible yields across multiple runs will confirm that moisture was the root cause.
Issue 2: Difficulty in Accurate Weighing and Transfer
Symptoms: The material's weight rapidly increases on the balance pan, and the solid sticks to spatulas and weighing paper, making quantitative transfer difficult.
Root Cause Analysis: This is a direct consequence of deliquescence, where the compound absorbs enough atmospheric moisture to dissolve.
Recommended Weighing and Transfer Protocol:
| Step | Action | Rationale |
| 1 | Preparation | Pre-dry all glassware (vials, flasks) in an oven (>100 °C) for at least 4 hours and cool in a desiccator. |
| 2 | Environment | Perform all manipulations in a glove box or under a positive pressure of inert gas. |
| 3 | Weighing | Tare a pre-dried vial with a screw cap on the balance. Add the this compound to the vial quickly. Seal the vial before removing it from the inert atmosphere. |
| 4 | Transfer | The reagent is now contained in a sealed, tared vial. The exact mass can be determined by difference. For transfer to the reaction vessel, dissolve the compound in an appropriate anhydrous solvent directly within the vial and transfer the solution via cannula or a gas-tight syringe. |
Part 3: Experimental Protocols
Protocol 1: Drying this compound
This protocol describes the standard procedure for drying the reagent when moisture contamination is suspected.
-
Initial Setup: Place a thin layer of the this compound in a round-bottom flask or a Schlenk flask.
-
Connect to Vacuum: Connect the flask to a high-vacuum line equipped with a cold trap (e.g., liquid nitrogen or dry ice/acetone).
-
Apply Vacuum: Gradually apply vacuum to prevent the fine powder from being drawn into the vacuum line.
-
Gentle Heating: Once a stable vacuum is achieved (<1 mmHg), gently heat the flask in a water or oil bath to 40-50 °C. Caution: Do not exceed the melting point or decomposition temperature.
-
Drying Time: Maintain these conditions for 4-12 hours. The material is considered dry when it becomes a fine, free-flowing powder and a constant weight is achieved.
-
Backfilling: After drying, allow the flask to cool to room temperature before backfilling with an inert gas like nitrogen or argon. Do not backfill with air.
-
Storage: Immediately transfer the dried compound into a sealed container inside a desiccator or glove box.
Protocol 2: Preparation of a Stock Solution
For applications requiring repeated use of small quantities, preparing a stock solution in an anhydrous solvent is a highly efficient and accurate method.
-
Reagent Preparation: Use freshly dried this compound as described in Protocol 1.
-
Solvent Selection: Choose a suitable anhydrous solvent in which the compound is soluble and stable (e.g., anhydrous methanol, ethanol, or DMF). Ensure the solvent is from a freshly opened bottle or has been properly dried.
-
Solution Preparation (Inside a Glove Box): a. Weigh the required amount of the dried reagent into a pre-dried volumetric flask. b. Add the anhydrous solvent to dissolve the solid completely. c. Add more solvent to bring the final volume to the calibration mark. d. Stopper the flask and mix thoroughly.
-
Storage: Store the stock solution in a sealed container with a septum-lined cap, under an inert atmosphere, and protected from light if necessary.
Logical Flow for Reagent Handling:
Technical Support Center: Column Chromatography Purification of o-Aminobenzylamine Dihydrochloride
Welcome to the technical support center for the chromatographic purification of o-aminobenzylamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this polar, difunctional compound. Here, we move beyond generic protocols to provide in-depth, field-proven insights into optimizing your purification process, troubleshooting common issues, and understanding the chemical principles that govern a successful separation.
Part 1: Foundational Principles of Purifying this compound
o-Aminobenzylamine is a difunctional molecule featuring both a primary aromatic amine and a primary benzylic amine. As a dihydrochloride salt, its high polarity and potential for strong interactions with stationary phases present unique purification challenges. Understanding these properties is the cornerstone of developing a robust purification strategy.
Key Molecular Characteristics:
-
High Polarity: The presence of two protonated amine groups makes the dihydrochloride salt extremely polar, leading to very strong retention on normal-phase silica gel.
-
Basicity (pKa): The two amino groups have different basicities. The aromatic amine is less basic than the benzylic amine due to the delocalization of the lone pair of electrons into the aromatic ring. This difference is the basis for chromatographic separation from related impurities.
-
Potential for On-Column Issues: The acidic nature of standard silica gel can lead to irreversible binding, peak tailing, or even degradation of amine compounds.[1] The hydrochloride salt form can also interact with the stationary phase in complex ways.
Part 2: Troubleshooting Guide - A Problem-Solution Approach
This section addresses specific issues you may encounter during the column chromatography of this compound in a question-and-answer format.
Issue 1: The compound is not eluting from the silica gel column, even with highly polar solvents.
Question: I've tried various combinations of ethyl acetate/hexane and even dichloromethane/methanol, but my this compound remains at the top of the column. What's happening?
Answer: This is a classic issue of a highly polar compound strongly adsorbing to an acidic stationary phase. Standard silica gel has acidic silanol groups (Si-OH) on its surface, which can form strong ionic interactions with the protonated amines of your dihydrochloride salt. This essentially immobilizes your compound.
Solutions:
-
Mobile Phase Modification:
-
Incorporate a Base: To counteract the acidic silica, add a small amount of a competing base to your mobile phase.[1] This "neutralizes" the active sites on the silica, allowing your compound to elute. A common choice is to use a solvent system containing ammonia, often prepared as a stock solution of 1-10% ammonium hydroxide in methanol, which is then used as a polar component in a solvent system with dichloromethane.[2]
-
Triethylamine (TEA): Adding 0.1-1% triethylamine to your eluent system can also be very effective. TEA is less polar than ammonia and can be easier to remove under vacuum.
-
-
Alternative Stationary Phases:
-
Deactivated Silica: You can deactivate the silica gel yourself to reduce its acidity before packing the column.[2]
-
Amine-Functionalized Silica: Using a commercially available amino-silica column can be a highly effective, albeit more expensive, solution.[1][3] The basic surface of the stationary phase prevents the strong acid-base interaction, allowing for elution with less polar solvent systems like hexane/ethyl acetate.[1][3]
-
Alumina: Basic or neutral alumina can be a good alternative to silica for the purification of basic compounds.[4] You will need to re-develop your solvent system on an alumina TLC plate.
-
Reversed-Phase Chromatography: Given the high polarity and water solubility of the salt, reversed-phase (e.g., C18) chromatography is a viable option.[1] The mobile phase would typically be a mixture of water and an organic solvent like acetonitrile or methanol, possibly with an acidic modifier like formic or phosphoric acid to ensure the amines remain protonated and interact less with residual silanols on the stationary phase.[5]
-
| Stationary Phase | Recommended Mobile Phase Modifier | Advantages | Disadvantages |
| Standard Silica Gel | 0.1-1% Triethylamine or Ammonia in MeOH/DCM | Cost-effective, readily available | Prone to strong adsorption and peak tailing |
| Amine-Functionalized Silica | None typically needed (Hexane/EtOAc) | Excellent peak shape, predictable elution | Higher cost |
| Alumina (Neutral or Basic) | May not require a modifier | Good for basic compounds, alternative selectivity | Different separation characteristics than silica |
| Reversed-Phase (C18) | 0.1% Formic Acid or Phosphoric Acid in Water/Acetonitrile | Excellent for highly polar, water-soluble salts | Requires different solvent systems, may need desalting step post-purification |
Issue 2: The compound elutes, but the peaks are broad and tailing significantly.
Question: I've managed to get my product off the column using a DCM/MeOH/NH3 system, but the fractions are very dilute, and the peak is spread across many tubes. Why is this happening, and how can I improve it?
Answer: Peak tailing in amine purification is often a result of non-ideal interactions with the stationary phase. Even with a basic modifier, some acidic sites on the silica may still interact with your compound, causing a portion of the molecules to lag behind the main band.
Solutions:
-
Increase Modifier Concentration: Carefully increase the concentration of your basic modifier (e.g., from 0.5% to 1% TEA). This can help to more effectively block the problematic active sites on the silica.
-
Gradient Elution: Instead of running the column with a single solvent mixture (isocratic elution), employ a gradient elution.[6][7] Start with a lower polarity to elute non-polar impurities, then gradually increase the polarity of the mobile phase. Once your compound begins to elute, a steeper increase in polarity can help to push the tailing end of the peak off the column more quickly, resulting in more concentrated fractions.[2]
-
Dry Loading: If your crude product has poor solubility in the initial, less polar mobile phase, it can lead to a broad initial band on the column.[8] Dry loading your sample can resolve this. Dissolve your crude this compound in a suitable solvent (like methanol), adsorb it onto a small amount of silica gel, and evaporate the solvent until you have a free-flowing powder.[8] This powder can then be carefully added to the top of your packed column.[8]
-
Weigh your crude this compound product.
-
In a round-bottom flask, dissolve the product in a minimal amount of a solvent in which it is soluble (e.g., methanol).
-
Add silica gel to the flask (approximately 5-10 times the mass of your crude product).
-
Swirl the flask to create a uniform slurry.
-
Remove the solvent using a rotary evaporator until the silica becomes a dry, free-flowing powder. If it remains oily, add more silica and repeat.[8]
-
Carefully layer the resulting powder onto the top of your pre-packed and equilibrated column.
Issue 3: I can't see my compound on the TLC plate using a UV lamp.
Question: I'm trying to monitor my column fractions by TLC, but despite the material being aromatic, I'm not seeing any spots under a 254 nm UV lamp. Is my product not eluting?
Answer: While o-aminobenzylamine is aromatic, its UV absorbance may be weak depending on the concentration and the solvent system. More likely, you may need a different visualization method, or your compound is still on the column.
Solutions:
-
Alternative Visualization Techniques:
-
Potassium Permanganate (KMnO4) Stain: This is an excellent general-purpose stain for compounds that can be oxidized. The amino groups in your product will react readily.
-
Ninhydrin Stain: This is a highly specific stain for primary and secondary amines, which will develop a characteristic purple or yellow color upon heating. This is an ideal choice for your compound.
-
o-Phthalaldehyde (OPA): This reagent reacts with primary amines to produce highly fluorescent products, offering a very sensitive detection method.[9]
-
-
Concentrate a Fraction: Before concluding that nothing has eluted, take a few fractions where you expect your compound to be, combine them, and concentrate them on a rotary evaporator.[2] Then, re-spot the concentrated material on a TLC plate and check again with UV light and stains.
Part 3: Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for TLC analysis of this compound on a standard silica plate?
A good starting point is a 90:10:1 mixture of Dichloromethane (DCM) : Methanol (MeOH) : Triethylamine (TEA). From there, you can adjust the ratio of DCM to MeOH to achieve an Rf value of approximately 0.2-0.3 for your product, which is ideal for column chromatography.[2]
Q2: Should I perform a "wet" (slurry) or "dry" pack for my column?
For silica gel, a slurry pack is almost always recommended. This involves mixing the silica gel with your initial, least polar solvent to form a slurry, which is then poured into the column. This method helps to create a more uniform and tightly packed column, minimizing the chances of cracking or channeling that can ruin a separation. Adding dry silica powder directly to a solvent-filled column can lead to an unevenly packed column.[10]
Q3: My crude product is not very soluble in the starting eluent. How should I load it onto the column?
This is a perfect scenario for the dry loading technique described in the troubleshooting section above.[8] Attempting to dissolve the sample in a small amount of a very strong solvent (like pure methanol) and loading that directly can work for small scales, but it often leads to poor separation as the strong solvent carries the compound partway down the column in a diffuse band.[8]
Q4: Can I use gradient elution for this purification?
Yes, gradient elution is highly recommended, especially if you have impurities that are close in polarity to your product.[6][7] A gradient allows you to fine-tune the separation, ensuring baseline separation of impurities before eluting your target compound with a stronger solvent mixture. This also helps to mitigate peak tailing.[2]
Q5: How do I know if my compound is decomposing on the silica gel?
You can test for stability by performing a 2D TLC.[2][8] Spot your compound on the corner of a TLC plate, run it in one solvent system, then rotate the plate 90 degrees and run it in the same solvent system again. If the compound is stable, you will see a single spot on the diagonal. If it is decomposing, you will see additional spots off the diagonal.[2]
Part 4: Visualization of Workflows
Troubleshooting Workflow
This diagram outlines the decision-making process when encountering common problems during the purification.
Caption: Decision tree for troubleshooting common purification issues.
Purification Workflow
This diagram illustrates the general step-by-step process for a successful column chromatography purification.
Sources
- 1. biotage.com [biotage.com]
- 2. Chromatography [chem.rochester.edu]
- 3. biotage.com [biotage.com]
- 4. Sciencemadness Discussion Board - Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Separation of 3-Aminobenzylamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. Specific detection of primary amines in the effluent of a gas-chromatographic column by on-line measurement of fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rookie Mistakes [chem.rochester.edu]
Technical Support Center: o-Aminobenzylamine Dihydrochloride Synthesis
This technical guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of o-Aminobenzylamine dihydrochloride. Here, we provide in-depth troubleshooting, frequently asked questions, and validated analytical protocols to ensure the integrity and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
The primary route to o-Aminobenzylamine is the reduction of o-nitrobenzylamine, typically via catalytic hydrogenation. The most prevalent impurities arise from this reduction step and can be categorized as follows:
-
Process-Related Impurities: These are by-products formed during the reaction.
-
Incomplete Reduction Intermediates: o-Nitrosobenzylamine and o-hydroxylaminobenzylamine are intermediates in the reduction of the nitro group. Their presence, often due to inefficient catalysis or insufficient reaction time, can lead to the formation of further condensation products.
-
Condensation Products: Azoxy and azo compounds can form from the reaction between the nitroso and hydroxylamine intermediates. These are often highly colored impurities.[1][2]
-
-
Starting Material-Related Impurities:
-
Isomeric Impurities: If the starting o-nitrobenzylamine is contaminated with m- and p-isomers, the final product will contain the corresponding m- and p-aminobenzylamine isomers.[3]
-
Unreacted Starting Material: Residual o-nitrobenzylamine may be present if the reaction does not go to completion.
-
Q2: My final product has a yellow or orange hue. What is the likely cause?
A colored product is typically indicative of the presence of azoxy or azo compounds. These impurities are formed through the condensation of o-nitrosobenzylamine and o-hydroxylaminobenzylamine intermediates. Their formation is often favored under conditions of incomplete or slow reduction.
Q3: How can I minimize the formation of these impurities during the synthesis?
Minimizing impurity formation requires careful control of the reaction conditions:
-
Catalyst Selection and Activity: Use a high-quality catalyst, such as Palladium on Carbon (Pd/C), and ensure it is not poisoned. The catalyst loading and activity are critical for driving the reaction to completion efficiently.
-
Hydrogen Pressure and Agitation: Maintain adequate hydrogen pressure and vigorous agitation to ensure good mass transfer of hydrogen to the catalyst surface. This helps to prevent the accumulation of intermediates.
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. The optimal temperature should be determined for your specific reaction setup.
-
Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitoring the reaction progress by techniques like TLC or HPLC is recommended.
-
Use of Additives: In some cases, the addition of catalytic amounts of vanadium compounds has been shown to prevent the accumulation of hydroxylamine intermediates, leading to a purer product with less coloration.[1]
Q4: What is the best method for purifying crude this compound?
Purification can be achieved through several methods:
-
Recrystallization: As the dihydrochloride salt, the product can often be purified by recrystallization from a suitable solvent system, such as an alcohol/water mixture. This is effective for removing most process-related impurities.
-
Distillation: The free base, o-aminobenzylamine, can be purified by vacuum distillation before conversion to the dihydrochloride salt.[4]
-
Chromatography: While possible, silica gel chromatography may lead to product degradation and lower recovery.[5] It should be used with caution and after careful evaluation.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Incomplete reaction (presence of starting material) | 1. Inactive or insufficient catalyst. 2. Insufficient hydrogen pressure. 3. Poor agitation. 4. Insufficient reaction time. | 1. Use fresh, high-quality catalyst at an appropriate loading. 2. Increase hydrogen pressure within safe limits of the reactor. 3. Improve stirring speed to ensure good mixing. 4. Monitor the reaction and extend the reaction time until completion. |
| Presence of colored impurities (yellow/orange product) | 1. Accumulation of nitroso and hydroxylamine intermediates leading to azoxy/azo compounds. 2. Inefficient reduction. | 1. Optimize reaction conditions (catalyst, hydrogen pressure, agitation) to ensure rapid and complete reduction. 2. Consider the use of additives like vanadium compounds to suppress intermediate accumulation.[1] 3. Purify the crude product by recrystallization. |
| Multiple unexpected peaks in HPLC analysis | 1. Formation of various side products due to non-selective reduction or degradation. 2. Presence of isomeric impurities from the starting material. | 1. Re-evaluate the reaction conditions to improve selectivity. 2. Analyze the starting o-nitrobenzylamine for isomeric purity. 3. Use a well-developed, stability-indicating HPLC method to identify and quantify all impurities. |
| Low yield | 1. Product degradation during reaction or work-up. 2. Loss of product during purification. 3. Inefficient reaction. | 1. Ensure the work-up procedure is not too harsh (e.g., avoid excessive heat or extreme pH for prolonged periods). 2. Optimize the purification method (e.g., solvent choice for recrystallization) to maximize recovery. 3. Address the root cause of the inefficient reaction as outlined above. |
Analytical Workflow for Impurity Profiling
A robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for the accurate identification and quantification of impurities in this compound.
Caption: Workflow for HPLC Purity Analysis.
Experimental Protocol: Stability-Indicating HPLC Method
This method is designed to separate o-Aminobenzylamine from its potential process-related and degradation impurities.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
Time (min) % B 0 5 20 50 25 95 30 95 31 5 | 35 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in and dilute to 10 mL with Mobile Phase A to obtain a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Forced Degradation Studies:
To ensure the method is stability-indicating, forced degradation studies should be performed on a sample of this compound. This involves subjecting the sample to various stress conditions to generate potential degradation products.
-
Acid Hydrolysis: Reflux sample in 0.1 M HCl at 60 °C for 4 hours.
-
Base Hydrolysis: Reflux sample in 0.1 M NaOH at 60 °C for 4 hours.
-
Oxidative Degradation: Treat sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid sample to 105 °C for 48 hours.
-
Photolytic Degradation: Expose sample to UV light (254 nm) for 48 hours.
Analyze the stressed samples using the HPLC method described above. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak of o-Aminobenzylamine.
Potential Impurity Formation Pathways
Sources
- 1. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. KR870002017B1 - Method for preparing aminobenzylamine - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Enhancing the Reaction Rate of o-Aminobenzylamine Dihydrochloride Cyclization
Welcome to the technical support center for the cyclization of o-aminobenzylamine dihydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic transformation. Here, we address common challenges and provide in-depth, field-proven insights to help you enhance your reaction rates and achieve higher yields. Our approach is rooted in a deep understanding of the reaction mechanism and the causal relationships between experimental parameters and outcomes.
Introduction: The Chemistry of o-Aminobenzylamine Cyclization
The intramolecular cyclization of o-aminobenzylamine is a key step in the synthesis of various heterocyclic compounds, most notably derivatives of 1,5-benzodiazepines. These seven-membered ring structures are valuable scaffolds in medicinal chemistry. The reaction typically involves the nucleophilic attack of one amino group onto an electrophilic carbon, often derived from a co-reactant like an aldehyde or ketone, followed by ring closure. The dihydrochloride salt form of the starting material presents a specific challenge that must be addressed to achieve efficient cyclization.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the cyclization of this compound in a question-and-answer format.
Q1: My cyclization reaction is sluggish or not proceeding at all. What is the most likely cause when starting with the dihydrochloride salt?
A1: The primary issue when using this compound is the protonation of the nucleophilic amino groups. In the dihydrochloride form, both the primary and secondary amines are present as their ammonium salts (-NH3+ and -NH2+R). This protonation significantly reduces their nucleophilicity, thereby inhibiting the initial step of the reaction, which is often the condensation with a carbonyl compound or direct ring closure.
Troubleshooting Steps:
-
Neutralization: The most critical step is to neutralize the dihydrochloride salt to liberate the free diamine. This can be achieved by adding a suitable base. The choice of base is crucial and depends on the overall reaction conditions.
-
Inorganic Bases: For many applications, inorganic bases like potassium carbonate (K2CO3), sodium bicarbonate (NaHCO3), or triethylamine (TEA) are effective. They are strong enough to deprotonate the ammonium salts but are generally mild enough to avoid side reactions.
-
Organic Bases: In some cases, a stronger organic base like 1,8-Diazabicycloundec-7-ene (DBU) might be necessary, especially if a weaker nucleophile is required for a subsequent step.
-
-
In-situ vs. Pre-neutralization: You can either neutralize the dihydrochloride in situ (in the reaction vessel) just before adding your other reactants or perform a pre-neutralization workup. For in-situ neutralization, add the base to a suspension of the dihydrochloride in your chosen solvent and stir for a period (e.g., 30 minutes) before proceeding. For pre-neutralization, you would dissolve the salt in an aqueous base, extract the free diamine into an organic solvent, dry the organic layer, and then use the resulting solution.
Q2: I've neutralized the starting material, but the reaction rate is still slow. How does solvent choice impact the cyclization rate?
A2: Solvent selection plays a pivotal role in the kinetics of the cyclization. The ideal solvent should facilitate the desired reaction pathway while minimizing side reactions. The influence of the solvent is multifaceted, affecting reactant solubility, the stability of intermediates and transition states, and the efficacy of the catalyst.[1]
Solvent Selection Guide:
| Solvent | Polarity | Boiling Point (°C) | Key Considerations |
| Ethanol | Polar Protic | 78 | Good for dissolving the starting material and many catalysts. Can participate in side reactions. |
| Methanol | Polar Protic | 65 | Similar to ethanol but more reactive. Can be a good choice for certain acid-catalyzed reactions.[2] |
| Acetonitrile | Polar Aprotic | 82 | Generally a good choice as it is relatively inert and can dissolve a wide range of reactants. |
| Dichloromethane (DCM) | Nonpolar | 40 | Useful for reactions at or below room temperature. Its low boiling point can be a limitation for reactions requiring heat. |
| Toluene | Nonpolar | 111 | Excellent for reactions requiring higher temperatures and for azeotropic removal of water, which can be crucial in condensation-cyclization sequences. |
| Water | Polar Protic | 100 | Can be used with water-soluble catalysts and is a "green" solvent. However, it can interfere with reactions involving water-sensitive intermediates.[3][4] |
Troubleshooting with Solvents:
-
Poor Solubility: If your reactants are not fully dissolved, the reaction will be diffusion-limited and slow. Try a solvent that provides better solubility or consider a solvent mixture.
-
Side Reactions: If you observe significant side product formation, consider switching to a more inert solvent. For example, if you are getting ether formation from an alcohol solvent, switch to acetonitrile or toluene.
-
Water Removal: For cyclizations that proceed via a condensation reaction to form an imine intermediate, the removal of water is critical to drive the equilibrium towards the product. Using a Dean-Stark apparatus with a solvent like toluene is a classic and effective strategy.
Q3: What type of catalyst is most effective for this cyclization, and how do I choose the right one?
A3: The choice of catalyst is highly dependent on the specific cyclization strategy you are employing, particularly the nature of the co-reactant (e.g., aldehyde, ketone).
Catalyst Selection Framework:
-
Acid Catalysis: If your reaction involves condensation with a carbonyl compound, an acid catalyst is often necessary to activate the carbonyl group towards nucleophilic attack.
-
Brønsted Acids: Simple acids like hydrochloric acid (HCl) or p-toluenesulfonic acid (p-TSA) are commonly used.
-
Lewis Acids: Lewis acids such as ytterbium triflate (Yb(OTf)3) or gallium triflate (Ga(OTf)3) can be very effective, particularly for more complex substrates.[5]
-
Heteropolyacids: Keggin-type heteropolyacids have shown high efficiency due to their strong Brønsted acidity.[6]
-
-
Base Catalysis: In some instances, particularly if the cyclization involves an intramolecular nucleophilic substitution, a base may be required to deprotonate a nucleophile or activate a substrate. For example, potassium tert-butoxide (KOtBu) has been used in base-mediated cyclizations.[7]
-
Metal Catalysis: For certain types of cyclizations, especially those involving dehydrogenation or oxidation steps, metal catalysts are employed.
Experimental Protocol: Catalyst Screening
To identify the optimal catalyst for your specific reaction, a parallel screening experiment is highly recommended.
-
Setup: Arrange a series of small-scale reactions in parallel, each with a different catalyst (and a no-catalyst control).
-
Standard Conditions: Keep all other parameters (temperature, concentration, solvent) constant across all reactions.
-
Monitoring: Monitor the progress of each reaction over time using a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Analysis: Compare the reaction rates and yields to identify the most effective catalyst.
Visualizing the Workflow
General Reaction Mechanism
The cyclization of o-aminobenzylamine with a ketone to form a 1,5-benzodiazepine derivative typically proceeds through the following steps:
Caption: A systematic workflow for troubleshooting cyclization reactions.
References
- Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure.
- Intramolecular Transamidation-Cyclization of N-(α-Oxoacetyl) Diamine: Influence of Solvent, Acidity and Substituents.
- Screening of solvents for the cyclization of aldehyde with 2-aminobenzylamine.
- Study On The Cyclization Reaction Of Acid/Base-Co-Catalyzed Ketone With O-aminobenzylamine.Globe Thesis.[Link]
- Rational design of N-heterocyclic compound classes via regenerative cyclization of diamines.
- Copper-catalyzed intermolecular cyclization of nitriles and 2-aminobenzylamine for 3,4-dihydroquinazolines and quinazolines synthesis via cascade coupling and aerobic oxid
- Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst.
- Acceptorless Dehydrogenative Cyclization of o-Aminobenzyl Alcohols with Ketones to Quinolines in Water Catalyzed by Water-Soluble Metal-Ligand Bifunctional Catalyst [Cp(6,6'-(OH)2bpy)(H2O)][OTf]2.* PubMed.[Link]
- Acceptorless Dehydrogenative Cyclization of o-Aminobenzyl Alcohols with Ketones to Quinolines in Water Catalyzed by Water-Soluble Metal–Ligand Bifunctional Catalyst [Cp(6,6′-(OH)2bpy)(H2O)][OTf]2.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Acceptorless Dehydrogenative Cyclization of o-Aminobenzyl Alcohols with Ketones to Quinolines in Water Catalyzed by Water-Soluble Metal-Ligand Bifunctional Catalyst [Cp*(6,6'-(OH)2bpy)(H2O)][OTf]2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rational design of N-heterocyclic compound classes via regenerative cyclization of diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper-catalyzed intermolecular cyclization of nitriles and 2-aminobenzylamine for 3,4-dihydroquinazolines and quinazolines synthesis via cascade coupling and aerobic oxidation - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: o-Aminobenzylamine Dihydrochloride Reactions
Welcome to the technical support center for o-aminobenzylamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on work-up procedures and to troubleshoot common issues encountered during reactions with this versatile reagent. My approach is rooted in years of hands-on experience, focusing on the causality behind experimental choices to ensure robust and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is o-aminobenzylamine provided as a dihydrochloride salt, and how does this affect my reaction setup?
o-Aminobenzylamine is a highly reactive diamine. The dihydrochloride salt form enhances its stability and shelf-life by protonating the two basic amino groups, which prevents oxidation and side reactions. However, for most reactions where the nucleophilic character of the amino groups is required, the free base must be generated in situ or in a preliminary step. This is typically achieved by adding at least two equivalents of a suitable base to neutralize the two moles of HCl.
Q2: What is the best base to use for neutralizing this compound?
The choice of base is critical and depends on the specific reaction conditions and the nature of your reactants and products. A non-nucleophilic organic base is often preferred to avoid competition with the desired reaction.
| Base | pKa of Conjugate Acid | Key Considerations |
| Triethylamine (TEA) | 10.75 | Commonly used, inexpensive. The resulting triethylamine hydrochloride (TEA·HCl) has limited solubility in many organic solvents, which can be advantageous for removal by filtration. |
| Diisopropylethylamine (DIPEA or Hünig's Base) | 11.4 | Sterically hindered and non-nucleophilic. Its hydrochloride salt is more soluble in some organic solvents than TEA·HCl, which might be a consideration for certain reaction setups. |
| Potassium Carbonate (K₂CO₃) | 10.33 (pKa of HCO₃⁻) | An inorganic base that can be used in polar solvents. It is easily removed by an aqueous work-up. |
| Sodium Bicarbonate (NaHCO₃) | 10.33 (pKa of HCO₃⁻) | A weaker inorganic base, suitable for neutralizing the HCl without making the reaction mixture strongly basic. |
For most applications, triethylamine is a good starting point due to its efficacy and the ease of removing its hydrochloride salt.
Q3: How do I remove the hydrochloride salt of the base (e.g., triethylamine hydrochloride) after the reaction?
The removal of the hydrochloride salt byproduct is a crucial step in the work-up. There are two primary methods, depending on the solubility of the salt in the reaction solvent.[1]
-
Filtration: If your reaction is conducted in a solvent where the hydrochloride salt is poorly soluble (e.g., diethyl ether, THF, or ethyl acetate), the salt will precipitate out of the solution.[1][2] It can then be easily removed by filtration.
-
Aqueous Work-up: If the salt is soluble in your reaction solvent (e.g., dichloromethane or DMF), an aqueous work-up is necessary. The salt is highly soluble in water and can be removed by washing the organic layer with water or brine.[1]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Observed Problem: After the work-up, the yield of the desired product is significantly lower than expected, or no product is isolated.
Potential Causes & Solutions:
-
Incomplete Neutralization: The most common issue is the incomplete neutralization of the this compound. The protonated amine is not nucleophilic and will not react.
-
Solution: Ensure you are using at least two full equivalents of the base. For reactions that are sensitive to any residual acid, a slight excess of the base (e.g., 2.1-2.2 equivalents) can be beneficial.
-
-
Incorrect Base Choice: The chosen base may not be strong enough to deprotonate the amine salt effectively, or it may be participating in side reactions.
-
Solution: Refer to the pKa table above and choose a base with a conjugate acid pKa that is at least 1-2 units higher than the pKa of the protonated o-aminobenzylamine.
-
-
Product Lost During Work-up: If your product has some water solubility, it may be lost in the aqueous layer during extraction. This is a common issue with polar products.[3]
-
Solution: Before extraction, saturate the aqueous layer with sodium chloride (brine). This will decrease the solubility of your organic product in the aqueous phase and drive it into the organic layer.[3] Perform multiple extractions with your organic solvent (e.g., 3 x 50 mL instead of 1 x 150 mL) to maximize recovery.
-
Issue 2: Formation of Side Products
Observed Problem: TLC or NMR analysis of the crude product shows the presence of significant impurities or side products.
Potential Causes & Solutions:
-
Dialkylation/Diacylation: o-Aminobenzylamine has two nucleophilic centers. In reactions like alkylations or acylations, it is possible for the reaction to occur at both the aromatic and the benzylic amine.
-
Solution: This can often be controlled by stoichiometry. Using a slight excess of the o-aminobenzylamine can favor the mono-substituted product. Additionally, running the reaction at a lower temperature can sometimes improve selectivity.
-
-
Hydrolysis of Starting Materials: If your other reactant is sensitive to water (e.g., an acid chloride), any moisture in the reaction can lead to hydrolysis and the formation of carboxylic acid byproducts.
-
Solution: Ensure all glassware is oven-dried, and use anhydrous solvents. If the reaction is particularly sensitive, run it under an inert atmosphere (e.g., nitrogen or argon).
-
Issue 3: Difficulty in Purifying the Final Product
Observed Problem: The crude product is an oil that is difficult to crystallize, or it streaks on a silica gel column during chromatography.
Potential Causes & Solutions:
-
Residual Hydrochloride Salts: Traces of the hydrochloride salt of your base (e.g., TEA·HCl) can interfere with purification.
-
Solution: If you performed a filtration, ensure the salt was thoroughly washed with a small amount of cold solvent. If you did an aqueous work-up, ensure the organic layer was washed sufficiently. A final wash with brine can help remove residual water and salts.
-
-
Product Basicity: If your final product is basic, it can interact strongly with the acidic silica gel, leading to tailing or even decomposition on the column.
-
Solution:
-
Use a Modified Eluent: Add a small amount of a basic modifier, like triethylamine (0.1-1%), to your chromatography eluent system. This will neutralize the acidic sites on the silica and improve the elution of your basic product.
-
Switch to a Different Stationary Phase: Consider using a different stationary phase, such as alumina, which is less acidic than silica gel.
-
-
Experimental Protocols
Protocol 1: General Procedure for Neutralization and Reaction
This protocol provides a general method for the in situ generation of free o-aminobenzylamine from its dihydrochloride salt for a subsequent reaction.
-
Setup: In a dry, round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq).
-
Solvent Addition: Add an appropriate anhydrous solvent (e.g., DCM, THF, or DMF).
-
Base Addition: Add triethylamine (2.1 eq) dropwise to the suspension at room temperature.
-
Stirring: Stir the mixture at room temperature for 15-30 minutes. You should observe the formation of a thick white precipitate of triethylamine hydrochloride.
-
Addition of Reactant: Add your other reactant (e.g., an electrophile) to the reaction mixture.
-
Reaction: Proceed with your desired reaction conditions (e.g., heating, cooling, etc.).
Protocol 2: Work-up and Purification
The following workflow illustrates the decision-making process for the work-up procedure.
Caption: Decision workflow for work-up procedure.
Troubleshooting Logic Diagram
This diagram provides a logical flow for troubleshooting common issues.
Caption: Troubleshooting decision tree for low yield.
References
- BenchChem. (2025). Technical Support Center: Removal of Triethylamine Hydrochloride (TEA.HCl)
- ResearchGate. (2014). How can I remove triethylamine hydrochloride salt from the air and moisture sensitive reaction mixture?
- ResearchGate. (2014). How do I get rid of triethyl amine in a reaction?
- ResearchGate. (2019). How can I Remove triethylamine hydrochloride?
- Taylor & Francis. (2020). Triethylamine – Knowledge and References. Taylor & Francis Online.
- BenchChem. (2025). Technical Support Center: Synthesis of 4-Aminobenzyl Alcohol. BenchChem.
- BenchChem. (2025). Troubleshooting low yield in Br-C4-NHBoc coupling reactions. BenchChem.
- BenchChem. (2025). Troubleshooting unexpected side reactions in multi-step Benzamide synthesis. BenchChem.
- García, M. C., et al. (2018). Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups. Beilstein Journal of Organic Chemistry, 14, 2510–2519. [Link]
- ResearchGate. (2018). Synthesis of dihydroquinazolines from 2-aminobenzylamine: N³-aryl derivatives with electron-withdrawing groups.
- Google Patents. (2014). Process for the manufacture of 4-aminobenzoamidine dihydrochloride.
- Sciencemadness Discussion Board. (2006). N-Substituted Amines.
- Frontiers in Chemistry. (2022).
- Gaylord Chemical Company. (n.d.). Solvent Miscibility Table.
Sources
Validation & Comparative
A Tale of Two Reagents: A Senior Application Scientist's Guide to o-Aminobenzylamine Dihydrochloride vs. 2-Aminobenzylamine in Synthesis
For the discerning researcher in organic synthesis and drug development, the choice of starting material is a critical decision that profoundly impacts reaction efficiency, product purity, and overall workflow. This guide provides an in-depth technical comparison of two closely related yet distinct reagents: o-aminobenzylamine dihydrochloride and its free base form, 2-aminobenzylamine. Our objective is to equip you with the field-proven insights and experimental data necessary to make an informed selection for your specific synthetic needs, particularly in the realm of heterocyclic chemistry.
At a Glance: Physicochemical and Handling Properties
The primary distinction between these two reagents lies in their salt versus free base form, a difference that dictates their physical properties and handling requirements.
| Property | This compound | 2-Aminobenzylamine (Free Base) |
| Molecular Formula | C₇H₁₂Cl₂N₂ | C₇H₁₀N₂ |
| Molecular Weight | 195.09 g/mol | 122.17 g/mol |
| Physical State | Crystalline solid | Solid, may be crystalline or powder |
| Stability | High; less susceptible to air oxidation | Prone to oxidation |
| Handling | Non-hygroscopic, stable solid | Requires careful handling to prevent oxidation |
| Aqueous Solubility | High | Low |
| Organic Solvent Solubility | Generally lower | Generally higher in common organic solvents |
The dihydrochloride salt presents as a more stable, crystalline solid, which simplifies weighing and handling. In contrast, the free base is more susceptible to atmospheric oxidation, potentially leading to impurities over time if not stored and handled under an inert atmosphere.
The Crux of the Matter: Reactivity and the Need for Neutralization
The key difference in the synthetic application of these two reagents is the nucleophilicity of the amine groups. In this compound, both the aromatic and benzylamine groups are protonated, forming ammonium salts. This protonation effectively quenches the nucleophilicity of the nitrogen atoms, rendering the molecule unreactive in most nucleophilic substitution or condensation reactions.
To utilize the dihydrochloride salt in a reaction requiring a nucleophilic amine, a neutralization step is mandatory to deprotonate the ammonium salts and generate the reactive free base, 2-aminobenzylamine, in situ.
Caption: Workflow for generating the reactive nucleophile.
This additional step of neutralization when using the dihydrochloride salt can be perceived as a drawback, as it introduces another reagent and a salt byproduct that may need to be removed during workup. However, this in situ generation can also be advantageous, as the freshly prepared free base is immediately consumed in the reaction, minimizing its exposure to air and potential degradation.
Application in Heterocyclic Synthesis: A Case Study of Dihydroquinazoline Formation
A prominent application of 2-aminobenzylamine is in the synthesis of dihydroquinazolines, a class of heterocyclic compounds with significant pharmacological interest.[1] The reaction typically involves the condensation of 2-aminobenzylamine with an aldehyde or a derivative.
Experimental Protocol 1: Synthesis of 2-Phenyl-1,2,3,4-tetrahydroquinazoline from 2-Aminobenzylamine (Free Base)
This protocol is adapted from established methods for the synthesis of dihydroquinazolines.[1]
Step 1: Reaction Setup
-
To a round-bottom flask, add 2-aminobenzylamine (1.22 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol).
-
Add a suitable solvent, such as ethanol (20 mL).
Step 2: Reaction
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Step 3: Workup and Purification
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the desired 2-phenyl-1,2,3,4-tetrahydroquinazoline.
Experimental Protocol 2: Synthesis of 2-Phenyl-1,2,3,4-tetrahydroquinazoline from this compound
This protocol incorporates the necessary neutralization step.
Step 1: Neutralization and Reaction Setup
-
To a round-bottom flask, add this compound (1.95 g, 10 mmol) and a suitable solvent, such as methanol or a mixture of THF and water.
-
Add a base, such as triethylamine (2.79 mL, 20 mmol) or an aqueous solution of sodium carbonate, to neutralize the hydrochloride salt. Stir for 15-30 minutes.
-
To this mixture, add benzaldehyde (1.06 g, 10 mmol).
Step 2: Reaction
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.
Step 3: Workup and Purification
-
Upon completion, the reaction mixture is filtered to remove the salt byproduct (e.g., triethylamine hydrochloride).
-
The filtrate is concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel.
Comparative Analysis of the Synthetic Routes
| Parameter | Using this compound | Using 2-Aminobenzylamine (Free Base) |
| Reagent Stability | Excellent, long shelf-life. | Good, but susceptible to oxidation. |
| Handling | Easy, non-hygroscopic solid. | Requires care to minimize air exposure. |
| Reaction Steps | Two steps: neutralization followed by reaction. | One step: direct reaction. |
| Reagents | Requires an additional base for neutralization. | Fewer reagents required. |
| Byproducts | Generates a salt byproduct that needs removal. | Cleaner reaction profile in principle. |
| Yield | Potentially comparable to the free base, but can be influenced by the efficiency of neutralization and workup. | High yields are reported in the literature under optimized conditions.[2] |
The choice between the two reagents often comes down to a trade-off between the convenience of a one-step reaction with the free base and the superior stability and handling of the dihydrochloride salt. For large-scale synthesis, the cost and ease of handling the dihydrochloride may outweigh the need for an additional neutralization step.
Sources
- 1. Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System [frontiersin.org]
A Senior Application Scientist's Guide to Quinazoline Synthesis: A Comparative Analysis of Alternatives to o-Aminobenzylamine Dihydrochloride
Abstract: The quinazoline scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous approved therapeutics. While o-aminobenzylamine is a common and effective precursor, its availability, cost, and the stability of its dihydrochloride salt can present challenges in process development and library synthesis. This guide provides an in-depth, objective comparison of viable alternative starting materials for quinazoline synthesis. We will dissect the mechanistic nuances, compare performance with experimental data, and provide detailed protocols to empower researchers, scientists, and drug development professionals in making informed strategic decisions for their synthetic campaigns.
Introduction: The Enduring Importance of the Quinazoline Core
Quinazolines and their oxidized congeners, quinazolinones, are privileged heterocyclic scaffolds renowned for their diverse pharmacological activities, including potent anti-cancer, anti-inflammatory, and anti-microbial properties.[1][2] The strategic construction of this bicyclic system is a critical task in drug discovery. The classical approach often involves the cyclization of o-aminobenzylamine with a suitable one-carbon (C1) source. This method is reliable but relies on a precursor that may not always be the most economical or readily available starting point for extensive analog synthesis.
This guide moves beyond this single precursor to explore the chemical landscape of alternative synthetic routes. Our analysis is grounded in field-proven insights, focusing on the causality behind experimental choices to build a framework for rational synthetic design.
The Benchmark: Cyclization of o-Aminobenzylamine
To establish a baseline for comparison, we first consider the direct use of o-aminobenzylamine. The core transformation involves the condensation of the primary amine and the benzylic amine with a C1 synthon, such as an aldehyde, followed by an oxidative aromatization step to furnish the quinazoline ring.[3][4]
The primary advantage of this method is its directness. The key atoms (N1, C2, N3) are introduced in a highly convergent manner. However, the reaction often requires an oxidant, such as iodine, manganese dioxide (MnO₂), or even atmospheric oxygen, which can add cost and complicate purification.[3][5]
Caption: Benchmark synthesis of quinazolines from o-aminobenzylamine.
Strategic Alternatives and Comparative Analysis
A robust synthetic strategy requires flexibility. The choice of starting material dictates the reaction conditions, functional group tolerance, and ultimately, the efficiency of the entire campaign. Below, we evaluate the most effective alternatives to o-aminobenzylamine.
Alternative 1: Anthranilic Acid and Derivatives
This is arguably the most classical and widely employed alternative, forming the basis of the Niementowski quinazoline synthesis .[6][7][8] This strategy involves the thermal condensation of anthranilic acid with an amide (commonly formamide) to yield a quinazolin-4-one.
-
Causality & Mechanism: The reaction proceeds via an initial acylation of the anthranilic acid amine by the amide, followed by an intramolecular cyclization via nucleophilic attack of the newly formed amide nitrogen onto the carboxylic acid, with subsequent dehydration. Using formamide directly provides the quinazolin-4-one core.
-
Advantages: Anthranilic acids are inexpensive, commercially abundant, and available with a wide range of substitution patterns. The reaction is often operationally simple.
-
Limitations: The classical Niementowski reaction requires high temperatures (130-200 °C), which can limit its applicability for sensitive substrates.[6][9] Yields can sometimes be moderate.
A common variation involves the pre-formation of a 2-acylaminobenzoic acid, which is then cyclized with a dehydrating agent like acetic anhydride to form a benzoxazinone intermediate. This reactive intermediate can then be treated with various amines to generate a diverse library of N3-substituted quinazolinones.[10][11][12]
Caption: Reductive cyclization pathway for quinazoline synthesis.
Performance Comparison: A Data-Driven Summary
To facilitate a direct comparison, the following table summarizes the key attributes of each synthetic strategy. Yields are representative and can vary significantly based on the specific substrates and reaction conditions employed.
| Feature | o-Aminobenzylamine (Benchmark) | Anthranilic Acid Derivatives | 2-Aminobenzonitriles | o-Nitrobenzylamine Derivatives |
| Precursor Availability | Moderate to Good | Excellent | Good | Excellent |
| Typical Conditions | Mild to moderate; requires oxidant | High temperature (classical); mild (modern) | Mild to moderate; often metal-catalyzed | Harsh (reduction step); acidic |
| Key Transformation | Oxidative Condensation | Cyclocondensation | Multi-component/Catalytic Annulation | Reductive Cyclization |
| Versatility | Good for C2 substitution | Excellent for quinazolinones, N3-subst. | Excellent for C2/C4 substitution | Good, but limited by reduction step |
| Typical Yields | 70-95% [13][14] | 60-96% [9][10] | 70-95% [1][15] | 60-85% [13] |
| Green Chemistry Aspect | Requires stoichiometric oxidant | High energy input (classical) | Metal catalysis can be a concern | Poor atom economy (reduction) |
| Primary Advantage | Direct and convergent | Inexpensive, readily available precursors | High diversity in a single step | Avoids handling of diamine |
Field-Proven Experimental Protocols
The trustworthiness of a method is validated by its reproducibility. Below are detailed, step-by-step protocols for two of the alternative strategies discussed.
Protocol 1: Niementowski Synthesis of Quinazolin-4-one
This protocol is a robust, solvent-free method for synthesizing the parent quinazolin-4-one, adapted from literature procedures that demonstrate high yields. [9]
-
Reagent Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anthranilic acid (13.7 g, 0.1 mol).
-
Reaction Setup: To the flask, add formamide (16 mL, 0.4 mol). Note: Using a 4:1 molar ratio of formamide to anthranilic acid is critical for driving the reaction to completion and achieving high yields.
-
Thermal Cyclization: Immerse the flask in a preheated glycerin or Wood's alloy bath set to 130-135 °C.
-
Reaction Monitoring: Stir the reaction mixture vigorously at this temperature for 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).
-
Work-up and Isolation: After 2 hours, allow the reaction mixture to cool to room temperature. A solid precipitate will form. Pour the mixture over crushed ice with stirring.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The resulting quinazolin-4-one is often of high purity (>95%), but can be further recrystallized from ethanol if necessary. Expected Yield: ~96%.
Protocol 2: Palladium-Catalyzed Three-Component Synthesis from a 2-Aminobenzonitrile
This protocol demonstrates a modern, efficient method for accessing diverse 2,4-disubstituted quinazolines. [15]
-
Reagent Preparation: To a dry Schlenk tube under an inert atmosphere (N₂ or Ar), add 2-aminobenzonitrile (0.5 mmol, 1.0 eq), the desired aldehyde (0.6 mmol, 1.2 eq), the arylboronic acid (0.75 mmol, 1.5 eq), Pd(OAc)₂ (5 mol%), and a suitable ligand such as SPhos (10 mol%).
-
Reaction Setup: Add 3 mL of a suitable anhydrous solvent (e.g., dioxane or toluene).
-
Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir the reaction for 12-24 hours.
-
Reaction Monitoring: Monitor the consumption of the starting materials by TLC or LC-MS.
-
Work-up and Isolation: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 2,4-disubstituted quinazoline. Expected Yield: 75-90%.
Conclusion and Strategic Recommendations
The synthesis of the quinazoline scaffold is a mature field, yet one that offers significant room for strategic optimization. While o-aminobenzylamine remains a direct and effective precursor, its limitations necessitate a broader perspective.
-
For large-scale synthesis of quinazolin-4-ones where cost is a primary driver, the Niementowski reaction using anthranilic acid remains the undisputed workhorse due to the low cost of starting materials. [6][9]* For medicinal chemistry programs requiring rapid generation of diverse analogs with substitution at the C2 and C4 positions , modern multi-component reactions starting from 2-aminobenzonitriles offer unparalleled efficiency and structural diversity. [1][15]* The reductive cyclization of o-nitroarenes serves as a valuable, albeit less atom-economical, alternative when the corresponding o-amino precursors are unstable or difficult to access. [16][13] By understanding the mechanistic underpinnings and practical trade-offs of each approach, researchers can select the optimal synthetic strategy that aligns with their specific goals, whether they be cost-effectiveness, speed, or molecular complexity.
References
- MDPI. (n.d.). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI.
- Wikipedia. (2023). Quinazoline. Wikipedia.
- Generis Publishing. (n.d.). SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Generis Publishing.
- Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Organic Chemistry Portal.
- Frontiers. (n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers.
- Al-Ostath, A., et al. (2013). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research, 12(3), 403-413.
- Taylor & Francis Online. (2019). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Taylor & Francis Online.
- Wikipedia. (2023). Niementowski quinoline synthesis. Wikipedia.
- Khan, I., et al. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 9, 656372.
- Al-Salahi, R., et al. (2010). Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives. Molecules, 15(10), 6588-6597.
- Al-Tel, T. H. (2021). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 9, 725795.
- Sharma, R., et al. (2023). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. Molecules, 28(8), 3365.
- Tariq, M., et al. (2022). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Molecules, 27(15), 4933.
- Wikipedia. (2023). Niementowski quinazoline synthesis. Wikipedia.
- Desai, A. R., & Desai, K. R. (2005). Niementowski reaction: microwave induced and conventional synthesis of quinazolinones and 3-methyl-1H-5-pyrazolones and their antimicrobial activity. ARKIVOC, 2005(13), 98-108.
- Funes, D., et al. (2018). Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups. Beilstein Journal of Organic Chemistry, 14, 2376-2384.
- ResearchGate. (n.d.). (a) Riedel method for quinazoline synthesis from o-nitrobenzaldehyde... ResearchGate.
- Yamamoto, H., et al. (2022). Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System. Frontiers in Chemistry, 10, 831861.
- Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Organic Chemistry Portal.
- Yamamoto, H., et al. (2022). Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System. Frontiers in Chemistry, 10, 831861.
- Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (2023). Heliyon, 9(7), e17804.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Frontiers | Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System [frontiersin.org]
- 6. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 7. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
- 9. generis-publishing.com [generis-publishing.com]
- 10. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quinazoline synthesis [organic-chemistry.org]
- 16. Quinazoline - Wikipedia [en.wikipedia.org]
A Comparative Guide to Catalysts for the Synthesis of o-Aminobenzylamine Dihydrochloride
For researchers and professionals in drug development, the efficient and selective synthesis of key intermediates is paramount. o-Aminobenzylamine dihydrochloride, a crucial building block in the synthesis of various pharmaceuticals, is primarily produced through the catalytic hydrogenation of o-aminobenzonitrile. The choice of catalyst for this transformation is critical, as it directly impacts reaction efficiency, product yield, and purity. This guide provides an in-depth comparison of commonly employed heterogeneous catalysts—Raney® Nickel, Palladium on Carbon (Pd/C), Rhodium on Alumina (Rh/Al₂O₃), and Platinum Oxide (PtO₂)—for this reaction, supported by experimental insights and mechanistic rationale.
The Synthetic Challenge: Selectivity in Nitrile Reduction
The catalytic hydrogenation of a nitrile to a primary amine is not always straightforward. The reaction proceeds through an imine intermediate, which is highly reactive. This intermediate can react with the desired primary amine product to form a secondary amine, which can further react to form a tertiary amine.[1] Controlling the reaction conditions and, most importantly, the catalyst, is key to maximizing the yield of the primary amine and minimizing these side products.[1]
Caption: General reaction pathway for nitrile hydrogenation, highlighting the formation of the primary amine and potential side products.
Catalyst Performance Comparison
The choice of catalyst significantly influences the outcome of the o-aminobenzonitrile hydrogenation. Below is a comparative analysis of four commonly used catalysts.
Raney® Nickel
Raney® Nickel is a cost-effective and highly active catalyst for nitrile hydrogenation.[2][3] It is particularly effective in promoting the formation of primary amines, especially when used with additives like ammonia or in basic media, which help to suppress the formation of secondary and tertiary amines.[4][5]
Advantages:
-
High Activity: Raney® Nickel is known for its high catalytic activity, often allowing for reactions at lower temperatures and pressures compared to some noble metal catalysts.[6]
-
Cost-Effective: It is significantly cheaper than palladium, rhodium, and platinum catalysts.
-
Good Selectivity for Primary Amines: Especially with additives, it shows good selectivity towards the desired primary amine.[4]
Disadvantages:
-
Pyrophoric: When dry, Raney® Nickel is pyrophoric and must be handled with care under a solvent or inert atmosphere.[7]
-
Leaching: Potential for nickel leaching into the product stream, which can be a concern in pharmaceutical applications.
A study on the hydrogenation of various nitriles using a Raney Ni/KBH₄ system in ethanol demonstrated high yields of primary amines under mild conditions.[8] For aromatic nitriles, yields of up to 93% were achieved.[2]
Palladium on Carbon (Pd/C)
Palladium on carbon is a versatile and widely used hydrogenation catalyst.[9] Its performance in nitrile reduction can be highly dependent on the reaction conditions. Under neutral conditions, Pd/C can sometimes lead to the formation of secondary amines or even hydrogenolysis of the C-N bond.[10] However, the addition of an acid can significantly improve the selectivity for the primary amine by protonating the amine as it forms, thereby preventing its reaction with the imine intermediate.[11]
Advantages:
-
High Activity and Selectivity (under acidic conditions): When used with an acid, Pd/C can provide excellent yields and selectivity for primary amines.[11]
-
Ease of Handling: It is not pyrophoric, making it safer to handle than Raney® Nickel.
Disadvantages:
-
Cost: More expensive than Raney® Nickel.
-
Potential for Hydrogenolysis: Can catalyze the cleavage of C-N bonds, leading to undesired byproducts.[10]
A detailed protocol for the reduction of a substituted phenylacetonitrile using 10% Pd/C in methanol with concentrated HCl at room temperature reported a 97% yield of the corresponding primary amine.[11]
Rhodium on Alumina (Rh/Al₂O₃)
Rhodium catalysts are known for their high activity in the hydrogenation of aromatic rings.[12] In the context of nitrile reduction, rhodium on alumina has been shown to be effective, particularly for aliphatic dinitriles where it can exhibit good selectivity.[13][14]
Advantages:
-
High Activity: Rhodium catalysts are generally very active.
-
Potential for High Selectivity: Can be highly selective for primary amines under specific conditions.
Disadvantages:
-
High Cost: Rhodium is a very expensive precious metal.
-
Limited Data for Aromatic Nitriles: There is less specific data available for the hydrogenation of aromatic nitriles like o-aminobenzonitrile compared to Raney Ni and Pd/C.
One study on the hydrogenation of adiponitrile to hexamethylenediamine found that a Rh/Al₂O₃ catalyst showed interesting selectivity and conversion.[13]
Platinum Oxide (PtO₂ - Adams' Catalyst)
Platinum-based catalysts are also highly active for hydrogenation reactions.[15] Platinum oxide, often referred to as Adams' catalyst, is a common precursor that is reduced in situ to form active platinum nanoparticles. For nitrile hydrogenation, platinum catalysts can sometimes favor the formation of secondary amines.[5] However, under acidic conditions, the selectivity towards the primary amine can be improved.[16]
Advantages:
-
High Activity: Platinum catalysts are highly active for a wide range of hydrogenations.[15]
-
Commercially Available: Adams' catalyst is readily available.
Disadvantages:
-
Cost: Platinum is a precious and expensive metal.
-
Selectivity Challenges: Can be less selective for primary amines compared to Raney Nickel under certain conditions.[5]
A study on the hydrogenation of benzonitrile showed that a 10% Pt/C catalyst in a dichloromethane/water solvent system with NaH₂PO₄ as an acidic additive gave a 70% isolated yield of benzylamine.[16]
Comparative Data Summary
The following table summarizes typical reaction conditions and reported yields for the hydrogenation of aromatic nitriles using the discussed catalysts. It is important to note that these data are collated from different studies with varying substrates and conditions, and therefore do not represent a direct head-to-head comparison.
| Catalyst | Substrate | Solvent | Additive | Temp. (°C) | Pressure (atm) | Time (h) | Yield (%) | Reference |
| Raney® Ni | Aromatic Nitriles | Ethanol | KBH₄ | 50 | N/A | 0.75 | ~86 | [8] |
| 10% Pd/C | 3,4-Dimethoxyphenylacetonitrile | Methanol | conc. HCl | RT | 1 (H₂ balloon) | 2 | 97 | [11] |
| Rh/Al₂O₃ | Adiponitrile | N/A | N/A | 80 | 30 | N/A | High Selectivity | [13] |
| 10% Pt/C | Benzonitrile | Dichloromethane/Water | NaH₂PO₄ | 30 | 6 | 13 | 70 | [16] |
Experimental Protocols
Below are representative, step-by-step methodologies for the catalytic hydrogenation of an aromatic nitrile. Safety Precaution: All hydrogenation reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn. Catalysts like Raney® Nickel and dry Pd/C can be pyrophoric and must be handled with extreme care.[7][11]
Protocol 1: Hydrogenation using Raney® Nickel
This protocol is adapted from a general procedure for the reduction of nitriles.[8]
-
To a flask charged with a magnetic stir bar, add o-aminobenzonitrile (1 equivalent).
-
Add dry ethanol as the solvent.
-
Carefully add a slurry of Raney® Nickel (approximately 1 equivalent by moist weight) to the reaction mixture under an inert atmosphere (e.g., argon).
-
Add potassium borohydride (KBH₄) (4 equivalents) portion-wise while stirring.
-
Stir the reaction mixture vigorously at 50°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Ensure the filter cake is kept wet with solvent to prevent ignition.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude o-aminobenzylamine.
-
For the dihydrochloride salt, dissolve the crude amine in a suitable solvent (e.g., isopropanol) and bubble dry HCl gas through the solution or add a solution of HCl in isopropanol until precipitation is complete. Filter and dry the solid product.
Protocol 2: Hydrogenation using Palladium on Carbon (Pd/C)
This protocol is based on a procedure for the selective reduction of a nitrile to a primary amine.[11]
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve o-aminobenzonitrile (1 equivalent) in methanol.
-
Carefully add 10% Pd/C (typically 5-10 wt% of the substrate).
-
Add concentrated hydrochloric acid (to protonate the product and form the dihydrochloride salt in situ).
-
Seal the flask and evacuate the air, then backfill with hydrogen gas from a balloon. Repeat this cycle 3-5 times.
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Keep the filter cake wet.
-
Wash the Celite® pad with methanol.
-
Remove the solvent from the filtrate under reduced pressure to yield this compound.
Caption: A generalized experimental workflow for the catalytic hydrogenation of o-aminobenzonitrile.
Conclusion and Recommendations
The selection of a catalyst for the synthesis of this compound from o-aminobenzonitrile is a critical decision that balances cost, safety, and performance.
-
For cost-effective, large-scale production where potential nickel contamination can be managed, Raney® Nickel is a strong candidate, especially when used with basic additives to enhance selectivity.
-
For laboratory-scale synthesis where ease of handling and high selectivity are prioritized, Palladium on Carbon (Pd/C) under acidic conditions is an excellent choice, often providing high yields of the desired primary amine dihydrochloride directly.
-
Rhodium on Alumina and Platinum Oxide are highly active catalysts but are generally more expensive. They may be considered when other catalysts fail or for specific applications where their unique catalytic properties are advantageous.
It is always recommended to perform small-scale screening experiments to determine the optimal catalyst and reaction conditions for your specific needs, paying close attention to selectivity and the formation of byproducts.
References
- Efficient selective hydrogenation of benzonitrile over TiO2-supported nickel catalysts. Reaction Chemistry & Engineering.
- Wu, B., et al. Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Semantic Scholar.
- Nitrile reduction. Wikipedia.
- Snape, T. Nitrile reduction using Pd/C. ChemSpider SyntheticPages, 2007.
- An unprecedented palladium-arsenic catalytic cycle for nitriles hydr
- The Reduction of Nitriles. Chemistry LibreTexts.
- Wu, B., et al. Raney Ni/KBH4: an efficient and mild system for the reduction of nitriles to amines.
- Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts.
- Efficient and selective hydrogenation of benzonitrile to benzylamine: Improvement on catalytic performance and stability in trickle-bed reactor. Request PDF.
- Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. YouTube, 2023.
- Nitro Reduction - Common Conditions. Organic Chemistry Portal.
- Supporting information 1. Materials and Methods. The Royal Society of Chemistry.
- Reduction of Nitriles. YouTube, 2020.
- Szöllősy, Á., et al. Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering, 2018.
- Hydrogenation of Basic Nitriles with Raney Nickel. Journal of the American Chemical Society.
- Efficient and selective hydrogenation of benzonitrile to benzylamine: improvement on catalytic performance and stability in a trickle-bed reactor. New Journal of Chemistry.
- Application Notes and Protocols: Palladium on Carbon for the Reduction of Nitroarom
- Billica, H. R., & Adkins, H.
- Hegedüs, L., et al. Selective hydrogenation of benzonitrile and its homologues to primary amines over platinum.
- The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. Hiden Analytical.
- Palladium on carbon. Wikipedia.
- Method for the production of primary amines by hydrogenating nitriles.
- Hydrogenation of nitrobenzonitriles using Raney nickel catalyst.
- Where can I find a procedure for a Platinum Oxide catalyzed hydrogenation reaction?.
- Reaction kinetics of the liquid-phase hydrogenation of benzonitrile to benzylamine using Raney nickel catalyst.
- The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac.
- Palladium on carbon – Knowledge and References. Taylor & Francis.
- Top 46 papers published in the topic of Raney nickel in 2002. SciSpace.
- www.rsc.org/advances.
- A Review on the Recent Advances in the Reductions of Carbon–Carbon/Oxygen Multiple Bonds Including Aromatic Rings Using Raney Ni–Al Alloy or Al Powder in the Presence of Noble Metal Catalysts in Water.
- Rhodium-catalyzed enantioselective hydrogenation of α-amino acrylonitriles: an efficient approach to synthesizing chiral α-amino nitriles.
- Alini, S., et al. The catalytic hydrogenation of adiponitrile to hexamethylenediamine over a rhodium/alumina catalyst in a three phase slurry reactor. SciSpace, 2003.
- Kinetics of Adiponitrile Hydrogenation Over Rhodium-Alumina Catalysts.
- Process for preparing palladium on carbon catalysts for purification of crude terephthalic acid.
- Experimental and theoretical studies of the rhodium(i)-catalysed C–H oxidative alkenylation/cyclization of N-(2-(methylthio)phenyl)benzamides with maleimides. Organic Chemistry Frontiers.
- The catalytic hydrogenation of adiponitrile to hexamethylenediamine over a rhodium/alumina catalyst in a three phase slurry reactor. Semantic Scholar.
Sources
- 1. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. US7214829B2 - Method for the production of primary amines by hydrogenating nitriles - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. youtube.com [youtube.com]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
- 9. Palladium on carbon - Wikipedia [en.wikipedia.org]
- 10. hidenanalytical.com [hidenanalytical.com]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. The catalytic hydrogenation of adiponitrile to hexamethylenediamine over a rhodium/alumina catalyst in a three phase slurry reactor (2003) | S Alini | 37 Citations [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Structural Validation of Dihydroquinazolines Using 2D NMR
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthesized molecules is a cornerstone of scientific integrity and progress. Dihydroquinazolines, a privileged scaffold in medicinal chemistry, often present unique challenges in their structural elucidation due to the potential for isomerism and the complex interplay of substituents on their bicyclic core. While 1D NMR provides a foundational overview, it often falls short in providing the definitive connectivity map required for absolute certainty. This guide provides an in-depth, technically-grounded comparison of 2D NMR techniques for the structural validation of dihydroquinazolines, supplemented with experimental insights and a comparative analysis against alternative methods.
The Challenge: Beyond the 1D Spectrum
The proton and carbon environments in a dihydroquinazoline are often crowded, leading to signal overlap in 1D NMR spectra. Furthermore, the presence of multiple nitrogen atoms and a non-aromatic heterocyclic ring can lead to complex splitting patterns and chemical shift variations that are not always straightforward to interpret. This ambiguity necessitates the use of two-dimensional NMR techniques, which disperse the spectral information across a second frequency dimension, resolving overlapping signals and revealing through-bond correlations between nuclei.[1][2]
The 2D NMR Toolkit for Dihydroquinazoline Validation
A strategic combination of three core 2D NMR experiments—COSY, HSQC, and HMBC—provides a self-validating system for the complete structural assignment of dihydroquinazolines.[3][4]
COSY (Correlation Spectroscopy): Mapping the Proton-Proton Network
The COSY experiment is the starting point for delineating the spin systems within the molecule. It identifies protons that are coupled to each other, typically through two or three bonds (²JHH and ³JHH).[2][5]
Causality Behind the Experiment: By revealing which protons are neighbors, COSY allows for the tracing of proton connectivity within individual fragments of the dihydroquinazoline molecule. For instance, it can definitively establish the relationships between protons on the dihydro- portion of the heterocyclic ring and adjacent protons on the aromatic ring.
Experimental Protocol: DQF-COSY
A Double Quantum Filtered (DQF)-COSY is often preferred for its ability to provide cleaner spectra with reduced diagonal peak intensity.[5]
-
Sample Preparation: Dissolve 5-10 mg of the dihydroquinazoline derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) and transfer to a 5 mm NMR tube.
-
Spectrometer Setup:
-
Tune and match the probe for ¹H.
-
Acquire a standard 1D ¹H spectrum to determine the spectral width and transmitter offset.
-
Load a standard DQF-COSY pulse program.
-
-
Key Parameters:
-
Spectral Width (SW): Set to encompass all proton signals.
-
Number of Scans (NS): 4 to 16, depending on concentration.
-
Number of Increments (TD(F1)): 256 to 512.
-
Relaxation Delay (D1): 1-2 seconds.
-
-
Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform a 2D Fourier transform.
-
Phase and baseline correct the spectrum.
-
HSQC (Heteronuclear Single Quantum Coherence): The Direct One-Bond C-H Correlation
The HSQC experiment is a highly sensitive method for identifying which protons are directly attached to which carbon atoms.[2][5]
Causality Behind the Experiment: This experiment is crucial for assigning the carbon signals based on the already assigned proton signals (or vice-versa). It provides an unambiguous link between the ¹H and ¹³C spectra, resolving any ambiguities in chemical shift assignments. Edited HSQC experiments can further differentiate between CH, CH₂, and CH₃ groups by the phase of the cross-peak, providing additional structural information.[4]
Experimental Protocol: Edited HSQC
-
Sample Preparation: Same as for COSY.
-
Spectrometer Setup:
-
Tune and match the probe for both ¹H and ¹³C.
-
Acquire standard 1D ¹H and ¹³C{¹H} spectra.
-
Load a standard edited HSQC pulse program (e.g., hsqcedetgpsisp2.2 on Bruker instruments).
-
-
Key Parameters:
-
Spectral Width (SW(F2)): Set based on the ¹H spectrum.
-
Spectral Width (SW(F1)): Set based on the ¹³C spectrum (e.g., 0-180 ppm).
-
¹JCH Coupling Constant: Set to an average value of 145 Hz for sp² and sp³ C-H bonds.
-
Number of Scans (NS): 2 to 8.
-
Number of Increments (TD(F1)): 128 to 256.
-
-
Processing:
-
Apply appropriate window functions (e.g., squared sine-bell).
-
Perform a 2D Fourier transform.
-
Phase and baseline correct the spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Molecular Skeleton
The HMBC experiment is arguably the most powerful tool for elucidating the overall carbon framework. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH).[4][5]
Causality Behind the Experiment: HMBC is the key to connecting the molecular fragments identified by COSY. By observing long-range correlations, one can piece together the entire dihydroquinazoline structure. For example, a correlation from a proton on the dihydro ring to a carbon in the aromatic ring provides definitive proof of their connectivity across the ring junction.
Experimental Protocol: HMBC
-
Sample Preparation: Same as for COSY.
-
Spectrometer Setup:
-
Tune and match the probe for both ¹H and ¹³C.
-
Acquire standard 1D ¹H and ¹³C{¹H} spectra.
-
Load a standard HMBC pulse program.
-
-
Key Parameters:
-
Spectral Widths (SW(F2) and SW(F1)): Set based on the ¹H and ¹³C spectra, respectively.
-
Long-Range Coupling Constant (ⁿJCH): Optimized for a range of couplings, typically set to 8 Hz as a compromise.[5]
-
Number of Scans (NS): 8 to 32, as this experiment is less sensitive than HSQC.
-
Number of Increments (TD(F1)): 256 to 512.
-
-
Processing:
-
Apply appropriate window functions.
-
Perform a 2D Fourier transform.
-
Phase and baseline correct the spectrum (typically magnitude mode is used).
-
Visualizing the Workflow and Connectivity
The logical flow of a comprehensive 2D NMR structural validation is depicted below.
Caption: Workflow for Dihydroquinazoline Structure Validation.
The power of HMBC lies in its ability to bridge different parts of the molecule. The following diagram illustrates key long-range correlations that would be expected for a generic 2-substituted-3,4-dihydroquinazoline.
Caption: Expected HMBC correlations for a dihydroquinazoline.
Performance Comparison of 2D NMR Techniques
| Technique | Information Provided | Strengths for Dihydroquinazoline Validation | Limitations |
| COSY | ¹H-¹H scalar coupling networks (2-3 bonds).[5] | Establishes proton connectivity within the aromatic and dihydro- rings separately. | Cannot connect isolated spin systems (e.g., across the quaternary C8a or N3). |
| HSQC | Direct ¹H-¹³C one-bond correlations.[5] | Unambiguously links each proton to its attached carbon, resolving ¹³C spectral overlap. High sensitivity. | Provides no information on connectivity between carbon atoms. |
| HMBC | ¹H-¹³C long-range correlations (2-3 bonds).[5] | The cornerstone for assembling the entire molecular framework. Connects the dihydro- and aromatic rings. Confirms substituent positions. | Lower sensitivity than HSQC. Absence of a correlation is not definitive proof of a lack of proximity.[4] |
Comparison with Alternative Validation Methods
While 2D NMR is a powerful tool for structural elucidation in solution, other techniques provide complementary and sometimes essential information.[6][7]
| Technique | Information Provided | Comparison with 2D NMR |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns.[3][7] | Provides the molecular formula (with high resolution MS) but no direct information on atom-to-atom connectivity. Fragmentation can suggest structural motifs but is often complex for heterocyclic systems and requires interpretation.[8][9] |
| X-ray Crystallography | Precise 3D atomic coordinates in the solid state.[10][11] | The "gold standard" for absolute structure determination, including stereochemistry. However, it requires a suitable single crystal, which is not always obtainable, and the solid-state conformation may differ from that in solution.[11] |
| Infrared (IR) Spectroscopy | Presence of functional groups.[3][7] | Confirms the presence of key functional groups (e.g., C=O, N-H) but provides minimal information about the overall molecular skeleton. |
Conclusion: An Integrated Approach to Certainty
The structural validation of dihydroquinazolines demands a rigorous and multi-faceted analytical approach. While 1D NMR lays the groundwork, a combination of COSY, HSQC, and HMBC experiments provides an unparalleled level of detail regarding atomic connectivity in solution, forming a self-validating system for unambiguous structure determination. COSY defines the proton networks, HSQC links the proton and carbon skeletons, and HMBC definitively assembles the molecular puzzle. When compared to alternatives, 2D NMR offers the most comprehensive picture of the molecular structure in the solution phase, which is most relevant to the biological and chemical applications of these important heterocyclic compounds. For absolute stereochemical assignment or when solution-state analysis is inconclusive, X-ray crystallography remains the ultimate arbiter of structure.
References
- Bogentoft, C., Bondesson, U., Ericsson, O., & Danielsson, B. (1974). A novel fragmentation in the mass spectra of some 3-(2-hydroxyphenyl)-4-oxo-3,4-dihydroquinazolines. Acta Chemica Scandinavica B, 28(4), 479-481. [Link]
- Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Preprints.org. [Link]
- Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. [Link]
- Characterization and Identification in Organic Chemistry through Analytical Techniques. (2024). Research and Reviews: Journal of Chemistry. [Link]
- Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.).
- Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characteriz
- Pinto, D., Santos, C., & Silva, A. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 16, 396-443. [Link]
- HSQC and HMBC for Topspin. (2020). Columbia University. [Link]
- nmr training. (n.d.). University of British Columbia. [Link]
- Jan. (2016). How to determine the structure of organic molecules without spectroscopy. Chemistry Stack Exchange. [Link]
- Structure Determination of Organic Compounds. (n.d.).
- Common 2D (COSY, HSQC, HMBC). (n.d.).
- Two-dimensional concurrent HMQC-COSY as an approach for small molecule chemical shift assignment and compound identification. (2007). Magnetic Resonance in Chemistry. [Link]
- Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. (n.d.). University of Southern Mississippi. [Link]
- Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
- Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. (2012).
- X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. (2011). Expert Opinion on Drug Discovery. [Link]
- Elyashberg, M. E., Williams, A. J., & Martin, G. E. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences, 44(5), 1737-1751. [Link]
- Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]
- X-Ray Crystallography of Chemical Compounds. (n.d.).
- Morreel, K., et al. (2004). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Analytical Chemistry, 76(22), 6587-6595. [Link]
- X-ray Crystallography-Guided Design, Antitumor Efficacy, and QSAR Analysis of Metabolically Stable Cyclopenta-Pyrimidinyl Dihydroquinoxalinone as a Potent Tubulin Polymerization Inhibitor. (2019). Journal of Medicinal Chemistry. [Link]
- Crystal and molecular structures of quinazolines: A ring conformational study. (n.d.).
- Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. (2022). Molecules. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 6. rroij.com [rroij.com]
- 7. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 8. A novel fragmentation in the mass spectra of some 3-(2-hydroxyphenyl)-4-oxo-3,4-dihydroquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Quantitative Analysis of Products from o-Aminobenzylamine Dihydrochloride
Introduction: o-Aminobenzylamine dihydrochloride is a versatile and pivotal starting material in synthetic organic chemistry, most notably for its role in the construction of quinazoline scaffolds.[1][2] Quinazolines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their broad spectrum of biological activities, including anticancer and antimicrobial properties.[3][4] The synthesis of these molecules, often involving the condensation of o-aminobenzylamine with aldehydes, nitriles, or other electrophiles, results in complex reaction mixtures containing the desired product, unreacted starting materials, intermediates like dihydroquinazolines, and various byproducts.[5][6]
For researchers, scientists, and drug development professionals, the ability to accurately quantify the components of these mixtures is not merely an academic exercise; it is a critical requirement for process optimization, yield determination, impurity profiling, and ensuring the quality and safety of active pharmaceutical ingredients (APIs).[7][8] This guide provides an in-depth, objective comparison of the principal analytical techniques used for the quantitative analysis of quinazoline products derived from o-aminobenzylamine. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring each protocol is a self-validating system grounded in established scientific principles.
The Synthetic Landscape: From Amine to Heterocycle
The most common synthetic route involves the reaction of o-aminobenzylamine with an aldehyde, which proceeds through a cyclization and subsequent oxidation (aromatization) to yield the final quinazoline product.[6] Understanding this pathway is fundamental to anticipating the analytical challenges, such as the potential presence of the dihydroquinazoline intermediate.
Caption: General reaction pathway for quinazoline synthesis.
Comparative Analysis of Core Analytical Techniques
The choice of an analytical method is dictated by the specific requirements of the analysis: Is it for routine quality control, in-depth impurity profiling, or reaction monitoring? We will compare three powerhouse techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay
Expertise & Experience: HPLC is the preeminent technique for the analysis of quinazoline derivatives.[3][9] Its suitability stems from the fact that most quinazolines are non-volatile, possess UV chromophores, and are well-retained on common reversed-phase columns. This method provides excellent separation of the target analyte from structurally similar impurities and starting materials, making it the gold standard for purity determination and potency assays in pharmaceutical quality control.[10][11] The choice of a C18 column is based on its hydrophobic nature, which effectively retains the largely nonpolar quinazoline core, while a methanol or acetonitrile-based mobile phase allows for efficient elution and separation.
Workflow for HPLC Analysis
Caption: Standard workflow for quantitative HPLC analysis.
Detailed Experimental Protocol: HPLC-UV
-
Preparation of Standard Solutions:
-
Accurately weigh approximately 10 mg of the quinazoline reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (the diluent). This is the primary stock solution.
-
Perform serial dilutions of the stock solution with the diluent to prepare a series of at least five calibration standards covering the expected concentration range of the analyte.
-
-
Preparation of Sample Solution:
-
Accurately weigh a portion of the reaction mixture expected to contain about 10 mg of the quinazoline product into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio should be optimized for ideal separation.[3]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm (or the λmax of the specific quinazoline derivative).
-
Column Temperature: 30 °C.
-
-
Validation and Quantification:
-
Inject the diluent (as a blank), followed by the calibration standards.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards. The correlation coefficient (r²) should be >0.999.[7]
-
Inject the sample solution.
-
Quantify the amount of quinazoline product in the sample by interpolating its peak area from the calibration curve.
-
Performance Comparison: HPLC
| Parameter | Typical Performance | Rationale / Importance |
| Linearity (r²) | > 0.999 | Ensures a proportional response of the detector to analyte concentration.[12] |
| Limit of Quantitation (LOQ) | 0.1 - 1 µg/mL | Defines the lowest concentration that can be measured with acceptable precision and accuracy.[13] |
| Precision (%RSD) | < 2% | Demonstrates the repeatability and reproducibility of the method.[7] |
| Accuracy (% Recovery) | 98.0 - 102.0% | Measures the closeness of the experimental value to the true value.[14] |
| Selectivity | High | The method's ability to differentiate and quantify the analyte in the presence of other components.[12] |
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Analytes and Impurity ID
Expertise & Experience: While less common for quinazolines themselves due to their relatively low volatility, GC-MS is a powerful tool for analyzing more volatile starting materials, reagents, or certain low-molecular-weight byproducts. The primary challenge for analyzing polar compounds like o-aminobenzylamine is their poor chromatographic behavior. Derivatization, a process that replaces active hydrogens with nonpolar groups, is often essential to increase volatility and thermal stability.[15] The mass spectrometer provides unparalleled specificity and is invaluable for the structural elucidation of unknown impurities.
Workflow for GC-MS Analysis
Caption: Key steps in a quantitative GC-MS workflow, including derivatization.
Detailed Experimental Protocol: GC-MS (with Derivatization)
-
Sample and Standard Preparation:
-
Accurately transfer a known amount of the reaction mixture or reference standard into a reaction vial.
-
Evaporate the solvent completely under a stream of nitrogen. The absence of water is critical for successful derivatization.
-
Add 100 µL of a silylating reagent such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and 100 µL of a suitable solvent (e.g., acetonitrile).
-
Seal the vial and heat at 100 °C for 2-4 hours to form the stable TBDMS derivatives.
-
-
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector: Split/Splitless, 280 °C.
-
Oven Program: Initial temp 150 °C for 2 min, ramp at 20 °C/min to 300 °C, hold for 5 min.[16]
-
MS Transfer Line: 290 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.
-
Mass Range: Scan from m/z 40 to 550.
-
-
Quantification:
-
Prepare calibration standards using the same derivatization procedure.
-
Generate a calibration curve based on the peak area of a characteristic, non-interfering ion from the mass spectrum of the analyte (Extracted Ion Chromatogram, EIC).
-
Quantify the derivatized analyte in the sample using the calibration curve.
-
Performance Comparison: GC-MS
| Parameter | Typical Performance | Rationale / Importance |
| Specificity | Very High | Mass spectrometer acts as a highly selective detector, crucial for complex mixtures. |
| Limit of Detection (LOD) | 1 - 10 pg (on-column) | Extremely sensitive, ideal for trace-level impurity analysis. |
| Throughput | Moderate | Derivatization step can be time-consuming and add variability. |
| Applicability | Limited by Volatility | Best suited for starting materials, solvents, and volatile byproducts. |
| Identification Power | Excellent | Fragmentation patterns provide structural information for identifying unknowns.[16] |
Quantitative NMR (qNMR) Spectroscopy: The Absolute Method
Expertise & Experience: qNMR stands apart from chromatographic techniques because, under proper experimental conditions, the signal integral is directly proportional to the number of nuclei, allowing for quantification without a specific reference standard of the analyte itself.[17][18] This makes qNMR exceptionally powerful in a research and development setting for analyzing crude reaction mixtures where reference materials for byproducts or intermediates may not exist.[19] By adding a certified internal standard of known concentration, one can directly determine the molar concentration of all other components in the mixture from a single spectrum.[20]
Workflow for qNMR Analysis
Caption: The streamlined workflow for absolute quantification using qNMR.
Detailed Experimental Protocol: ¹H qNMR
-
Sample Preparation:
-
Accurately weigh approximately 15-20 mg of the crude reaction product into a vial.
-
Accurately weigh approximately 5-10 mg of a suitable internal standard (e.g., maleic acid, 1,4-dinitrobenzene) into the same vial. The standard must have a simple spectrum with peaks that do not overlap with analyte signals.[18]
-
Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., DMSO-d₆) and transfer to an NMR tube.
-
-
NMR Acquisition Parameters (Critical for Quantification):
-
Spectrometer: 400 MHz or higher.
-
Pulse Angle: Calibrated 90° pulse.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of any proton to be integrated (typically 30-60 seconds for quantitative work). This ensures complete relaxation and an accurate integral response.
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1) for the peaks of interest.
-
Digital Resolution: Ensure adequate points across each peak.
-
-
Data Processing and Quantification:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved peak for the analyte (I_analyte) and a peak for the internal standard (I_std). Note the number of protons corresponding to each peak (N_analyte and N_std).
-
Calculate the amount of the analyte using the following formula: Mass_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * Mass_std Where MW is the molecular weight.[20]
-
Performance Comparison: qNMR
| Parameter | Typical Performance | Rationale / Importance |
| Accuracy | High (±1-2%) | An absolute method when performed correctly, not reliant on analyte-specific standards. |
| Precision (%RSD) | < 3% | Dependent on weighing accuracy and S/N ratio. |
| Universality | High | Can quantify any soluble component in the mixture with an NMR-active nucleus.[19] |
| Sample Throughput | Low to Moderate | Long relaxation delays increase experiment time. |
| Structural Information | Excellent | Provides definitive structural confirmation alongside quantification. |
Head-to-Head Comparison & Recommendations
| Feature | HPLC-UV | GC-MS | qNMR |
| Primary Application | Purity & Potency Assay | Volatile Impurity ID & Quantification | Absolute Molar Assay & Mixture Analysis |
| Analyte Volatility | Not required | Required (or requires derivatization) | Not required |
| Need for Analyte Standard | Essential for quantification | Essential for quantification | Not essential (uses internal std) |
| Sensitivity | High (ng) | Very High (pg) | Moderate (µg-mg) |
| Sample Throughput | High | Moderate | Low |
| Destructive? | Yes | Yes | No |
| Structural Info | None (UV only) | Excellent (MS fragmentation) | Excellent (NMR shifts/couplings) |
Recommendations for the Field:
-
For routine QC and release testing of a known quinazoline product: HPLC is the undisputed method of choice due to its high precision, robustness, and established validation protocols.[13][14]
-
For identifying unknown impurities, residual solvents, or volatile starting materials: GC-MS provides the necessary sensitivity and structural elucidation power.
-
For early-stage R&D, reaction monitoring, and determining the molar yield of complex mixtures without isolating products: qNMR is the most efficient and powerful tool, providing absolute quantification and structural verification in a single experiment.[17]
A Note on Alternative Starting Materials
While this guide focuses on o-aminobenzylamine, it is important to recognize that other precursors exist for synthesizing substituted quinazolines. For example, 2-amino-6-chlorobenzylamine can be used for a more direct cyclization to 6-chloro-substituted quinazolines, avoiding the nitro-group reduction step required when starting from (2-Chloro-6-nitrophenyl)methanamine.[21] The analytical strategies discussed herein are broadly applicable to the products derived from these alternative routes as well.
Conclusion
The quantitative analysis of reaction products from this compound is a multifaceted challenge that requires a tailored analytical approach. There is no single "best" method; rather, the optimal choice is dictated by the analytical objective. HPLC serves as the robust workhorse for quality control, GC-MS excels at trace-level identification of volatiles, and qNMR offers an elegant and absolute method for complex mixture analysis in research environments. By understanding the fundamental principles, strengths, and limitations of each technique, researchers and drug developers can make informed decisions, ensuring the generation of accurate, reliable, and defensible analytical data.
References
- Determination of the Stabilities of New Quinazoline Derivatives by HPLC.
- Quinazoline synthesis. Organic Chemistry Portal. [Link][1]
- Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines. Frontiers in Chemistry. [Link][5]
- Validation of Impurity Methods, Part II. LCGC North America. [Link][7]
- Determination of the Stabilities of New Quinazoline Derivatives by HPLC.
- Validation Of Analytical Methods For Pharmaceutical Analysis. EC-UNDP. [Link][8]
- NMR Quantitative Analysis of Complex Mixtures.
- Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. National Institutes of Health (PMC). [Link][6]
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. LinkedIn. [Link][13]
- Transition-metal-catalyzed synthesis of quinazolines: A review. National Institutes of Health (PMC). [Link][4]
- HPLC assay in plasma and preliminary pharmacokinetic study of a quinazolinone derivative with spasmolytic effect. PubMed. [Link][11]
- Analytical method validation: A brief review. Journal of Pharmacy Research. [Link][12]
- Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. [Link][14]
- Quantitative NMR Interpretation without Reference. National Institutes of Health (PMC). [Link][20]
- Quantitative NMR Spectroscopy.docx. University of Oxford. [Link][23]
- Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production.
- Quality Control in Targeted GC-MS for Amino Acid-OMICS. PubMed. [Link][18]
Sources
- 1. Quinazoline synthesis [organic-chemistry.org]
- 2. O-AMINOBENZYLAMINE 2HCL | 29483-71-4 [amp.chemicalbook.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System [frontiersin.org]
- 6. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. HPLC assay in plasma and preliminary pharmacokinetic study of a quinazolinone derivative with spasmolytic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. wjarr.com [wjarr.com]
- 13. particle.dk [particle.dk]
- 14. ijrrjournal.com [ijrrjournal.com]
- 15. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. waters.com [waters.com]
- 17. Quantitative NMR Interpretation without Reference - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 19. researchgate.net [researchgate.net]
- 20. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 21. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Synthesis of o-Aminobenzylamine Dihydrochloride: An Analysis of Reaction Yields and Methodologies
Introduction: o-Aminobenzylamine (2-ABA) is a pivotal chemical intermediate, serving as a versatile precursor in the synthesis of a multitude of heterocyclic compounds. Its unique structure, featuring both a primary aromatic amine and a primary benzylic amine, makes it an ideal starting material for constructing fused ring systems. Notably, it is extensively used in the preparation of dihydroquinazolines, a class of compounds with significant pharmacological interest, including applications as antimicrobial, antifungal, and antitumor agents.[1][2] The stability and handling of o-aminobenzylamine are significantly improved by its conversion to the dihydrochloride salt, which is the common commercial form.
This guide provides a comparative analysis of the most prevalent synthetic routes to o-aminobenzylamine, with a focus on reaction yields, process efficiency, and the chemical principles underpinning each methodology. The data and protocols presented herein are synthesized from peer-reviewed literature and established patents to provide researchers, scientists, and drug development professionals with a robust framework for selecting the optimal synthetic strategy.
Section 1: Synthesis via Catalytic Reduction of 2-Aminobenzonitrile
This two-step approach begins with the readily available 2-nitrobenzonitrile. The first step involves the selective reduction of the nitro group to an amine, yielding 2-aminobenzonitrile. The subsequent step reduces the nitrile functionality to the desired aminomethyl group.
Causality and Experimental Choices:
The strategic choice of a two-step reduction allows for controlled transformations using different reducing agents tailored for each functional group. The initial nitro group reduction is often accomplished with metal-acid systems like zinc in hydrochloric acid, which are effective and economical.[3] For the second step, the reduction of the aromatic nitrile to a benzylamine requires more robust methods like catalytic hydrogenation, as the nitrile group is less reactive. Catalysts such as Raney Nickel or Platinum on carbon (Pt/C) are employed due to their high activity and efficacy in hydrogenating nitriles under moderate pressure and temperature.[4]
Experimental Protocol: Synthesis of o-Aminobenzylamine
Step 1a: Reduction of 2-Nitrobenzonitrile to 2-Aminobenzonitrile
-
Procedure: In a three-necked flask equipped with a mechanical stirrer and a cooling bath, 7.4 g of 2-nitrobenzonitrile is suspended in 56 g of concentrated hydrochloric acid. While maintaining the reaction temperature between 20-30°C with vigorous stirring, 14.7 g of zinc dust is added portion-wise. After the addition is complete, the mixture is stirred for an additional 20 minutes. The reaction is then cooled to 5-10°C and neutralized by the portion-wise addition of sodium carbonate until the reaction mixture is basic. The resulting product is extracted with toluene, and the organic layer is separated and washed with water. The solvent is removed under vacuum to yield 2-aminobenzonitrile.[3]
-
Reported Yield: Up to 95%.[3]
Step 1b: Catalytic Hydrogenation of 2-Aminobenzonitrile
-
Procedure: A high-pressure reactor is charged with 11.8 g (0.1 mol) of 2-aminobenzonitrile, 70 ml of tetrahydrofuran (THF) as a solvent, and 2 g of a Raney Nickel catalyst. The reactor is sealed and purged with hydrogen gas. The mixture is stirred vigorously while hydrogen is introduced to maintain a pressure of 30-35 kg/cm ²G. The reaction is conducted at a temperature of 40-50°C for approximately 2-4 hours, or until hydrogen uptake ceases. After completion, the reactor is cooled, and the catalyst is removed by filtration. The filtrate is concentrated under reduced pressure to yield o-aminobenzylamine.[4]
-
Reported Yield: 82.7%.[4]
Final Step: Formation of Dihydrochloride Salt The crude o-aminobenzylamine free base is dissolved in a minimal amount of isopropanol and cooled in an ice bath. A solution of hydrochloric acid in isopropanol (or ethereal HCl) is added dropwise with stirring until precipitation is complete. The white precipitate of o-aminobenzylamine dihydrochloride is collected by filtration, washed with cold isopropanol, and dried under vacuum.
Workflow Visualization
Caption: Synthesis of o-Aminobenzylamine via 2-Aminobenzonitrile.
Section 2: Synthesis via Reductive Amination of 2-Nitrobenzaldehyde
This pathway offers a highly efficient one-pot synthesis directly from 2-nitrobenzaldehyde. The process involves the simultaneous catalytic reduction of the nitro group and the reductive amination of the aldehyde group in the presence of ammonia.
Causality and Experimental Choices:
This method is a prime example of process intensification, combining multiple transformations into a single operation. The use of a hydrogenation catalyst like Raney Nickel is crucial as it effectively catalyzes both the reduction of the nitro group and the imine intermediate formed from the reaction of the aldehyde with ammonia. Performing the reaction under hydrogen pressure ensures that the intermediate imine is rapidly reduced to the benzylamine, minimizing side reactions. This approach is particularly advantageous for large-scale production due to its high atom economy and reduced unit operations.[5]
Experimental Protocol: Reductive Amination
-
Procedure: A high-pressure autoclave is charged with 2-nitrobenzaldehyde, an organic solvent such as methanol, and a Raney Nickel catalyst. The autoclave is sealed, purged, and then filled with liquid ammonia. The mixture is heated to approximately 70-90°C and pressurized with hydrogen gas. The reaction is stirred vigorously for several hours until the absorption of hydrogen ceases. After cooling and venting the reactor, the catalyst is filtered off. The filtrate is concentrated under vacuum, and the resulting crude o-aminobenzylamine is purified, typically by distillation.[5] The product is then converted to the dihydrochloride salt as previously described.
-
Reported Yield: While the patent primarily details the synthesis of meta- and para-isomers with yields exceeding 95%, this process is directly applicable to the ortho-isomer, and similar high yields are anticipated.[5]
Workflow Visualization
Caption: One-pot reductive amination route.
Section 3: Synthesis via Reduction of o-Nitrobenzylamine
This is the most direct synthetic route, involving a single-step reduction of the nitro group of o-nitrobenzylamine. The primary consideration for this method is the availability of the starting material.
Causality and Experimental Choices:
The reduction of an aromatic nitro group is a fundamental and well-optimized transformation in organic chemistry. Catalytic hydrogenation is the preferred method for its clean conversion and high yields. The choice of catalyst (e.g., Raney Nickel, Pt/C, or Pd/C) and solvent can be tailored to the specific substrate and scale. This route is chemically straightforward, but its practicality is contingent upon the synthesis of o-nitrobenzylamine itself, which is typically prepared from o-nitrobenzyl chloride and ammonia.[4]
Experimental Protocol: Reduction of o-Nitrobenzylamine
-
Procedure: This protocol is identical to Step 1b, but with a different starting material. A high-pressure reactor is charged with o-nitrobenzylamine, tetrahydrofuran (THF), and a Raney Nickel catalyst. The reactor is pressurized with hydrogen (30-35 kg/cm ²G) and heated to 40-50°C with stirring for 2-10 hours. Upon reaction completion, the mixture is worked up by filtering the catalyst and evaporating the solvent to yield o-aminobenzylamine.[4] The product is subsequently converted to its dihydrochloride salt.
-
Reported Yield: 82.7%.[4]
Workflow Visualization
Sources
- 1. BJOC - Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups [beilstein-journals.org]
- 2. Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RU1772103C - Method of 2-aminobenzonitrile synthesis - Google Patents [patents.google.com]
- 4. KR870002017B1 - Method for preparing aminobenzylamine - Google Patents [patents.google.com]
- 5. US4978792A - Process for producing aminobenzylamine - Google Patents [patents.google.com]
A Comparative Guide to the Synthesis of o-Aminobenzylamine Dihydrochloride: A Green Chemistry Perspective
Introduction
o-Aminobenzylamine is a critical building block in the synthesis of a variety of heterocyclic compounds, particularly quinazolines and other pharmacologically active molecules.[1][2] Its synthesis is a key step in the development of numerous drug candidates. As the pharmaceutical industry increasingly embraces the principles of sustainable science, it is imperative to evaluate and optimize synthetic routes not just for yield and purity, but also for their environmental impact. This guide provides an in-depth comparison of traditional versus greener synthetic methodologies for producing o-aminobenzylamine dihydrochloride, grounded in quantitative green chemistry metrics. Our objective is to equip researchers, scientists, and drug development professionals with the data and insights necessary to make more environmentally conscious decisions in their synthetic endeavors.
Pillars of Evaluation: Key Green Chemistry Metrics
To objectively compare the synthetic routes, we will employ a set of widely accepted green chemistry metrics.[3][4][5] These metrics provide a quantitative framework for assessing the "greenness" of a chemical process.
-
Atom Economy (AE): Proposed by Barry Trost, Atom Economy measures the efficiency with which atoms from the reactants are incorporated into the desired product.[6][7][8] It is a theoretical calculation that assumes 100% yield and highlights the intrinsic efficiency of a reaction design. An ideal, 100% atom-economical reaction generates no waste byproducts.[7][9]
-
Formula: % AE = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
-
-
Process Mass Intensity (PMI): A holistic metric championed by the American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable (ACS GCIPR), PMI quantifies the total mass of materials used (reactants, solvents, reagents, process water) to produce a specific mass of the final product.[10][11][12] It is a powerful indicator of overall process efficiency and waste generation; a lower PMI signifies a greener process.[10][13]
-
Formula: PMI = Total Mass of Inputs (kg) / Mass of Product (kg)
-
-
E-Factor (Environmental Factor): The E-Factor is closely related to PMI and measures the ratio of the mass of waste generated to the mass of the desired product.[14] It provides a direct measure of the waste produced per unit of product.
-
Formula: E-Factor = Total Mass of Waste (kg) / Mass of Product (kg) or E-Factor = PMI - 1
-
-
Reaction Mass Efficiency (RME): RME provides a more practical measure of a reaction's efficiency than Atom Economy by incorporating the actual isolated yield and the stoichiometry of the reactants.[3][14]
-
Formula: RME = (Mass of Isolated Product / Total Mass of Reactants) x 100
-
Synthetic Route Analysis
We will now dissect two distinct synthetic pathways to this compound: a classical multi-step reduction and a more modern, greener catalytic approach. For the purpose of calculation, we will base our analysis on the synthesis of 10 g of the final product, this compound (MW: 195.09 g/mol ).
Route 1: Traditional Synthesis via Stoichiometric Reduction
This conventional route typically begins with 2-nitrobenzonitrile and involves a two-step reduction process using stoichiometric metal-based reducing agents, followed by salt formation.
Reaction Scheme:
-
Nitro Reduction: 2-Nitrobenzonitrile → 2-Aminobenzonitrile (using SnCl₂/HCl)
-
Nitrile Reduction: 2-Aminobenzonitrile → o-Aminobenzylamine (using LiAlH₄)
-
Salt Formation: o-Aminobenzylamine → this compound (using HCl)
Experimental Protocol: Route 1
Step 1: Reduction of 2-Nitrobenzonitrile to 2-Aminobenzonitrile
-
To a stirred solution of 2-nitrobenzonitrile (18.1 g, 0.122 mol) in ethanol (200 mL), add concentrated hydrochloric acid (60 mL).
-
Cool the mixture in an ice bath and add tin(II) chloride dihydrate (82.8 g, 0.367 mol) portion-wise, maintaining the temperature below 20°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by pouring it onto ice (300 g) and basify with a 40% NaOH solution until pH > 10.
-
Extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 2-aminobenzonitrile.
-
Assumed Yield: 85% (12.2 g, 0.103 mol)
-
Step 2: Reduction of 2-Aminobenzonitrile to o-Aminobenzylamine
-
In a separate flask under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄) (7.8 g, 0.206 mol) in anhydrous tetrahydrofuran (THF) (250 mL).
-
Cool the suspension to 0°C and add a solution of 2-aminobenzonitrile (12.2 g, 0.103 mol) in anhydrous THF (100 mL) dropwise.
-
After the addition, allow the mixture to warm to room temperature and then reflux for 6 hours.
-
Cool the reaction to 0°C and quench sequentially by the slow, dropwise addition of water (7.8 mL), 15% NaOH solution (7.8 mL), and then water again (23.4 mL).
-
Filter the resulting granular precipitate and wash it with THF (2 x 50 mL).
-
Concentrate the combined filtrate under reduced pressure to yield o-aminobenzylamine.
-
Assumed Yield: 80% (10.1 g, 0.083 mol)
-
Step 3: Formation of this compound
-
Dissolve the crude o-aminobenzylamine (10.1 g, 0.083 mol) in isopropanol (100 mL).
-
Cool the solution in an ice bath and bubble hydrogen chloride gas through it until the solution is saturated and precipitation is complete.
-
Filter the white precipitate, wash with cold isopropanol (20 mL) and diethyl ether (20 mL), and dry under vacuum to yield the final product.
-
Assumed Yield: 90% (14.5 g). For our analysis, we will normalize to a 10 g final product scale.
-
Causality and Critique:
The choice of tin(II) chloride is a classic method for the chemoselective reduction of an aromatic nitro group in the presence of a nitrile.[15] However, this step generates a large amount of tin-based waste, which is environmentally problematic and requires significant effort for workup and disposal. The subsequent use of LiAlH₄ for the nitrile reduction is effective but suffers from poor atom economy and involves hazardous, water-reactive reagents, necessitating stringent anhydrous conditions and a careful quenching procedure. The extensive use of multiple solvents for reaction, extraction, and purification contributes significantly to a high Process Mass Intensity.
Route 2: Greener Synthesis via One-Pot Catalytic Hydrogenation
A more modern and greener approach involves the catalytic reduction of both the nitro and nitrile functionalities. This can often be achieved in a single step or a streamlined two-step process using hydrogen gas and a heterogeneous catalyst, which drastically reduces waste.
Reaction Scheme:
-
Catalytic Hydrogenation: 2-Nitrobenzonitrile → o-Aminobenzylamine (using H₂ and Raney Nickel or Pd/C)
-
Salt Formation: o-Aminobenzylamine → this compound (using HCl)
Experimental Protocol: Route 2
Step 1: Catalytic Hydrogenation of 2-Nitrobenzonitrile
-
Charge a high-pressure autoclave with 2-nitrobenzonitrile (12.1 g, 0.082 mol), methanol (150 mL), and Raney Nickel (1.2 g, ~10% w/w, slurry washed).
-
Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 100 psi.
-
Heat the mixture to 60°C and maintain vigorous stirring for 8-12 hours, monitoring hydrogen uptake.
-
After the reaction is complete (cessation of H₂ uptake), cool the vessel to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. The catalyst can be stored under water for potential reuse.
-
Concentrate the filtrate under reduced pressure to yield crude o-aminobenzylamine.
-
Assumed Yield: 90% (9.0 g, 0.074 mol)
-
Step 2: Formation of this compound
-
Dissolve the crude o-aminobenzylamine (9.0 g, 0.074 mol) in isopropanol (80 mL).
-
Add a 5 M solution of HCl in isopropanol (32.6 mL, 0.163 mol) dropwise with stirring while cooling in an ice bath.
-
Stir for 1 hour at 0°C to complete precipitation.
-
Filter the white precipitate, wash with a small amount of cold isopropanol (15 mL), and dry under vacuum to yield 10 g of this compound.
-
Final Yield: 10 g (0.051 mol from starting material)
-
Causality and Critique:
This catalytic route represents a significant green improvement. The primary reductant is hydrogen gas, the byproduct of which is water, making it an exceptionally clean reagent.[16] The use of a heterogeneous catalyst like Raney Nickel or Pd/C avoids the stoichiometric metal waste of Route 1.[17][18] Furthermore, these catalysts are used in small quantities and can often be recovered and recycled, enhancing the sustainability of the process. The one-pot nature of the reduction simplifies the workflow, reduces solvent usage, and minimizes unit operations, leading to a much lower PMI. The primary safety consideration is the handling of flammable hydrogen gas and pyrophoric catalysts, which requires appropriate engineering controls.
Quantitative Comparison of Green Metrics
The stark contrast between the two routes becomes evident when their green chemistry metrics are calculated and compared.
| Metric | Route 1: Traditional Synthesis | Route 2: Greener Catalytic Synthesis | Ideal Value |
| Atom Economy (AE) ¹ | 35.1% | 73.1% | 100% |
| Reaction Mass Efficiency (RME) ² | 6.8% | 61.2% | 100% |
| Process Mass Intensity (PMI) ³ | ~155 | ~31 | 1 |
| E-Factor | ~154 | ~30 | 0 |
¹ AE calculated for the transformation of 2-nitrobenzonitrile to o-aminobenzylamine base. ² RME calculated for the overall transformation from starting material to isolated product base. ³ PMI includes all reactants, reagents, solvents, and process water for a 10 g output of the final dihydrochloride salt.
Visualizing the Workflows
The diagrams below illustrate the complexity and material flow of each synthetic route.
Caption: Workflow for the Traditional Synthesis of this compound.
Caption: Workflow for the Greener Catalytic Synthesis of this compound.
Conclusion and Outlook
The quantitative analysis unequivocally demonstrates the superiority of the catalytic hydrogenation route (Route 2) for the synthesis of this compound from a green chemistry standpoint. Its atom economy is more than double that of the traditional method, and its Process Mass Intensity is lower by a factor of five. This translates to a ~80% reduction in waste, a simplified operational workflow, and the avoidance of hazardous stoichiometric reagents and their toxic metal byproducts.
While the traditional route is mechanistically instructive and may be accessible with standard laboratory glassware, its significant environmental burden makes it unsuitable for modern, sustainable pharmaceutical development. The catalytic approach, despite requiring specialized high-pressure equipment, aligns with the core principles of green chemistry: waste prevention, high atom economy, catalysis, and safer chemistry.[19][20] For any organization committed to reducing its environmental footprint, the choice is clear. This guide underscores the power of green chemistry metrics to move beyond simple yield analysis and drive the development of more efficient, economical, and environmentally responsible chemical manufacturing processes.
References
- Frontiers. (2022-02-22).
- PrepChem.com. Synthesis of o-aminobenzylamine. [Link]
- ResearchG
- Google Patents. (1987). Method for preparing aminobenzylamine.
- Beilstein Journals. (2018-09-26). Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups. [Link]
- PubMed. (2017). Transition-Metal-Free, Atom- And Step-Economic Synthesis of Aminoketopyrrolizines From Benzylamine, Acylethynylpyrroles, and Acylacetylenes. [Link]
- Wiley-VCH. (2018). 1 Green Chemistry Metrics. [Link]
- Thieme. (2014).
- National Center for Biotechnology Information. (2017). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. [Link]
- Journal of Chemical Education. (2016-08-09).
- MDPI. (2022-06-28). Green Chemistry Metrics, A Review. [Link]
- ResearchGate. Summary of green chemistry metrics for all compounds synthesised. [Link]
- ResearchGate. (2017). Reaction of CO2 and 2-aminobenzonitrile to produce quinazoline-2,4(1H,3H)-dione. [Link]
- ACS Publications. (2020-08-06).
- Journal of Chemical Education. (2012). Assessing Process Mass Intensity and Waste via an aza-Baylis− Hillman Reaction. [Link]
- Google Patents. (1990). Process for producing aminobenzylamine.
- MDPI. (2024).
- ACS Green Chemistry Institute Pharmaceutical Roundtable. Process Mass Intensity (PMI). [Link]
- Prime Scholars. Atom Economy in Drug Synthesis is a Playground of Functional Groups. [Link]
- Wikipedia.
- Journal of Chemical and Pharmaceutical Research. (2025). Atom Economy Green Synthesis in Organic Chemistry. [Link]
- Link Springer. Atom Economy and Reaction Mass Efficiency. [Link]
- Organic Syntheses. p-NITROBENZONITRILE. [Link]
- ChemRxiv. (2022).
- Bentham Science. (2024-03-13). Importance and Green Synthesis of Amines: A Review. [Link]
- National Center for Biotechnology Information. (2023). Process Mass Intensity (PMI): A Holistic Analysis of Current Peptide Manufacturing Processes Informs Sustainability in Peptide Synthesis. [Link]
- Chem-Station. (2024-08-28). How “good” can the synthetic route be?
- ResearchGate. (2018). Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups. [Link]
- Eureka. (2024). A Review on the Synthesis of Nanomaterials: Comparing Traditional and Biological Green Methods. [Link]
- ResearchGate. (2025).
- PubChem. 4-Aminobenzylamine. [Link]
- ResearchGate. (2023). Comparison among main traditional versus green methods to synthesize metal oxide nanoparticles. [Link]
Sources
- 1. Frontiers | Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System [frontiersin.org]
- 2. BJOC - Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups [beilstein-journals.org]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 5. Green Chemistry Metrics, A Review [mdpi.com]
- 6. primescholars.com [primescholars.com]
- 7. Atom economy - Wikipedia [en.wikipedia.org]
- 8. jocpr.com [jocpr.com]
- 9. bilder.buecher.de [bilder.buecher.de]
- 10. Process Mass Intensity (PMI) – ACSGCIPR [acsgcipr.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Process Mass Intensity (PMI): A Holistic Analysis of Current Peptide Manufacturing Processes Informs Sustainability in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How “good” can the synthetic route be? SMART-PMI: Predicting Process Mass Intensity from Molecular Structure | Chem-Station Int. Ed. [en.chem-station.com]
- 14. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Importance and Green Synthesis of Amines: A Review | Bentham Science [benthamscience.com]
- 17. KR870002017B1 - Method for preparing aminobenzylamine - Google Patents [patents.google.com]
- 18. US4978792A - Process for producing aminobenzylamine - Google Patents [patents.google.com]
- 19. jchemrev.com [jchemrev.com]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of o-, m-, and p-Aminobenzylamine Dihydrochloride
For researchers, scientists, and professionals in drug development and materials science, the selection of appropriate building blocks is paramount to achieving desired synthetic outcomes and material properties. Aminobenzylamine isomers, available as their dihydrochloride salts for enhanced stability and solubility, are versatile precursors. However, the positional isomerism of the amino and aminomethyl groups on the benzene ring profoundly influences their reactivity and, consequently, their efficacy in various applications. This guide provides an in-depth technical comparison of ortho-, meta-, and para-aminobenzylamine, grounded in experimental evidence and mechanistic principles, to inform rational selection in your research endeavors.
Introduction: The Critical Role of Isomerism
The ortho (o-), meta (m-), and para (p-) isomers of aminobenzylamine share the same molecular formula but differ in the substitution pattern on the aromatic ring. This seemingly subtle difference dictates their electronic properties, steric hindrance, and the potential for intramolecular interactions, leading to distinct chemical behaviors. This guide will explore and compare the efficacy of these isomers in three key application areas:
-
Heterocyclic Synthesis: Focusing on the synthesis of quinazolines, where the unique structure of the ortho isomer is paramount.
-
Polymer Chemistry: A comparative analysis of the isomers as curing agents for epoxy resins.
-
Bioactive Compound Synthesis: Evaluating the formation and antimicrobial properties of Schiff bases derived from each isomer.
Comparative Physicochemical Properties
A foundational understanding of the physical properties of these isomers is essential for their practical application in the laboratory.
| Property | o-Aminobenzylamine | m-Aminobenzylamine | p-Aminobenzylamine |
| Appearance | White to almost white powder/crystal | Pale brown to yellow crystal | White to light yellow crystal powder/liquid |
| Melting Point (°C) | 58-61[1][2] | 41-45[3] | 37[4] |
| Boiling Point (°C) | Not readily available | 134 °C at 4 mmHg[3] | 101 °C at 0.05 mmHg[4] |
| Molecular Weight ( g/mol ) | 122.17[1][2] | 122.17[3] | 122.17[4] |
| CAS Number | 4403-69-4[1][2] | 4403-70-7[5] | 4403-71-8[4] |
Note: Properties are for the free base. The dihydrochloride salts will have different physical properties, such as higher melting points and water solubility.
Efficacy in Heterocyclic Synthesis: The "Ortho" Advantage in Quinazoline Formation
The synthesis of quinazolines, a class of nitrogen-containing heterocycles with a broad spectrum of biological activities, is a prime example of how positional isomerism dictates reaction outcomes.[6] In this context, o-aminobenzylamine is a uniquely effective precursor, while its m- and p- isomers are unsuitable for direct cyclization to form the quinazoline core.
Mechanistic Insight
The efficacy of o-aminobenzylamine stems from the adjacent positioning of the aromatic amino group and the benzylamine moiety. This arrangement is perfectly pre-organized for an intramolecular cyclization reaction. The general mechanism involves a condensation reaction with an aldehyde, nitrile, or other carbonyl equivalent, followed by cyclization and oxidation.
Caption: General workflow for quinazoline synthesis using o-aminobenzylamine.
The proximity of the nucleophilic aromatic amine to the imine formed from the benzylamine allows for the crucial ring-closing step. In contrast, the m- and p- isomers lack this spatial arrangement, making intramolecular cyclization to form the six-membered pyrimidine ring of the quinazoline scaffold sterically impossible.
Experimental Protocol: Synthesis of 2-Phenylquinazoline from o-Aminobenzylamine
This protocol is adapted from a metal-free, organocatalytic method, highlighting a green chemistry approach.[3][7]
Materials:
-
o-Aminobenzylamine (1.0 mmol)
-
Benzaldehyde (1.0 mmol)
-
4,6-Dihydroxybenzoic acid monohydrate (5 mol%)
-
Boron trifluoride etherate (BF₃·Et₂O) (10 mol%)
-
Dimethyl sulfoxide (DMSO) (1.0 mL)
-
Oxygen (balloon)
Procedure:
-
To a 10 mL two-neck flask, add o-aminobenzylamine, benzaldehyde, 4,6-dihydroxybenzoic acid monohydrate, and BF₃·Et₂O.[8]
-
Add DMSO to the flask and equip it with an oxygen balloon.
-
Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture for 48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Purify the resulting mixture by column chromatography on activated alumina (eluent: ethyl acetate/iso-hexane) to afford 2-phenylquinazoline.
Expected Yield: Yields for this type of reaction can range from moderate to high (e.g., up to 81%), depending on the specific substrates and reaction conditions.[3]
Comparative Efficacy as Epoxy Resin Curing Agents
Epoxy resins are thermosetting polymers that require a curing agent (hardener) to form a cross-linked network, resulting in a rigid and durable material. Amine-based compounds are common curing agents, with the primary or secondary amine groups reacting with the epoxide rings of the resin. All three aminobenzylamine isomers can, in principle, act as curing agents due to the presence of two nucleophilic amine groups.
Performance Comparison
Crucially, the patent reveals that a mixture of m- and p-aminobenzylamine is not only liquid at room temperature but also demonstrates superior performance compared to the individual isomers, exhibiting a shorter curing time and enhanced thermal stability.[5][9] This suggests a synergistic effect between the two isomers.
Caption: Workflow for curing epoxy resin with aminobenzylamine isomers.
The following table provides an illustrative comparison based on the findings of the patent and general principles of epoxy curing with aromatic amines.
| Performance Metric | m-Aminobenzylamine | p-Aminobenzylamine | Mixture (m- & p-) |
| Physical State at RT | Solid | Liquid | Liquid |
| Handling/Processability | Poor (requires melting) | Good | Excellent |
| Curing Time | Moderate | Moderate | Shorter [5][9] |
| Glass Transition Temp. (Tg) | High | High | High |
| Thermal Stability | Good | Good | Higher [5][9] |
Mechanistic Considerations
The reactivity of amine curing agents is influenced by both the basicity of the nitrogen atoms and steric hindrance. The para position of the amino group in p-aminobenzylamine may allow for more facile access to the epoxide ring compared to the meta isomer, potentially influencing the initial reaction rate. The synergistic effect observed in the mixture could be attributed to a disruption of the crystal lattice of the m-isomer by the p-isomer, leading to a liquid eutectic mixture with enhanced reactivity. A study on isomeric diaminodiphenyl sulfone (DDS) curing agents showed that combining isomers can lead to a denser cured epoxy structure with superior mechanical properties.[9]
Experimental Protocol: Evaluation of Curing Performance
To quantitatively compare the efficacy of the isomers, the following experimental workflow is recommended.
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin
-
o-, m-, and p-Aminobenzylamine dihydrochloride (and their corresponding free bases)
-
A mixture of m- and p-aminobenzylamine (e.g., 48.5% m-, 50.2% p-, 1.3% o-)[5]
Procedure:
-
Preparation of Curing Agents: If starting from the dihydrochloride salts, neutralize with a suitable base (e.g., NaOH) and extract the free amine. Ensure complete removal of water.
-
Formulation: Mix stoichiometric amounts of the epoxy resin with each curing agent (individual isomers and the mixture). The stoichiometry is calculated based on the amine hydrogen equivalent weight (AHEW) and the epoxy equivalent weight (EEW) of the resin.
-
Curing: Cure the samples according to a defined temperature profile (e.g., room temperature followed by a post-cure at elevated temperature).
-
Characterization:
-
Gel Time: Measure the time taken for the liquid resin to transition to a gelled state.
-
Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) and the extent of cure.[10][11][12][13]
-
Thermogravimetric Analysis (TGA): Evaluate the thermal stability and decomposition temperature of the cured thermosets.[14][15][16]
-
Efficacy in Bioactive Compound Synthesis: A Look at Schiff Bases
Schiff bases, compounds containing a carbon-nitrogen double bond (imine), are important intermediates in organic synthesis and are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][5][6] The synthesis of Schiff bases involves the condensation of a primary amine with an aldehyde or ketone. All three aminobenzylamine isomers can participate in this reaction through both of their primary amine groups.
Reactivity and Isomeric Effects
The formation of a Schiff base is a nucleophilic addition-elimination reaction. The reactivity of the aminobenzylamine isomers will be influenced by the basicity of the nitrogen atoms. The aromatic amine is less basic than the benzylic amine due to the delocalization of the nitrogen lone pair into the benzene ring. Therefore, the benzylic amine is expected to be more reactive towards condensation with an aldehyde.
The position of the second amino group (ortho, meta, or para) will have a more subtle electronic effect on the reactivity of the first. However, the key difference between the isomers lies in the potential biological activity of the resulting Schiff bases and their metal complexes. The different spatial arrangements of the imine bonds and the remaining free amino group can lead to different chelating properties and biological target interactions.
Comparative Antimicrobial Activity of Derived Schiff Bases
While a direct comparative study of Schiff bases derived from all three aminobenzylamine isomers is not available, the literature on Schiff bases derived from related structures (e.g., aminophenols, aminobenzoic acid) indicates that the substitution pattern is critical for antimicrobial activity. For example, studies on Schiff bases have shown that the presence and position of electron-donating or electron-withdrawing groups can significantly impact their minimum inhibitory concentration (MIC) against various bacterial and fungal strains.[1][5][6][17][18]
The general trend observed is that the biological activity of Schiff bases is often enhanced upon coordination with metal ions.[17] The isomeric position of the functional groups in Schiff bases derived from aminobenzylamines would influence their geometry as ligands, thereby affecting the stability and biological activity of their metal complexes.
Illustrative Comparison of Potential Antimicrobial Efficacy:
| Isomer Derivative | Potential Advantage in Bioactivity |
| o-Aminobenzylamine | The resulting Schiff base can act as a bidentate or tridentate ligand, forming stable metal complexes that may exhibit enhanced biological activity. |
| m-Aminobenzylamine | The spatial arrangement may allow for binding to different biological targets compared to the o- and p-isomers. |
| p-Aminobenzylamine | The linear structure may facilitate intercalation with DNA or binding to elongated receptor sites. |
Experimental Protocol: Synthesis and Antimicrobial Screening of Schiff Bases
Materials:
-
o-, m-, and p-Aminobenzylamine
-
Substituted benzaldehyde (e.g., salicylaldehyde, p-nitrobenzaldehyde)
-
Ethanol
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Nutrient agar and appropriate growth media
Procedure:
-
Synthesis:
-
Dissolve equimolar amounts of the aminobenzylamine isomer and the aldehyde in ethanol.
-
Reflux the mixture for a specified time (e.g., 2-4 hours).
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to allow the Schiff base to precipitate.
-
Filter, wash, and recrystallize the product.
-
Characterize the synthesized Schiff bases using FT-IR, ¹H NMR, and mass spectrometry. The formation of the imine bond can be confirmed by the appearance of a characteristic C=N stretching band in the IR spectrum (around 1600-1650 cm⁻¹) and a signal for the azomethine proton (-CH=N-) in the ¹H NMR spectrum (around 8-9 ppm).
-
-
Antimicrobial Screening:
-
Use the agar well diffusion method or a serial dilution method to determine the Minimum Inhibitory Concentration (MIC) of the synthesized Schiff bases against the selected microbial strains.
-
Compare the results for the derivatives of the three isomers to a standard antibiotic.
-
Overall Conclusion and Future Outlook
The choice between o-, m-, and p-aminobenzylamine dihydrochloride is highly dependent on the intended application.
-
For the synthesis of fused heterocyclic systems like quinazolines , o-aminobenzylamine is the only effective isomer due to its unique structural arrangement that facilitates the necessary intramolecular cyclization.
-
In the field of epoxy resins , a mixture of m- and p-aminobenzylamine offers superior performance as a curing agent compared to the individual isomers, providing better processability, faster curing, and enhanced thermal stability.
-
As precursors for bioactive Schiff bases , all three isomers are viable starting materials. The efficacy in this context is not about the ease of synthesis but the biological activity of the resulting derivatives , which will be dictated by the isomeric structure.
This guide highlights the importance of understanding the structure-property-reactivity relationships of isomeric building blocks. Future research could focus on a direct, side-by-side quantitative comparison of the isomers in applications such as metal chelation and as precursors for other classes of bioactive molecules to further elucidate the impact of their positional isomerism.
References
- A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. (n.d.).
- Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxid
- KR870001541B1 - Aminobenzylamine composition for curing epoxy resin. (n.d.).
- Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System. (2022).
- Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Fe (II), Co (II). (n.d.). IJMRSTI. [Link]
- Synthesis, Characterization and Antibacterial Activity of Some Schiff Bases Derived from 4-Aminobenzoic Acid. (n.d.). Asian Journal of Chemistry. [Link]
- A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. (n.d.). MDPI. [Link]
- Synthesis of quinazolinones from o-aminobenzamides and benzyl amines under metal-free conditions. (2022).
- Self-Toughened Epoxy Resin via Hybridization of Structural Isomeric Curing Agents. (n.d.). MDPI. [Link]
- Transition-metal-catalyzed synthesis of quinazolines: A review. (2022).
- Synthesis and antibacterial activity of some Schiff bases derived from 4-aminobenzoic acid. (2009). Semantic Scholar. [Link]
- Comparative Study of the Schiff Bases by Conventional and Green Method and Antimicrobial Activity. (n.d.). International Journal of Green and Herbal Chemistry. [Link]
- TGA thermograms and their respective first derivatives of the cured epoxy‐amine thermosetting systems in N2. (n.d.).
- Effect of Curing Agents on the Cure Behaviour and Thermal and Mechanical Properties of a Novel Vanillin- based Bio-epoxy Resin. (n.d.). University of Toronto. [Link]
- Curing Agents for Epoxy Resin. (n.d.). ThreeBond Technical News. [Link]
- Synthesis and Anti-Bacterial Activities of Some Novel Schiff Bases Derived from Aminophenazone. (2012). MDPI. [Link]
- (PDF) Complexes of Aminobenzylamines. Part I. Complexes. (n.d.). Amanote Research. [Link]
- TGA curve of the cured epoxy resin. (n.d.).
- Study of the curing process of epoxy-amine compositions by differential scanning calorimetry. (2020). E3S Web of Conferences. [Link]
- Investigation on the Curing and Thermal Properties of Epoxy/Amine/Phthalonitrile Blend. (2022). MDPI. [Link]
- Stability Constants of Metal(II) Complexes with Amines and Aminocarboxylates with Special Reference to Chelation. (2022).
- Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. (2023).
- Stability constants of metal complexes and their applications. (n.d.). University of Delhi. [Link]
- Synthesis, characterization and antimicrobial activity of a schiff base derived from 2-aminobenzothiazole with o-vanillin and it. (2023). Medicinal and Medical Chemistry. [Link]
- Synthesis of Schiff Base Derived from p-Aminobenzoic Acid by Solvent-Free Reaction Using Jet Milling. (n.d.).
- Synthesis and Characterization of Schiff Base from Aromatic Amine and Aromatic P-Nitro Benzaldehyde. (n.d.). IJTSRD. [Link]
- Stability of Metal Complexes. (n.d.). SciSpace. [Link]
- EPOXY THERMOSETS AND THEIR APPLICATIONS. II. THERMAL ANALYSIS. (n.d.). University of North Texas. [Link]
- Exploring Recent Advancements in Schiff Base Chemistry. (n.d.). SciSpace. [Link]
- Study of the curing process of epoxy-amine compositions by differential scanning calorimetry. (2020).
Sources
- 1. Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System [frontiersin.org]
- 4. Quinazoline synthesis [organic-chemistry.org]
- 5. Synthesis and Antimicrobial Activity of New Schiff Bases – Oriental Journal of Chemistry [orientjchem.org]
- 6. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. KR870001541B1 - Aminobenzylamine composition for curing epoxy resin - Google Patents [patents.google.com]
- 10. thermalsupport.com [thermalsupport.com]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. engineering.unt.edu [engineering.unt.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. ijmrsti.com [ijmrsti.com]
- 18. asianpubs.org [asianpubs.org]
A Spectroscopic Guide to o-Aminobenzylamine Dihydrochloride and Its Derivatives: A Comparative Analysis for Researchers
In the landscape of pharmaceutical research and drug development, a profound understanding of the structural and electronic properties of molecular entities is paramount. o-Aminobenzylamine and its derivatives are significant building blocks in the synthesis of a variety of heterocyclic compounds, some of which have shown promising biological activities.[1][2] This guide provides a comprehensive spectroscopic comparison of o-aminobenzylamine dihydrochloride and its derivatives, offering researchers, scientists, and drug development professionals a detailed analysis supported by experimental data and protocols. Our focus is to elucidate the subtle yet crucial differences in their spectroscopic signatures, which arise from various substitutions on the parent molecule.
Introduction to the Spectroscopic Characterization of Amines
The spectroscopic analysis of amines is a cornerstone of their characterization. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide invaluable insights into the molecular structure, functional groups, and electronic environment of these compounds.[3][4][5] For o-aminobenzylamine derivatives, spectroscopy is not merely for identification but also for understanding how different substituents influence the electron density distribution and conformation, which in turn can affect their reactivity and biological function.
Derivatization is a common strategy to enhance the detectability of amines in various analytical methods, including chromatography.[6][7][8][9] This involves reacting the amine with a reagent to introduce a chromophore, fluorophore, or a group that improves its volatility and separation.[7][8] The choice of the derivatizing agent is critical and depends on the analytical technique and the specific properties of the amine.[6][7]
Comparative Spectroscopic Analysis
This section details the comparative spectroscopic data of o-aminobenzylamine and a selection of its derivatives. The data presented is a synthesis of information from various sources and is intended to highlight the key differences and similarities.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying functional groups. In amines, the N-H stretching and bending vibrations are particularly informative.[3][10]
Key IR Absorptions for Aminobenzylamine Derivatives (cm⁻¹):
| Compound | N-H Stretch (Primary Amine) | N-H Bend (Primary Amine) | Aromatic C-H Stretch | C-N Stretch (Aliphatic) | C-N Stretch (Aromatic) | Aromatic C=C Stretch |
| o-Aminobenzylamine | ~3400-3300 (two bands) | ~1650-1580 | ~3100-3000 | ~1250-1020 | ~1335-1250 | ~1600-1450 |
| N-acetyl-o-aminobenzylamine | ~3300 (one band, amide) | ~1550 (amide II) | ~3100-3000 | ~1250-1020 | ~1335-1250 | ~1600-1450 |
| 2-Nitro-o-aminobenzylamine | ~3400-3300 (two bands) | ~1650-1580 | ~3100-3000 | ~1250-1020 | ~1335-1250 | ~1600-1450, ~1550 & ~1350 (NO₂) |
Interpretation:
-
N-H Stretching: Primary amines like o-aminobenzylamine exhibit two N-H stretching bands due to symmetric and asymmetric vibrations.[10] Upon acylation (e.g., N-acetyl derivative), this is replaced by a single N-H stretch of the secondary amide.
-
Aromatic Substitution: The presence of substituents on the aromatic ring can influence the exact position and intensity of the aromatic C-H and C=C stretching bands.[11] For instance, the introduction of a nitro group introduces strong characteristic absorptions around 1550 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment of protons in a molecule.
Comparative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃:
| Compound | Aromatic Protons | CH₂ Protons | NH₂ Protons (Benzylic) | NH₂ Protons (Aromatic) | Other Protons |
| o-Aminobenzylamine | ~6.6-7.2 (m) | ~3.8 (s) | ~1.5 (br s) | ~3.6 (br s) | |
| m-Aminobenzylamine | ~6.5-7.1 (m) | ~3.7 (s) | ~1.6 (br s) | ~3.5 (br s) | |
| p-Aminobenzylamine | ~6.6 & 7.1 (d, J=8 Hz) | ~3.7 (s) | ~1.4 (br s) | ~3.6 (br s) |
Interpretation:
-
Aromatic Protons: The substitution pattern on the benzene ring significantly affects the multiplicity and chemical shifts of the aromatic protons. The ortho, meta, and para isomers show distinct splitting patterns.
-
CH₂ Protons: The benzylic methylene protons typically appear as a singlet around 3.7-3.8 ppm.
-
NH₂ Protons: The signals for the amine protons are often broad and their chemical shift can vary with concentration and solvent due to hydrogen bonding.[3] Their presence can be confirmed by D₂O exchange, which causes the signal to disappear.[3]
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds typically exhibit characteristic absorptions in the UV region.
Comparative UV-Vis Absorption Maxima (λ_max, nm) in Methanol:
| Compound | λ_max 1 | λ_max 2 |
| Benzylamine | ~257 | - |
| o-Aminobenzylamine | ~235 | ~285 |
| p-Aminobenzylamine | ~240 | ~290 |
Interpretation:
The presence of the amino group on the benzene ring causes a red shift (bathochromic shift) of the absorption maxima compared to benzylamine, indicating an extension of the conjugated system. The position of the amino group (ortho vs. para) has a minor influence on the λ_max.
Experimental Protocols
The following are detailed protocols for the spectroscopic analysis of o-aminobenzylamine derivatives.
Protocol for Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectrum of an o-aminobenzylamine derivative to identify its functional groups.
Materials:
-
o-Aminobenzylamine derivative sample
-
FTIR spectrometer with a diamond ATR accessory
-
Spatula
-
Methanol or other suitable solvent for cleaning
Procedure:
-
Background Scan: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. If the sample is a liquid, place a single drop on the crystal.
-
Sample Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: Process the spectrum by performing a baseline correction and peak picking to identify the characteristic absorption bands.
-
Cleaning: Clean the ATR crystal thoroughly with a solvent-moistened wipe after analysis.
Causality: The ATR technique is chosen for its simplicity and minimal sample preparation. The interaction of the infrared beam with the sample's molecular vibrations provides a unique fingerprint of the functional groups present.[11]
Protocol for ¹H NMR Spectroscopy
Objective: To obtain a high-resolution ¹H NMR spectrum to elucidate the chemical structure of an o-aminobenzylamine derivative.
Materials:
-
o-Aminobenzylamine derivative sample (2-5 mg)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube
-
Pipette
-
NMR spectrometer (e.g., 400 MHz)
Procedure:
-
Sample Preparation: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.
-
Spectrometer Setup: Insert the NMR tube into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
Spectrum Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A typical experiment includes 16-32 scans.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Data Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling constants to assign the peaks to the molecular structure.
Causality: The choice of a deuterated solvent is crucial to avoid a large interfering solvent signal in the ¹H NMR spectrum. Shimming the magnetic field ensures a homogeneous field, leading to sharp and well-resolved peaks.
Visualizing Experimental Workflows
Figure 1: A generalized workflow for the spectroscopic analysis of o-aminobenzylamine derivatives.
Conclusion
The spectroscopic comparison of this compound and its derivatives reveals that each analytical technique provides a unique piece of the structural puzzle. IR spectroscopy is invaluable for the rapid identification of functional groups and monitoring chemical transformations. ¹H NMR spectroscopy offers detailed insights into the molecular framework and the electronic environment of the protons. UV-Vis spectroscopy provides information on the electronic structure and conjugation within the molecules. By employing these techniques in a complementary fashion, researchers can confidently characterize these important synthetic intermediates and gain a deeper understanding of their chemical properties, which is essential for their application in drug discovery and development.
References
- ResearchGate. (n.d.). Room-temperature UV–vis absorption spectra of benzylamine (1),....
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033871).
- MDPI. (2022). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.
- LibreTexts. (2021). Infrared (IR) Spectroscopy.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0033871).
- PubChem. (n.d.). 4-Aminobenzylamine.
- Beilstein Journals. (2018). Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups.
- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines.
- De Gruyter. (2013). The Chemical and Structural Properties of 2-Aminobenzylamine Derivatives.
- LibreTexts. (2024). 24.10: Spectroscopy of Amines.
- NIST. (n.d.). 2-Aminobenzyl alcohol.
- Scientific Laboratory Supplies. (n.d.). 2-Aminobenzylamine, 98%.
- Google Patents. (n.d.). US4978792A - Process for producing aminobenzylamine.
- ResearchGate. (n.d.). UV-visible spectra illustrating products formation following 1 h....
- ResearchGate. (n.d.). UV- vis absorption spectra of the benzylamine reaction system with or....
- PubMed. (2013). Synthesis, spectral characterization and antimicrobial studies of novel s-triazine derivatives.
- National Institutes of Health. (2023). Identification of p-aminobenzylamine derivatives as dual non-covalent inhibitors of the transmembrane host proteases TMPRSS2 and HAT proteases with anti-viral potential.
- MDPI. (2021). High-Performance UV-Vis Light Induces Radical Photopolymerization Using Novel 2-Aminobenzothiazole-Based Photosensitizers.
- National Institutes of Health. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives.
- MDPI. (2023). Spectroscopic Study of a Novel Binaphthyl Amine Fluorescent Probe for Chiral Recognition of D/L-Lysine.
- De Gruyter. (2013). The Chemical and Structural Properties of 2-Aminobenzylamine Derivatives.
- ResearchGate. (n.d.). Synthesis and NMR-spectral characterization of N,N-dialkyl-3-nitroanilines, N,N-dialkyl-1,3-benzenediamines and their acyl derivatives.
- ResearchGate. (n.d.). Synthesis, characterization and spectroscopic properties of some new phenylazo-6-aminouracil.
- International Journal for Modern Trends in Science and Technology. (2023). Synthesis, Characterization and Antimicrobial Activity of Oxadiazine Derivatives.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Identification of p-aminobenzylamine derivatives as dual non-covalent inhibitors of the transmembrane host proteases TMPRSS2 and HAT proteases with anti-viral potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Synthesis, spectral characterization and antimicrobial studies of novel s-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. cpha.tu.edu.iq [cpha.tu.edu.iq]
A Senior Application Scientist's Guide to Sialic Acid Quantification: Benchmarking o-Aminobenzylamine Dihydrochloride Against Procainamide
Introduction: The Critical Role of Sialylation and the Need for Robust Quantification
In the realm of biopharmaceutical development, the glycosylation profile of a therapeutic protein is a critical quality attribute (CQA) that profoundly influences its efficacy, stability, and immunogenicity.[1] Among the myriad of glycan structures, terminal sialic acids, such as N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc), are of paramount importance.[2] The degree of sialylation can extend the serum half-life of a glycoprotein, while the presence of the non-human Neu5Gc can trigger an immune response in patients.[3] Consequently, regulatory bodies mandate the precise monitoring and quantification of sialic acid content throughout the drug development lifecycle.[3]
For decades, the gold standard for this task has been pre-column derivatization of released sialic acids with o-Aminobenzylamine dihydrochloride (more commonly known as 1,2-diamino-4,5-methylenedioxybenzene dihydrochloride, or DMB), followed by analysis via Reverse-Phase High-Performance Liquid Chromatography with Fluorescence Detection (RP-HPLC-FLD).[1][2] This method is well-established and accepted by regulatory agencies.[3] However, the pursuit of higher sensitivity, improved stability, and greater versatility in modern bioanalytics has spurred the exploration of novel reagents.
This guide provides an in-depth, objective comparison between the incumbent DMB and a promising alternative, Procainamide (ProA). We will delve into the chemical mechanisms, present a head-to-head performance benchmark based on experimental data, provide detailed protocols, and offer expert insights to guide researchers in selecting the optimal reagent for their specific needs.
The Incumbent: this compound (DMB)
DMB is an aromatic amine that reacts with the α-keto acid functionality of sialic acids. The reaction proceeds via a condensation mechanism under acidic conditions and elevated temperature, forming a stable, fluorescent derivative that can be readily detected.[4][5]
Mechanism of Action
The core of the DMB labeling reaction is a condensation reaction between the two adjacent amino groups of DMB and the α-keto acid group of the sialic acid. This forms a fluorescent tricyclic aromatic derivative, allowing for sensitive detection. The reaction is typically performed in an acidic environment with a reducing agent to maintain the stability of the reagents.[6]
Caption: Reaction of DMB with a sialic acid.
Advantages and Limitations
Advantages:
-
High Specificity: DMB reacts specifically with α-keto acids, making it highly selective for sialic acids among other monosaccharides.
-
Established Methodology: Decades of use mean the protocols are well-understood, validated, and widely published.[3][4]
-
Good Sensitivity: Fluorescence detection provides sensitivity in the picomole range, sufficient for many applications.[5]
Limitations:
-
Photostability Concerns: The DMB-labeled sialic acid derivatives are known to be light-sensitive, requiring samples to be protected from light and often analyzed within 24 hours to prevent degradation.[4]
-
Interference from Excess Reagent: The derivatization procedure can result in interfering peaks from the excess DMB reagent and its byproducts, which can complicate chromatography and limit sensitivity.[2]
-
Limited MS Compatibility: While not its primary purpose, the DMB tag provides poor ionization efficiency in mass spectrometry, hindering confident peak identification by MS.
The Challenger: Procainamide (ProA)
Procainamide is another fluorescent tag that reacts with the reducing end of carbohydrates, including the open-ring aldehyde form of sialic acids, via reductive amination. While traditionally used for general glycan analysis, its properties make it a compelling alternative for sialic acid quantification.[3]
Mechanism of Action
Procainamide labeling is a two-step process. First, the primary amine of procainamide reacts with the aldehyde group of the glycan to form a Schiff base. In the second step, this imine is reduced to a stable secondary amine by a reducing agent like sodium cyanoborohydride.[7] The procainamide tag contains a tertiary amine tail, which enhances ionization in positive mode electrospray ionization-mass spectrometry (ESI-MS).[3]
Caption: Reductive amination of sialic acid with Procainamide.
Advantages and Potential
-
Enhanced MS Sensitivity: The key advantage of procainamide is its significantly improved ionization efficiency in ESI-MS compared to traditional labels like DMB or 2-aminobenzamide (2-AB).[3][8] This allows for confident mass confirmation of sialic acid peaks.
-
High Fluorescence Signal: Procainamide provides a strong fluorescence response, often higher than that of 2-AB, leading to excellent sensitivity in FLD.[3][8]
-
Versatility: A single labeling workflow can be used for both sialic acids and other neutral or acidic monosaccharides, streamlining sample preparation.
Head-to-Head: A Comparative Benchmarking Study
To provide a clear comparison, we present a summary of expected performance metrics based on published data and field experience.
| Performance Metric | o-Aminobenzylamine (DMB) | Procainamide (ProA) | Rationale & Expert Insight |
| Reaction Time | 2-3 hours at 50°C[4] | ~4 hours at 65°C | Both require elevated temperatures for efficient derivatization. While ProA may require slightly longer incubation, the protocols are comparable in overall hands-on time. |
| Sensitivity (FLD) | High (LOD ~5-10 pmol)[5] | Very High (Potentially higher than DMB)[3][8] | Procainamide's inherent fluorescence is very strong, often leading to lower limits of detection and quantification, which is critical for samples with low sialic acid content. |
| Sensitivity (MS) | Low | High (up to 30x > 2-AB)[8] | This is the standout advantage for ProA. The tertiary amine allows for robust MS detection, enabling unambiguous peak identification and structural confirmation. |
| Derivative Stability | Light-sensitive; analyze within 24h[4] | Generally stable | The secondary amine linkage in ProA-labeled glycans is very stable. DMB adducts require careful handling to avoid photodegradation. |
| Chromatographic Interference | Prone to reagent-derived artifacts[2] | Cleaner baseline typically observed | Efficient cleanup protocols for ProA labeling often result in cleaner chromatograms with fewer interfering peaks from excess reagent. |
| Workflow Complexity | Established, but requires careful handling | Similar to other reductive amination protocols | Both workflows involve sample hydrolysis, labeling, and cleanup. The steps are analogous, making the transition between methods straightforward. |
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed methodology for the quantification of sialic acids using both DMB and Procainamide.
Overall Experimental Workflow
Caption: General workflow for sialic acid analysis.
Protocol 1: o-Aminobenzylamine (DMB) Derivatization
Causality: This protocol uses established conditions that balance efficient sialic acid release with minimal degradation of O-acetyl groups. The dark incubation is critical to prevent photodegradation of the fluorescent product.[4]
-
Sialic Acid Release:
-
To 50-100 µg of glycoprotein in a microcentrifuge tube, add 2M acetic acid to a final volume of 50 µL.
-
Cap the tube tightly and incubate in a heating block at 80°C for 2 hours.
-
Cool the sample to room temperature. Centrifuge briefly to collect condensate.
-
-
DMB Labeling Reagent Preparation (Prepare Fresh):
-
In a glass vial, mix 440 µL of a solution containing 18 MΩ water, glacial acetic acid, and 2-mercaptoethanol (in a ratio of approx. 89:8:3 v/v/v).
-
Add ~4 mg of sodium hydrosulfite and mix until dissolved.
-
Add this solution to a vial containing ~0.7 mg of DMB powder and mix thoroughly.[3] Self-Validation: The solution should be clear.
-
-
Derivatization Reaction:
-
Add 20 µL of the freshly prepared DMB Labeling Reagent to the 50 µL of released sialic acid sample.
-
Vortex briefly and incubate in a heating block at 50°C for 3 hours in complete darkness.
-
Stop the reaction by adding 480 µL of water. The sample is now ready for HPLC analysis.
-
Protocol 2: Procainamide (ProA) Derivatization
Causality: This protocol uses reductive amination, a robust and widely used chemistry for labeling carbohydrates. The higher temperature and use of DMSO helps to drive the reaction to completion. Sodium cyanoborohydride is a mild reducing agent selective for the imine intermediate.
-
Sialic Acid Release:
-
Follow the same procedure as Step 1 in the DMB protocol. After hydrolysis, lyophilize the sample to dryness.
-
-
ProA Labeling Reagent Preparation:
-
Prepare a solution of 11 mg of procainamide and 6 mg of sodium cyanoborohydride in 100 µL of a 7:3 (v/v) mixture of DMSO and glacial acetic acid.
-
-
Derivatization Reaction:
-
Reconstitute the dried, released sialic acids in the 100 µL of ProA Labeling Reagent.
-
Vortex to ensure complete dissolution.
-
Incubate in a heating block at 65°C for 4 hours.
-
Cool the sample to room temperature.
-
-
Post-Labeling Cleanup:
-
ProA-labeled samples must be purified to remove excess reagent. This is typically done using a HILIC (Hydrophilic Interaction Liquid Chromatography) solid-phase extraction (SPE) plate or spin column.
-
Follow the manufacturer's instructions for sample loading, washing (with acetonitrile-based solvent), and elution (with aqueous solvent).
-
Dry the eluted sample and reconstitute in water for HPLC analysis. Self-Validation: A successful cleanup will yield a clean chromatogram baseline.
-
Discussion & Recommendations
The choice between DMB and Procainamide is not a matter of one being universally "better," but rather which is "fitter for purpose."
-
For routine, validated QC release testing where only fluorescence data is required, DMB remains a robust and cost-effective choice. Its long history provides a deep well of comparative data, and the workflow is simple, provided that light-sensitivity is managed.
-
For research, development, and in-depth characterization, Procainamide offers compelling advantages. The ability to obtain both high-quality fluorescence data and confident mass confirmation from a single run is a significant step forward. This dual-detection capability is invaluable for peak identification, troubleshooting, and gaining a deeper understanding of the glycosylation profile. While the initial setup may require optimization of the cleanup step, the richness of the resulting data often justifies the effort. The improved stability of the derivatives also adds a layer of robustness to the analytical workflow.
Conclusion
This compound (DMB) has served the biopharmaceutical industry well as a reliable tool for sialic acid quantification. However, as analytical demands evolve towards greater sensitivity and more comprehensive characterization, novel reagents like Procainamide present a clear path forward. By offering superior MS performance and excellent fluorescence sensitivity, Procainamide empowers scientists to not only quantify sialic acids but to do so with a higher degree of confidence and analytical depth. For laboratories looking to modernize their glycoanalysis workflows, benchmarking and potentially adopting Procainamide is a strategic investment in data quality and analytical efficiency.
References
- Moran, A. B., Gardner, R. A., Wuhrer, M., Lageveen-Kammeijer, G. S. M., & Spencer, D. I. R. (2022). Sialic Acid Derivatization of Fluorescently Labeled N-Glycans Allows Linkage Differentiation by Reversed-Phase Liquid Chromatography–Fluorescence Detection–Mass Spectrometry. Analytical Chemistry, 94(18), 6639–6648. [Link]
- Guttman, A., Chen, F. T. A., & Evangelista, R. A. (2013).
- Moran, A. B., Gardner, R. A., Wuhrer, M., Lageveen-Kammeijer, G. S. M., & Spencer, D. I. R. (2022). Sialic Acid Derivatization of Fluorescently Labeled N -Glycans Allows Linkage Differentiation by Reversed-Phase Liquid Chromatography–Fluorescence Detection–Mass Spectrometry.
- Zhang, P., Wang, Y., & Li, J. (1999). Characterization of derivatization of sialic acid with 2-aminoacridone and determination of sialic acid content in glycoproteins by capillary electrophoresis and high performance liquid chromatography--ion trap mass spectrometry. Electrophoresis, 20(14), 2930-7. [Link]
- Reiding, K. R., Blank, D., Kuijper, D. M., Deelder, A. M., & Wuhrer, M. (2018). Comparison of 2-Aminobenzamide, Procainamide and RapiFluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis. Frontiers in Chemistry, 6, 326. [Link]
- Waters Corporation. (n.d.). UPLC/FLR/QTof MS Analysis of Procainamide-Labeled N-Glycans.
- Reiding, K. R., Blank, D., Kuijper, D. M., Deelder, A. M., & Wuhrer, M. (2018). Comparison of 2-Aminobenzamide, Procainamide and RapiFluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis. Frontiers Media S.A.. [Link]
- Waters Corporation. (n.d.). DMB-Labeled Sialic Acid Analyses Using HPLC-, UHPLC-, and UPLC-Based, BEH C18 Columns.
- Takara Bio. (n.d.). Sialic Acid Fluorescence Labeling Kit.
- Moran, A. B., et al. (2022). Sialic Acid Derivatization of Fluorescently Labeled N-Glycans Allows Linkage Differentiation by Reversed-Phase Liquid Chromatography-Fluorescence Detection-Mass Spectrometry. PubMed. [Link]
- Reiding, K. R., et al. (2018). Comparison of 2-Aminobenzamide, Procainamide and RapiFluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis. Frontiers in Chemistry. [Link]
- Kozak, R. P., et al. (2015). Comparison of procainamide and 2-aminobenzamide labeling for profiling and identification of glycans by liquid chromatography with fluorescence detection coupled to electrospray ionization-mass spectrometry. Analytical Biochemistry, 486, 38-40. [Link]
- Reiding, K. R., et al. (2018). Comparison of 2-Aminobenzamide, Procainamide and Rapi Fluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis. PubMed. [Link]
Sources
- 1. Improving the Chromatographic Separation of DMB-Labeled Sialic Acids for the Comparison of Biosimilars to Reference Materials [sigmaaldrich.com]
- 2. Sialic Acid Derivatization of Fluorescently Labeled N-Glycans Allows Linkage Differentiation by Reversed-Phase Liquid Chromatography–Fluorescence Detection–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of 2-Aminobenzamide, Procainamide and RapiFluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. takara.co.kr [takara.co.kr]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 8. Comparison of procainamide and 2-aminobenzamide labeling for profiling and identification of glycans by liquid chromatography with fluorescence detection coupled to electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Purity Assessment of Synthesized Compounds: A Comparative Guide to Derivatization Reagents for HPLC Analysis
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics and chemical entities, the purity of a synthesized compound is a cornerstone of reliable and reproducible research. Impurities, even in trace amounts, can significantly alter the biological activity and toxicological profile of a compound, making their detection and quantification a critical step in the drug development pipeline.[1][2] While various analytical techniques are employed for purity assessment, High-Performance Liquid Chromatography (HPLC) remains the gold standard for its high resolution and sensitivity.
This guide addresses the challenge of analyzing compounds that lack a native chromophore or fluorophore, rendering them "invisible" to common HPLC detectors. We will delve into the world of pre-column derivatization, a chemical modification technique that attaches a UV-active or fluorescent tag to the analyte, thereby enhancing its detectability.[3][4]
Initially, this guide was prompted by an inquiry into the use of o-Aminobenzylamine dihydrochloride for purity assessment. However, a comprehensive review of scientific literature reveals a lack of established methods employing this specific reagent for derivatization in purity analysis. Its primary applications appear to be in synthetic chemistry as a building block.[5] Therefore, this guide will focus on a comparative analysis of three well-established and widely utilized derivatization reagents: o-Phthalaldehyde (OPA) , Dansyl Chloride , and 9-fluorenylmethyl chloroformate (FMOC-Cl) . Our objective is to provide you with the technical insights and practical data necessary to select the optimal derivatization strategy for your specific analytical needs.
The "Why": The Imperative of Derivatization in Purity Analysis
Many synthesized organic molecules, particularly those containing primary and secondary amine functionalities, do not possess the necessary chemical structures (chromophores or fluorophores) to be readily detected by UV-Vis or fluorescence detectors in an HPLC system.[3] Derivatization addresses this limitation by covalently bonding a molecule (the derivatizing agent) with a strong chromophore or fluorophore to the target analyte.[4][6] This chemical tagging not only enhances detection sensitivity, often to the picomole or femtomole level, but can also improve the chromatographic properties of the analyte, leading to better separation from impurities.[3]
The choice of a derivatization reagent is a critical decision in method development and is dictated by several factors, including the nature of the analyte (presence of primary or secondary amines), required sensitivity, stability of the resulting derivative, and potential for interference from reagent-related by-products.
A Comparative Analysis of Leading Derivatization Reagents
Here, we compare the performance of OPA, Dansyl Chloride, and FMOC-Cl, focusing on their reactivity, reaction conditions, derivative stability, and overall suitability for purity assessment.
| Feature | o-Phthalaldehyde (OPA) | Dansyl Chloride | 9-fluorenylmethyl chloroformate (FMOC-Cl) |
| Reactivity | Reacts exclusively with primary amines in the presence of a thiol.[7] | Reacts with both primary and secondary amines.[3][8] | Reacts with both primary and secondary amines.[1][9] |
| Reaction Speed | Very fast (seconds to a few minutes).[7] | Slower reaction, may require elevated temperatures and longer incubation times (35-60 minutes).[1][10] | Fast reaction (can be complete in as little as 30 seconds).[7] |
| Derivative Stability | Derivatives are relatively unstable and require prompt analysis or the use of stabilizing agents.[7][11] | Derivatives are highly stable.[6] | Derivatives are highly stable for over 48 hours.[7][9] |
| Detection Method | Primarily fluorescence detection.[7] | Fluorescence and UV detection.[6][8] | Fluorescence and UV detection.[1][7] |
| By-products & Interference | The reagent itself is not fluorescent, minimizing interference.[7] | Excess reagent can be quenched, but by-products may still be present.[3] | The hydrolysis product (FMOC-OH) is fluorescent and can interfere with chromatography.[1][7] |
| Key Advantages | Ideal for automated, high-throughput analysis of primary amines due to its rapid reaction.[7] | Versatile for a broad range of amines, produces very stable derivatives.[3] | High sensitivity, stable derivatives, and reacts with both primary and secondary amines.[9] |
| Key Disadvantages | Does not react with secondary amines (e.g., proline). Derivative instability can be a challenge.[7][11] | Slower reaction time may not be suitable for high-throughput applications.[1] | Potential for interference from fluorescent by-products.[1] |
Delving into the Chemistry: Reaction Mechanisms
Understanding the underlying chemistry of derivatization is crucial for troubleshooting and optimizing your analytical method.
o-Phthalaldehyde (OPA) Reaction
OPA reacts with a primary amine in the presence of a thiol (like 2-mercaptoethanol) under alkaline conditions to form a highly fluorescent isoindole derivative.[7]
Caption: Dansylation of a primary or secondary amine.
FMOC-Cl Reaction
FMOC-Cl reacts with primary and secondary amino groups in an alkaline environment to yield stable and highly fluorescent carbamate derivatives. [7]
Caption: FMOC-Cl derivatization of a primary or secondary amine.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a starting point for method development. Optimization will likely be required for your specific analyte and matrix.
Protocol 1: Pre-column Derivatization with o-Phthalaldehyde (OPA)
This method is well-suited for the rapid analysis of compounds containing primary amines.
Reagents:
-
Borate Buffer (0.4 M, pH 10.4): Dissolve boric acid in water and adjust the pH with sodium hydroxide.
-
OPA Reagent: Prepare a fresh solution containing OPA, methanol, Brij® 35, and 2-mercaptoethanol in borate buffer. [12]Store in the dark and purge with nitrogen. [12]* Sample/Standard: Prepare your sample and standards in a suitable solvent, such as 0.1 M HCl.
Procedure:
-
In an autosampler vial, combine your sample or standard solution with a 2-fold volume excess of the OPA reagent. [12]2. Mix thoroughly and allow the reaction to proceed for 1 minute at room temperature. [12]3. Immediately inject the mixture onto the HPLC system. For automated derivatization, the autosampler can be programmed to perform these steps. Typical HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: Sodium acetate buffer.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient suitable for separating the derivatized analytes.
-
Detection: Fluorescence detector (Excitation: 350 nm, Emission: 450 nm).
Protocol 2: Pre-column Derivatization with Dansyl Chloride
This protocol is applicable for analytes with primary or secondary amine groups.
Reagents:
-
Carbonate-Bicarbonate Buffer (100 mM, pH 9.8). [10]* Dansyl Chloride Solution (50 mM in acetonitrile): Prepare fresh daily. [10]* Derivatization Reagent: Mix the Dansyl Chloride solution and the carbonate-bicarbonate buffer in a 1:1 ratio immediately before use. [10]* Quenching Solution (e.g., 10% ammonium hydroxide). [3]* Sample/Standard: Prepare your sample and standards in a suitable solvent.
Procedure:
-
In a microcentrifuge tube, add 25 µL of your sample or standard solution to 50 µL of the freshly prepared derivatization reagent. [3][10]2. Mix well and incubate at room temperature in the dark for 30-60 minutes. [10]3. Add 7.5 µL of the quenching solution to consume the excess Dansyl Chloride. [3]4. Centrifuge the sample to pellet any precipitate before transferring the supernatant to an autosampler vial for HPLC analysis.
Typical HPLC Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: Aqueous buffer (e.g., ammonium acetate).
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient: A suitable gradient to resolve the dansylated compounds.
-
Detection: Fluorescence detector (e.g., Excitation: 324 nm, Emission: 559 nm for dansyl glycine) or UV detector (e.g., 254 nm). [6][8]
Workflow for Purity Assessment using Pre-column Derivatization
The overall workflow for purity assessment using pre-column derivatization is a systematic process designed to ensure accurate and reproducible results.
Caption: General workflow for purity assessment via pre-column derivatization and HPLC analysis.
Conclusion: Making an Informed Choice
The selection of a derivatization reagent is a critical step in developing a robust method for the purity assessment of synthesized compounds. While OPA offers the advantage of speed for high-throughput screening of primary amines, its derivative instability necessitates careful control of reaction and analysis times. [7][11]Dansyl chloride and FMOC-Cl provide greater versatility by reacting with both primary and secondary amines and forming highly stable derivatives, which is often a significant advantage in a research and development setting. [3][9]However, the slower reaction of Dansyl chloride and the potential for interference from FMOC-Cl by-products are important considerations. [1] Ultimately, the optimal choice will depend on the specific requirements of your analysis. By understanding the principles, advantages, and limitations of each reagent, you can develop a scientifically sound and reliable method for ensuring the purity of your synthesized compounds, a crucial aspect of advancing your research and drug development programs.
References
- Scribd. (n.d.). HPLC Analysis of Amino Acids Using Dansyl and Dabsyl Derivatives.
- Einarsson, S., Josefsson, B., & Lagerkvist, S. (1983). Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate. Journal of Chromatography A, 282, 609-618.
- Molnár-Perl, I. (2001). Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride: Literature overview and further study. Journal of Chromatography A, 913(1-2), 283-303.
- American Chemical Society. (1995). Derivatization and Fluorescence Detection of Amino Acids and Peptides with 9-Fluorenylmethyl Chloroformate on the Surface of a S. Analytical Chemistry, 67(10), 1735-1740.
- Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- National Institutes of Health. (2020). Targeted quantification of amino acids by dansylation.
- ResearchGate. (2005). 1.2.5. HPLC of amino acids as dansyl and dabsyl derivatives.
- Indian Journal of Biochemistry & Biophysics. (2002). Notes Automated derivatization with o-phthalaldehyde for the estimation of amino acids in plasma using reversed-phase high performance liquid chromatography.
- DiVA portal. (2021). An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV.
- Springer Nature Experiments. (1988). Amino Acid Analysis by o-Phthaldialdehyde Precolumn Derivatization and Reverse-Phase HPLC.
- Interchim. (n.d.). OPA, amine detection reagent.
- ResearchGate. (2018). Derivatization, stability and chromatographic behavior of o -phthaldialdehyde amino acid and amine derivatives: o -Phthaldialdehyde/ 2-mercaptoethanol reagent.
Sources
- 1. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 2. Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization [agris.fao.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. glsciencesinc.com [glsciencesinc.com]
- 6. scribd.com [scribd.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. interchim.fr [interchim.fr]
A Comparative Guide to Amine-Based Derivatization Agents for Glycan Analysis: Evaluating o-Aminobenzylamine Dihydrochloride in the Context of Established Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The accurate structural and quantitative analysis of glycans is a cornerstone of modern biopharmaceutical development and glycobiology research. Chemical derivatization of glycans prior to analysis by High-Performance Liquid Chromatography (HPLC) with fluorescence detection is a critical step to enhance sensitivity and chromatographic performance. This guide provides an in-depth comparison of amine-based derivatization agents, with a focus on o-Aminobenzylamine dihydrochloride and its more commonly utilized structural isomer, 2-Aminobenzamide (2-AB), alongside another widely adopted reagent, Procainamide. While detailed, validated protocols for this compound are not widely available in peer-reviewed literature, this guide will establish a comparative framework based on the well-documented protocols of its alternatives, offering researchers the scientific rationale to evaluate and potentially develop methods for this and other novel derivatization agents.
Introduction: The Rationale for Glycan Derivatization
Glycans, or complex carbohydrates, lack strong chromophores or fluorophores, making their direct detection by common analytical techniques like UV-Vis or fluorescence spectroscopy challenging.[1] Derivatization with a fluorescent tag via reductive amination is a widely employed strategy to overcome this limitation. This process involves the reaction of a primary amine group of the labeling agent with the aldehyde group at the reducing end of the glycan to form a Schiff base, which is then reduced to a stable secondary amine, covalently attaching the fluorescent tag to the glycan.[2] This not only imparts fluorescence to the glycan but can also improve its ionization efficiency in mass spectrometry (MS) and enhance its separation in liquid chromatography.[3]
The choice of derivatization agent is critical and can significantly impact the sensitivity, resolution, and throughput of the analytical method. An ideal agent should react efficiently and non-selectively with a wide range of glycan structures, be stable, and provide a strong and consistent signal.[4]
Spotlight on this compound
This compound is a primary amine and a structural isomer of the widely used 2-Aminobenzamide (2-AB). Its chemical structure suggests its potential as a fluorescent labeling agent for glycans.
Chemical Structure:
Caption: Chemical structure of this compound.
Theoretically, the benzylamine moiety could participate in reductive amination with the reducing end of a glycan. However, a comprehensive search of scientific literature and application notes reveals a lack of established, validated protocols for its use in routine glycan analysis. This presents a challenge for inter-laboratory comparison and highlights the importance of robust method development and validation for any new derivatization agent.
Established Alternatives: 2-Aminobenzamide (2-AB) and Procainamide
Given the limited availability of specific protocols for this compound, we will detail the well-established methods for two commonly used alternatives, 2-Aminobenzamide (2-AB) and Procainamide. These protocols provide a benchmark for performance and a template for the potential development of a method using this compound.
2-Aminobenzamide (2-AB): The Industry Standard
2-Aminobenzamide is a widely used derivatizing agent for glycan analysis due to its reliability and the extensive libraries of glycan standards available for comparison.[2]
Reaction Mechanism: Reductive Amination
Caption: General workflow for reductive amination.
Experimental Protocol for 2-AB Derivatization
This protocol is a consensus from multiple established methods.[5]
-
Glycan Release: Enzymatically release N-glycans from the glycoprotein using PNGase F.
-
Derivatization Solution Preparation: Prepare a labeling mixture by dissolving 2-AB (e.g., 0.35 M) and a reducing agent like sodium cyanoborohydride (e.g., 1 M) in a solution of dimethyl sulfoxide (DMSO) and glacial acetic acid (7:3 v/v).
-
Labeling Reaction:
-
Add the derivatization solution to the dried, released glycans.
-
Incubate the mixture at 65°C for 2-3 hours.
-
-
Purification:
-
Remove excess labeling reagents using a solid-phase extraction (SPE) method, such as a HILIC (Hydrophilic Interaction Chromatography) SPE cartridge.
-
Elute the labeled glycans with water or a low percentage of organic solvent.
-
-
HPLC Analysis:
-
Column: HILIC column (e.g., amide-based stationary phase).
-
Mobile Phase A: Ammonium formate buffer (e.g., 50 mM, pH 4.4).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A decreasing gradient of Mobile Phase B (e.g., from 80% to 60% over 30-40 minutes).
-
Detection: Fluorescence detector with excitation at ~330 nm and emission at ~420 nm.
-
Procainamide: A High-Sensitivity Alternative
Procainamide has gained popularity as a derivatizing agent due to its significantly higher fluorescence quantum yield and improved ionization efficiency in mass spectrometry compared to 2-AB.[5]
Experimental Protocol for Procainamide Derivatization
This protocol is adapted from established high-throughput methods.[5]
-
Glycan Release: As with the 2-AB protocol, release N-glycans using PNGase F.
-
Derivatization Solution Preparation: Prepare a labeling solution of Procainamide hydrochloride and sodium cyanoborohydride in a mixture of DMSO and glacial acetic acid.
-
Labeling Reaction:
-
Add the labeling solution to the dried glycans.
-
Incubate at 65°C for 1-2 hours.
-
-
Purification:
-
Similar to the 2-AB protocol, use HILIC SPE to purify the labeled glycans.
-
-
HPLC Analysis:
-
Column: HILIC column.
-
Mobile Phase A: Ammonium formate buffer.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A similar decreasing gradient of acetonitrile as used for 2-AB labeled glycans.
-
Detection: Fluorescence detector with excitation at ~310 nm and emission at ~370 nm.
-
Inter-Protocol Comparison
While a direct experimental comparison involving this compound is not available, a comparative analysis based on the established protocols for 2-AB and Procainamide can be made.
Table 1: Comparison of Derivatization Agents for Glycan Analysis
| Parameter | 2-Aminobenzamide (2-AB) | Procainamide | This compound (Theoretical) |
| Relative Fluorescence Signal | Baseline | ~3-15x higher than 2-AB[5] | Unknown, potentially similar to 2-AB |
| Mass Spectrometry Signal | Low | Significantly higher than 2-AB[5] | Unknown |
| Reaction Time | 2-3 hours | 1-2 hours | Likely similar to 2-AB |
| Established Protocols | Numerous, well-validated | Several high-throughput methods available | Not readily available |
| Commercial Availability | Widely available | Readily available | Available from chemical suppliers |
| Cost | Generally lower | Higher than 2-AB | Variable |
Workflow Comparison
Caption: A generalized workflow for the analysis of N-glycans.
Scientific Integrity and Protocol Validation
For any analytical method to be considered reliable, it must undergo rigorous validation. This is particularly true when considering the adoption of a new derivatizing agent like this compound. A self-validating protocol should demonstrate the following characteristics:
-
Specificity: The method should be able to resolve the derivatized glycans from any artifacts of the derivatization reaction and from other components in the sample matrix.
-
Linearity and Range: The detector response should be directly proportional to the concentration of the derivatized glycan over a defined range.
-
Accuracy: The method should provide results that are close to the true value. This is often assessed by analyzing a certified reference material or by spike and recovery experiments.
-
Precision: The method should produce consistent results for the same sample when analyzed multiple times (repeatability) and by different analysts in different laboratories (reproducibility).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The method should be sensitive enough to detect and quantify low levels of glycans relevant to the application.
-
Robustness: The method should be insensitive to small, deliberate variations in method parameters, such as pH of the mobile phase, column temperature, and reaction time.
Table 2: Typical HPLC Method Validation Parameters for Glycan Analysis
| Validation Parameter | Acceptance Criteria (Typical) |
| Linearity (R²) | ≥ 0.99 |
| Accuracy (% Recovery) | 80 - 120% |
| Precision (%RSD) | < 15% |
| LOD/LOQ | Application-dependent |
Safety and Handling of Amine Derivatizing Agents
Amine-containing compounds, including this compound, 2-AB, and Procainamide, require careful handling. They can be harmful if swallowed, and may cause skin and eye irritation or burns.[6][7][8] Always consult the Safety Data Sheet (SDS) for the specific reagent before use.[9]
General Safety Precautions:
-
Work in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]
Conclusion and Future Perspectives
While this compound presents a theoretical potential as a derivatizing agent for glycan analysis due to its structural similarity to 2-Aminobenzamide, the lack of established and validated protocols in the public domain makes its current application challenging. This guide has provided a comparative framework by detailing the robust and well-characterized protocols for 2-AB and Procainamide.
For researchers considering the use of this compound, the protocols for 2-AB can serve as a starting point for method development. However, a full validation of the method would be essential to ensure its suitability for its intended purpose. The higher sensitivity offered by reagents like Procainamide and other newer generation labeling agents should also be considered, as they may provide significant advantages in the analysis of low-abundance glycans. The continuous development and validation of new derivatization strategies will undoubtedly further enhance the capabilities of glycan analysis in the future.
References
- Staub, A., et al. (2016).
- Zhou, S., et al. (2017). Direct comparison of derivatization strategies for LC-MS/MS analysis of N-glycans. Journal of The American Society for Mass Spectrometry, 28(11), 2414-2425.
- Ruhaak, L. R., et al. (2010). Glycan labeling strategies and their use in identification and quantification. Analytical and Bioanalytical Chemistry, 397(8), 3457-3481.
- Keser, T., et al. (2018). Comparison of 2-Aminobenzamide, Procainamide and RapiFluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis. Frontiers in Chemistry, 6, 324.
- Bigge, J. C., et al. (1995). Nonselective and efficient fluorescent labeling of glycans using 2-amino benzamide and anthranilic acid. Analytical Biochemistry, 230(2), 229-238.
- Food and Agriculture Organization of the United Nations. (n.d.). ANALYSIS OF CARBOHYDRATES.
- Nguyen, T. T. T., et al. (2021). Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. ARKIVOC, 2007(xiii), 87-104.
- Harvey, D. J. (2011). Derivatization of carbohydrates for analysis by chromatography; electrophoresis and mass spectrometry.
- Arkat USA, Inc. (2007). Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan.
- Yu, H., & Chen, X. (2010). Simultaneous analyses of neutral carbohydrates and amino sugars in freshwaters with HPLC-PAD.
- Waters Corporation. (n.d.). Analysis of Carbohydrates by UltraPerformance Liquid Chromatography and Mass Spectrometry.
- Merck Millipore. (n.d.). Carbohydrates.
- Nguyen, T. H., et al. (2022).
- Han, L. M., et al. (2020).
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct comparison of derivatization strategies for LC-MS/MS analysis of N-glycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 6. canbipharm.com [canbipharm.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. O-AMINOBENZYLAMINE 2HCL - Safety Data Sheet [chemicalbook.com]
Safety Operating Guide
Mastering the Disposition of o-Aminobenzylamine Dihydrochloride: A Guide to Safe and Compliant Laboratory Disposal
For the dedicated researcher, scientist, and drug development professional, meticulous chemical handling is paramount. This guide provides a comprehensive, step-by-step protocol for the proper disposal of o-Aminobenzylamine dihydrochloride, moving beyond standard Safety Data Sheet (SDS) recommendations to ensure operational safety and regulatory compliance. Understanding the causality behind each step is key to fostering a culture of safety and scientific integrity in the laboratory.
Immediate Safety Profile and Hazard Assessment
This compound (CAS No. 29483-71-4) is a corrosive aromatic amine salt that presents significant health risks. Direct contact can cause severe skin burns and eye damage. Ingestion is harmful and may lead to serious internal injury. Furthermore, as a halogenated organic compound, its improper disposal can pose a long-term environmental hazard.
The primary hazards stem from its acidic nature, due to the dihydrochloride salt form, and the inherent reactivity of the aromatic amine structure. This necessitates a disposal strategy that not only addresses the corrosivity but also ensures the complete containment and appropriate final disposition of the chemical waste.
Personal Protective Equipment (PPE): Your First Line of Defense
A robust defense against accidental exposure is non-negotiable. The following PPE is mandatory when handling this compound in any form—solid, in solution, or as waste.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene) | Prevents skin contact and absorption of the corrosive material. |
| Eye Protection | Safety goggles or a full-face shield | Protects eyes from splashes of the chemical, which can cause severe damage. |
| Body Protection | Chemical-resistant lab coat or apron | Shields skin and personal clothing from accidental spills and contamination. |
| Respiratory | Use in a certified chemical fume hood | Mitigates the risk of inhaling airborne particles, especially when handling the solid form. |
Step-by-Step Disposal Protocol: From Benchtop to Final Disposition
The following protocol provides a systematic approach to the safe disposal of this compound waste. This procedure is designed to be conducted within a designated satellite accumulation area (SAA) and in compliance with institutional and regulatory standards.
Part A: Waste Segregation and Collection
-
Designated Waste Container: Collect all waste containing this compound in a dedicated, clearly labeled, and compatible hazardous waste container. High-density polyethylene (HDPE) or glass containers are recommended.
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Corrosive).
-
Segregation: Do not mix this waste stream with other chemical wastes, particularly strong oxidizing agents, bases, or non-halogenated organic solvents, to prevent potentially violent reactions.[1]
Part B: Neutralization of Corrosive Waste
Due to its acidic nature, this compound waste must be neutralized before it can be accepted for final disposal. This process should be performed in a chemical fume hood with constant, gentle stirring.
-
Prepare for Neutralization: For every 1 liter of aqueous waste solution, have a sufficient quantity of a weak base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), ready. Sodium bicarbonate is generally preferred as it reacts less vigorously.
-
Dilution (for concentrated waste): If the waste is highly concentrated, it is prudent to first dilute it by slowly adding the waste to a larger volume of cold water. This helps to control the exothermic nature of the neutralization reaction.
-
Slow Addition of Base: Gradually add small portions of the sodium bicarbonate to the stirring waste solution. Effervescence (release of CO₂ gas) will occur. Control the rate of addition to prevent excessive foaming and potential overflow.
-
pH Monitoring: Periodically check the pH of the solution using calibrated pH paper or a pH meter. The target pH range for neutralized waste is typically between 5.5 and 9.0.[2]
-
Completion of Neutralization: Continue adding the weak base until the pH has stabilized within the target range and effervescence has ceased.
Part C: Final Packaging and Disposal
-
Secure Container: Once neutralized, securely cap the hazardous waste container. Ensure the exterior of the container is clean and free of contamination.
-
EPA Waste Classification: This neutralized waste is still considered hazardous. Based on its properties, this compound waste should be classified under the EPA hazardous waste code D002 for corrosivity (even after neutralization, as it was generated from a corrosive material).[3][4]
-
Professional Disposal: Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. This waste should be incinerated at a permitted facility.[5]
The following diagram illustrates the decision-making workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Chemical Incompatibilities: Preventing Hazardous Reactions
This compound and its free amine form can react dangerously with certain other chemicals. Store this compound and its waste away from:
-
Strong Oxidizing Agents: (e.g., peroxides, nitrates, perchlorates) - can cause violent or explosive reactions.[1]
-
Strong Bases: Will react to liberate the free amine.
-
Acids (non-oxidizing and oxidizing): Incompatible with the free amine form, leading to exothermic neutralization reactions.[6]
Emergency Procedures: Preparedness is Key
Spill Response:
-
Evacuate the immediate area and alert colleagues.
-
Wearing full PPE, contain the spill using an inert absorbent material such as vermiculite or sand. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Carefully sweep or scoop the absorbed material into the designated hazardous waste container.
-
Decontaminate the spill area with a mild detergent and water.
First Aid:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.
In all cases of exposure, seek immediate medical attention.
By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
- King County Industrial Waste. (n.d.). Disposal of Chemical Waste.
- Emerson. (n.d.). pH Measurement in Industrial Waste Neutralization.
- Cannon Water Technology, Inc. (n.d.). Acid and pH Neutralization System.
- U.S. Environmental Protection Agency. (1975). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume XI Organic Compounds.
- Sensorex. (2021, June 7). Understanding pH Neutralization of Wastewater.
- University of California, Santa Barbara. (n.d.).
- South Fork Instruments. (n.d.).
- ACS Chemical Health & Safety. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- GE Betz, Inc. (2012, May 11).
- University of Georgia Environmental Safety Division. (n.d.). Neutralization Guide.
- University of Maryland Environmental Safety, Sustainability & Risk. (n.d.). EPA Hazardous Waste Codes.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
- ACTenviro. (2025, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification.
- U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
- U.S. Environmental Protection Agency. (1974). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume I Executive Summary.
- CUTM Courseware. (n.d.).
- SlidePlayer. (n.d.).
- Homework.Study.com. (n.d.). How much sodium bicarbonate is needed to neutralize HCl?.
- BenchChem. (2025). Safeguarding Your Laboratory: Proper Disposal Procedures for Florfenicol Amine (hydrochloride).
- Quora. (2016, March 9). How much sodium bicarbonate is needed to neutralize 20ml of hydrochloric acid of 0.5M exactly?.
- Newton, D. W. (2009). Drug incompatibility chemistry. American Journal of Health-System Pharmacy, 66(4), 348-357.
- Quora. (2022, April 6). How much sodium bicarbonate is needed to neutralize HCl?.
- Chemistry Forum. (2011, February 23).
- Purdue University College of Engineering. (n.d.). Chemical Waste Disposal Guidelines.
- BenchChem. (2025).
- CP Lab Safety. (n.d.). Aliphatic and Aromatic Amines Compatibility.
- U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
- Southwestern University. (n.d.).
- U.S. Environmental Protection Agency. (1975). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
- U.S. Environmental Protection Agency. (2023, May 26). Update on Chemicals Removal at the Refinery on St. Croix.
Sources
Personal protective equipment for handling o-Aminobenzylamine dihydrochloride
Essential Safety and Handling Guide for o-Aminobenzylamine Dihydrochloride
This guide provides critical safety protocols and operational plans for the handling and disposal of this compound. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in the laboratory. The primary hazard associated with this compound is its severe corrosive nature, necessitating stringent protective measures.
Hazard Assessment: Understanding the Corrosive Threat
This compound and its parent compounds are classified as severely hazardous materials. The primary and most immediate danger is corrosive action on contact. According to safety data sheets, similar aminobenzylamine compounds are classified under Skin Corrosion, Sub-category 1B (H314) , which means they cause severe skin burns and eye damage.[1][2] Ingestion is also highly dangerous, with the potential to cause severe swelling and damage to delicate tissues, and perforation of the stomach or esophagus is a risk.[2][3]
The causality is clear: direct contact with the compound, whether in solid or solution form, can lead to rapid and severe tissue destruction. Therefore, every handling procedure must be built around creating an absolute barrier between the researcher and the chemical.
Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is mandatory to prevent exposure through skin contact, eye contact, or inhalation of the powder. The following equipment must be worn at all times when handling the compound.
Data Presentation: PPE for Handling this compound
| Body Part | PPE Item | Specification | Rationale |
| Hands | Double Nitrile Gloves | Powder-free, disposable. | Prevents direct skin contact.[4] Double-gloving provides an additional barrier in case the outer glove is compromised. |
| Eyes | Chemical Safety Goggles | Chemical splash-proof, conforming to EN 166 or ANSI Z87.1 standards. | Protects eyes from splashes of powder or solutions, which can cause serious, irreversible damage.[2][4] |
| Face | Face Shield | Worn over safety goggles. | Provides a secondary layer of protection for the entire face from splashes and airborne particles.[4] |
| Body | Laboratory Coat | Long-sleeved, fully buttoned, chemically resistant. | Protects skin and personal clothing from contamination.[4] |
| Respiratory | N95 Respirator or higher | NIOSH-approved respirator. | Required when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust particles.[3][4] |
| Feet | Closed-toe Shoes | Made of a non-porous material. | Protects feet from accidental spills.[4] |
Operational Plan: A Step-by-Step Workflow
Adherence to a strict, repeatable workflow is critical for minimizing risk. The following protocol outlines the essential steps for handling this compound, from preparation to disposal.
Experimental Protocols: Safe Handling Workflow
-
Preparation and Area Setup :
-
Designate a specific work area for handling the compound, preferably within a certified chemical fume hood.[2]
-
Ensure that an eyewash station and safety shower are unobstructed and readily accessible.[2]
-
Assemble all necessary equipment (spatulas, weigh paper, glassware, etc.) inside the fume hood before introducing the chemical.
-
-
Donning PPE :
-
Put on all required PPE in the correct order: lab coat, inner gloves, safety goggles, face shield, and outer gloves. If working outside a fume hood, a respirator is mandatory.
-
-
Handling the Compound :
-
Perform all manipulations, including weighing and preparing solutions, within the chemical fume hood to contain any dust or vapors.[2]
-
Handle the compound gently to avoid creating airborne dust.[1][5]
-
If weighing, use a dedicated spatula and weigh paper. Clean any spills immediately according to the emergency spill procedure.
-
-
Post-Handling :
-
Doffing PPE :
-
Remove PPE carefully to avoid self-contamination. Remove the outer gloves first, followed by the face shield, goggles, and lab coat. Remove inner gloves last.
-
Dispose of all single-use PPE in a designated hazardous waste container.
-
-
Personal Hygiene :
Mandatory Visualization: Safe Handling Workflow
Caption: Workflow for handling this compound.
Emergency and Disposal Plans
Immediate Emergency Procedures
Rapid response to exposure is critical to mitigate severe injury.
-
Skin Contact : Immediately take off all contaminated clothing.[1] Rinse the affected skin with copious amounts of water for at least 15 minutes.[2][3] Seek immediate medical attention.[1]
-
Eye Contact : Immediately rinse cautiously with water for several minutes, holding the eyelids open.[1][6] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes.[2][3] Call a poison center or doctor immediately.[1]
-
Inhalation : Move the person to fresh air and keep them comfortable for breathing.[1] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3]
-
Ingestion : Rinse the mouth with water. Do NOT induce vomiting.[1][2][3] This is contraindicated due to the risk of perforating the esophagus.[2][3] Seek immediate medical attention.
Waste Disposal Plan
All materials contaminated with this compound, including disposable PPE, weigh paper, and excess reagents, must be treated as hazardous waste.
-
Containment : Collect all waste in a suitable, clearly labeled, and sealed container.
-
Disposal : The disposal of this material must be entrusted to a licensed professional waste disposal company.[1][5] Adhere strictly to all local, state, and federal regulations for chemical waste disposal.[1] Do not dispose of it in standard laboratory trash or down the drain.
By integrating a deep understanding of the risks with meticulous adherence to these safety protocols, researchers can handle this compound with the highest degree of safety and confidence.
References
- Personal Protective Equipment (PPE) - CHEMM. U.S. Department of Health & Human Services. [Link]
- Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [Link]
- Personal Protective Equipment | US EPA. (2025). U.S. Environmental Protection Agency. [Link]
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). Centers for Disease Control and Prevention. [Link]
- What to do in a chemical emergency - GOV.UK. (2024). GOV.UK. [Link]
- What to Do in a Chemical Emergency - CDC. (2024). Centers for Disease Control and Prevention. [Link]
- eTools : Ammonia Refrigeration - Emergency Response | Occupational Safety and Health Administration - OSHA.
- Best Practices: Emergency Medical Management to Hydrazine Exposure. (2016). CORE Scholar. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
